molecular formula C11H15N5O5 B023628 2'-C-methylguanosine CAS No. 374750-30-8

2'-C-methylguanosine

Número de catálogo: B023628
Número CAS: 374750-30-8
Peso molecular: 297.27 g/mol
Clave InChI: NVKAMPJSWMHVDK-GITKWUPZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2'-C-methylguanosine, also known as this compound, is a useful research compound. Its molecular formula is C11H15N5O5 and its molecular weight is 297.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one
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InChI

InChI=1S/C11H15N5O5/c1-11(20)6(18)4(2-17)21-9(11)16-3-13-5-7(16)14-10(12)15-8(5)19/h3-4,6,9,17-18,20H,2H2,1H3,(H3,12,14,15,19)/t4-,6-,9-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NVKAMPJSWMHVDK-GITKWUPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O)O
Source PubChem
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Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H15N5O5
Source PubChem
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DSSTOX Substance ID

DTXSID50333335
Record name 2'-C-methylguanosine
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Molecular Weight

297.27 g/mol
Source PubChem
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CAS No.

374750-30-8
Record name 2′-C-Methylguanosine
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Record name 2'-C-Methylguanosine
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Record name 2'-C-methylguanosine
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Record name Guanosine, 2'-C-methyl
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Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 2'-C-Methylguanosine in Viral Replication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2'-C-methylguanosine is a pivotal nucleoside analogue that has demonstrated significant antiviral activity, particularly against positive-strand RNA viruses such as Hepatitis C Virus (HCV) and other members of the Flaviviridae family. Its mechanism of action centers on the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral replication. As a prodrug, this compound requires intracellular phosphorylation to its active triphosphate form. This active metabolite is then incorporated into the nascent viral RNA chain, where the presence of the 2'-C-methyl group acts as a non-obligate chain terminator, effectively halting further elongation and disrupting viral replication. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its activation, molecular interactions with the viral polymerase, and the basis of viral resistance. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.

Introduction

The emergence of novel and re-emerging viral diseases necessitates the continued development of effective antiviral therapeutics. Nucleoside and nucleotide analogues have long been a cornerstone of antiviral therapy, owing to their ability to mimic natural substrates and interfere with viral nucleic acid synthesis. This compound belongs to a class of 2'-C-methylated ribonucleosides that have shown particular promise as inhibitors of viral RdRp.[1] This document serves as an in-depth technical resource, elucidating the intricate molecular mechanisms that underpin the antiviral activity of this compound.

Mechanism of Action

The antiviral effect of this compound is a multi-step process that begins with its uptake into the host cell and culminates in the termination of viral RNA synthesis.

Intracellular Activation: The Phosphorylation Cascade

This compound is a prodrug that must be anabolized to its active 5'-triphosphate form (2'-C-Me-GTP) by host cellular kinases.[2][3] This process is a critical determinant of its potency, as the initial phosphorylation step is often rate-limiting. While the precise cascade can vary between cell types, the general pathway involves sequential phosphorylation to the monophosphate, diphosphate, and finally, the active triphosphate metabolite. The inefficiency of the initial phosphorylation has led to the development of prodrug strategies, such as phosphoramidate (ProTide) technology, to deliver the monophosphate form directly into the cell, thereby bypassing this bottleneck.

cluster_cell Host Cell 2_C_Me_G This compound 2_C_Me_GMP This compound monophosphate 2_C_Me_G->2_C_Me_GMP Host Kinase 1 (Rate-limiting) 2_C_Me_GDP This compound diphosphate 2_C_Me_GMP->2_C_Me_GDP Host Kinase 2 2_C_Me_GTP This compound triphosphate (Active) 2_C_Me_GDP->2_C_Me_GTP Host Kinase 3

Fig. 1: Intracellular phosphorylation of this compound.
Target: The Viral RNA-Dependent RNA Polymerase (RdRp)

The primary target of 2'-C-Me-GTP is the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of RNA viruses.[3] In HCV, this enzyme is known as non-structural protein 5B (NS5B).[4] The RdRp is responsible for synthesizing new viral RNA genomes using the existing viral RNA as a template. Due to its essential role and lack of a human homologue, the viral RdRp is an attractive target for antiviral drug development.

Molecular Mechanism of Inhibition: Non-Obligate Chain Termination

2'-C-Me-GTP acts as a competitive inhibitor of the natural guanosine triphosphate (GTP) for incorporation into the growing viral RNA chain. Upon incorporation, the presence of the methyl group at the 2'-C position of the ribose sugar introduces a steric hindrance. This steric clash prevents the proper alignment of the next incoming nucleoside triphosphate (NTP), thereby blocking the closure of the RdRp active site. This disruption of the polymerase's catalytic cycle effectively halts further elongation of the RNA chain, a mechanism known as non-obligate chain termination. The term "non-obligate" signifies that the inhibitor possesses the 3'-hydroxyl group necessary for chain elongation, but steric constraints prevent the subsequent nucleotide addition.

cluster_RdRp Viral RdRp Active Site Template Viral RNA Template Primer Nascent RNA Strand 2_C_Me_GTP_inc Incorporated 2'-C-Me-GMP Primer->2_C_Me_GTP_inc Incorporation Steric_Clash Steric Hindrance (2'-C-Methyl Group) 2_C_Me_GTP_inc->Steric_Clash Incoming_NTP Incoming NTP Elongation_Halted RNA Chain Elongation Terminated Steric_Clash->Incoming_NTP Prevents Binding & Active Site Closure

Fig. 2: Non-obligate chain termination by this compound.

Quantitative Data on Antiviral Activity

The antiviral potency of this compound and its analogues is typically quantified by the 50% effective concentration (EC50) in cell-based assays and the 50% inhibitory concentration (IC50) in enzymatic assays.

CompoundVirus/EnzymeAssayEC50 / IC50 (µM)Cell LineReference
2'-C-methyladenosineHCV RepliconReplicon0.3HBI10A
2'-O-methylcytidineHCV RepliconReplicon21HBI10A
2'-C-methyladenosine-TPHCV NS5BPolymerase1.9-
2'-O-methylcytidine-TPHCV NS5BPolymerase3.8-
2'-C-methyladenosine-TPHCV NS5B (S282T)PolymeraseKi = 1.5-
2'-C-methylcytidine-TPHCV NS5BPolymeraseKi = 1.6-
AT-281 (2'-fluoro-2'-C-methylguanosine prodrug)Dengue Virus (DENV)CPE0.21 - 1.41Huh-7, BHK-21, PBMCs
AT-281Yellow Fever Virus (YFV)CPE0.31Huh-7
7-deaza-2'-C-methyladenosineWest Nile Virus (WNV)Plaque ReductionNanomolar to low micromolarVero

Table 1: Antiviral Activity of 2'-C-Methylated Nucleoside Analogues

Viral Resistance

The high mutation rate of RNA viruses can lead to the emergence of resistance to antiviral drugs. For 2'-C-methylated nucleosides, a key resistance mutation has been identified in the HCV NS5B polymerase at position 282, where serine is substituted by threonine (S282T). This mutation reduces the susceptibility of the virus to these inhibitors, although the exact mechanism of resistance is still under investigation. It is hypothesized that the S282T mutation may alter the active site to better accommodate the 2'-C-methyl group or improve the polymerase's ability to discriminate between the analogue and the natural nucleotide.

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of purified viral RdRp.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., 20 mM HEPES, pH 7.5), divalent cations (e.g., 5 mM MgCl2, 1 mM MnCl2), a reducing agent (e.g., 1 mM DTT), a template-primer RNA, and a mixture of three natural NTPs. One of the NTPs is radiolabeled (e.g., [α-³²P]GTP) for detection.

  • Compound Addition: The test compound (e.g., 2'-C-Me-GTP) is added to the reaction mixture at various concentrations.

  • Enzyme Addition: The reaction is initiated by the addition of purified recombinant HCV NS5B polymerase.

  • Incubation: The reaction is incubated at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Quenching: The reaction is stopped by the addition of EDTA.

  • Detection: The newly synthesized radiolabeled RNA is separated from unincorporated NTPs (e.g., by precipitation with trichloroacetic acid followed by filtration). The amount of incorporated radioactivity is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-compound control. The IC50 value is determined by fitting the data to a dose-response curve.

Start Prepare Reaction Mix (Buffer, Mg2+, Mn2+, DTT, RNA template/primer, 3 NTPs, [α-32P]GTP) Add_Compound Add Test Compound (e.g., 2'-C-Me-GTP) Start->Add_Compound Add_Enzyme Initiate with HCV NS5B Polymerase Add_Compound->Add_Enzyme Incubate Incubate at 30°C Add_Enzyme->Incubate Quench Stop Reaction (EDTA) Incubate->Quench Separate Separate RNA from NTPs (TCA precipitation/filtration) Quench->Separate Quantify Quantify Incorporated Radioactivity Separate->Quantify Analyze Calculate % Inhibition and Determine IC50 Quantify->Analyze

Fig. 3: Workflow for HCV NS5B polymerase inhibition assay.
HCV Replicon Assay

This cell-based assay measures the ability of a compound to inhibit viral RNA replication in a cellular context.

Methodology:

  • Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are used. These replicons contain the HCV non-structural proteins necessary for replication and a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin resistance).

  • Compound Treatment: The replicon-containing cells are seeded in multi-well plates and treated with various concentrations of the test compound (e.g., this compound).

  • Incubation: The cells are incubated for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

  • Quantification of Replication:

    • Reporter Gene Assay: If a luciferase reporter is used, the cells are lysed, and luciferase activity is measured using a luminometer. A decrease in luminescence indicates inhibition of viral replication.

    • RNA Quantification: Viral RNA levels can be quantified directly using quantitative real-time PCR (qRT-PCR).

  • Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTS assay) is performed to ensure that the observed reduction in viral replication is not due to general toxicity of the compound to the host cells.

  • Data Analysis: The EC50 value is calculated from the dose-response curve of viral replication inhibition. The 50% cytotoxic concentration (CC50) is determined from the cytotoxicity data. The selectivity index (SI = CC50/EC50) is then calculated to assess the therapeutic window of the compound.

cluster_workflow HCV Replicon Assay Workflow Seed_Cells Seed HCV Replicon Cells (e.g., Huh-7 with luciferase reporter) Treat_Cells Treat with Test Compound (e.g., this compound) Seed_Cells->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Measure_Replication Measure Luciferase Activity (or quantify viral RNA via qRT-PCR) Incubate->Measure_Replication Measure_Toxicity Perform Cytotoxicity Assay (e.g., MTS) Incubate->Measure_Toxicity Analyze Calculate EC50, CC50, and Selectivity Index (SI) Measure_Replication->Analyze Measure_Toxicity->Analyze

Fig. 4: Workflow for the HCV replicon assay.
Resistance Mutation Analysis

This experimental workflow is used to identify and characterize viral mutations that confer resistance to an antiviral compound.

Methodology:

  • In Vitro Resistance Selection: HCV replicon cells are cultured in the presence of sub-EC50 concentrations of the antiviral compound. The concentration is gradually increased over several passages to select for resistant viral populations.

  • RNA Extraction and RT-PCR: Total RNA is extracted from the resistant cell populations. The region of the viral genome encoding the drug target (e.g., NS5B) is amplified using reverse transcription PCR (RT-PCR).

  • Sequencing: The amplified DNA is sequenced using methods such as Sanger sequencing or next-generation sequencing (NGS) to identify mutations compared to the wild-type sequence.

  • Reverse Genetics: The identified mutations are introduced into a wild-type replicon plasmid using site-directed mutagenesis.

  • Phenotypic Analysis: The engineered mutant replicons are transfected into naive Huh-7 cells, and their susceptibility to the antiviral compound is determined using the replicon assay to confirm that the identified mutation(s) confer resistance.

Start Culture Replicon Cells with Increasing Drug Concentrations Extract_RNA Extract Total RNA from Resistant Cell Population Start->Extract_RNA RT_PCR RT-PCR Amplification of Target Gene (e.g., NS5B) Extract_RNA->RT_PCR Sequence Sequence Amplicon (Sanger or NGS) RT_PCR->Sequence Identify_Mutations Identify Mutations Compared to Wild-Type Sequence->Identify_Mutations Site_Directed_Mutagenesis Introduce Mutations into Wild-Type Replicon Plasmid Identify_Mutations->Site_Directed_Mutagenesis Phenotypic_Assay Confirm Resistance via Replicon Assay Site_Directed_Mutagenesis->Phenotypic_Assay

Fig. 5: Workflow for resistance mutation analysis.

Conclusion

This compound represents a significant class of antiviral compounds with a well-defined mechanism of action against the RNA-dependent RNA polymerase of several medically important viruses. Its activity as a non-obligate chain terminator, following intracellular phosphorylation, provides a potent means of disrupting viral replication. While challenges such as inefficient initial phosphorylation and the potential for viral resistance exist, strategies like the development of phosphoramidate prodrugs have shown considerable success in enhancing its therapeutic potential. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and optimize this important class of antiviral agents. A thorough understanding of its core mechanism is crucial for the rational design of next-generation nucleoside inhibitors with improved efficacy, broader activity, and a higher barrier to resistance.

References

The Biological Role of 2'-C-Methylguanosine Triphosphate: A Chain Terminator of Viral Replication

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2'-C-methylguanosine triphosphate (2'-C-Me-GTP) is a synthetic nucleoside triphosphate analog that plays a crucial role as a potent inhibitor of viral replication. Its primary mechanism of action involves acting as a nonobligate chain terminator of RNA synthesis, a process catalyzed by viral RNA-dependent RNA polymerases (RdRps). This technical guide delves into the core biological functions of 2'-C-Me-GTP, its mechanism of action, and its significance in the development of antiviral therapeutics, with a particular focus on its activity against Hepatitis C Virus (HCV).

Introduction

The search for effective antiviral agents has led to the development of numerous nucleoside and nucleotide analogs that can selectively target viral polymerases. Among these, 2'-modified nucleosides have emerged as a promising class of inhibitors. The addition of a methyl group at the 2'-carbon position of the ribose sugar, as seen in this compound, confers unique properties that disrupt the process of viral RNA replication. For these nucleoside analogs to exert their antiviral effect, they must first be transported into the host cell and then intracellularly phosphorylated to their active 5'-triphosphate form by cellular kinases.[1] This active metabolite, this compound triphosphate, can then compete with the natural guanosine triphosphate (GTP) for incorporation into the nascent viral RNA strand.

Mechanism of Action: Chain Termination

The central biological role of this compound triphosphate is to act as a chain terminator during viral RNA synthesis.[1] Unlike obligate chain terminators which lack a 3'-hydroxyl group, 2'-C-Me-GTP is a nonobligate chain terminator because it possesses a 3'-hydroxyl group.[2] However, the presence of the bulky methyl group at the 2'-position sterically hinders the formation of a phosphodiester bond with the incoming nucleoside triphosphate.[1]

Once the viral RNA polymerase incorporates this compound monophosphate into the growing RNA chain, the polymerase's ability to add the next nucleotide is severely impaired.[3] This steric clash prevents the proper alignment of the incoming nucleotide and the closure of the enzyme's active site, effectively halting further elongation of the RNA chain. This leads to the production of truncated, non-functional viral genomes, thereby inhibiting viral replication.

The following diagram illustrates the mechanism of chain termination by this compound triphosphate.

G Mechanism of Chain Termination by 2'-C-Me-GTP cluster_0 Viral RNA Replication cluster_1 Inhibition Pathway Template Viral RNA Template Polymerase RNA-dependent RNA Polymerase (RdRp) Template->Polymerase binds to Primer Growing RNA Strand Polymerase->Primer extends Incorporation Incorporation of 2'-C-Me-GMP Polymerase->Incorporation incorporates Primer->Incorporation NTPs Natural NTPs (ATP, CTP, GTP, UTP) NTPs->Polymerase substrate MeGTP 2'-C-Me-GTP MeGTP->Polymerase competes with GTP Termination Chain Termination Incorporation->Termination leads to

Caption: Mechanism of viral RNA chain termination by this compound triphosphate.

Role in Viral Replication Inhibition

This compound and its adenosine counterpart have demonstrated potent antiviral activities, particularly against Hepatitis C Virus (HCV), in cell-based replicon assays. The triphosphate forms of these nucleosides inhibit the HCV NS5B RNA polymerase in vitro. The efficacy of these compounds is highlighted by the selection of resistant viral replicons, which often carry mutations in the NS5B polymerase, such as the S282T mutation.

Quantitative Data on Inhibition

The inhibitory potency of this compound triphosphate and related compounds has been quantified in various studies. The following table summarizes key inhibitory constants.

CompoundTargetAssay TypeIC50 (μM)Ki (μM)Reference
2'-C-methyladenosine triphosphateHCV NS5B PolymeraseEnzyme Assay1.9-
2'-C-methylcytidine triphosphateHCV NS5B PolymeraseEnzyme Assay-1.6
2'-C-methyladenosine triphosphateHCV NS5B PolymeraseEnzyme Assay-1.5
PSI-6130 triphosphateWild-type HCV NS5BEnzyme Assay-4.3
2'-F-2'-C-Me-UTPHCV NS5B PolymeraseRadiometric Assay0.21 ± 0.05-
2'-C-Me-UTPHCV NS5B PolymeraseRadiometric Assay0.25 ± 0.04-

Experimental Protocols

Synthesis of this compound Triphosphate

The synthesis of this compound triphosphate generally follows a standard procedure for nucleoside phosphorylation. A detailed protocol for a similar compound, 2′-methylseleno-2′-deoxyguanosine 5′-triphosphate, provides a relevant framework.

  • Starting Material: this compound.

  • Anhydrous Conditions: The starting nucleoside is co-evaporated with anhydrous pyridine and dried over P₂O₅.

  • Monophosphorylation: The dried nucleoside is dissolved in trimethylphosphate and cooled. Phosphoryl chloride is added dropwise to initiate the formation of the monophosphate.

  • Pyrophosphate Addition: A mixture of tris(tetrabutylammonium) hydrogen pyrophosphate in DMF and tributylamine is added to form the triphosphate.

  • Quenching and Purification: The reaction is quenched with a TEAB buffer. The crude product is then purified using anion exchange chromatography followed by reverse-phase chromatography to yield the pure this compound triphosphate.

HCV NS5B Polymerase Inhibition Assay

This assay measures the ability of a compound to inhibit the RNA synthesis activity of the HCV NS5B polymerase.

  • Reaction Mixture: A typical reaction mixture contains a buffer (e.g., 50 mM Tris-HCl, pH 7.5), MgCl₂, DTT, a synthetic RNA template, and a mixture of ATP, CTP, UTP, and [α-³²P]GTP.

  • Enzyme and Inhibitor: Purified recombinant HCV NS5B polymerase is added to the reaction mixture. The test compound (e.g., 2'-C-Me-GTP) is added at varying concentrations.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 1-2 hours).

  • Quenching and Precipitation: The reaction is stopped by the addition of EDTA. The newly synthesized radiolabeled RNA is precipitated using trichloroacetic acid.

  • Quantification: The precipitated RNA is collected on a filter, and the radioactivity is measured using a scintillation counter. The IC50 value is then calculated by plotting the percentage of inhibition against the inhibitor concentration.

The following diagram outlines the workflow for an HCV NS5B polymerase inhibition assay.

G HCV NS5B Polymerase Inhibition Assay Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, MgCl2, DTT, RNA template, NTPs including [α-32P]GTP) Start->Prepare_Mixture Add_Components Add HCV NS5B Polymerase and 2'-C-Me-GTP (inhibitor) Prepare_Mixture->Add_Components Incubate Incubate at 30°C Add_Components->Incubate Stop_Reaction Stop Reaction with EDTA Incubate->Stop_Reaction Precipitate Precipitate RNA with TCA Stop_Reaction->Precipitate Filter Collect Precipitate on Filter Precipitate->Filter Measure Measure Radioactivity Filter->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for determining the inhibitory activity of 2'-C-Me-GTP against HCV NS5B polymerase.

Conclusion

This compound triphosphate is a critical molecule in the field of antiviral drug discovery. Its role as a nonobligate chain terminator of viral RNA synthesis provides a powerful mechanism for inhibiting viral replication. The detailed understanding of its mechanism of action, supported by quantitative inhibitory data and established experimental protocols, underscores its importance as a tool for researchers and a lead compound for the development of novel antiviral therapies against RNA viruses like HCV. Further research into the structural basis of its interaction with viral polymerases will continue to inform the design of next-generation antiviral agents.

References

An In-depth Technical Guide to 2'-C-Methylguanosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 2'-C-methylguanosine, a modified nucleoside of significant interest in virology and drug development. Its structural modification, the addition of a methyl group at the 2' position of the ribose sugar, confers unique biochemical properties, particularly in its role as a viral RNA polymerase inhibitor.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. These data are critical for a range of applications, from medicinal chemistry to structural biology.

PropertyValue
Molecular Formula C₁₁H₁₅N₅O₅[1][2][3]
Molecular Weight 297.27 g/mol [1][2]
Canonical SMILES C[C@]1(--INVALID-LINK--N)CO">C@@HO)O
Physical Form Solid

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound can be found in specialized medicinal chemistry and virology literature. A general workflow for the characterization of a modified nucleoside analog like this compound is outlined in the diagram below. This process typically involves chemical synthesis, purification, structural elucidation, and subsequent biological evaluation.

Conceptual Workflow for Modified Nucleoside Analysis

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_biological Biological Evaluation cluster_development Preclinical Development Synthesis Chemical Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS XRay X-ray Crystallography Purification->XRay InVitro In Vitro Assays (e.g., Polymerase Inhibition) XRay->InVitro Structural Insights CellBased Cell-Based Assays (e.g., Antiviral Activity) InVitro->CellBased Toxicity Toxicity Studies CellBased->Toxicity Pharmacokinetics Pharmacokinetic Profiling CellBased->Pharmacokinetics

Caption: A conceptual workflow for the synthesis, characterization, and evaluation of this compound.

References

Synthesis Pathway for 2'-C-Methylguanosine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-C-methylguanosine is a crucial nucleoside analog with significant potential in antiviral drug development, particularly as an inhibitor of viral RNA-dependent RNA polymerase. Its synthesis is a key area of interest for medicinal chemists. This technical guide provides a detailed overview of an efficient and highly stereoselective synthesis pathway for this compound. The described methodology focuses on the glycosylation of a protected guanine derivative with a 2'-C-methylribose precursor, followed by deprotection. This document includes detailed experimental protocols, tabulated quantitative data for easy comparison of reaction conditions, and a visual representation of the synthesis workflow.

Introduction

Nucleoside analogs are a cornerstone of antiviral therapy. Modifications to the ribose sugar moiety can profoundly impact the biological activity of these compounds. The introduction of a methyl group at the 2'-position of the ribose, specifically in the β-configuration, has been shown to be a particularly effective modification. 2'-C-methyl ribonucleosides, once phosphorylated to their triphosphate form within the cell, can act as chain terminators during viral RNA synthesis.[1] The 2'-C-methyl group can create a steric hindrance that prevents the formation of the subsequent phosphodiester bond, thereby halting viral replication.[1] this compound triphosphate is a known potent inhibitor of the hepatitis C virus (HCV) RNA polymerase.[2] However, the parent nucleoside often exhibits only moderate activity due to inefficient intracellular phosphorylation.[2] This has led to the development of prodrug strategies, such as phosphoramidates (ProTides), to enhance the delivery and phosphorylation of this compound.[2]

Given its therapeutic potential, the development of efficient, scalable, and stereoselective synthetic routes to this compound is of high importance. Early syntheses were often lengthy and resulted in low overall yields. This guide details a more recent and efficient approach that achieves high regio- and stereoselectivity.

Overview of the Synthesis Pathway

The most efficient reported synthesis of 2'-C-β-methylguanosine involves a two-step process starting from a protected 2'-C-methylribose derivative and N2-acetylguanine. The key steps are:

  • Glycosylation: A coupling reaction between the protected sugar, 1,2,3,5-tetra-O-benzoyl-2-C-β-methyl-d-ribofuranose, and persilylated N2-acetylguanine. This reaction is catalyzed by a Lewis acid, such as trimethylsilyl triflate (TMSOTf).

  • Deprotection: Removal of the benzoyl protecting groups from the sugar moiety and the acetyl group from the guanine base to yield the final product, this compound.

This approach has been shown to produce the desired β-anomer with high selectivity over the α-anomer, and the glycosylation occurs preferentially at the N9 position of the guanine base over the N7 position.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments in the synthesis of this compound, based on systematic variation of reaction conditions to optimize yield and selectivity.

Table 1: Optimization of Glycosylation Reaction Conditions

EntrySugar:Base:Catalyst Molar RatioCatalystSolventTemperature (°C)Time (h)N9-β / N9-α RatioN9 / N7 RatioCombined Isolated Yield (%)
11:4:4TMSOTfAcetonitrile252>99:192:881
21:4:4TMSOTfDichloroethane252>99:195:583
31:4:4TMSOTfToluene252>99:196:480
41:2:2TMSOTfDichloroethane252>99:193:775
51:4:4TMSOTfDichloroethane04>99:194:682
61:4:4TMSOTfDichloroethane801>99:190:1079
71:4:4TBSOTfDichloroethane252>99:191:978

TMSOTf: Trimethylsilyl triflate; TBSOTf: tert-Butyldimethylsilyl triflate

Table 2: Final Yields for the Two-Step Synthesis

StepProductYield (%)
1N²-Acetyl-2',3',5'-tri-O-benzoyl-2'-C-β-methylguanosine80
22'-C-β-methylguanosine98
Overall 78

Detailed Experimental Protocols

The following protocols are based on the efficient synthesis method described in the literature.

Step 1: Synthesis of N²-Acetyl-2',3',5'-tri-O-benzoyl-2'-C-β-methylguanosine

Materials:

  • N²-acetylguanine

  • Pyridine (dry)

  • 1,1,1,3,3,3-hexamethyldisilazane (HMDS)

  • 1,2,3,5-tetra-O-benzoyl-2-C-β-methyl-d-ribofuranose

  • Dichloroethane (anhydrous)

  • Trimethylsilyl triflate (TMSOTf)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Under an argon atmosphere, a mixture of N²-acetylguanine (0.40 mmol), dry pyridine (0.50 mL), and 1,1,1,3,3,3-hexamethyldisilazane (1.5 mL) is heated to reflux for 30 minutes to obtain a clear solution.

  • The solvent is carefully removed under vacuum, and the resulting persilylated guanine residue is dried under high vacuum for 1 hour.

  • The residue is dissolved in anhydrous dichloroethane (2.0 mL).

  • A solution of 1,2,3,5-tetra-O-benzoyl-2-C-β-methyl-d-ribofuranose (0.10 mmol) in anhydrous dichloroethane (1.0 mL) is added to the reaction mixture.

  • Trimethylsilyl triflate (0.40 mmol) is added slowly with vigorous stirring at room temperature.

  • The reaction is stirred at room temperature for 2 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

  • The mixture is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield N²-acetyl-2',3',5'-tri-O-benzoyl-2'-C-β-methylguanosine as a white solid.

Step 2: Synthesis of 2'-C-β-methylguanosine (Deprotection)

Materials:

  • N²-Acetyl-2',3',5'-tri-O-benzoyl-2'-C-β-methylguanosine

  • Methanolic ammonia (saturated at 0 °C)

  • Methanol

Procedure:

  • N²-Acetyl-2',3',5'-tri-O-benzoyl-2'-C-β-methylguanosine is dissolved in saturated methanolic ammonia.

  • The solution is stirred at room temperature in a sealed vessel for 24 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by recrystallization or silica gel chromatography to afford 2'-C-β-methylguanosine as a pure white solid.

Synthesis Pathway Visualization

The following diagram illustrates the logical flow of the synthesis pathway for this compound.

Synthesis_Pathway Start_Guanine N²-acetylguanine Persilylation Persilylation Start_Guanine->Persilylation HMDS, Pyridine Reflux Start_Ribose 1,2,3,5-tetra-O-benzoyl- 2-C-β-methyl-d-ribofuranose Glycosylation Glycosylation Start_Ribose->Glycosylation Silylated_Guanine Silylated N²-acetylguanine Persilylation->Silylated_Guanine Silylated_Guanine->Glycosylation Protected_Product N²-Acetyl-2',3',5'-tri-O-benzoyl- 2'-C-β-methylguanosine Glycosylation->Protected_Product TMSOTf Dichloroethane, RT Deprotection Deprotection Protected_Product->Deprotection Final_Product This compound Deprotection->Final_Product Methanolic NH₃

References

2'-C-Methylguanosine: An In-Depth Technical Guide to a Promising Antiviral Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-C-methylguanosine is a synthetic nucleoside analog that has demonstrated significant potential as an antiviral agent, particularly against positive-strand RNA viruses. Its mechanism of action, centered on the inhibition of the viral RNA-dependent RNA polymerase (RdRp), has made it a subject of extensive research, especially in the context of Hepatitis C Virus (HCV) infection. This technical guide provides a comprehensive overview of this compound, detailing its antiviral activity, mechanism of action, relevant experimental protocols, and the clinical development of its prodrugs.

Core Concept: Mechanism of Action

This compound exerts its antiviral effect as a non-obligate chain terminator.[1] To become active, it must be transported into the host cell and anabolized by cellular kinases to its 5'-triphosphate form. This triphosphate analog then acts as a competitive inhibitor of the viral RdRp.[2][3] Upon incorporation into the nascent viral RNA strand, the presence of the 2'-C-methyl group sterically hinders the addition of the next incoming nucleotide, effectively halting viral RNA replication.[4][5]

A key challenge with this compound is its often inefficient initial phosphorylation step within the cell. To overcome this, liver-targeted phosphoramidate prodrugs, such as IDX184, were developed. These "ProTide" technologies bypass the initial phosphorylation step, leading to higher intracellular concentrations of the active triphosphate form and thus enhanced antiviral potency.

Resistance to this compound has been observed in vitro, with the most notable mutation being the S282T substitution in the HCV NS5B polymerase. This mutation has been shown to confer reduced susceptibility to 2'-C-methyl nucleosides.

Antiviral Activity: Quantitative Data

The antiviral efficacy of this compound and its derivatives has been quantified against a range of viruses, primarily HCV. The following tables summarize the key in vitro and clinical data.

CompoundVirus/AssayEC50 (µM)Cell LineReference
2'-C-methyladenosineHCV Replicon0.3Huh-7
2'-C-methylcytidineHCV Replicon2.2Huh-7
This compound Prodrug (IDX184)HCV Genotype 1 (in combination with PegIFN/RBV)N/A (See Clinical Data)N/A
2'-deoxy-2'-fluoro-2'-C-methylguanosine ProdrugDengue VirusNot explicitly stated, but showed potent activityPBMCs
AT-511 (2′-fluoro-2′-methyl guanosine nucleotide prodrug)HCoV-229E1.8 ± 0.3BHK-21
2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosidesHCV Replicon<10 (for 12 compounds)Huh-7

Table 1: 50% Effective Concentration (EC50) of this compound and Analogs

CompoundEnzymeIC50 (µM)Reference
2'-C-methyladenosine triphosphateHCV NS5B Polymerase1.9
2'-O-methylcytidine triphosphateHCV NS5B Polymerase3.8
PSI-352666 (triphosphate of a 2'-deoxy-2'-fluoro-2'-C-methylguanosine prodrug)HCV NS5B Polymerase (Genotype 1b)1.0 ± 0.2
PSI-352666HCV NS5B Polymerase (Genotype 2a)4.7 ± 0.6
PSI-352666HCV NS5B Polymerase (Genotype 3a)1.3 ± 0.5
PSI-352666HCV NS5B Polymerase (Genotype 4a)4.2 ± 0.8
2'-O-Me ATP (boranophosphate analog)HCV NS5B Polymerase50 (parent), lower with modification
3'-dATP (boranophosphate analog)HCV NS5B Polymerase22 (parent), lower with modification

Table 2: 50% Inhibitory Concentration (IC50) of this compound Triphosphate and Analogs against Viral Polymerases

CompoundCell LineCC50 (µM)Reference
This compoundBHK-21>10
AT-511 (2′-fluoro-2′-methyl guanosine nucleotide prodrug)BHK-21>100

Table 3: 50% Cytotoxic Concentration (CC50) of this compound and Analogs

Study PhaseDoseTreatment DurationMean Viral Load Reduction (log10 IU/mL)Reference
Phase Ib (Monotherapy)25 mg/day3 days-0.5 ± 0.6
Phase Ib (Monotherapy)50 mg/day3 days-0.7 ± 0.2
Phase Ib (Monotherapy)75 mg/day3 days-0.6 ± 0.3
Phase Ib (Monotherapy)100 mg/day3 days-0.7 ± 0.5
Phase IIa (with PegIFN/RBV)50 mg QD14 days-2.7 ± 1.3
Phase IIa (with PegIFN/RBV)50 mg BID14 days-4.0 ± 1.7
Phase IIa (with PegIFN/RBV)100 mg QD14 days-4.2 ± 1.9
Phase IIb (with PegIFN/RBV)50 mg12 weeks76% cEVR
Phase IIb (with PegIFN/RBV)100 mg12 weeks82% cEVR

Table 4: Clinical Trial Data for IDX184 (a this compound prodrug) in HCV Genotype 1 Patients *cEVR: complete early virologic response (virus levels < 25 IU/mL at 12 weeks).

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of this compound and its analogs.

HCV Replicon Assay (Luciferase-Based)

This cell-based assay is fundamental for assessing the antiviral activity of compounds against HCV replication.

Objective: To quantify the inhibition of HCV RNA replication in a human hepatoma cell line (e.g., Huh-7) harboring an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase).

Materials:

  • Huh-7 cells harboring a luciferase-expressing HCV replicon.

  • Complete growth medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin/streptomycin).

  • Test compound (this compound or analog) at various concentrations.

  • Luciferase assay reagent.

  • 96-well plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the cells. Include a vehicle-only control.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • Cell Lysis: After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Luciferase Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

  • Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces luciferase activity by 50% compared to the vehicle control.

RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the triphosphate form of the nucleoside analog on the viral polymerase.

Objective: To determine the 50% inhibitory concentration (IC50) of the 5'-triphosphate form of this compound against purified viral RdRp.

Materials:

  • Purified recombinant viral RdRp (e.g., HCV NS5B).

  • RNA template and primer.

  • Ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP.

  • Test compound (this compound triphosphate).

  • Reaction buffer.

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Reaction Setup: In a reaction tube or well, combine the purified RdRp, RNA template/primer, and reaction buffer.

  • Inhibitor Addition: Add varying concentrations of the this compound triphosphate. Include a no-inhibitor control.

  • Initiation of Reaction: Start the polymerization reaction by adding the mixture of rNTPs (containing the labeled rNTP).

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

  • Termination and Detection: Stop the reaction and quantify the incorporation of the labeled rNTP into the newly synthesized RNA. This can be done by methods such as filter binding assays followed by scintillation counting or by using fluorescently labeled nucleotides and a fluorescence plate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that reduces the polymerase activity by 50%.

Cytotoxicity Assay (MTT Assay)

This assay is essential to determine if the antiviral activity observed is due to specific inhibition of the virus or general toxicity to the host cells.

Objective: To measure the 50% cytotoxic concentration (CC50) of the test compound.

Materials:

  • Host cell line (e.g., Huh-7).

  • Complete growth medium.

  • Test compound at various concentrations.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a specialized reagent).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the host cells in 96-well plates and allow them to attach.

  • Compound Treatment: Add serial dilutions of the test compound to the cells.

  • Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the CC50, the concentration of the compound that reduces cell viability by 50% compared to the untreated control. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

Immunofluorescence Assay for Viral Antigen Detection

This assay allows for the visualization of viral infection within cells.

Objective: To qualitatively or quantitatively assess the reduction in the number of infected cells in the presence of the antiviral compound.

Materials:

  • Host cells grown on coverslips or in chamber slides.

  • Virus inoculum.

  • Test compound.

  • Fixative (e.g., paraformaldehyde).

  • Permeabilization buffer (e.g., Triton X-100 in PBS).

  • Blocking solution (e.g., bovine serum albumin in PBS).

  • Primary antibody specific for a viral antigen.

  • Fluorescently labeled secondary antibody.

  • Nuclear counterstain (e.g., DAPI).

  • Fluorescence microscope.

Procedure:

  • Cell Culture and Infection: Seed cells on coverslips or chamber slides. Once attached, infect the cells with the virus in the presence of different concentrations of the test compound.

  • Fixation and Permeabilization: At a specific time post-infection, fix the cells with a suitable fixative and then permeabilize them to allow antibody entry.

  • Blocking: Block non-specific antibody binding sites with a blocking solution.

  • Antibody Staining: Incubate the cells with the primary antibody, followed by incubation with the fluorescently labeled secondary antibody.

  • Mounting and Visualization: Mount the coverslips onto microscope slides with a mounting medium containing a nuclear counterstain. Visualize the cells using a fluorescence microscope.

  • Analysis: The number of infected (fluorescent) cells can be counted to determine the extent of viral inhibition.

Visualizations

Signaling Pathway: Mechanism of Action of this compound

2C_Methylguanosine_MOA cluster_extracellular Extracellular Space cluster_intracellular Host Cell cluster_virus Viral Replication Complex 2C_MeG This compound 2C_MeG_in This compound 2C_MeG->2C_MeG_in Cellular Uptake 2C_MeG_MP This compound Monophosphate 2C_MeG_in->2C_MeG_MP Cellular Kinase 2C_MeG_DP This compound Diphosphate 2C_MeG_MP->2C_MeG_DP Cellular Kinase 2C_MeG_TP This compound Triphosphate (Active Form) 2C_MeG_DP->2C_MeG_TP Cellular Kinase RdRp Viral RNA-dependent RNA Polymerase (RdRp) 2C_MeG_TP->RdRp Competitive Inhibition with natural NTPs Nascent_RNA Nascent RNA Strand RdRp->Nascent_RNA Incorporation Viral_RNA Viral RNA Template Viral_RNA->RdRp Termination Chain Termination Nascent_RNA->Termination HCV_Replicon_Assay_Workflow start Start seed_cells Seed HCV replicon-containing Huh-7 cells in 96-well plate start->seed_cells add_compound Add serial dilutions of This compound seed_cells->add_compound incubate Incubate for 48-72 hours add_compound->incubate lyse_cells Lyse cells incubate->lyse_cells add_substrate Add luciferase substrate lyse_cells->add_substrate measure_luminescence Measure luminescence add_substrate->measure_luminescence analyze_data Analyze data and calculate EC50 measure_luminescence->analyze_data end_node End analyze_data->end_node ProTide_Development parent This compound (Parent Nucleoside) limitation Limitation: Poor intracellular phosphorylation parent->limitation protide ProTide Technology (Phosphoramidate Prodrug) limitation->protide Solution bypass Bypasses initial phosphorylation step protide->bypass increased_potency Increased Antiviral Potency bypass->increased_potency

References

The Core of Antiviral Innovation: A Technical Guide to 2'-C-Methyl Ribonucleosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental research surrounding 2'-C-methyl ribonucleosides, a pivotal class of molecules that has reshaped the landscape of antiviral therapeutics. From their intricate synthesis to their potent mechanism of action, this document provides a comprehensive overview for professionals in the field of drug discovery and development. The emergence of drugs like Sofosbuvir has highlighted the profound impact of this specific chemical modification, demonstrating remarkable success in the treatment of Hepatitis C and showing promise against a spectrum of other RNA viruses.

Introduction: The Significance of the 2'-C-Methyl Moiety

The strategic addition of a methyl group at the 2'-carbon position of the ribose sugar is a subtle yet powerful modification that transforms a standard ribonucleoside into a potent viral inhibitor. This alteration confers unique stereochemical properties that are central to its antiviral activity. Unlike their natural counterparts, 2'-C-methyl ribonucleosides, once intracellularly phosphorylated to their active triphosphate form, act as "non-obligate" chain terminators of viral RNA-dependent RNA polymerase (RdRp).[1][2] This means that despite retaining the 3'-hydroxyl group necessary for chain elongation, the steric hindrance introduced by the 2'-C-methyl group prevents the addition of the subsequent nucleotide, effectively halting viral RNA replication.[1][2][3] This mechanism provides a high barrier to resistance, a critical advantage in antiviral therapy.

Synthesis of 2'-C-Methyl Ribonucleosides

The synthesis of 2'-C-methyl ribonucleosides is a complex process that has been approached through various strategies, primarily categorized as convergent and linear methods.

Convergent Synthesis: This is the more common approach, where the modified 2'-C-methyl ribose sugar is first synthesized and then coupled with a desired nucleobase. A key starting material for the sugar moiety is often D-glucose or D-ribose, which undergoes a series of reactions to introduce the methyl group at the C2' position. The final step typically involves a glycosylation reaction, such as the Vorbrüggen condensation, to attach the heterocyclic base to the anomeric carbon of the sugar.

Linear Synthesis: In a linear approach, the 2'-C-methyl group is introduced onto a pre-formed nucleoside. This method can be more challenging due to the need for selective reactions on the sugar portion of an existing nucleoside.

A generalized workflow for the convergent synthesis is outlined below.

G A Starting Material (e.g., D-Ribose) B Protection of Hydroxyl Groups A->B C Introduction of 2'-C-Methyl Group B->C D Formation of Glycosyl Donor (e.g., Acetylated Sugar) C->D F Glycosylation Reaction (e.g., Vorbrüggen Condensation) D->F E Nucleobase (e.g., Uracil, Cytosine) E->F G Deprotection F->G H Final 2'-C-Methyl Ribonucleoside G->H

Figure 1: Generalized workflow for the convergent synthesis of 2'-C-methyl ribonucleosides.

Mechanism of Action: Halting Viral Replication

The antiviral activity of 2'-C-methyl ribonucleosides is contingent on their intracellular conversion to the 5'-triphosphate form by host cell kinases. This active metabolite then serves as a substrate for the viral RNA-dependent RNA polymerase (RdRp), competing with natural nucleoside triphosphates.

Upon incorporation into the nascent viral RNA strand, the 2'-C-methyl group sterically clashes with the incoming nucleoside triphosphate, preventing the RdRp from adopting the closed, catalytically competent conformation required for phosphodiester bond formation. This effectively terminates the elongation of the viral RNA chain. The S282T mutation in the HCV NS5B polymerase is a known resistance pathway, though it often comes at a cost to viral fitness.

G cluster_cell Infected Host Cell cluster_virus Viral Replication Complex A 2'-C-Methyl Ribonucleoside (Pro-drug) B Cellular Kinases A->B Phosphorylation C 2'-C-Methyl Ribonucleoside Triphosphate (Active Drug) B->C F Incorporation into Nascent RNA Strand C->F D Viral RNA Template E RNA-dependent RNA Polymerase (RdRp) D->E E->F G Chain Termination F->G H Inhibition of Viral Replication G->H

Figure 2: Signaling pathway for the mechanism of action of 2'-C-methyl ribonucleosides.

Antiviral Activity: A Broad Spectrum of Efficacy

2'-C-methyl ribonucleosides have demonstrated potent antiviral activity against a wide range of RNA viruses, particularly those in the Flaviviridae family. The most notable success has been against the Hepatitis C virus (HCV). However, significant in vitro activity has also been reported for other viruses such as West Nile virus, yellow fever virus, dengue virus, and norovirus.

Table 1: Antiviral Activity of Selected 2'-C-Methyl Ribonucleosides against HCV
CompoundHCV GenotypeAssay SystemEC50 (µM)CC50 (µM)Reference
2'-C-Methylcytidine1bReplicon0.35 - 0.9>100
2'-C-Methyladenosine1bReplicon0.5 - 1.5>10
2'-C-Methylguanosine1bReplicon1.9>100
2'-C-Methyluridine1bReplicon1.8>100
Sofosbuvir (PSI-7977)1bReplicon0.09>14.7
Table 2: Sustained Virologic Response (SVR) Rates for Sofosbuvir-Based Regimens in Clinical Trials
Clinical TrialHCV Genotype(s)Treatment RegimenTreatment Duration (Weeks)SVR12 Rate (%)Reference
NEUTRINO1, 4, 5, 6Sofosbuvir + Peginterferon alfa + Ribavirin1290
FISSION2, 3Sofosbuvir + Ribavirin1267
POSITRON2, 3Sofosbuvir + Ribavirin1278
FUSION2, 3 (treatment-experienced)Sofosbuvir + Ribavirin12 or 1650 - 73
VALENCE3Sofosbuvir + Ribavirin2485

Experimental Protocols

General Protocol for Convergent Synthesis of a 2'-C-Methyl Pyrimidine Ribonucleoside
  • Preparation of the 2'-C-Methyl Sugar Moiety:

    • Start with a suitable protected D-ribonolactone.

    • Perform a Grignard reaction with methylmagnesium bromide to introduce the methyl group at the C2' position. This typically yields a mixture of diastereomers.

    • Protect the remaining hydroxyl groups (e.g., as benzoates or acetates).

    • Separate the desired diastereomer chromatographically.

    • Convert the lactone to a lactol, followed by acetylation to form the glycosyl donor (e.g., 1,2,3,5-tetra-O-acetyl-2-C-methyl-D-ribofuranose).

  • Vorbrüggen Glycosylation:

    • Silylate the pyrimidine base (e.g., uracil or cytosine) with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA).

    • Dissolve the protected 2'-C-methyl sugar and the silylated base in an anhydrous solvent (e.g., acetonitrile).

    • Add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), and stir the reaction at an appropriate temperature until completion.

    • Quench the reaction and purify the protected nucleoside by column chromatography.

  • Deprotection:

    • Remove the protecting groups from the sugar and the base. For example, use a solution of ammonia in methanol to remove acyl protecting groups.

    • Purify the final 2'-C-methyl ribonucleoside by recrystallization or chromatography.

General Protocol for HCV Replicon Assay
  • Cell Culture:

    • Maintain Huh-7 cells harboring an HCV subgenomic replicon in a suitable growth medium (e.g., DMEM supplemented with fetal bovine serum, non-essential amino acids, and G418 for selection).

    • Plate the cells in 96-well plates at a density that allows for logarithmic growth during the assay period.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Add the diluted compounds to the plated cells and incubate for a defined period (e.g., 72-96 hours). Include appropriate controls (e.g., vehicle control, positive control inhibitor).

  • Quantification of HCV RNA:

    • Lyse the cells and extract the total RNA.

    • Perform a quantitative real-time reverse transcription PCR (qRT-PCR) to measure the level of HCV RNA. Normalize the results to an internal control housekeeping gene (e.g., GAPDH).

  • Data Analysis:

    • Calculate the percentage of inhibition of HCV RNA replication for each compound concentration relative to the vehicle control.

    • Determine the 50% effective concentration (EC50) by fitting the dose-response data to a sigmoidal curve.

  • Cytotoxicity Assay:

    • In parallel, treat the same cell line without the replicon with the same concentrations of the test compounds.

    • After the incubation period, assess cell viability using a standard method, such as the MTT or CellTiter-Glo assay.

    • Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

G A Plate HCV Replicon Cells C Treat Cells with Compounds A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate for 72-96 hours C->D E Extract Total RNA D->E H Perform Cytotoxicity Assay (e.g., MTT) D->H F qRT-PCR for HCV RNA Quantification E->F G Determine EC50 F->G J Calculate Selectivity Index (SI = CC50/EC50) G->J I Determine CC50 H->I I->J

Figure 3: Experimental workflow for the evaluation of antiviral activity using an HCV replicon assay.

Conclusion and Future Perspectives

2'-C-methyl ribonucleosides represent a landmark achievement in antiviral drug discovery. Their unique mechanism of action as non-obligate chain terminators of viral RdRp provides a powerful and durable means of inhibiting viral replication. The clinical success of sofosbuvir has validated this approach and continues to inspire the development of new analogs with improved properties. Future research in this area will likely focus on expanding the antiviral spectrum of these compounds, overcoming resistance, and developing novel prodrug strategies to enhance their pharmacokinetic profiles and tissue targeting. The foundational principles outlined in this guide will undoubtedly continue to inform the next generation of antiviral therapies.

References

2'-C-Methylguanosine as an HCV NS5B Polymerase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hepatitis C virus (HCV) infection remains a significant global health challenge. The viral RNA-dependent RNA polymerase, NS5B, is a key enzyme in the HCV replication cycle and a prime target for antiviral drug development. Nucleoside analogs that inhibit this polymerase have been a cornerstone of successful HCV therapies. Among these, 2'-C-methylguanosine has emerged as a potent inhibitor. This technical guide provides an in-depth overview of this compound and its derivatives as inhibitors of HCV NS5B polymerase. It details their mechanism of action, summarizes key quantitative data from in vitro and clinical studies, provides comprehensive experimental protocols for their evaluation, and illustrates critical pathways and workflows through detailed diagrams.

Mechanism of Action

This compound is a nucleoside analog that, to exert its antiviral effect, must be converted into its active triphosphate form by host cell kinases.[1][2] This triphosphate analog then acts as a competitive inhibitor of the natural GTP substrate for the HCV NS5B polymerase.[2][3] Upon incorporation into the nascent viral RNA chain, the 2'-C-methyl group sterically hinders the addition of the subsequent nucleotide, effectively terminating RNA chain elongation. This non-obligate chain termination ultimately halts viral replication.[2]

A key mutation associated with resistance to 2'-C-methylated nucleoside inhibitors is the S282T substitution in the NS5B polymerase. This mutation reduces the binding affinity of the triphosphate analog to the enzyme's active site. To overcome the limitations of the parent nucleoside, particularly its inefficient initial phosphorylation, various prodrug strategies have been developed. These prodrugs, such as phosphoramidates, are designed to deliver the monophosphate form of the nucleoside into hepatocytes, bypassing the rate-limiting first phosphorylation step and significantly enhancing antiviral potency.

Quantitative Data

The following tables summarize the in vitro activity and clinical efficacy of this compound and its prodrugs.

Table 1: In Vitro Activity of this compound and its Analogs

CompoundAssayCell Line/EnzymeGenotypeEC50 / IC50 / Ki (µM)CC50 (µM)Reference(s)
2'-C-Methyladenosine triphosphateNS5B Polymerase AssayPurified NS5B-1.9 (IC50)>50
2'-C-Methyladenosine triphosphateNS5B Polymerase AssayPurified NS5B-0.9 (Ki)-
2'-C-Methyladenosine triphosphateNS5B Polymerase AssayWild-type-1.5 (Ki)-
2'-C-Methylcytidine triphosphateNS5B Polymerase AssayWild-type-1.6 (Ki)-
2',3'-dideoxy-2'-α-fluoro-2'-β-C-methyl-6-methoxy guanosine phosphoramidate prodrug (1)HCV Replicon AssayHuh-71b0.58>100
Prodrug (1)HCV Replicon AssayHuh-71a0.81>100
Prodrug (1)HCV Replicon AssayHuh-72a1.1>100
Prodrug (1)HCV Replicon AssayHuh-71b S282T0.39>100
AT-511 (phosphoramidate prodrug of 2'-fluoro-2'-C-methylguanosine)HCV Replicon Assay-1-50.005 - 0.028>100

Table 2: Clinical Trial Data for IDX184 (a prodrug of this compound monophosphate)

Trial PhaseDoseTreatment RegimenGenotypeMean Viral Load Reduction (log10 IU/mL)Key FindingsReference(s)
Phase IIa (14 days)50 mg QDIDX184 + PegIFN/RBV12.7Dose-dependent antiviral activity.
Phase IIa (14 days)50 mg BIDIDX184 + PegIFN/RBV14.050% of subjects achieved undetectable virus levels by Day 14 at 100mg total daily dose.
Phase IIa (14 days)100 mg QDIDX184 + PegIFN/RBV14.2Well-tolerated with a side effect profile consistent with PegIFN/RBV alone.
Phase IIb (12 weeks)50 mg QDIDX184 + PegIFN/RBV1-63% achieved rapid virologic response.
Phase IIb (12 weeks)100 mg QDIDX184 + PegIFN/RBV1-73% achieved rapid virologic response.
Monotherapy (3 days)25-100 mg QDIDX18410.5 - 0.7Significant exposure-related anti-HCV activity.

Experimental Protocols

HCV Replicon Assay

This assay is used to determine the in vitro antiviral activity of a compound against HCV replication in a cell-based system.

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b).

  • Complete growth medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, penicillin, and streptomycin.

  • G418 (Neomycin) for selection of replicon-containing cells.

  • Test compound (e.g., this compound or its prodrug) dissolved in DMSO.

  • 96-well plates.

  • Reagents for quantifying HCV RNA (e.g., qRT-PCR) or a reporter gene product (e.g., luciferase assay).

Procedure:

  • Seed Huh-7 replicon cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.5%).

  • Remove the existing medium from the cells and add the medium containing the test compound dilutions. Include a no-drug control and a positive control (a known HCV inhibitor).

  • Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, quantify the level of HCV replication. This can be done by:

    • qRT-PCR: Isolate total cellular RNA and perform quantitative reverse transcription PCR to measure HCV RNA levels.

    • Reporter Gene Assay: If the replicon contains a reporter gene (e.g., luciferase), lyse the cells and measure the reporter activity according to the manufacturer's instructions.

  • Calculate the EC50 value, which is the concentration of the compound that inhibits HCV replication by 50%, by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

NS5B Polymerase Activity Assay

This biochemical assay measures the ability of a compound to directly inhibit the enzymatic activity of the HCV NS5B polymerase.

Materials:

  • Purified recombinant HCV NS5B polymerase.

  • RNA template (e.g., a heteropolymeric RNA sequence).

  • Nucleoside triphosphates (ATP, CTP, GTP, UTP), including a radiolabeled NTP (e.g., [α-³³P]CTP).

  • Test compound (the triphosphate form of the nucleoside analog).

  • Assay buffer: e.g., 50 mM Tris-HCl (pH 7.5), 10 mM KCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT.

  • DE-81 filter paper or similar for capturing the radiolabeled RNA product.

  • Scintillation counter.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, RNA template, and unlabeled NTPs.

  • Add serial dilutions of the test compound (triphosphate form) to the reaction mixture.

  • Initiate the reaction by adding the NS5B polymerase and the radiolabeled NTP.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 22-30°C) for a defined period (e.g., 1-2 hours).

  • Stop the reaction by adding EDTA.

  • Spot the reaction mixture onto DE-81 filter paper and wash the filters to remove unincorporated radiolabeled NTPs.

  • Quantify the amount of incorporated radioactivity on the filters using a scintillation counter.

  • Calculate the IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%. For mechanism of action studies, perform kinetic experiments by varying the concentration of the natural substrate in the presence of different inhibitor concentrations to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive).

Cytotoxicity Assay

This assay is crucial to determine if the antiviral activity of a compound is due to specific inhibition of viral replication or general cellular toxicity.

Materials:

  • Huh-7 cells (or other relevant cell line).

  • Complete growth medium.

  • Test compound.

  • 96-well plates.

  • Reagents for assessing cell viability, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a commercial LDH (lactate dehydrogenase) release assay kit.

  • Plate reader.

Procedure:

  • Seed Huh-7 cells in 96-well plates and allow them to attach overnight.

  • Add serial dilutions of the test compound to the cells, similar to the replicon assay. Include a no-drug control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubate the plates for the same duration as the replicon assay (e.g., 48-72 hours).

  • After incubation, assess cell viability using a chosen method:

    • MTT Assay: Add MTT solution to the wells and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan and measure the absorbance at the appropriate wavelength.

    • LDH Assay: Measure the amount of LDH released into the culture medium from damaged cells, following the manufacturer's protocol.

  • Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%. The selectivity index (SI) can then be calculated as CC50/EC50, with a higher SI indicating a more favorable safety profile.

Visualizations

Metabolic_Activation_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_inhibition HCV Replication Complex 2CMeG_prodrug 2'-C-MeG Prodrug (e.g., IDX184) 2CMeG_MP 2'-C-MeG Monophosphate 2CMeG_prodrug->2CMeG_MP Cellular Esterases (Bypasses first phosphorylation) 2CMeG This compound (2'-C-MeG) 2CMeG->2CMeG_MP Host Kinase (Rate-limiting step) 2CMeG_DP 2'-C-MeG Diphosphate 2CMeG_MP->2CMeG_DP Host Kinase 2CMeG_TP 2'-C-MeG Triphosphate (Active Form) 2CMeG_DP->2CMeG_TP Host Kinase NS5B HCV NS5B Polymerase 2CMeG_TP->NS5B Competitive Inhibition RNA Viral RNA Elongation NS5B->RNA Incorporation & Chain Termination

Caption: Metabolic activation of this compound and its prodrugs.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_data Data Analysis compound Test Compound (2'-C-MeG or Prodrug) replicon HCV Replicon Assay (Huh-7 cells) compound->replicon polymerase NS5B Polymerase Assay (Biochemical) compound->polymerase Triphosphate form cytotoxicity Cytotoxicity Assay (Huh-7 cells) compound->cytotoxicity ec50 Determine EC50 (Antiviral Potency) replicon->ec50 ic50_ki Determine IC50/Ki (Enzyme Inhibition) polymerase->ic50_ki cc50 Determine CC50 (Cellular Toxicity) cytotoxicity->cc50 si Calculate Selectivity Index (SI = CC50/EC50) ec50->si cc50->si

Caption: Workflow for the preclinical evaluation of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 2'-C-Methylguanosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-C-Methylguanosine is a key nucleoside analog with significant antiviral properties, primarily as an inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] Its efficacy and development as a therapeutic agent are intrinsically linked to its physicochemical properties, namely its solubility and stability. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, intended to support research, development, and formulation activities. Due to the limited availability of direct quantitative data for this compound, this guide also incorporates relevant data from closely related analogs to provide a broader context for its behavior.

Solubility Profile

Quantitative Solubility Data

A summary of the known solubility values for this compound and related nucleoside analogs is presented in Table 1. The data highlights the aqueous solubility of this compound and provides context through the solubility of similar compounds in various solvent systems.

CompoundSolventTemperatureSolubilityCitation
This compound WaterWarmed5 mg/mL[1]
2'-O-MethylguanosineDMSONot Specified100 mg/mL (ultrasonication may be needed)[2]
L-Guanosine10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineNot Specified≥ 2.5 mg/mL[3]

Table 1: Quantitative Solubility Data for this compound and Related Analogs

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a nucleoside analog like this compound involves the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of this compound in a specified solvent.

Materials:

  • This compound

  • Selected solvent (e.g., water, ethanol, DMSO)

  • Volumetric flasks

  • Orbital shaker or magnetic stirrer

  • Temperature-controlled environment (e.g., incubator, water bath)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • HPLC system with UV detector

  • Analytical column suitable for nucleoside analysis (e.g., C18)

  • Mobile phase (e.g., acetonitrile and water gradient)

Procedure:

  • Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the solvent in a sealed container.

  • Equilibrate the solutions at a constant temperature while agitating for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the solutions to stand to permit the undissolved solid to settle.

  • Carefully withdraw a sample from the supernatant and filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtered sample with the mobile phase to a concentration within the calibrated range of the HPLC method.

  • Analyze the diluted sample by HPLC to determine the concentration of this compound.

  • The solubility is calculated from the measured concentration and the dilution factor.

Workflow for Solubility Determination:

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_calc Calculation prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 prep3 Allow undissolved solid to settle prep2->prep3 prep4 Filter supernatant prep3->prep4 analysis1 Dilute filtered sample prep4->analysis1 analysis2 Inject into HPLC system analysis1->analysis2 analysis3 Quantify concentration against standard curve analysis2->analysis3 calc1 Calculate solubility from concentration and dilution factor analysis3->calc1

Caption: Workflow for determining the solubility of this compound.

Stability Profile

The stability of this compound is a critical factor for its storage, formulation, and in vivo efficacy. Degradation can lead to loss of potency and the formation of potentially toxic impurities. This section outlines the stability of this compound under various stress conditions.

pH-Dependent Stability

The stability of nucleoside analogs can be significantly influenced by pH due to acid- or base-catalyzed hydrolysis of the glycosidic bond or modifications to the nucleobase. While specific quantitative data for this compound is not available, studies on related nucleosides indicate that extreme pH conditions can lead to degradation.

Thermal Stability

Elevated temperatures can accelerate the chemical degradation of nucleoside analogs. The rate of degradation typically follows first-order kinetics, and the Arrhenius equation can be used to model the temperature dependence of the degradation rate constant.

Enzymatic Stability

In a biological environment, nucleoside analogs are susceptible to degradation by various enzymes, such as nucleases and phosphorylases. The 2'-C-methyl modification in this compound is known to confer increased resistance to adenosine deaminase and purine nucleoside phosphorylase-mediated metabolism compared to unmodified ribonucleosides. Studies on oligonucleotides containing 2'-O-methylguanosine have shown enhanced stability in serum.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways, as well as for developing stability-indicating analytical methods. These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing conditions.

Table 2: Summary of Forced Degradation Conditions

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, heat (e.g., 60 °C)Hydrolysis of the N-glycosidic bond
Base Hydrolysis 0.1 M NaOH, heat (e.g., 60 °C)Degradation of the guanine base
Oxidation 3% H₂O₂, room temperatureOxidation of the guanine base
Thermal Degradation Dry heat (e.g., 80 °C)Various thermal decomposition pathways
Photostability Exposure to UV and visible light (ICH Q1B)Photodegradation of the chromophoric system
Experimental Protocol for Stability Assessment (Forced Degradation)

Objective: To assess the stability of this compound under forced degradation conditions and to identify major degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Temperature-controlled chambers/ovens

  • Photostability chamber

  • HPLC-UV/MS system

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

  • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60 °C) for a defined period. Neutralize the solution before analysis.

  • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and incubate at a specified temperature (e.g., 60 °C) for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ and keep it at room temperature for a defined period.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven at a specified temperature (e.g., 80 °C).

  • Photostability: Expose a solid sample and a solution of this compound to light as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC method. An HPLC-MS method is recommended for the identification of degradation products.

  • Data Evaluation: Calculate the percentage of degradation and identify the major degradation products.

Workflow for a Forced Degradation Study:

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start This compound Sample acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolysis start->photo hplc Stability-Indicating HPLC-UV/MS acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc pathways Degradation Pathways hplc->pathways products Degradation Products hplc->products method Validated Stability-Indicating Method hplc->method

Caption: General workflow for a forced degradation study of this compound.

Mechanism of Action and Metabolic Activation

This compound is a prodrug that requires intracellular phosphorylation to its active triphosphate form. This active metabolite then acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase, leading to chain termination and inhibition of viral replication.

The metabolic activation pathway involves a three-step phosphorylation cascade mediated by host cell kinases.

Metabolic Activation and Mechanism of Action of this compound:

G cluster_cell Hepatocyte cluster_activation Metabolic Activation cluster_inhibition Inhibition of HCV Replication prodrug This compound mono This compound Monophosphate prodrug->mono Host Kinase di This compound Diphosphate mono->di Host Kinase tri This compound Triphosphate (Active Form) di->tri Host Kinase polymerase HCV NS5B RdRp tri->polymerase rna Viral RNA Synthesis polymerase->rna Inhibits termination Chain Termination polymerase->termination Incorporation into nascent RNA

Caption: Metabolic activation and mechanism of action of this compound.

Conclusion

This technical guide has summarized the available information on the solubility and stability of this compound. While direct quantitative data is limited, the provided information on related compounds and established experimental protocols offers a valuable framework for researchers and drug development professionals. Further systematic studies are warranted to fully characterize the physicochemical properties of this compound to support its continued development as a potent antiviral agent. The outlined experimental procedures provide a clear path for generating the necessary data to fill the existing gaps in our understanding of this important molecule.

References

Theoretical Models of 2'-C-Methylguanosine Binding: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-C-methylguanosine is a modified nucleoside analog that has garnered significant attention as a potent antiviral agent, particularly against positive-strand RNA viruses like the Hepatitis C virus (HCV). Its mechanism of action relies on the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. To inhibit the polymerase, this compound must be intracellularly converted to its active 5'-triphosphate form. This guide provides a comprehensive overview of the theoretical models explaining the binding of this compound triphosphate to viral RdRps, supported by experimental data and detailed methodologies.

Core Theoretical Models of Binding and Inhibition

The primary target of this compound triphosphate is the active site of viral RdRps, such as the NS5B protein in HCV. Theoretical models, supported by experimental evidence, suggest a nuanced mechanism of inhibition that goes beyond simple competitive binding.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools to predict and analyze the binding of ligands to protein targets. For this compound triphosphate, these models help to elucidate the specific interactions within the RdRp active site.

Binding Mode: The triphosphate form of this compound binds to the active site of the RdRp in a manner analogous to the natural substrate, guanosine triphosphate (GTP). The guanine base forms Watson-Crick base pairs with the corresponding cytosine in the RNA template, and the triphosphate moiety coordinates with two essential magnesium ions and interacts with conserved residues in the polymerase active site.

Impact of the 2'-C-Methyl Group: The key to its inhibitory action lies in the steric hindrance introduced by the 2'-C-methyl group. MD simulations of similar guanosine derivatives binding to viral RdRps suggest that this bulky group, particularly after incorporation into the nascent RNA chain, prevents the conformational changes necessary for the next catalytic step.

Quantum Mechanics/Molecular Mechanics (QM/MM) Models

QM/MM simulations provide a higher level of theory to study the electronic rearrangements that occur during the nucleotide incorporation reaction. In this hybrid approach, the reactive core of the system (the nucleotide, the 3'-end of the RNA, and key active site residues) is treated with quantum mechanics, while the surrounding protein and solvent are treated with classical molecular mechanics.

Mechanism of Incorporation: QM/MM studies can model the nucleophilic attack of the 3'-hydroxyl of the nascent RNA strand on the alpha-phosphate of the incoming this compound triphosphate. These models can help to understand the energetics of the transition state and the role of the magnesium ions in catalysis.

Post-Incorporation Stalling: The primary inhibitory effect of this compound occurs after its incorporation into the RNA chain. The presence of the 2'-C-methyl group is hypothesized to create a steric clash that prevents the proper positioning of the next incoming nucleotide triphosphate (NTP) and the closure of the active site, which is a prerequisite for catalysis. This has been supported by NMR studies on the poliovirus RdRp with 2'-C-methylated adenosine, which showed that while the next NTP can still bind, the active site is unable to adopt the catalytically competent closed conformation.[1][2]

Free Energy Calculations

Quantitative Data

The following tables summarize the available quantitative data for 2'-C-methylated nucleoside analogs and related compounds.

CompoundTarget EnzymeKi (μM)Assay Conditions
2'-C-methyladenosine triphosphateHCV NS5B1.5Steady-state kinetics, varying ATP concentration.[4]
2'-C-methylcytidine triphosphateHCV NS5B1.6Steady-state kinetics, varying CTP concentration.[4]
PSI-6130 triphosphate (2'-deoxy-2'-fluoro-2'-C-methylcytidine)HCV NS5B (wild-type)4.3Steady-state kinetics.

Note: The inhibition constants for this compound triphosphate are expected to be in a similar micromolar range.

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC is a technique used to determine the thermodynamic parameters of binding interactions in solution. It directly measures the heat released or absorbed during the binding event.

Methodology:

  • Sample Preparation: The viral RdRp is dialyzed extensively against the desired buffer. The this compound triphosphate is dissolved in the final dialysis buffer to ensure a perfect match. All solutions are degassed before use.

  • ITC Instrument Setup: The sample cell is filled with the RdRp solution (typically 10-50 µM), and the injection syringe is filled with the this compound triphosphate solution (typically 10-20 times the protein concentration).

  • Titration: A series of small injections of the ligand are made into the sample cell while the heat change is monitored.

  • Data Analysis: The integrated heat data are plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip where one of the interactants is immobilized.

Methodology:

  • Chip Preparation and Ligand Immobilization: A sensor chip (e.g., CM5) is activated, and the viral RdRp is immobilized on the surface using amine coupling chemistry.

  • Analyte Injection: Solutions of this compound triphosphate at various concentrations are flowed over the chip surface.

  • Data Acquisition: The binding of the analyte to the immobilized ligand is monitored in real-time as a change in resonance units (RU). The association and dissociation phases are recorded.

  • Data Analysis: The sensorgrams are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to map the binding site of a ligand on a protein and to study the conformational changes induced by binding.

Methodology:

  • Sample Preparation: A sample of 15N-labeled viral RdRp is prepared in a suitable NMR buffer.

  • 1H-15N HSQC Spectra Acquisition: A series of 2D 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectra of the protein are recorded. An initial spectrum is taken of the protein alone.

  • Titration: Small aliquots of a concentrated solution of this compound triphosphate are added to the protein sample, and an HSQC spectrum is acquired after each addition.

  • Chemical Shift Perturbation (CSP) Analysis: The changes in the chemical shifts of the protein's backbone amide protons and nitrogens upon ligand binding are monitored. Residues with significant chemical shift perturbations are identified as being part of or near the binding site. These perturbations can be mapped onto the 3D structure of the protein to visualize the binding interface.

Visualizations

Logical Flow of this compound Inhibition

Inhibition_Flow cluster_cell Host Cell cluster_virus Viral Replication Complex Prodrug This compound (Prodrug) TP This compound Triphosphate (Active Form) Prodrug->TP Cellular Kinases RdRp Viral RdRp (e.g., HCV NS5B) TP->RdRp Binds to Active Site Incorporation Incorporation into Nascent RNA RdRp->Incorporation RNA_Template Viral RNA Template RNA_Template->RdRp NTPs Natural NTPs NTPs->RdRp Stalling Polymerase Stalling Incorporation->Stalling Steric Hindrance (2'-C-Methyl Group) Inhibition Inhibition of Viral RNA Synthesis Stalling->Inhibition

Caption: Overview of the mechanism of action for this compound.

Experimental Workflow for Binding Analysis

Experimental_Workflow cluster_computational Computational Modeling cluster_experimental Experimental Validation Docking Molecular Docking MD MD Simulations Docking->MD Provides Initial Pose QM_MM QM/MM MD->QM_MM Provides Structural Context Free_Energy Free Energy Calculations MD->Free_Energy Generates Ensembles Binding_Data Binding Affinity (Kd) Thermodynamics (ΔH, ΔS) Kinetics (ka, kd) Binding Site Mapping MD->Binding_Data Predicts Interactions Free_Energy->Binding_Data Predicts Affinity ITC Isothermal Titration Calorimetry (ITC) ITC->Binding_Data SPR Surface Plasmon Resonance (SPR) SPR->Binding_Data NMR NMR Spectroscopy NMR->Binding_Data

Caption: Integrated workflow for studying this compound binding.

Signaling Pathway of Polymerase Inhibition

Polymerase_Inhibition NTP_Binding 1. NTP Binding Conformational_Change 2. Active Site Closure (Open to Closed) NTP_Binding->Conformational_Change Normal Elongation Cycle Catalysis 3. Phosphodiester Bond Formation Conformational_Change->Catalysis Normal Elongation Cycle Translocation 4. Translocation Catalysis->Translocation Normal Elongation Cycle Translocation->NTP_Binding Normal Elongation Cycle Inhibitor_Incorporation A. 2'-C-Me-GTP Incorporation Stalled_Complex B. Stalled Post-Incorporation Complex Inhibitor_Incorporation->Stalled_Complex Stalled_Complex->Conformational_Change BLOCKS (Steric Clash)

Caption: The inhibitory effect on the RdRp catalytic cycle.

References

Methodological & Application

Synthesis of 2'-C-Methylguanosine: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the efficient synthesis of 2'-C-methylguanosine, a nucleoside analog with significant potential in therapeutic and biotechnological applications. The presented methodology is based on a highly efficient two-step chemical synthesis, starting from a protected methyl-ribofuranose and N2-acetylguanine. This process is characterized by its high stereoselectivity and regioselectivity, yielding the desired product in excellent yields. This application note includes a step-by-step experimental protocol, tabulated quantitative data for key reaction parameters, and graphical representations of the synthetic pathway and experimental workflow to ensure clarity and reproducibility in a laboratory setting.

Introduction

2'-C-branched nucleosides, such as this compound, are a class of compounds that have garnered considerable attention as potential antiviral and anticancer agents. The methyl group at the 2' position of the ribose sugar imparts unique conformational properties and can enhance nuclease resistance, making these analogs valuable tools for the development of oligonucleotide-based therapeutics. An efficient and selective synthesis is crucial for the further investigation and application of these important molecules. This protocol details a robust method for the laboratory-scale synthesis of 2'-C-β-methylguanosine.

Chemical Synthesis Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the glycosylation of persilylated N2-acetylguanine with 1,2,3,5-tetra-O-benzoyl-2-C-β-methyl-D-ribofuranose. This is followed by the deprotection of the resulting intermediate to yield the final product, 2'-C-β-methylguanosine.

Synthesis_Pathway cluster_step1 Step 1: Glycosylation cluster_step2 Step 2: Deprotection N2-acetylguanine N2-acetylguanine HMDS_Pyridine HMDS, Pyridine, Reflux N2-acetylguanine->HMDS_Pyridine Persilylated_Guanine Persilylated N2-acetylguanine HMDS_Pyridine->Persilylated_Guanine TMSOTf TMSOTf, p-xylene, Reflux Persilylated_Guanine->TMSOTf Ribofuranose 1,2,3,5-tetra-O-benzoyl- 2-C-β-methyl-D-ribofuranose Ribofuranose->TMSOTf Protected_Guanosine N2-Acetyl-2',3',5'-tri-O-benzoyl- 2'-C-β-methylguanosine TMSOTf->Protected_Guanosine NH3_MeOH NH3/MeOH Protected_Guanosine->NH3_MeOH Final_Product 2'-C-β-methylguanosine NH3_MeOH->Final_Product

Caption: Chemical synthesis pathway for 2'-C-β-methylguanosine.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis of this compound in the laboratory.

Experimental_Workflow start Start prep_guanine Prepare Persilylated N2-acetylguanine start->prep_guanine glycosylation Glycosylation Reaction prep_guanine->glycosylation workup1 Reaction Workup and Purification glycosylation->workup1 deprotection Deprotection Reaction workup1->deprotection workup2 Final Workup and Purification deprotection->workup2 analysis Characterization (NMR, MS) workup2->analysis end End analysis->end

Caption: General experimental workflow for the synthesis.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound, including reaction conditions and yields for both the glycosylation and deprotection steps.[1][2]

Table 1: Optimized Glycosylation Reaction Conditions [1][2]

ParameterValue
Scale0.10 mmol
N2-acetylguanine77 mg (0.40 mmol)
Dry Pyridine0.50 mL
1,1,1,3,3,3-hexamethyldisilazane (HMDS)1.5 mL
Trimethylsilyl triflate (TMSOTf)89 mg (0.40 mmol)
Solventp-xylene
TemperatureReflux
Reaction Time6 hours
Overall Yield (Step 1)80%
Regioselectivity (N9/N7)> 99:1
Stereoselectivity (β/α)> 99:1

Table 2: Deprotection Reaction [1]

ParameterValue
Starting MaterialN2-Acetyl-2',3',5'-tri-O-benzoyl-2'-C-β-methylguanosine
ReagentAmmonia in Methanol (NH3/MeOH)
Temperature0-4 °C
Reaction Time48 hours
Yield (Step 2)98%

Experimental Protocols

Materials and Reagents
  • N2-acetylguanine

  • Dry Pyridine

  • 1,1,1,3,3,3-hexamethyldisilazane (HMDS)

  • 1,2,3,5-tetra-O-benzoyl-2-C-β-methyl-D-ribofuranose

  • Trimethylsilyl triflate (TMSOTf)

  • p-xylene, anhydrous

  • Ammonia in Methanol (saturated solution)

  • Argon gas

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Step 1: Synthesis of N2-Acetyl-2',3',5'-tri-O-benzoyl-2'-C-β-methylguanosine
  • Preparation of Persilylated N2-acetylguanine:

    • Under an argon atmosphere, combine N2-acetylguanine (77 mg, 0.40 mmol), dry pyridine (0.50 mL), and 1,1,1,3,3,3-hexamethyldisilazane (1.5 mL) in a round-bottom flask.

    • Heat the mixture to reflux for 30 minutes until a clear solution is obtained.

    • Carefully remove the solvent under vacuum.

    • Dry the residue under high vacuum for 1 hour.

  • Glycosylation Reaction:

    • To the dried persilylated N2-acetylguanine, add 1,2,3,5-tetra-O-benzoyl-2-C-β-methyl-D-ribofuranose (on a 0.10 mmol scale) and anhydrous p-xylene.

    • Slowly add trimethylsilyl triflate (89 mg, 0.40 mmol) with vigorous stirring at room temperature.

    • Heat the reaction mixture to reflux for 6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain N2-Acetyl-2',3',5'-tri-O-benzoyl-2'-C-β-methylguanosine.

Step 2: Synthesis of 2'-C-β-methylguanosine
  • Deprotection Reaction:

    • Dissolve the purified N2-Acetyl-2',3',5'-tri-O-benzoyl-2'-C-β-methylguanosine in a saturated solution of ammonia in methanol.

    • Stir the solution at 0-4 °C for 48 hours.

  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by an appropriate method, such as recrystallization or column chromatography, to yield pure 2'-C-β-methylguanosine.

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Trimethylsilyl triflate is corrosive and moisture-sensitive; handle with care under an inert atmosphere.

  • Pyridine and p-xylene are flammable and toxic; avoid inhalation and skin contact.

  • Ammonia in methanol is a corrosive and toxic solution; handle with caution.

Conclusion

The protocol described provides an efficient and highly selective method for the synthesis of this compound. The high yields and selectivities reported make this a practical approach for obtaining this valuable nucleoside analog for research and development purposes. The detailed experimental procedures and quantitative data presented herein are intended to facilitate the successful implementation of this synthesis in a laboratory setting.

References

Application Notes and Protocols for the Use of 2'-C-Methylguanosine in HCV Replicon Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection is a major global health concern, and the viral RNA-dependent RNA polymerase, NS5B, is a prime target for direct-acting antiviral agents. Nucleoside/nucleotide analogs are a significant class of NS5B inhibitors. Among these, 2'-C-methylated nucleosides have shown considerable promise. This document provides detailed application notes and protocols for the use of 2'-C-methylguanosine in HCV replicon assays, a critical tool for the discovery and characterization of anti-HCV compounds.

Principle and Mechanism of Action

This compound is a nucleoside analog that, to exert its antiviral effect, must be metabolized intracellularly to its 5'-triphosphate form. This active metabolite then acts as a competitive inhibitor of the HCV NS5B polymerase.[1] Upon incorporation into the nascent viral RNA strand, the 2'-C-methyl group creates steric hindrance, leading to non-obligate chain termination and halting viral replication.[2] However, this compound itself often exhibits modest activity in cell-based replicon assays due to inefficient phosphorylation by host cell kinases.[3] This has led to the development of prodrug strategies, such as IDX184, to enhance the intracellular delivery of the monophosphate form, thereby bypassing the initial and often rate-limiting phosphorylation step.[4][5]

The HCV replicon system is a powerful in vitro tool that allows for the study of viral RNA replication in a human hepatoma cell line (typically Huh-7 or its derivatives) without the production of infectious virus particles. These systems contain an HCV subgenomic RNA that expresses the non-structural proteins (NS3 to NS5B) necessary for replication. Often, a reporter gene, such as luciferase, is included in the replicon for easy and quantitative measurement of replication levels.

Data Presentation

The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound and related compounds in HCV replicon assays. The Selectivity Index (SI), a ratio of cytotoxicity to antiviral activity (CC50/EC50), is a key indicator of a compound's therapeutic potential.

CompoundHCV GenotypeReplicon Assay Cell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
This compound 1bHuh-72 - 4>50>12.5 - 25
2'-C-Methyladenosine 1bHuh-7 (HBI10A)0.1>100>1000
2'-Deoxy-2'-fluoro-2'-C-methylcytidine 1bHuh-75.4 (EC90)>100>18.5 (based on EC90)
Prodrug of 2',3'-dideoxy-2'-α-fluoro-2'-β-C-methyl-6-methoxy guanosine 1a, 1b, 2aHuh-70.39 - 1.1>100>90 - 256

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

Mechanism_of_Action cluster_cell Hepatocyte 2_MeG This compound (extracellular) 2_MeG_intra This compound (intracellular) 2_MeG->2_MeG_intra Cellular Uptake 2_MeG_MP 2'-MeG-Monophosphate 2_MeG_intra->2_MeG_MP Host Kinase (Rate-limiting) 2_MeG_DP 2'-MeG-Diphosphate 2_MeG_MP->2_MeG_DP Host Kinases 2_MeG_TP 2'-MeG-Triphosphate (Active Form) 2_MeG_DP->2_MeG_TP Host Kinases HCV_NS5B HCV NS5B Polymerase 2_MeG_TP->HCV_NS5B Competitive Inhibition RNA_Elongation Viral RNA Elongation HCV_NS5B->RNA_Elongation Incorporation Chain_Termination Chain Termination RNA_Elongation->Chain_Termination

Caption: Intracellular activation and mechanism of action of this compound.

HCV Replicon Assay Workflow

HCV_Replicon_Assay_Workflow Start Start Seed_Cells Seed Huh-7 cells harboring HCV replicon in 96-well plates Start->Seed_Cells Compound_Addition Add serial dilutions of This compound Seed_Cells->Compound_Addition Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTS/XTT) in parallel on parental Huh-7 cells Seed_Cells->Cytotoxicity_Assay Incubation Incubate for 48-72 hours Compound_Addition->Incubation Luciferase_Assay Perform Luciferase Assay (for reporter replicons) Incubation->Luciferase_Assay RNA_Extraction OR: Total RNA Extraction Incubation->RNA_Extraction Data_Analysis Data Analysis Luciferase_Assay->Data_Analysis RT_qPCR RT-qPCR for HCV RNA RNA_Extraction->RT_qPCR RT_qPCR->Data_Analysis EC50_Calculation Calculate EC50 Data_Analysis->EC50_Calculation SI_Calculation Calculate Selectivity Index (SI = CC50 / EC50) EC50_Calculation->SI_Calculation CC50_Calculation Calculate CC50 Cytotoxicity_Assay->CC50_Calculation CC50_Calculation->SI_Calculation End End SI_Calculation->End

Caption: General workflow for an HCV replicon assay using this compound.

Experimental Protocols

Protocol 1: HCV Replicon Luciferase Assay

This protocol is for a transient or stable HCV replicon assay using a luciferase reporter system.

Materials and Reagents:

  • Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., genotype 1b).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

  • G418 (for maintaining stable replicon cell lines).

  • This compound (dissolved in DMSO).

  • 96-well cell culture plates.

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

  • Luminometer.

  • DMSO (cell culture grade).

Procedure:

  • Cell Seeding:

    • Trypsinize and count the HCV replicon-harboring Huh-7 cells.

    • Seed the cells in a 96-well white, clear-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of DMEM without G418.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound in DMSO.

    • Further dilute the compound dilutions in DMEM to the desired final concentrations. The final DMSO concentration in the wells should be ≤ 0.5%.

    • Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a "no drug" control (DMSO vehicle only) and a "no cells" control (medium only).

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 48 to 72 hours.

  • Luciferase Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well).

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from "no cells" wells).

    • Normalize the data to the "no drug" control (set as 100% replication).

    • Plot the percentage of inhibition against the log of the compound concentration.

    • Calculate the 50% effective concentration (EC50) using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Protocol 2: Cytotoxicity Assay (MTS Assay)

This protocol is performed in parallel with the replicon assay to determine the cytotoxicity of the compound.

Materials and Reagents:

  • Parental Huh-7 cells (without the replicon).

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-glutamine.

  • This compound (dissolved in DMSO).

  • 96-well cell culture plates.

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).

  • Spectrophotometer.

Procedure:

  • Cell Seeding:

    • Seed parental Huh-7 cells in a 96-well plate at the same density as in the replicon assay (5,000 to 10,000 cells per well) in 100 µL of DMEM.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • Add the same serial dilutions of this compound to the cells as in the replicon assay.

  • Incubation:

    • Incubate the plate for the same duration as the replicon assay (48 to 72 hours).

  • MTS Assay:

    • Add the MTS reagent to each well according to the manufacturer's instructions (e.g., 20 µL per well).

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a plate-reading spectrophotometer.

  • Data Analysis:

    • Subtract the background absorbance (from "no cells" wells).

    • Normalize the data to the "no drug" control (set as 100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Calculate the 50% cytotoxic concentration (CC50) using a non-linear regression analysis.

Conclusion

The use of this compound in HCV replicon assays provides valuable insights into its potential as an antiviral agent. While the parent compound may show limited potency due to metabolic constraints, these assays are crucial for evaluating the efficacy of its prodrugs, which are designed to overcome these limitations. The protocols outlined above provide a robust framework for researchers to assess the anti-HCV activity and cytotoxicity of this compound and its derivatives, thereby aiding in the development of novel therapies for hepatitis C.

References

Application of Phosphoramidate ProTide Technology to 2'-C-methylguanosine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-C-methylguanosine is a nucleoside analogue that, in its triphosphate form, acts as a potent inhibitor of viral RNA-dependent RNA polymerases (RdRp).[1][2] However, the parent nucleoside exhibits only moderate antiviral activity due to inefficient intracellular phosphorylation, the first step of which is often rate-limiting.[1][2] The phosphoramidate ProTide technology offers a strategic solution to this challenge by delivering the monophosphorylated nucleoside analogue directly into the cell, thereby bypassing the initial, inefficient enzymatic phosphorylation step.[2] This approach has been shown to significantly enhance the antiviral potency of this compound against a range of viruses, including Hepatitis C Virus (HCV), Zika Virus (ZIKV), and Dengue Virus (DENV).

ProTides are phosphoramidate prodrugs that mask the phosphate group of a nucleotide with an amino acid ester and an aryl moiety. This design increases the lipophilicity of the molecule, facilitating its passive diffusion across the cell membrane. Once inside the cell, the ProTide is enzymatically cleaved to release the nucleoside monophosphate, which is then further phosphorylated to the active triphosphate form. This targeted delivery mechanism not only enhances antiviral efficacy but can also lead to improved pharmacokinetic profiles and reduced systemic exposure, potentially lowering in vivo toxicity.

These application notes provide an overview of the application of ProTide technology to this compound, including quantitative data on antiviral activity, detailed experimental protocols for synthesis and evaluation, and visualizations of the underlying mechanisms and workflows.

Data Presentation

Antiviral Activity of this compound and its ProTides

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound and various ProTide derivatives against different viruses. The application of ProTide technology consistently results in a significant increase in antiviral potency compared to the parent nucleoside.

CompoundVirusAssay SystemEC50 (µM)CC50 (µM)Selectivity Index (CC50/EC50)Reference
This compoundHCV (genotype 1b)Replicon (ELISA)5.2>50>9.6
This compoundHCV (genotype 1b)Replicon (Luciferase)3.2>50>15.6
ProTide of this compound (1-naphthyl, L-alanine, benzyl ester)HCVReplicon0.12>50>417
This compoundZIKV (PE243)HBMECs0.88>50>56.8
This compoundZIKV (PE243)SH-SY5Y cells2.09>50>23.9
This compoundZIKV (PE243)Vero cells1.25>50>40
ProTide of this compound (UMN-1001)ZIKVHuman microvascular endothelial cellsMore potent than parent nucleoside--
ProTide of this compound (UMN-1002)ZIKVHuman microvascular endothelial cellsMore potent than parent nucleosideNon-toxic in newborn mouse model-
This compoundDENV-2-13.6--
ProTide of this compound (ProTide 6)DENV-2-5-fold more potent than parent nucleosideNo apparent cytotoxicity-

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; HBMECs: Human Brain Microvascular Endothelial Cells.

Experimental Protocols

General Synthesis of this compound Phosphoramidate ProTides

The synthesis of phosphoramidate ProTides of this compound generally involves the reaction of the parent nucleoside with a phosphorylating agent, followed by coupling with an amino acid ester. Two common strategies are described below.

Strategy 1: Using a Phosphoramidochloridate Reagent

  • Preparation of the Phosphoramidochloridate: React the desired aryl alcohol with phosphorus oxychloride to form the aryl phosphorodichloridate. Subsequently, react this intermediate with the desired amino acid ester hydrochloride in the presence of a base (e.g., triethylamine) to yield the aryl aminoacyl phosphoramidochloridate.

  • Phosphorylation of this compound: React this compound with the prepared phosphoramidochloridate reagent in the presence of a mild base (e.g., N-methylimidazole) in an anhydrous solvent (e.g., pyridine or dichloromethane) at low temperature.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired phosphoramidate ProTide as a mixture of diastereomers.

Strategy 2: Via an H-phosphonate Intermediate

  • Preparation of the Aryl H-phosphonate: React the desired aryl alcohol with phosphorus trichloride and imidazole, followed by hydrolysis to yield the aryl H-phosphonate.

  • Coupling with this compound: Activate the aryl H-phosphonate with a condensing agent (e.g., dicyclohexylcarbodiimide) and couple it with this compound.

  • Oxidative Amination: The resulting H-phosphonate diester is then reacted with the desired amino acid ester in the presence of a mild oxidizing agent (e.g., iodine) and a base to form the phosphoramidate.

  • Purification: The final product is purified by column chromatography.

In Vitro Antiviral Activity Assay (HCV Replicon System)

This protocol describes a cell-based assay to determine the anti-HCV activity of the synthesized ProTides.

  • Cell Culture: Maintain Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase) in Dulbecco's modified Eagle's medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and G418 for selection.

  • Compound Treatment: Seed the replicon-containing cells in 96-well plates. After 24 hours, add serial dilutions of the test compounds (ProTides and parent nucleoside) to the cells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Quantification of HCV Replication:

    • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

    • ELISA: Alternatively, quantify the level of a viral protein (e.g., NS3) using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the EC50 value, which is the concentration of the compound that reduces the reporter signal (luciferase activity or viral protein level) by 50% compared to untreated controls.

Cytotoxicity Assay

This protocol is used to assess the potential toxicity of the compounds to the host cells.

  • Cell Culture: Seed parental Huh-7 cells (not containing the replicon) in 96-well plates.

  • Compound Treatment: After 24 hours, add serial dilutions of the test compounds to the cells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Assessment: Determine cell viability using a standard method, such as the MTT or MTS assay, which measures mitochondrial metabolic activity.

  • Data Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50% compared to untreated controls.

Visualizations

Intracellular Activation Pathway of this compound ProTide

ProTide_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ProTide This compound ProTide ProTide_in This compound ProTide ProTide->ProTide_in Passive Diffusion Metabolite_A Carboxylate Intermediate ProTide_in->Metabolite_A Esterase (e.g., Cathepsin A) Metabolite_B Aminoacyl Metabolite Metabolite_A->Metabolite_B Intramolecular Cyclization Nucleoside_MP This compound Monophosphate Metabolite_B->Nucleoside_MP Phosphoramidase (e.g., HINT1) Nucleoside_DP This compound Diphosphate Nucleoside_MP->Nucleoside_DP Cellular Kinases Nucleoside_TP This compound Triphosphate (Active) Nucleoside_DP->Nucleoside_TP Cellular Kinases Viral RdRp Inhibition Viral RdRp Inhibition Nucleoside_TP->Viral RdRp Inhibition

Caption: Intracellular activation of this compound ProTide.

General Experimental Workflow for ProTide Evaluation

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Chemical Synthesis of This compound ProTides Purification Purification and Structural Characterization Synthesis->Purification Antiviral_Assay Antiviral Activity Assay (e.g., HCV Replicon) Purification->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay Purification->Cytotoxicity_Assay Mechanism_Study Mechanism of Action Studies (e.g., Polymerase Inhibition) Antiviral_Assay->Mechanism_Study PK_Studies Pharmacokinetic Studies (Animal Models) Antiviral_Assay->PK_Studies Cytotoxicity_Assay->PK_Studies Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization Efficacy_Studies Efficacy Studies (Infection Models) PK_Studies->Efficacy_Studies Toxicity_Studies Toxicology Studies Efficacy_Studies->Toxicity_Studies Toxicity_Studies->Lead_Optimization Lead_Optimization->Synthesis

Caption: Workflow for the evaluation of this compound ProTides.

References

Application Notes and Protocols for Testing 2'-C-Methylguanosine Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-C-methylguanosine is a nucleoside analog that has demonstrated significant potential as an antiviral agent, particularly against positive-strand RNA viruses such as the Hepatitis C virus (HCV).[1][2][3] Its mechanism of action centers on the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme crucial for viral replication.[1][4] Following uptake into the host cell, this compound is intracellularly phosphorylated to its active 5'-triphosphate form. This active metabolite is then incorporated into the nascent viral RNA chain by the RdRp. The presence of the 2'-C-methyl group sterically hinders the proper alignment of the incoming nucleotide, preventing the closure of the polymerase's active site and thereby causing premature termination of RNA synthesis. This document provides a comprehensive set of protocols to evaluate the in vitro efficacy and cytotoxicity of this compound and its derivatives.

Key Experimental Assays

A thorough in vitro evaluation of this compound involves a panel of assays to determine its antiviral activity, mechanism of action, and host cell toxicity. The primary assays include:

  • HCV Replicon Assay: To measure the inhibition of viral RNA replication within a cellular context.

  • RNA-dependent RNA Polymerase (RdRp) Inhibition Assay: A biochemical assay to confirm the direct inhibition of the viral polymerase.

  • Cytotoxicity Assay (MTT Assay): To assess the toxic effects of the compound on host cells.

  • Viral Load Quantification (RT-qPCR): To quantify the reduction in viral RNA levels in infected cells.

  • Plaque Reduction Assay: A functional assay to determine the reduction in infectious virus particles.

Data Presentation

The following tables summarize the key quantitative data that should be generated from the experimental protocols.

Table 1: In Vitro Antiviral Efficacy of this compound

Assay TypeVirus/SystemEndpointThis compound EC₅₀ (µM)Positive Control EC₅₀ (µM)
HCV Replicon AssayHCV Genotype 1b RepliconLuciferase Reporter ReductionData to be fillede.g., Sofosbuvir: ~0.04
Viral Load QuantificationHCVcc (JFH-1)Viral RNA ReductionData to be fillede.g., Sofosbuvir: ~0.03
Plaque Reduction Assaye.g., Dengue VirusPlaque Number ReductionData to be fillede.g., NITD008: ~1.0

EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits the viral effect by 50%.

Table 2: Cytotoxicity and Selectivity Index of this compound

Cell LineAssayThis compound CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Huh-7MTT AssayData to be filledData to be calculated
HepG2MTT AssayData to be filledData to be calculated
VeroMTT AssayData to be filledData to be calculated

CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. The Selectivity Index (SI) is a measure of the compound's therapeutic window.

Table 3: Biochemical Inhibition of Viral Polymerase by this compound Triphosphate

EnzymeAssay FormatThis compound-TP IC₅₀ (µM)Natural Substrate (GTP) Kₘ (µM)
HCV NS5B RdRpFluorometric AssayData to be filledData to be filled
Dengue NS5 RdRpFilter Binding AssayData to be filledData to be filled

IC₅₀ (50% inhibitory concentration) is the concentration of the triphosphate form of the compound that inhibits enzyme activity by 50%.

Experimental Workflow

The overall workflow for testing the efficacy of this compound is depicted below.

G cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays cluster_2 Biochemical Assay A Compound Preparation (this compound) B Cytotoxicity Assay (e.g., MTT Assay) A->B C Antiviral Assays A->C G RdRp Inhibition Assay (requires triphosphate form) A->G H Data Analysis (EC50, CC50, SI, IC50) B->H D HCV Replicon Assay C->D E Viral Load Quantification (RT-qPCR) C->E F Plaque Reduction Assay C->F D->H E->H F->H G->H

Experimental workflow for this compound efficacy testing.

Mechanism of Action: RdRp Inhibition

The following diagram illustrates the mechanism by which this compound triphosphate inhibits viral RNA-dependent RNA polymerase.

G cluster_0 Viral RNA Replication RdRp Viral RdRp Incorporation Incorporation into Nascent RNA RdRp->Incorporation Binds RNA_template Viral RNA Template RNA_template->RdRp Template Nascent_RNA Nascent RNA Strand Nascent_RNA->RdRp Primer NTPs Natural NTPs (ATP, CTP, UTP, GTP) NTPs->Incorporation Substrate Compound_TP This compound-TP Compound_TP->Incorporation Competitive Inhibitor Termination Chain Termination Incorporation->Termination Prevents addition of next nucleotide

Mechanism of RdRp inhibition by this compound triphosphate.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells, which is crucial for calculating the selectivity index. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Huh-7 (or other appropriate) cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed Huh-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.

  • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cell attachment.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be ≤0.5%.

  • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (background control) and cells with medium containing DMSO (vehicle control).

  • Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

  • Incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC₅₀ value using non-linear regression analysis.

HCV Replicon Assay

This cell-based assay measures the ability of this compound to inhibit HCV RNA replication. Reporter replicons (e.g., expressing luciferase) are often used for high-throughput screening.

Materials:

  • Huh-7 cells stably expressing an HCV replicon (e.g., genotype 1b with a luciferase reporter)

  • DMEM with 10% FBS and G418 (for stable cell line maintenance)

  • This compound stock solution (in DMSO)

  • Luciferase assay reagent

  • 96-well opaque plates

  • Luminometer

Protocol:

  • Seed the HCV replicon cells in a 96-well opaque plate at a density of 5,000 cells per well in 100 µL of culture medium without G418.

  • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Add the compound dilutions to the cells. The final DMSO concentration should be kept constant (e.g., 0.5%). Include appropriate vehicle controls.

  • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Add the luciferase substrate and measure the luminescence using a luminometer.

  • Calculate the percentage of replication inhibition for each concentration relative to the vehicle control and determine the EC₅₀ value.

Viral Load Quantification by RT-qPCR

This assay quantifies the amount of viral RNA in infected cells treated with this compound.

Materials:

  • Huh-7.5 cells

  • HCV cell culture adapted virus (HCVcc, e.g., JFH-1 strain)

  • This compound

  • RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)

  • RT-qPCR reagents (primers, probe, reverse transcriptase, DNA polymerase)

  • Real-time PCR instrument

Protocol:

  • Seed Huh-7.5 cells in a 24-well plate and incubate overnight.

  • Infect the cells with HCVcc at a specific multiplicity of infection (MOI), for example, 0.01.

  • After 4-6 hours of incubation, remove the virus inoculum, wash the cells, and add fresh medium containing serial dilutions of this compound.

  • Incubate for 72 hours at 37°C.

  • Harvest the cell supernatant or cell lysate for RNA extraction.

  • Extract total RNA using a commercial kit following the manufacturer's protocol.

  • Perform one-step or two-step RT-qPCR using primers and a probe specific for a conserved region of the HCV genome (e.g., the 5' UTR).

  • Generate a standard curve using in vitro transcribed HCV RNA of known concentrations to quantify the absolute copy number.

  • Calculate the reduction in viral RNA levels for each compound concentration compared to the vehicle control to determine the EC₅₀.

RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay directly measures the inhibition of the purified viral RdRp enzyme by the triphosphate form of this compound.

Materials:

  • Purified recombinant viral RdRp (e.g., HCV NS5B)

  • This compound triphosphate (2'-C-MeG-TP)

  • RNA template and primer

  • Ribonucleoside triphosphates (ATP, CTP, UTP, GTP)

  • Reaction buffer (containing Tris-HCl, MgCl₂, DTT, KCl)

  • Detection system (e.g., fluorometric dsRNA quantification kit, or radiolabeled NTPs and filter binding)

Protocol:

  • Prepare a reaction mixture containing the reaction buffer, RNA template/primer, and a mix of three natural NTPs.

  • In a 96-well plate, add varying concentrations of 2'-C-MeG-TP.

  • Add the purified RdRp enzyme to initiate the reaction. In some protocols, the enzyme is pre-incubated with the inhibitor.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1 hour).

  • Stop the reaction (e.g., by adding EDTA).

  • Quantify the amount of newly synthesized RNA. For a fluorometric assay, a dsRNA-binding dye is used, and fluorescence is measured.

  • Calculate the percentage of enzyme inhibition for each concentration of 2'-C-MeG-TP relative to a no-inhibitor control and determine the IC₅₀ value.

Plaque Reduction Assay

This assay measures the ability of an antiviral compound to reduce the number of infectious virus particles.

Materials:

  • Susceptible host cells (e.g., Vero cells for Dengue virus)

  • Virus stock of known titer (Plaque Forming Units/mL)

  • Culture medium and serum-free medium

  • This compound

  • Semi-solid overlay medium (e.g., containing agarose or methylcellulose)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., crystal violet)

  • 6-well or 12-well plates

Protocol:

  • Seed host cells in plates to form a confluent monolayer overnight.

  • Prepare serial dilutions of this compound in serum-free medium.

  • Prepare a virus dilution that will produce a countable number of plaques (e.g., 50-100 PFU/well).

  • Mix the virus dilution with each compound dilution and incubate for 1 hour at 37°C.

  • Aspirate the medium from the cell monolayers and inoculate with the virus-compound mixtures. Include a virus control (no compound) and a cell control (no virus).

  • Incubate for 1-2 hours to allow for viral adsorption.

  • Aspirate the inoculum and add the semi-solid overlay medium containing the respective concentrations of the compound.

  • Incubate for a period sufficient for plaque formation (e.g., 3-10 days, depending on the virus).

  • Fix the cells with formalin and then stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each concentration compared to the virus control and determine the EC₅₀ value.

References

Application Notes and Protocols for the Incorporation of 2'-C-Methylguanosine into RNA Chains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the incorporation of 2'-C-methylguanosine (2'-C-MeG) into RNA chains. 2'-C-MeG is a crucial nucleoside analog in antiviral drug development, acting as a potent chain terminator of viral RNA-dependent RNA polymerases (RdRps).[1][2] This guide covers both chemical and enzymatic methodologies for introducing this modification, offering step-by-step instructions for the synthesis of necessary precursors and their subsequent incorporation into RNA. Furthermore, it outlines procedures for the purification and characterization of the resulting modified RNA oligonucleotides.

Introduction

The targeted modification of RNA oligonucleotides is a cornerstone of modern molecular biology and drug discovery. The introduction of nucleoside analogs can enhance the therapeutic properties of RNA by improving stability, modulating activity, and providing insights into RNA structure and function. This compound is a guanosine analog with a methyl group at the 2' position of the ribose sugar. This modification makes it a powerful tool in antiviral research, particularly against positive-strand RNA viruses like Hepatitis C virus (HCV).[1][2] The 2'-C-methyl group, after incorporation into a growing RNA chain, sterically hinders the addition of the next nucleotide, leading to premature termination of viral replication.[1]

This document details two primary strategies for incorporating 2'-C-MeG into RNA:

  • Chemical Synthesis: Utilizing phosphoramidite chemistry for the site-specific incorporation of 2'-C-MeG during solid-phase RNA synthesis.

  • Enzymatic Incorporation: Employing RNA polymerases, such as T7 RNA polymerase, to incorporate this compound triphosphate (2'-C-MeGTP) during in vitro transcription.

Chemical Incorporation of this compound

Chemical synthesis offers precise control over the position of the modified nucleotide within the RNA sequence. The standard method for this is solid-phase synthesis using phosphoramidite chemistry.

Workflow for Chemical Incorporation

The overall workflow for the chemical incorporation of 2'-C-MeG involves the synthesis of the 2'-C-MeG phosphoramidite, followed by its use in an automated RNA synthesizer.

Chemical_Synthesis_Workflow cluster_prep Precursor Synthesis cluster_synthesis Solid-Phase RNA Synthesis cluster_post Purification and Analysis start This compound Nucleoside Synthesis phosphoramidite 2'-C-MeG Phosphoramidite Synthesis start->phosphoramidite synthesis Automated RNA Synthesis phosphoramidite->synthesis deprotection Cleavage and Deprotection synthesis->deprotection purification Purification (e.g., HPLC) deprotection->purification analysis Characterization (e.g., MS, HPLC) purification->analysis end Pure Modified RNA analysis->end

Fig. 1: Chemical synthesis workflow for 2'-C-MeG RNA.
Experimental Protocols

Protocol 1: Synthesis of this compound Phosphoramidite

This protocol is adapted from established methods for synthesizing modified nucleoside phosphoramidites.

  • Protection of this compound:

    • Start with commercially available or synthesized this compound.

    • Protect the exocyclic amine of guanine (N2) with a suitable protecting group (e.g., isobutyryl or dimethylformamidine).

    • Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group.

    • Protect the 3'-hydroxyl group with a temporary protecting group if necessary, depending on the subsequent phosphitylation strategy.

  • Phosphitylation:

    • React the 3'-hydroxyl group of the protected this compound with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in anhydrous acetonitrile.

    • The reaction is typically carried out under an inert atmosphere (e.g., argon) to prevent moisture contamination.

  • Purification:

    • Purify the resulting 2'-C-MeG phosphoramidite using silica gel column chromatography.

Protocol 2: Solid-Phase Synthesis of 2'-C-MeG Containing RNA

This protocol outlines the general steps for automated solid-phase RNA synthesis.

  • Synthesizer Setup:

    • Dissolve the 2'-C-MeG phosphoramidite and standard RNA phosphoramidites (A, C, G, U) in anhydrous acetonitrile to a concentration of 0.1 M.

    • Install the phosphoramidite solutions on an automated DNA/RNA synthesizer.

    • Use a suitable solid support, such as controlled pore glass (CPG), functionalized with the first nucleoside of the desired sequence.

  • Synthesis Cycle:

    • The synthesis proceeds in a 3' to 5' direction through repeated cycles of:

      • Detritylation: Removal of the 5'-DMT group with an acid (e.g., trichloroacetic acid).

      • Coupling: Addition of the next phosphoramidite, activated by an activator like 5-ethylthio-1H-tetrazole.

      • Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

      • Oxidation: Oxidation of the phosphite triester to the more stable phosphate triester using an iodine solution.

  • Cleavage and Deprotection:

    • After the final synthesis cycle, cleave the RNA oligonucleotide from the solid support using a mixture of ammonia and methylamine (AMA).

    • This step also removes the protecting groups from the phosphate backbone and the nucleobases.

    • Remove the 2'-hydroxyl protecting groups (e.g., TBDMS) using a fluoride source like triethylamine trihydrofluoride (TEA·3HF).

  • Purification and Characterization:

    • Purify the crude RNA by denaturing polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or solid-phase extraction.

    • Characterize the purified RNA by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its identity and purity, and by analytical HPLC.

Enzymatic Incorporation of this compound

Enzymatic methods provide an alternative route for synthesizing RNA containing modified nucleotides. T7 RNA polymerase is commonly used for in vitro transcription and can incorporate some modified NTPs.

Workflow for Enzymatic Incorporation

The enzymatic incorporation of 2'-C-MeG requires the synthesis of this compound 5'-triphosphate (2'-C-MeGTP) followed by an in vitro transcription reaction.

Enzymatic_Synthesis_Workflow cluster_prep Precursor Synthesis cluster_synthesis In Vitro Transcription cluster_post Purification and Analysis start This compound Nucleoside triphosphate 2'-C-MeGTP Synthesis start->triphosphate transcription T7 RNA Polymerase Transcription triphosphate->transcription dnase DNase Treatment transcription->dnase purification Purification (e.g., PAGE) dnase->purification analysis Characterization (e.g., MS, HPLC) purification->analysis end Pure Modified RNA analysis->end

Fig. 2: Enzymatic synthesis workflow for 2'-C-MeG RNA.
Experimental Protocols

Protocol 3: Synthesis of this compound 5'-Triphosphate (2'-C-MeGTP)

This protocol is based on the Yoshikawa procedure for nucleoside phosphorylation.

  • Monophosphorylation:

    • Start with this compound.

    • Co-evaporate the nucleoside with anhydrous pyridine and dry thoroughly.

    • Dissolve in trimethylphosphate and cool to 0°C.

    • Add phosphoryl chloride (POCl₃) dropwise.

  • Pyrophosphate Addition:

    • After the monophosphorylation is complete, add a mixture of tris(tetrabutylammonium) hydrogen pyrophosphate in DMF and tributylamine.

  • Hydrolysis and Purification:

    • Quench the reaction with a triethylammonium bicarbonate (TEAB) buffer.

    • Purify the resulting 2'-C-MeGTP by ion-exchange chromatography (e.g., DEAE-Sephadex).

Protocol 4: In Vitro Transcription with T7 RNA Polymerase

This protocol is a general guideline for in vitro transcription with a modified nucleotide. Optimization may be required.

  • Reaction Setup:

    • Prepare a DNA template containing a T7 promoter upstream of the desired RNA sequence. The template should be designed to direct the incorporation of guanosine at the desired position(s).

    • Set up the transcription reaction on ice in the following order:

      • Nuclease-free water

      • 10x Transcription Buffer

      • ATP, CTP, UTP (at a final concentration of ~5 mM each)

      • GTP (at a concentration that may need to be optimized relative to 2'-C-MeGTP)

      • 2'-C-MeGTP (start with a 1:1 to 1:3 ratio of GTP:2'-C-MeGTP)

      • DTT (final concentration of 10 mM)

      • RNase Inhibitor

      • DNA template (1 µg)

      • T7 RNA Polymerase

  • Incubation:

    • Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment:

    • Add RNase-free DNase I to the reaction and incubate at 37°C for 15-30 minutes to digest the DNA template.

  • Purification and Characterization:

    • Purify the RNA transcript by denaturing PAGE, HPLC, or a suitable RNA purification kit.

    • Characterize the purified RNA by mass spectrometry and analytical HPLC to confirm incorporation and purity.

Data Presentation

Table 1: Comparison of Chemical and Enzymatic Incorporation Methods
FeatureChemical Synthesis (Phosphoramidite)Enzymatic Incorporation (T7 RNA Polymerase)
Positional Control Site-specific at any desired positionDependent on the DNA template sequence
Scale Typically smaller scale (nmol to µmol)Can be scaled up for larger quantities (mg)
RNA Length Practical for shorter oligonucleotides (<100 nt)Suitable for long RNA transcripts
Purity High purity after purificationMay contain truncated products
Cost Higher cost due to phosphoramidite synthesisGenerally more cost-effective for long RNAs
Throughput High-throughput synthesis is possibleLower throughput for multiple sequences
Table 2: Quantitative Data on Incorporation Efficiency (Hypothetical Example)
MethodNucleotide Ratio (Modified:Natural)Incorporation Efficiency (%)Yield of Full-Length Product (%)
Chemical SynthesisN/A (stepwise)>98% per coupling step50-70 (for a 20-mer)
Enzymatic (T7 Pol)1:1 (2'-C-MeGTP:GTP)40-6030-50
Enzymatic (T7 Pol)3:1 (2'-C-MeGTP:GTP)20-4010-30

Applications in Research and Drug Development

  • Antiviral Drug Discovery: RNA containing 2'-C-MeG serves as a critical tool for studying the mechanism of action of nucleoside analog inhibitors against viral polymerases.

  • Structural Biology: Site-specifically modified RNA can be used in X-ray crystallography and NMR studies to probe RNA structure and dynamics.

  • RNA Interference (RNAi): The introduction of 2'-C-MeG can enhance the stability of siRNA and miRNA mimics against nuclease degradation, potentially improving their therapeutic efficacy.

Troubleshooting

ProblemPossible CauseSolution
Low yield in chemical synthesis Inefficient coupling of 2'-C-MeG phosphoramiditeOptimize coupling time and activator. Ensure anhydrous conditions.
Incomplete deprotection Inefficient removal of protecting groupsIncrease deprotection time or temperature. Use fresh deprotection reagents.
Low yield in enzymatic incorporation Inhibition of T7 RNA polymerase by 2'-C-MeGTPOptimize the ratio of 2'-C-MeGTP to GTP. Try different T7 polymerase variants.
Predominance of short transcripts Chain termination by 2'-C-MeGThis is the expected mechanism of action. To obtain longer products with internal modifications, careful titration of 2'-C-MeGTP is necessary.
Difficulty in purification Co-elution of modified and unmodified RNAUse high-resolution purification methods like HPLC.

Conclusion

The incorporation of this compound into RNA chains is a valuable technique for researchers in virology, molecular biology, and drug development. Both chemical and enzymatic methods offer distinct advantages and can be chosen based on the specific experimental goals. The protocols and data presented here provide a comprehensive guide for the successful synthesis, purification, and characterization of 2'-C-MeG-modified RNA, paving the way for further exploration of its biological functions and therapeutic potential.

References

Application Notes and Protocols: 2'-C-Methylguanosine as a Tool for Studying RNA Polymerase

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2'-C-Methylguanosine is a nucleoside analog that serves as a powerful tool for the investigation of RNA polymerase activity, particularly viral RNA-dependent RNA polymerases (RdRps). Its utility lies in its function as a non-obligate chain terminator of RNA synthesis. Following intracellular phosphorylation to its active triphosphate form (this compound-5'-triphosphate), it is incorporated into the nascent RNA chain by RNA polymerase. The presence of the 2'-C-methyl group on the ribose sugar sterically hinders the correct positioning of the incoming nucleoside triphosphate (NTP), thereby preventing the formation of the subsequent phosphodiester bond and halting further RNA elongation.[1][2] This mechanism of action makes this compound and its analogs potent inhibitors of viral replication, notably against viruses such as the hepatitis C virus (HCV).[3][4]

These application notes provide a summary of the mechanism, quantitative data on related compounds, and detailed protocols for utilizing this compound and its analogs to study RNA polymerase function.

Mechanism of Action

The inhibitory effect of this compound is a multi-step process that begins with its metabolic activation and culminates in the termination of RNA chain elongation.

cluster_0 Cellular Environment cluster_1 RNA Polymerase Active Site 2_C_Me_G This compound (Prodrug) Kinases Cellular Kinases 2_C_Me_G->Kinases Phosphorylation 2_C_Me_GTP This compound-5'-Triphosphate (Active Form) Kinases->2_C_Me_GTP RNAP RNA Polymerase (e.g., HCV NS5B) 2_C_Me_GTP->RNAP Binds to Active Site Incorporation Incorporation into Nascent RNA Chain RNAP->Incorporation RNA_template RNA Template-Primer RNA_template->RNAP Termination Chain Termination Incorporation->Termination Incoming_NTP Incoming NTP Incoming_NTP->Termination Steric Hindrance (Blocked)

Figure 1. Mechanism of this compound-mediated RNA chain termination.

Data Presentation

Compound (Triphosphate Form)Target EnzymeAssay TypeIC50 (µM)Ki (µM)NotesReference
2'-C-Methyladenosine-TPHCV NS5BΔ21In vitro RNA synthesis1.90.9Competitive with ATP.[1]
2'-C-Methylcytidine-TPHCV NS5BIn vitro RNA synthesis-1.6Competitive with CTP.
β-d-2′-Deoxy-2′-α-fluoro-2′-β-C-methylguanosine-TP (PSI-352666)HCV NS5B (Genotype 1b)In vitro RNA synthesis1.0 ± 0.2-
β-d-2′-Deoxy-2′-α-fluoro-2′-β-C-methylguanosine-TP (PSI-352666)HCV NS5B (Genotype 2a)In vitro RNA synthesis4.7 ± 0.6-
β-d-2′-Deoxy-2′-α-fluoro-2′-β-C-methylguanosine-TP (PSI-352666)HCV NS5B (Genotype 3a)In vitro RNA synthesis1.3 ± 0.5-
β-d-2′-Deoxy-2′-α-fluoro-2′-β-C-methylguanosine-TP (PSI-352666)HCV NS5B (Genotype 4a)In vitro RNA synthesis4.2 ± 0.8-

Table 1. In vitro inhibitory activity of 2'-C-methylated nucleoside triphosphate analogs against HCV NS5B RNA polymerase.

Experimental Protocols

Protocol 1: Purification of Recombinant Viral RNA-Dependent RNA Polymerase (RdRp)

This protocol describes a general method for the expression and purification of a viral RdRp, such as HCV NS5B, from E. coli.

Start Start Transformation Transform E. coli (e.g., BL21(DE3)) with RdRp Expression Vector Start->Transformation Culture Culture Transformed E. coli Transformation->Culture Induction Induce Protein Expression (e.g., with IPTG) Culture->Induction Harvest Harvest Cells by Centrifugation Induction->Harvest Lysis Lyse Cells (e.g., Sonication) Harvest->Lysis Clarification Clarify Lysate by Centrifugation Lysis->Clarification Affinity_Chromatography Affinity Chromatography (e.g., Ni-NTA for His-tagged protein) Clarification->Affinity_Chromatography SEC Size-Exclusion Chromatography (for further purification) Affinity_Chromatography->SEC QC Quality Control (SDS-PAGE, Western Blot) SEC->QC End Purified RdRp QC->End

Figure 2. Workflow for the purification of recombinant RdRp.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the RdRp gene with an affinity tag (e.g., 6xHis-tag)

  • LB Broth and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Size-Exclusion Chromatography (SEC) Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

  • Ni-NTA affinity resin

  • SEC column

Procedure:

  • Transform the E. coli expression strain with the RdRp expression vector.

  • Inoculate a starter culture and grow overnight.

  • Inoculate a larger culture with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow at a lower temperature (e.g., 18-25°C) for 16-20 hours.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at high speed.

  • Apply the supernatant to a pre-equilibrated Ni-NTA column.

  • Wash the column with Wash Buffer to remove unbound proteins.

  • Elute the His-tagged RdRp with Elution Buffer.

  • Concentrate the eluted protein and further purify by size-exclusion chromatography using an appropriate SEC column and buffer.

  • Analyze the purity of the final protein sample by SDS-PAGE and confirm its identity by Western blot.

  • Determine the protein concentration and store at -80°C.

Protocol 2: In Vitro RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This protocol outlines a filter-binding assay to determine the inhibitory activity of this compound triphosphate against a purified RdRp.

Materials:

  • Purified RdRp enzyme

  • This compound-5'-triphosphate (and other NTPs)

  • RNA template-primer (e.g., poly(C)/oligo(G))

  • Radiolabeled NTP (e.g., [α-32P]GTP or [3H]GTP)

  • RdRp Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.5 U/µL RNase inhibitor)

  • Stop Solution (e.g., 50 mM EDTA)

  • DE81 filter paper

  • Wash Buffer (e.g., 0.5 M Na2HPO4)

  • Ethanol

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing RdRp Reaction Buffer, the RNA template-primer, and the purified RdRp enzyme.

  • Add varying concentrations of this compound triphosphate to the reaction mixtures. Include a no-inhibitor control.

  • Initiate the reaction by adding a mixture of all four NTPs, including the radiolabeled NTP.

  • Incubate the reactions at the optimal temperature for the enzyme (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

  • Stop the reactions by adding Stop Solution.

  • Spot the reaction mixtures onto DE81 filter paper.

  • Wash the filter paper multiple times with Wash Buffer to remove unincorporated radiolabeled NTPs.

  • Wash the filter paper with ethanol and let it air dry.

  • Place the filter paper in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Protocol 3: Synthesis of this compound-5'-Triphosphate

The active form of this compound is its 5'-triphosphate. While this compound can be synthesized through multi-step organic chemistry, a general and widely used method for nucleoside triphosphate synthesis is the Yoshikawa procedure, which involves a one-pot phosphorylation. A related procedure for a modified guanosine is referenced.

General Steps:

  • Protection of the functional groups on the guanine base and the 3'- and 5'-hydroxyl groups of the ribose sugar of this compound that are not to be phosphorylated.

  • Monophosphorylation of the 5'-hydroxyl group, typically using phosphoryl chloride (POCl3) in a phosphate solvent.

  • Reaction of the resulting monophosphate with pyrophosphate to form the triphosphate.

  • Deprotection of the protecting groups to yield the final this compound-5'-triphosphate.

  • Purification of the final product, typically by ion-exchange chromatography.

Note: The specific details of the synthesis are highly dependent on the starting material and require expertise in organic chemistry.

Advanced Characterization Techniques

X-ray Crystallography

To understand the structural basis of inhibition, X-ray crystallography can be used to determine the three-dimensional structure of the RNA polymerase in complex with the RNA template-primer and the incorporated this compound.

Start Start Complex_Formation Form RdRp-RNA-Inhibitor Complex Start->Complex_Formation Crystallization Crystallize the Complex Complex_Formation->Crystallization Xray_Diffraction Collect X-ray Diffraction Data Crystallization->Xray_Diffraction Structure_Solution Solve the Structure (Molecular Replacement, Phasing) Xray_Diffraction->Structure_Solution Refinement Refine the Structural Model Structure_Solution->Refinement Analysis Analyze the Structure (Inhibitor Binding Site, Conformational Changes) Refinement->Analysis End 3D Structure Analysis->End

Figure 3. General workflow for X-ray crystallography of an RdRp-inhibitor complex.

NMR Spectroscopy

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool for studying the dynamics of the RNA polymerase and its interaction with this compound in a more native-like environment. Ligand-observed NMR techniques can be particularly useful for confirming binding and determining binding affinities.

Conclusion

This compound and its analogs are indispensable tools for the study of RNA polymerases, providing a clear mechanism for inhibiting RNA synthesis. The protocols and data presented here offer a framework for researchers to utilize these compounds in their own investigations into the function and inhibition of these critical enzymes, with significant implications for the development of novel antiviral therapeutics.

References

Application Notes and Protocols for Antiviral Testing of 2'-C-Methylguanosine Using Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2'-C-Methylguanosine is a nucleoside analogue that has demonstrated potent antiviral activity against a range of viruses, particularly Hepatitis C Virus (HCV) and other members of the Flaviviridae family, such as Dengue virus.[1][2] Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[1][3] For the evaluation of the antiviral efficacy and cytotoxicity of this compound and its prodrugs, robust and reproducible cell culture models are essential. These models provide a platform to determine key parameters such as the 50% effective concentration (EC₅₀), the 50% cytotoxic concentration (CC₅₀), and the resulting selectivity index (SI = CC₅₀/EC₅₀), which are critical for preclinical drug development.[4]

This document provides detailed application notes and protocols for utilizing various cell culture systems to assess the antiviral activity of this compound.

Key Cell Culture Models

The choice of cell line is critical and depends on the virus being studied. Below are some commonly used cell lines for testing the antiviral activity of this compound against relevant viruses.

Virus FamilyVirus ExampleRecommended Cell LinesKey Characteristics
FlaviviridaeHepatitis C Virus (HCV)Huh-7 and its derivatives (Huh-7.5, Huh-7.5.1)Human hepatoma cell lines that are highly permissive to HCV replication. The Huh-7.5 subclone is particularly useful due to its enhanced permissiveness.
FlaviviridaeDengue Virus (DENV)Vero E6, C6/36 (mosquito cells), AP-61 (mosquito cells)Vero E6 cells are of primate kidney origin and are susceptible to a wide range of viruses. C6/36 and AP-61 are mosquito cell lines commonly used for the isolation and propagation of DENV.
OrthomyxoviridaeInfluenza A VirusA549, MDCKA549 is a human lung adenocarcinoma cell line, and MDCK is a canine kidney epithelial cell line. Both are standard models for influenza virus research.
CoronaviridaeSARS-CoV-2Vero-TMPRSS2, Calu-3Vero-TMPRSS2 cells are engineered to express TMPRSS2, which facilitates SARS-CoV-2 entry. Calu-3 is a human lung adenocarcinoma cell line.

Data Presentation: Quantitative Analysis of Antiviral Activity

A crucial aspect of antiviral testing is the quantitative assessment of the compound's efficacy and toxicity. The following table summarizes the key parameters to be determined.

CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Assay Type
This compoundHCV (Replicon)Huh-7[Insert Data][Insert Data][Insert Data]Replicon Assay
This compound ProTideHCV (Replicon)Huh-7[Insert Data][Insert Data][Insert Data]Replicon Assay
2'-Deoxy-2'-fluoro-2'-C-methylguanosineDengue Virus[Specify Cell Line][Insert Data][Insert Data][Insert Data]Plaque Reduction Assay
Ribavirin (Control)HCV (Replicon)Huh-7[Insert Data][Insert Data][Insert Data]Replicon Assay
Remdesivir (Control)SARS-CoV-2Vero-TMPRSS2[Insert Data][Insert Data][Insert Data]Virus Yield Reduction

Note: Specific EC₅₀ and CC₅₀ values for this compound and its derivatives need to be determined experimentally and can vary between different studies, cell lines, and viral strains.

Experimental Protocols

Cytotoxicity Assay

It is imperative to assess the cytotoxicity of the test compound to ensure that the observed antiviral effect is not due to cell death. This assay is typically performed in parallel with the antiviral assays, using uninfected cells.

Protocol: MTT/MTS Assay

  • Cell Seeding: Seed the desired cell line in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in cell culture medium.

  • Treatment: Remove the old medium from the cells and add the diluted compound to the respective wells. Include a "cells only" control (medium without compound) and a "no cells" control (medium only).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT/MTS Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Measurement: If using MTT, add a solubilizing agent (e.g., DMSO). Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. The CC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.

Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the infectivity of a lytic virus and the efficacy of an antiviral compound. It measures the ability of a compound to reduce the number of viral plaques.

Protocol: Plaque Reduction Assay

  • Cell Seeding: Seed susceptible cells in 6-well or 12-well plates and grow to confluency.

  • Virus and Compound Preparation: Prepare serial dilutions of this compound. In separate tubes, mix a known titer of the virus (e.g., 100 plaque-forming units, PFU) with each compound dilution. Incubate this mixture at 37°C for 1 hour.

  • Infection: Aspirate the culture medium from the confluent cell monolayers and wash with sterile PBS. Add the virus-compound mixtures to the respective wells.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay: Gently aspirate the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing 1% low-melting-point agarose or carboxymethyl cellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Fixation and Staining: Fix the cells with a solution such as 10% formalin. After fixation, remove the overlay and stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet).

  • Plaque Counting: Count the number of plaques in each well. Plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50%.

Virus Yield Reduction Assay

This assay measures the ability of a compound to inhibit the production of new infectious virus particles. It is a sensitive method for quantifying the inhibitory effects of a compound on viral replication.

Protocol: Virus Yield Reduction Assay

  • Cell Seeding and Infection: Seed cells in a suitable format (e.g., 24-well plate). Infect the cells with the virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of this compound.

  • Incubation: Incubate the infected cells for a full replication cycle (e.g., 24-72 hours).

  • Harvesting: After incubation, harvest the cell culture supernatant (and/or cell lysates, depending on the virus).

  • Virus Titer Determination: Determine the titer of the infectious virus in the harvested samples using a standard titration method, such as a plaque assay or a TCID₅₀ (50% tissue culture infectious dose) assay.

  • Data Analysis: Calculate the reduction in virus titer for each compound concentration compared to the untreated virus control. The EC₅₀ is the concentration of the compound that reduces the virus yield by 50%.

Visualizations

Mechanism of Action of this compound

G cluster_cell Host Cell cluster_virus Viral Replication Complex CMG This compound (Prodrug) CMGMP This compound Monophosphate CMG->CMGMP Host Kinases CMGDP This compound Diphosphate CMGMP->CMGDP Host Kinases CMGTP This compound Triphosphate (Active Form) CMGDP->CMGTP Host Kinases RdRp Viral RNA-dependent RNA Polymerase (e.g., NS5B) CMGTP->RdRp Inhibits/Chain Termination New_RNA New Viral RNA RdRp->New_RNA RNA Synthesis RNA_template Viral RNA Template RNA_template->RdRp

Caption: Mechanism of action of this compound.

Experimental Workflow for Antiviral Testing

G cluster_assays Parallel Assays A 1. Prepare Cell Culture (e.g., Huh-7, Vero) C 3a. Cytotoxicity Assay (Uninfected Cells + Compound) A->C D 3b. Antiviral Assay (Infected Cells + Compound) A->D B 2. Prepare Serial Dilutions of This compound B->C B->D E 4. Incubate (24-72h) C->E D->E F 5a. Measure Cell Viability (e.g., MTT/MTS Assay) E->F G 5b. Measure Antiviral Effect (Plaque or Yield Reduction) E->G H 6. Data Analysis F->H G->H I Calculate CC₅₀ H->I J Calculate EC₅₀ H->J K Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) I->K J->K

Caption: General workflow for evaluating the antiviral activity and cytotoxicity.

References

Application Notes and Protocols for Measuring 2'-C-methylguanosine Triphosphate (2'-C-MeGTP) Levels in Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2'-C-methylguanosine triphosphate (2'-C-MeGTP) is the pharmacologically active metabolite of a class of nucleoside analogs that show potent antiviral activity, particularly against the Hepatitis C virus (HCV). These nucleoside analogs are prodrugs that, once inside the cell, are phosphorylated by cellular kinases to their triphosphate form. 2'-C-MeGTP then acts as a competitive inhibitor and a chain terminator of the viral RNA-dependent RNA polymerase (NS5B), thereby halting viral replication.[1][2] Accurate quantification of intracellular 2'-C-MeGTP levels is crucial for understanding the pharmacokinetic and pharmacodynamic properties of these antiviral agents, assessing their efficacy, and in the development of new therapeutic strategies.

These application notes provide a detailed overview of the primary technique for measuring 2'-C-MeGTP levels in cells, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), including comprehensive experimental protocols and data presentation.

Principle of Measurement

The most robust and widely used method for the quantification of 2'-C-MeGTP in cellular extracts is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, allowing for the accurate measurement of low-abundance intracellular metabolites. The general workflow involves:

  • Cell Culture and Treatment: Culturing of relevant cell lines (e.g., Huh-7, peripheral blood mononuclear cells) and treatment with the parent this compound nucleoside analog or its prodrug.

  • Cell Lysis and Extraction: Rapid quenching of metabolic activity and extraction of intracellular nucleotides while minimizing degradation of the triphosphate form.

  • Sample Cleanup: Removal of interfering cellular components using techniques like solid-phase extraction (SPE).

  • LC-MS/MS Analysis: Separation of 2'-C-MeGTP from other cellular nucleotides by liquid chromatography followed by detection and quantification using tandem mass spectrometry.

Data Presentation

The following table summarizes quantitative data related to the measurement of 2'-C-MeGTP and other relevant nucleotides.

AnalyteMatrixMethodLinear RangeLLOQReference
2'-C-MeGTP Mouse Liver HomogenateLC-MS/MS50 - 10,000 pmol/mL (250 - 50,000 pmol/g tissue)50 pmol/mL[3]
dNTPs and NTPsHuman Leukemia Cell LysateHPLC-MS/MS50 nM - 10 µM50 nM[4]
ATPHuman Red Blood CellsLC-MS/MS10.0 - 2000 pmol/sample10.0 pmol/sample
GTPHuman Red Blood CellsLC-MS/MS1.0 - 200 pmol/sample1.0 pmol/sample
2'-C-Me-ATPHuh-7 Replicon CellsHPLCNot specifiedNot specified[5]
2'-O-Me-CTPHuh-7 Replicon CellsHPLCNot specifiedNot specified

Signaling and Experimental Workflow Diagrams

Metabolic Activation and Inhibition Pathway

Caption: Metabolic activation of a this compound prodrug and subsequent inhibition of HCV NS5B polymerase.

Experimental Workflow for 2'-C-MeGTP Quantification

Experimental_Workflow start Start: Cell Culture & Treatment cell_harvest Cell Harvesting (e.g., Trypsinization) start->cell_harvest quenching Metabolic Quenching (e.g., Cold Methanol) cell_harvest->quenching extraction Nucleotide Extraction (e.g., 70% Methanol or TCA) quenching->extraction centrifugation1 Centrifugation to Pellet Debris extraction->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant spe Solid-Phase Extraction (SPE) (Weak Anion Exchange) supernatant->spe elution Elution of Triphosphates spe->elution drying Sample Drying (e.g., Nitrogen Stream) elution->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

Caption: Workflow for the quantification of 2'-C-MeGTP from cultured cells using LC-MS/MS.

Experimental Protocols

Cell Culture and Treatment

This protocol is a general guideline and should be optimized for the specific cell line and experimental design.

  • Cell Line: Huh-7 cells, a human hepatoma cell line, are commonly used for HCV replicon studies.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed cells in 6-well plates at a density that allows them to reach approximately 80-90% confluency at the time of harvesting.

  • Treatment: Treat the cells with the desired concentrations of the this compound prodrug (e.g., IDX184) for the specified duration. Include appropriate vehicle controls.

Sample Preparation: Nucleotide Extraction

It is critical to rapidly quench metabolic activity and prevent the degradation of nucleotide triphosphates to their di- and monophosphate forms.

Method A: Methanol Extraction

  • Aspirate the culture medium from the wells.

  • Immediately wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).

  • Add 1 mL of ice-cold 70% methanol to each well to lyse the cells and quench metabolism.

  • Incubate the plates at -20°C for at least 30 minutes.

  • Scrape the cells from the wells and transfer the cell lysate to a microcentrifuge tube.

  • Sonicate the lysate for 15 minutes in an ice bath.

  • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant containing the nucleotides to a new tube.

  • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Store the dried extract at -80°C until LC-MS/MS analysis.

Method B: Trichloroacetic Acid (TCA) Extraction

  • Aspirate the culture medium and wash the cells with ice-cold PBS.

  • Add 500 µL of ice-cold 10% trichloroacetic acid (TCA) to each well.

  • Incubate on ice for 10 minutes.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • To neutralize the TCA, add an equal volume of a solution containing tri-n-octylamine in 1,1,2-trichlorotrifluoroethane (e.g., 0.5 M). Vortex vigorously and centrifuge to separate the phases.

  • Collect the aqueous (upper) phase containing the nucleotides.

  • Lyophilize or dry the aqueous phase.

  • Store the dried extract at -80°C.

Sample Cleanup: Solid-Phase Extraction (SPE)

SPE is recommended to remove salts and other interfering substances from the cell extract. A weak anion exchange (WAX) sorbent is suitable for retaining the negatively charged nucleotide triphosphates.

  • Condition the SPE Cartridge: Condition a WAX SPE cartridge (e.g., 100 mg) by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibrate: Equilibrate the cartridge with 1 mL of the initial mobile phase or a low ionic strength buffer (e.g., 10 mM ammonium acetate).

  • Load Sample: Reconstitute the dried cell extract in a small volume of the equilibration buffer and load it onto the SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of the equilibration buffer to remove unbound contaminants.

  • Elute: Elute the nucleotide triphosphates with a high ionic strength buffer (e.g., 500 mM ammonium acetate or a buffer with a higher pH).

  • Dry: Dry the eluate under a stream of nitrogen or by vacuum centrifugation.

  • Reconstitute: Reconstitute the final sample in the initial LC mobile phase for analysis.

LC-MS/MS Analysis

The following is a representative LC-MS/MS method. Specific parameters should be optimized for the instrument used.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column with an ion-pairing agent or a hydrophilic interaction liquid chromatography (HILIC) column.

    • Mobile Phase A: 10 mM tributylamine and 15 mM acetic acid in water (for ion-pairing).

    • Mobile Phase B: Methanol or acetonitrile.

    • Gradient: A gradient from a low to a high percentage of Mobile Phase B is used to elute the nucleotides. For example, 0-5% B for 5 min, then a linear gradient to 50% B over 15 min.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 - 20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion for 2'-C-MeGTP is its [M-H]⁻ ion. The product ions are typically generated by the loss of phosphate groups. The specific m/z values for the precursor and product ions need to be determined by direct infusion of a 2'-C-MeGTP standard.

      • Example (hypothetical m/z values): Precursor ion (Q1): m/z 536.1; Product ion (Q3): m/z 438.1 (loss of HPO3) or m/z 340.1 (loss of H3P2O6).

    • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for the specific MRM transition of 2'-C-MeGTP.

Quantification
  • Calibration Curve: Prepare a calibration curve by spiking known concentrations of a 2'-C-MeGTP standard into a blank cell matrix (lysate from untreated cells).

  • Internal Standard: The use of a stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-labeled 2'-C-MeGTP) is highly recommended to correct for matrix effects and variations in sample processing and instrument response. If a specific internal standard is not available, a structurally similar nucleotide analog can be used.

  • Data Analysis: The concentration of 2'-C-MeGTP in the samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve. The final concentration is typically normalized to the number of cells or the total protein content of the sample.

Conclusion

The LC-MS/MS-based methodology described provides a sensitive and specific approach for the quantification of intracellular this compound triphosphate. Careful attention to sample preparation, particularly the rapid quenching of enzymatic activity, is paramount for obtaining accurate and reproducible results. This analytical tool is indispensable for researchers and drug developers working on nucleoside analog antivirals, enabling a deeper understanding of their cellular metabolism and mechanism of action.

References

Application Notes and Protocols for Enzymatic Assays of 2'-C-Methylguanosine Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-C-methylguanosine is a synthetic nucleoside analog that has demonstrated significant antiviral activity, particularly against the Hepatitis C virus (HCV).[1] Like many nucleoside analogs, its therapeutic efficacy is dependent on its intracellular conversion to the active triphosphate form, this compound triphosphate (2'-C-Me-GTP). This phosphorylation is a multi-step process catalyzed by host cell kinases. Understanding the kinetics and efficiency of this phosphorylation cascade is critical for drug development, enabling the characterization of prodrugs and the prediction of clinical efficacy.

These application notes provide detailed protocols for assays designed to monitor the phosphorylation of this compound, from the initial monophosphorylation event to the formation of the active triphosphate. The methodologies described are suitable for enzyme kinetics, inhibitor screening, and determining the metabolic activation profile of this compound and its derivatives in cellular extracts or with purified enzymes.

Signaling Pathway: Intracellular Activation of this compound

The conversion of this compound to its active triphosphate form is a sequential phosphorylation cascade mediated by cellular kinases. The initial phosphorylation to the monophosphate is often the rate-limiting step and can be catalyzed by various nucleoside kinases. Subsequent phosphorylations to the diphosphate and triphosphate are typically carried out by nucleoside monophosphate kinases (NMPKs) and nucleoside diphosphate kinases (NDPKs), respectively.

Phosphorylation_Pathway cluster_0 Intracellular Space 2_C_Me_G This compound 2_C_Me_GMP This compound Monophosphate 2_C_Me_G->2_C_Me_GMP  Nucleoside Kinase (e.g., dCK, AK2) + ATP 2_C_Me_GDP This compound Diphosphate 2_C_Me_GMP->2_C_Me_GDP  NMPK (e.g., UMP-CMPK) + ATP 2_C_Me_GTP This compound Triphosphate 2_C_Me_GDP->2_C_Me_GTP  NDPK + ATP

Caption: Intracellular phosphorylation cascade of this compound.

Quantitative Data Summary

The following table summarizes key parameters and results from relevant enzymatic assays for this compound and similar nucleoside analogs. This data is essential for assay design and for comparing the efficiency of phosphorylation and subsequent viral polymerase inhibition.

ParameterValueCompoundAssay MethodReference
Polymerase Inhibition
Ki vs. HCV NS5B (wild-type)1.5 µM2'-C-Methyladenosine-TPSteady-State Kinetics[1]
Ki vs. HCV NS5B (wild-type)1.6 µM2'-C-Methylcytidine-TPSteady-State Kinetics[1]
Ki vs. HCV NS5B (wild-type)4.3 µMPSI-6130-TPSteady-State Kinetics[1]
Quantification of Metabolites
Linear Assay Range (liver homogenate)50 - 10,000 pmol/mLThis compound-TPLC-MS/MS[2]
Linear Assay Range (liver tissue)250 - 50,000 pmol/gThis compound-TPLC-MS/MS

Experimental Protocols

Protocol 1: High-Throughput Screening of Kinase Activity using a Luciferase-Based Assay

This protocol is designed for rapid screening of various kinases for their ability to phosphorylate this compound or for screening compound libraries for inhibitors of this phosphorylation. The assay measures the amount of ATP remaining after the kinase reaction; a decrease in ATP corresponds to kinase activity.

Principle: The kinase reaction consumes ATP. The remaining ATP is then used by luciferase to produce light, which is measured as a luminescent signal. The amount of light is inversely proportional to the kinase activity.

Materials:

  • This compound

  • Purified recombinant kinases or cell lysates

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Commercially available ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Luminometer

Workflow Diagram:

Luciferase_Assay_Workflow cluster_workflow Experimental Workflow start Start prepare_reagents Prepare Kinase, Substrate, and ATP Solutions start->prepare_reagents add_reagents Add Kinase, Buffer, and This compound to Plate prepare_reagents->add_reagents initiate_reaction Initiate Reaction with ATP add_reagents->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate add_detection_reagent Add ATP Detection Reagent incubate->add_detection_reagent read_luminescence Read Luminescence add_detection_reagent->read_luminescence analyze_data Analyze Data (Signal inversely proportional to activity) read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for the luciferase-based kinase assay.

Procedure:

  • Preparation: Prepare stock solutions of this compound, ATP, and the kinase(s) of interest in the appropriate kinase reaction buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 25 µL of 2x Kinase Reaction Buffer

    • 5 µL of 10x this compound (final concentration to be optimized, e.g., 100 µM)

    • 10 µL of 5x Kinase solution

  • Initiation: Add 10 µL of 5x ATP solution to initiate the reaction. The final ATP concentration should be at or below the Km for the kinase to ensure sensitive detection of its consumption.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • Detection: Equilibrate the plate and the ATP detection reagent to room temperature. Add 50 µL of the detection reagent to each well.

  • Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Controls: Include negative controls (no kinase or no substrate) to determine background signal and positive controls (known kinase-substrate pair) to validate the assay.

Protocol 2: Quantification of this compound Triphosphate by LC-MS/MS

This protocol provides a robust method for the accurate and selective quantification of this compound triphosphate (2'-C-Me-GTP) from biological matrices such as cell lysates or tissue homogenates.

Principle: The triphosphate metabolite is extracted from the biological matrix, separated from other cellular components by liquid chromatography, and then detected and quantified by tandem mass spectrometry based on its specific mass-to-charge ratio and fragmentation pattern.

Materials:

  • Cell pellets or frozen tissue samples

  • Trichloroacetic acid (TCA) for extraction

  • Weak anion exchange solid-phase extraction (SPE) cartridges

  • LC-MS/MS system equipped with an ion-exchange or reverse-phase column suitable for nucleotide separation

  • Internal standard (e.g., a stable isotope-labeled version of 2'-C-Me-GTP)

  • Mobile phases (e.g., ammonium acetate buffer and acetonitrile)

Procedure:

  • Sample Preparation and Extraction:

    • For tissue, use clamp-freezing or snap-freezing techniques to minimize nucleotide degradation.

    • Homogenize the tissue or resuspend the cell pellet in cold 10% TCA.

    • Incubate on ice for 10 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant containing the acid-soluble nucleotides.

    • Neutralize the extract with an appropriate base (e.g., ammonium hydroxide).

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a weak anion exchange SPE cartridge according to the manufacturer's protocol.

    • Load the neutralized sample onto the cartridge.

    • Wash the cartridge to remove unbound contaminants.

    • Elute the nucleotides with a high-salt buffer.

  • LC-MS/MS Analysis:

    • Chromatography: Inject the eluted sample onto an appropriate LC column. Use a gradient elution method to separate 2'-C-Me-GTP from other nucleotides.

    • Mass Spectrometry: Analyze the column eluent using a tandem mass spectrometer in negative ion mode. Monitor for the specific precursor-to-product ion transition for 2'-C-Me-GTP and the internal standard.

  • Quantification:

    • Generate a standard curve by spiking known amounts of a 2'-C-Me-GTP standard into a blank matrix.

    • Calculate the concentration of 2'-C-Me-GTP in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Protocol 3: Direct Measurement of Monophosphate Formation by HPLC

This protocol is suitable for detailed kinetic analysis of the initial phosphorylation step, catalyzed by a specific kinase.

Principle: The kinase reaction is performed, and then the reaction is stopped. The reaction mixture is analyzed by High-Performance Liquid Chromatography (HPLC) to separate the substrate (this compound) from the product (this compound monophosphate). The amount of product formed is quantified by integrating the peak area and comparing it to a standard curve.

Materials:

  • This compound

  • Purified kinase

  • ATP

  • Kinase reaction buffer

  • Quenching solution (e.g., perchloric acid)

  • HPLC system with a UV detector and a C18 reverse-phase column

  • Mobile phase (e.g., a buffer system with a methanol or acetonitrile gradient)

  • Standards for this compound and its monophosphate

Procedure:

  • Reaction Setup: Prepare reaction mixtures containing kinase buffer, varying concentrations of this compound, and a fixed, saturating concentration of ATP.

  • Initiation and Incubation: Pre-warm the mixtures to 37°C. Initiate the reaction by adding the purified kinase. Incubate for a specific time, ensuring the reaction velocity is linear.

  • Quenching: Stop the reaction by adding a quenching solution, such as cold perchloric acid, which will precipitate the enzyme.

  • Sample Preparation: Centrifuge the quenched reaction to pellet the precipitated protein. Neutralize the supernatant.

  • HPLC Analysis:

    • Inject a defined volume of the supernatant onto the C18 column.

    • Elute with a suitable mobile phase gradient to separate the nucleoside from the nucleotide monophosphate.

    • Monitor the elution profile at an appropriate UV wavelength (e.g., 260 nm).

  • Data Analysis:

    • Identify the peaks corresponding to the substrate and product by comparing their retention times with those of the standards.

    • Integrate the peak area of the this compound monophosphate.

    • Calculate the concentration of the product formed using a standard curve generated with known concentrations of the monophosphate standard.

    • Determine kinetic parameters (Km and Vmax) by plotting the reaction velocity against the substrate concentration and fitting the data to the Michaelis-Menten equation.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2'-C-Methylguanosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-C-methylguanosine is a synthetic nucleoside analog of significant interest in antiviral research. Its strategic modification at the 2'-position of the ribose sugar moiety confers potent inhibitory activity against viral RNA-dependent RNA polymerases (RdRps), making it a valuable lead compound in the development of novel therapeutics against various RNA viruses. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, intended to guide researchers and professionals in the efficient and scalable production of this compound for research and development purposes.

Mechanism of Action: Non-Obligate Chain Termination

This compound exerts its antiviral effect through a mechanism known as non-obligate chain termination. Following intracellular phosphorylation to its active triphosphate form (this compound triphosphate), the molecule is recognized by the viral RNA-dependent RNA polymerase (RdRp) and incorporated into the nascent viral RNA strand. Although possessing a 3'-hydroxyl group, which is typically required for the formation of the next phosphodiester bond, the presence of the 2'-C-methyl group introduces a steric hindrance. This steric clash prevents the proper alignment and binding of the subsequent incoming nucleoside triphosphate, effectively blocking the closure of the RdRp active site and halting further elongation of the RNA chain.[1][2][3][4] This targeted inhibition of viral replication, with selectivity over host polymerases, underscores the therapeutic potential of this compound and its derivatives.

Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication Complex 2_C_Me_G This compound 2_C_Me_GTP This compound Triphosphate (Active Form) 2_C_Me_G->2_C_Me_GTP Intracellular Phosphorylation Growing_RNA Growing Viral RNA Chain 2_C_Me_GTP->Growing_RNA Incorporation RdRp Viral RNA-dependent RNA Polymerase (RdRp) RdRp->Growing_RNA Binds to RNA_Template Viral RNA Template RNA_Template->Growing_RNA Template for Termination Chain Termination Growing_RNA->Termination Steric Hindrance (2'-Methyl Group) Incoming_NTP Incoming Nucleoside Triphosphate Incoming_NTP->Termination Binding Blocked

Caption: Mechanism of action of this compound.

Large-Scale Synthesis Strategies

The efficient synthesis of this compound is crucial for its extensive research and potential therapeutic applications. Several synthetic routes have been developed, with varying degrees of efficiency, scalability, and stereoselectivity. Below is a summary of key approaches.

Data Presentation: Comparison of Synthetic Routes
Synthetic RouteStarting Material(s)Key Reaction(s)Number of StepsOverall YieldStereoselectivity (β:α)Key AdvantagesReference(s)
Route 1: Convergent Synthesis 1,2,3,5-tetra-O-benzoyl-2-C-β-methyl-D-ribofuranose, N2-acetylguanineVorbrüggen Glycosylation2~78%>99:1High yield, excellent stereoselectivity, efficient.[5]
Route 2: Synthesis from Guanosine GuanosineRadical Deoxygenation8~23%N/AUtilizes a readily available starting material.
Route 3: Synthesis from Ribofuranose 1,3,5-tri-O-benzoyl-α-D-ribofuranoseMulti-step synthesis with radical deoxygenation11~9.7%N/AEstablished route for derivatization.
Route 4: Chemoenzymatic Synthesis 2-AminoadenosineEnzymatic deaminationVariableHigh (e.g., 98% for deamination step)HighHigh selectivity, mild reaction conditions.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and purification of this compound, with a focus on a highly efficient and scalable method.

Protocol 1: Large-Scale Synthesis of this compound via Vorbrüggen Glycosylation

This protocol is adapted from an efficient two-step synthesis and is suitable for scaling up.

Step 1: Glycosylation of Persilylated N2-acetylguanine

  • Silylation of N2-acetylguanine: In a large, dry, nitrogen-flushed reactor, suspend N2-acetylguanine in anhydrous toluene. Add N,O-bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf). Heat the mixture to reflux until a clear solution is obtained, indicating complete silylation.

  • Glycosylation: Cool the reaction mixture to room temperature. In a separate reactor, dissolve 1,2,3,5-tetra-O-benzoyl-2-C-β-methyl-D-ribofuranose in anhydrous toluene. Add this solution to the persilylated N2-acetylguanine solution. Add a stoichiometric amount of TMSOTf as the catalyst.

  • Reaction Monitoring: Stir the reaction mixture at reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude protected nucleoside.

Step 2: Deprotection

  • Ammonolysis: Dissolve the crude protected nucleoside in methanol saturated with ammonia in a sealed pressure reactor.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the deprotection by TLC or HPLC until all benzoyl groups are removed.

  • Purification: Concentrate the reaction mixture under reduced pressure. The crude this compound can be purified by silica gel column chromatography. For large-scale purification, medium-pressure liquid chromatography (MPLC) or preparative HPLC is recommended.

Protocol 2: Purification of this compound by Silica Gel Chromatography

This protocol is suitable for laboratory-scale purification and can be adapted for larger scales.

  • Column Preparation: Prepare a silica gel slurry in a suitable non-polar solvent (e.g., dichloromethane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent mixture. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Elute the column with a gradient of dichloromethane and methanol (e.g., starting from 100% dichloromethane and gradually increasing the methanol concentration to 10-20%).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Isolation: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain pure this compound as a white solid.

Experimental Workflow and Logical Relationships

The synthesis and application of this compound involve a series of interconnected steps, from the initial chemical synthesis to its ultimate biological effect.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_application Research and Development Application Starting_Materials Starting Materials (e.g., Ribose derivative, Guanine base) Glycosylation Vorbrüggen Glycosylation Starting_Materials->Glycosylation Deprotection Deprotection Glycosylation->Deprotection Crude_Product Crude this compound Deprotection->Crude_Product Purification Chromatographic Purification (Silica Gel, MPLC, or HPLC) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Phosphorylation Intracellular Phosphorylation Pure_Product->Phosphorylation Antiviral_Assay Antiviral Activity Assays Phosphorylation->Antiviral_Assay Mechanism_Study Mechanism of Action Studies Antiviral_Assay->Mechanism_Study Drug_Development Lead Optimization and Drug Development Mechanism_Study->Drug_Development

Caption: General workflow for synthesis and application.

Conclusion

The large-scale synthesis of this compound is a critical step in advancing its potential as an antiviral agent. The convergent synthesis route utilizing Vorbrüggen glycosylation offers a highly efficient and stereoselective approach suitable for scale-up. The provided protocols and data aim to facilitate the production of this important nucleoside analog for further research and development in the fight against viral diseases. Careful optimization of reaction conditions and purification methods will be essential for achieving high purity and yield in an industrial setting.

References

Application Notes and Protocols: The Use of 2'-C-Methylguanosine in Flaviviridae Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Flaviviridae family encompasses a significant number of human pathogens, including Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), and Hepatitis C virus (HCV). The urgent need for effective antiviral therapies against these viruses has driven extensive research into potential inhibitors of viral replication. One such promising candidate is 2'-C-methylguanosine, a nucleoside analog that has demonstrated broad-spectrum activity against several members of the Flaviviridae family. This document provides detailed application notes on its use in research and comprehensive protocols for key experimental assays.

Application Notes

Mechanism of Action

This compound is a nucleoside analog that primarily targets the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of the viral RNA genome. In HCV, this enzyme is known as NS5B. After entering the host cell, this compound is phosphorylated by host cell kinases to its active triphosphate form. This triphosphate analog then acts as a competitive inhibitor of the natural guanosine triphosphate (GTP) for incorporation into the nascent viral RNA chain by the RdRp. The presence of the methyl group at the 2'-C position of the ribose sugar sterically hinders the formation of the subsequent phosphodiester bond, leading to premature termination of the growing RNA chain. This disruption of viral RNA synthesis ultimately inhibits viral replication.

Spectrum of Activity

This compound has shown inhibitory activity against a range of viruses within the Flaviviridae family. Its efficacy has been demonstrated in various in vitro and in some cases, in vivo models. Prodrug strategies, such as the development of phosphoramidate derivatives, have been employed to enhance the intracellular delivery and subsequent phosphorylation of this compound, leading to improved antiviral potency.

Limitations and Considerations

While promising, the development of this compound and its analogs has faced challenges. These include potential for off-target effects and toxicity at higher concentrations. Furthermore, the efficiency of intracellular phosphorylation can vary between different cell types, potentially affecting its antiviral efficacy. The emergence of drug-resistant viral variants is also a consideration in long-term therapeutic applications.

Quantitative Data Summary

The following table summarizes the reported in vitro antiviral activity and cytotoxicity of this compound and its related compounds against various Flaviviridae viruses.

CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
This compoundWest Nile Virus (WNV)VeroSub-micromolar>100>100[1]
This compoundZika Virus (ZIKV)Vero5.3 - 45.5Not specifiedNot specified
INX-08189 (prodrug)Dengue Virus 2 (DENV-2)Cell-based systemPotent inhibitionNot specifiedNot specified
AT-281 (free base of AT-752)Dengue Virus 2 (DENV-2)Huh-70.48>170>354[2][3]
AT-281 (free base of AT-752)Dengue Virus 3 (DENV-3)Huh-70.77>170>220[2][3]
AT-281 (free base of AT-752)West Nile Virus (WNV)Huh-70.21 - 1.41>170>120 - >809
AT-281 (free base of AT-752)Zika Virus (ZIKV)Huh-70.19 - 1.41>170>120 - >894
AT-281 (free base of AT-752)Yellow Fever Virus (YFV)Huh-70.21 - 1.41>170>120 - >809

EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in cell viability. SI (Selectivity Index) = CC₅₀ / EC₅₀.

Experimental Protocols

Plaque Reduction Assay (PRA) for Antiviral Activity

This protocol is a standard method to determine the antiviral efficacy of a compound by quantifying the reduction in viral plaque formation.

Materials:

  • Susceptible host cells (e.g., Vero, Huh-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Virus stock of known titer (PFU/mL)

  • This compound or its analog

  • Semi-solid overlay medium (e.g., growth medium with 1% methylcellulose or low-melting-point agarose)

  • Phosphate-buffered saline (PBS)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10% in PBS) for fixing

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed the host cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO₂.

  • Compound Dilution: Prepare serial dilutions of this compound in serum-free medium.

  • Virus Dilution: Dilute the virus stock in serum-free medium to a concentration that will produce 50-100 plaques per well.

  • Infection: When the cell monolayer is confluent, aspirate the growth medium and wash the cells once with PBS. Infect the cells by adding the diluted virus suspension to each well.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

  • Treatment: After adsorption, remove the virus inoculum and wash the cells twice with PBS. Add the serially diluted compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Overlay: Add the semi-solid overlay medium to each well.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).

  • Fixation and Staining: After the incubation period, fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC₅₀ value from the dose-response curve.

Real-Time Quantitative RT-PCR (RT-qPCR) for Viral RNA Quantification

This protocol measures the amount of viral RNA in infected cells to assess the inhibitory effect of the compound on viral replication.

Materials:

  • Infected cell culture supernatant or cell lysates

  • RNA extraction kit

  • One-step RT-qPCR master mix (containing reverse transcriptase, DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a specific probe)

  • Virus-specific forward and reverse primers

  • (Optional) Virus-specific probe (e.g., TaqMan probe)

  • Nuclease-free water

  • Real-time PCR instrument

Procedure:

  • Sample Preparation: Infect cells with the flavivirus in the presence of different concentrations of this compound. At a specific time post-infection (e.g., 48 or 72 hours), collect the cell culture supernatant or lyse the cells.

  • RNA Extraction: Extract total RNA from the samples using a commercial RNA extraction kit according to the manufacturer's instructions.

  • RT-qPCR Reaction Setup:

    • Prepare a master mix containing the RT-qPCR master mix, forward and reverse primers, probe (if using), and nuclease-free water.

    • Add a specific volume of the extracted RNA to each well of a PCR plate.

    • Add the master mix to each well.

    • Include a no-template control (NTC) and a positive control (viral RNA of known concentration).

  • RT-qPCR Program:

    • Reverse Transcription: Typically 50°C for 10-30 minutes.

    • Initial Denaturation: 95°C for 2-10 minutes.

    • Cycling (40-45 cycles):

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.

  • Data Analysis:

    • The real-time PCR instrument will measure the fluorescence at each cycle.

    • Determine the cycle threshold (Ct) value for each sample.

    • Quantify the viral RNA levels relative to a standard curve or using the ΔΔCt method with a housekeeping gene as an internal control.

    • Calculate the percentage of inhibition of viral RNA replication for each compound concentration and determine the EC₅₀ value.

HCV Replicon Assay

This cell-based assay utilizes a subgenomic HCV replicon that can autonomously replicate in a human hepatoma cell line (e.g., Huh-7) to screen for inhibitors of HCV replication.

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon (often containing a reporter gene like luciferase)

  • Complete growth medium (e.g., DMEM with 10% FBS and G418 for selection)

  • This compound or its analog

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

  • Cell viability assay kit (e.g., MTS or MTT)

Procedure:

  • Cell Seeding: Seed the HCV replicon-containing Huh-7 cells in 96-well plates and incubate overnight.

  • Compound Treatment: Add serial dilutions of this compound to the cells. Include a no-compound control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Luciferase Assay:

    • Remove the medium and lyse the cells.

    • Add the luciferase assay reagent to each well according to the manufacturer's protocol.

    • Measure the luminescence using a luminometer. A decrease in luminescence indicates inhibition of HCV replication.

  • Cytotoxicity Assay: In a parallel plate with the same cell and compound setup, perform a cell viability assay to determine the cytotoxicity of the compound.

  • Data Analysis:

    • Calculate the percentage of inhibition of HCV replication based on the reduction in luciferase activity.

    • Determine the EC₅₀ value from the dose-response curve.

    • Determine the CC₅₀ value from the cytotoxicity assay.

    • Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀).

Visualizations

Mechanism_of_Action cluster_cell Host Cell cluster_replication Viral Replication Complex CMG This compound CMG_MP This compound Monophosphate CMG->CMG_MP Host Kinase CMG_DP This compound Diphosphate CMG_MP->CMG_DP Host Kinase CMG_TP This compound Triphosphate (Active Form) CMG_DP->CMG_TP Host Kinase RdRp Viral RdRp (NS5B) CMG_TP->RdRp Competitive Inhibition with GTP Nascent_RNA Nascent RNA Strand RNA_template Viral RNA Template Terminated_RNA Terminated RNA Strand Nascent_RNA->Terminated_RNA Incorporation of CMG-TP & Chain Termination

Caption: Mechanism of action of this compound.

Antiviral_Testing_Workflow start Start: Compound Synthesis (this compound) cell_culture Prepare Host Cell Culture (e.g., Vero, Huh-7) start->cell_culture cytotoxicity Cytotoxicity Assay (CC₅₀) cell_culture->cytotoxicity antiviral_assay Primary Antiviral Screening (e.g., Plaque Reduction Assay) cell_culture->antiviral_assay dose_response Dose-Response & EC₅₀ Determination antiviral_assay->dose_response rna_quant Viral RNA Quantification (RT-qPCR) dose_response->rna_quant mechanism Mechanism of Action Studies (e.g., Polymerase Assay) rna_quant->mechanism end Lead Optimization / In Vivo Studies mechanism->end

Caption: General workflow for antiviral testing.

References

Application Notes and Protocols for Designing Experiments with 2'-C-Methyl-4'-thionucleosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting experiments with 2'-C-methyl-4'-thionucleosides, a promising class of antiviral agents. The protocols outlined below are specifically tailored for the evaluation of these compounds against Hepatitis C Virus (HCV) and other related viruses within the Flaviviridae family.

Introduction

2'-C-methyl-4'-thionucleosides are synthetic nucleoside analogs characterized by the replacement of the 4'-oxygen atom with sulfur and the addition of a methyl group at the 2'-position of the ribose sugar. This structural modification confers unique properties, including increased stability against enzymatic degradation and potent antiviral activity.[1][2] The primary mechanism of action for these compounds is the inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[3][4][5] Specifically, they act as non-obligate chain terminators of RNA synthesis.

Due to their promising antiviral profile, prodrug strategies, such as the ProTide approach, have been employed to enhance the intracellular delivery of the monophosphate form of these nucleosides, thereby increasing their therapeutic potential.

Quantitative Data Summary

The following tables summarize the reported in vitro antiviral activity and cytotoxicity of various 2'-C-methyl-4'-thionucleoside analogs. These data are essential for compound selection and for designing effective dose-response experiments.

Table 1: Anti-HCV Activity of 2'-C-methyl-4'-thionucleoside Phosphoramidates

Compound/AnalogNucleobaseEC50 (µM) in HCV Replicon Assay
Analog 1Uracil2.99
Analog 2N4-acetylcytosine>200
Analog 3Thymine>200
Analog 4Adenine>200
Analog 5Guanine>200
Sofosbuvir (Control)Uracil (4'-oxo congener)0.05

Table 2: Activity against other Flaviviridae

Compound/AnalogVirusCell LineEC50 (µM)CC50 (µM)
Uracil AnalogDengue virus (DENV2)Huh-7>5 (0-12% CPE reduction at 5µM)>200
Uracil AnalogZika virus (ZIKV)Huh-7>5 (up to 20% CPE reduction at 5µM)>200
Sofosbuvir (Control)Dengue virus (DENV2)Huh-75 (100% CPE reduction at 5µM)>200
Sofosbuvir (Control)Zika virus (ZIKV)Huh-71.63>200

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for specific 2'-C-methyl-4'-thionucleoside analogs.

Synthesis of 2'-C-methyl-4'-thionucleoside Phosphoramidate Prodrugs

This protocol describes a general method for the synthesis of 2'-C-methyl-4'-thionucleoside phosphoramidate prodrugs, a common strategy to improve cell permeability and intracellular delivery of the active nucleoside monophosphate.

Experimental Workflow

G cluster_0 Thiosugar Synthesis cluster_1 Glycosylation cluster_2 Prodrug Conjugation cluster_3 Purification A 2-C-methyl-ribonolactone B Per-acetylated 2-C-methyl-4-thio-D-ribose A->B Multi-step synthesis D Protected 2'-C-methyl-4'-thionucleoside B->D C Silylated Nucleobase C->D Vorbrüggen Glycosylation F Final Phosphoramidate Prodrug D->F E Aryl Phosphoramidate Moiety E->F Coupling Reaction G Column Chromatography F->G

Caption: Synthetic workflow for 2'-C-methyl-4'-thionucleoside prodrugs.

Materials:

  • Per-acetylated 2-C-methyl-4-thio-D-ribose (synthesized from 2-C-methyl-ribonolactone)

  • Nucleobase of interest (e.g., Uracil, Cytosine, etc.)

  • Hexamethyldisilazane (HMDS)

  • Ammonium sulfate

  • 1,2-Dichloroethane (DCE)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Aryl phosphoramidate reagent

  • Anhydrous solvents (DCM, THF)

  • Silica gel for column chromatography

Procedure:

  • Silylation of Nucleobase: Suspend the desired nucleobase (5-6 equivalents) in anhydrous HMDS containing a catalytic amount of ammonium sulfate. Reflux the mixture until it becomes clear. Remove the solvent under vacuum to obtain the silylated nucleobase.

  • Vorbrüggen Glycosylation: Dissolve the silylated nucleobase and the per-acetylated 2-C-methyl-4-thio-D-ribose (1 equivalent) in anhydrous DCE. Add TMSOTf (5.5 equivalents) and stir the reaction at room temperature until completion (monitored by TLC).

  • Work-up and Deprotection: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure. The acetyl protecting groups can be removed using standard deprotection conditions (e.g., methanolic ammonia).

  • Phosphoramidate Coupling: Dissolve the deprotected 2'-C-methyl-4'-thionucleoside in an anhydrous solvent (e.g., THF). Add the aryl phosphoramidate reagent and a suitable coupling agent. Stir the reaction at room temperature until completion.

  • Purification: Purify the final phosphoramidate prodrug by silica gel column chromatography to obtain the desired product.

In Vitro Antiviral Activity - HCV Replicon Assay

This assay is a cell-based method to determine the efficacy of the compounds in inhibiting HCV RNA replication.

Experimental Workflow

G A Seed Huh-7 cells containing HCV replicon B Treat cells with serial dilutions of test compound A->B C Incubate for 72 hours B->C D Lyse cells and extract total RNA C->D E Quantify HCV RNA levels via qRT-PCR D->E F Calculate EC50 value E->F

Caption: Workflow for the HCV replicon assay.

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418.

  • Test compounds (2'-C-methyl-4'-thionucleosides)

  • 96-well plates

  • RNA extraction kit

  • Reagents for quantitative reverse transcription PCR (qRT-PCR)

Procedure:

  • Cell Seeding: Seed Huh-7 replicon cells in 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add the medium containing the compounds. Include a positive control (e.g., sofosbuvir) and a negative control (vehicle, e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • RNA Extraction: After incubation, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • qRT-PCR: Perform qRT-PCR to quantify the levels of HCV RNA. Use primers and probes specific for a conserved region of the HCV genome (e.g., 5' UTR). Normalize the HCV RNA levels to an internal control housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting the percentage of HCV RNA inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Cytotoxicity Assay

This assay is crucial to determine if the antiviral activity observed is due to specific inhibition of viral replication or general cellular toxicity.

Experimental Workflow

G A Seed Huh-7 cells B Treat cells with serial dilutions of test compound A->B C Incubate for 72 hours B->C D Add cell viability reagent (e.g., MTS) C->D E Measure absorbance or fluorescence D->E F Calculate CC50 value E->F

Caption: Workflow for the in vitro cytotoxicity assay.

Materials:

  • Huh-7 cells (or other relevant cell line)

  • DMEM supplemented with 10% FBS

  • Test compounds

  • 96-well plates

  • Cell viability assay reagent (e.g., MTS, MTT, or CellTiter-Glo)

Procedure:

  • Cell Seeding: Seed Huh-7 cells in 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the compound-containing medium to the cells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol. Incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve. The selectivity index (SI) can then be calculated as CC50/EC50.

RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay directly measures the ability of the triphosphate form of the nucleoside analog to inhibit the viral polymerase.

Experimental Workflow

G A Prepare reaction mix (buffer, DTT, MgCl2, NTPs) B Add RNA template/primer A->B C Add purified HCV NS5B polymerase B->C D Add test compound (triphosphate form) C->D E Incubate to allow RNA synthesis D->E F Stop reaction and analyze product (e.g., gel electrophoresis) E->F G Quantify inhibition and calculate IC50 F->G

Caption: Workflow for the RdRp inhibition assay.

Materials:

  • Purified recombinant HCV NS5B polymerase

  • RNA template and primer

  • Ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP

  • Triphosphate form of the 2'-C-methyl-4'-thionucleoside

  • Reaction buffer (e.g., Tris-HCl, pH 7.5, with MgCl2, DTT, and KCl)

  • Reaction quenching solution (e.g., EDTA)

  • Polyacrylamide gels for electrophoresis

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, rNTPs (including the labeled rNTP), and the RNA template/primer.

  • Compound Addition: Add varying concentrations of the triphosphate form of the test compound.

  • Enzyme Addition: Initiate the reaction by adding the purified HCV NS5B polymerase.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution.

  • Product Analysis: Analyze the RNA products by denaturing polyacrylamide gel electrophoresis. Visualize the products using autoradiography or fluorescence imaging.

  • Data Analysis: Quantify the amount of full-length RNA product in each lane. Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration.

Mechanism of Action: Inhibition of HCV Replication

The primary antiviral target of 2'-C-methyl-4'-thionucleosides is the HCV non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase.

Signaling Pathway

G cluster_0 Host Cell cluster_1 HCV Replication Complex Prodrug 2'-C-Me-4'-S-Nucleoside Prodrug Nucleoside_MP Nucleoside Monophosphate Prodrug->Nucleoside_MP Intracellular Esterases Nucleoside_DP Nucleoside Diphosphate Nucleoside_MP->Nucleoside_DP Cellular Kinases Nucleoside_TP Active Nucleoside Triphosphate Nucleoside_DP->Nucleoside_TP Cellular Kinases Replication RNA Replication (- strand synthesis) Nucleoside_TP->Replication Inhibition (Chain Termination) HCV_RNA HCV (+) RNA Genome HCV_RNA->Replication NS5B NS5B RdRp NS5B->Replication New_HCV_RNA New HCV (+) RNA Replication->New_HCV_RNA

Caption: Mechanism of action of 2'-C-methyl-4'-thionucleoside prodrugs.

As illustrated in the diagram, the phosphoramidate prodrug of the 2'-C-methyl-4'-thionucleoside enters the host cell (hepatocyte). Intracellular enzymes cleave the prodrug moiety to release the nucleoside monophosphate. Cellular kinases then further phosphorylate it to the active triphosphate form. This active triphosphate analog competes with the natural ribonucleoside triphosphates for incorporation into the newly synthesized viral RNA strand by the HCV NS5B polymerase. Upon incorporation, the 2'-C-methyl group causes steric hindrance, preventing the addition of the next nucleotide and thus terminating the elongation of the RNA chain. This disruption of viral RNA synthesis ultimately inhibits viral replication.

References

Application of 2'-C-Methylguanosine in Dengue Virus Infection Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dengue virus (DENV), a member of the Flaviviridae family, is a mosquito-borne pathogen that causes a spectrum of illnesses, from the self-limiting dengue fever to the life-threatening dengue hemorrhagic fever and dengue shock syndrome. The absence of a broadly effective vaccine and specific antiviral therapies underscores the urgent need for the development of potent anti-dengue agents. The viral RNA-dependent RNA polymerase (RdRp) and methyltransferase (MTase), both housed within the non-structural protein 5 (NS5), are essential for viral replication and represent prime targets for antiviral drug discovery. 2'-C-methylguanosine is a nucleoside analog that, upon intracellular phosphorylation to its triphosphate form, acts as a potent inhibitor of the DENV NS5 polymerase, leading to the termination of viral RNA synthesis. This document provides detailed application notes and protocols for the use of this compound and its prodrugs in dengue virus infection studies.

Mechanism of Action

This compound is a guanosine nucleoside analog that requires intracellular phosphorylation to its active 5'-triphosphate form, this compound-5'-triphosphate (2'-C-Me-GTP). The primary mechanism of action of 2'-C-Me-GTP is the inhibition of the dengue virus NS5 protein, a multifunctional enzyme with both RNA-dependent RNA polymerase (RdRp) and methyltransferase (MTase) activities.

  • RNA-dependent RNA Polymerase (RdRp) Inhibition: The RdRp domain of NS5 is responsible for synthesizing new viral RNA genomes. 2'-C-Me-GTP acts as a competitive inhibitor of the natural substrate, guanosine triphosphate (GTP). Upon incorporation into the growing viral RNA chain, the 2'-C-methyl group sterically hinders the formation of the subsequent phosphodiester bond, leading to premature chain termination of RNA synthesis.[1][2][3]

  • Methyltransferase (MTase) Inhibition: The MTase domain of NS5 is crucial for the formation of the 5' cap structure of the viral RNA, which is essential for viral RNA stability, translation, and evasion of the host immune system. The active triphosphate form of this compound has been shown to bind to the GTP-binding site of the MTase domain, inhibiting its 2'-O-methylation activity.

Prodrugs of this compound, such as AT-752, have been developed to enhance oral bioavailability and intracellular delivery of the active monophosphate, which is then converted to the active triphosphate form.

Data Presentation

In Vitro Antiviral Activity of this compound Analogs against Dengue Virus
CompoundVirus Serotype(s)Cell LineAssay TypeEC50 (µM)EC90 (µM)CC50 (µM)Selectivity Index (SI)Reference
AT-281 (free base of AT-752)DENV-2Huh-7CPE Inhibition0.48->170>354[1]
AT-281DENV-3Huh-7CPE Inhibition0.77->170>220[1]
AT-281DENV-2Huh-7Virus Yield Reduction-0.64>85>132
AT-281DENV-2BHK-21CPE Inhibition0.63->130>206
AT-281DENV-2Human PBMCsCPE Inhibition0.60->130>216
Prodrug 17DENV-Cellular Assay----

EC50: 50% effective concentration; EC90: 90% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50); CPE: Cytopathic Effect; PBMCs: Peripheral Blood Mononuclear Cells.

In Vivo Efficacy of a this compound Prodrug in a Dengue Virus Mouse Model
CompoundAnimal ModelDosingOutcomeReference
Compound 17AG129 mice100 mg/kg BID1.6-log reduction in viremia
Compound 17AG129 mice300 mg/kg BID2.2-log reduction in viremia

BID: twice a day.

Experimental Protocols

Cytopathic Effect (CPE) Inhibition Assay

This assay evaluates the ability of a compound to protect host cells from virus-induced cell death.

Materials:

  • Vero or Huh-7 cells

  • Dengue virus stock (e.g., DENV-2)

  • Cell culture medium (e.g., DMEM with 2% FBS)

  • This compound or its prodrug

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Protocol:

  • Seed Vero or Huh-7 cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the growth medium from the cells and add the compound dilutions. Include wells for virus control (no compound) and cell control (no virus, no compound).

  • Infect the wells (except for the cell control) with dengue virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.

  • Measure cell viability using a suitable reagent according to the manufacturer's instructions. For example, using CellTiter-Glo®, which measures ATP levels.

  • Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) by plotting the data in a dose-response curve.

Viral Titer Reduction Assay (Plaque Reduction Assay)

This assay quantifies the reduction in infectious virus particles produced in the presence of the test compound.

Materials:

  • Vero cells

  • Dengue virus stock

  • Cell culture medium

  • This compound or its prodrug

  • 6-well or 12-well plates

  • Agarose or carboxymethylcellulose (CMC) overlay medium

  • Crystal violet solution or specific antibodies for immunostaining

Protocol:

  • Seed Vero cells in 6-well or 12-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the test compound.

  • Infect the cell monolayers with a known amount of dengue virus (e.g., 100 plaque-forming units, PFU) in the presence of the compound dilutions.

  • After a 1-2 hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or CMC) with the corresponding compound concentrations.

  • Incubate the plates for 5-7 days to allow for plaque formation.

  • Fix the cells with a formalin solution.

  • Visualize the plaques by staining with crystal violet or by immunostaining with dengue-specific antibodies.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

  • Determine the EC50 value from the dose-response curve.

Dengue Virus RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the compound on the enzymatic activity of the DENV RdRp.

Materials:

  • Purified recombinant DENV NS5 protein or its RdRp domain

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM KCl, 5 mM MgCl2, 1 mM DTT)

  • RNA template/primer (e.g., poly(A)/oligo(dT))

  • GTP substrate

  • Radiolabeled nucleotide (e.g., [α-³²P]GTP or [³H]GTP)

  • This compound triphosphate (2'-C-Me-GTP)

  • Filter paper and scintillation counter or fluorescence-based detection system

Protocol:

  • Set up the reaction mixture containing the reaction buffer, purified RdRp enzyme, and the RNA template/primer.

  • Add varying concentrations of 2'-C-Me-GTP to the reaction mixtures.

  • Initiate the reaction by adding the nucleotide mix, including the radiolabeled nucleotide.

  • Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period.

  • Stop the reaction by adding EDTA.

  • Spot the reaction mixture onto filter paper and wash to remove unincorporated nucleotides.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition of RdRp activity and determine the 50% inhibitory concentration (IC50).

Dengue Virus Methyltransferase (MTase) Inhibition Assay

This assay measures the inhibition of the N7 or 2'-O methyltransferase activity of the DENV NS5 protein.

Materials:

  • Purified recombinant DENV NS5 protein or its MTase domain

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 2 mM DTT)

  • S-adenosyl-L-[methyl-³H]methionine ([³H]SAM) as the methyl donor

  • Capped RNA substrate (e.g., GpppA-RNA for N7-MTase or m7GpppA-RNA for 2'-O-MTase)

  • This compound triphosphate (2'-C-Me-GTP)

  • Filter-binding apparatus or scintillation proximity assay (SPA) beads

Protocol:

  • Set up the reaction mixture containing the reaction buffer, purified MTase enzyme, and the capped RNA substrate.

  • Add varying concentrations of 2'-C-Me-GTP.

  • Initiate the reaction by adding [³H]SAM.

  • Incubate the reaction at the optimal temperature for a defined period.

  • Stop the reaction and capture the radiolabeled RNA on a filter membrane or using SPA beads.

  • Wash to remove unincorporated [³H]SAM.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition of MTase activity and determine the IC50.

Mandatory Visualization

G cluster_host Host Cell cluster_virus Dengue Virus Replication 2CMeG This compound (Prodrug) 2CMeGMP This compound-MP 2CMeG->2CMeGMP Host Kinases 2CMeGTP This compound-TP (Active Form) 2CMeGMP->2CMeGTP Host Kinases NS5 NS5 Protein (RdRp & MTase) 2CMeGTP->NS5 Inhibits RdRp & MTase Viral_RNA Viral Genomic RNA (+ssRNA) Polyprotein Polyprotein Translation Viral_RNA->Polyprotein Polyprotein->NS5 Replication_Complex Replication Complex (NS3, NS5, etc.) NS5->Replication_Complex RNA_Synthesis Viral RNA Synthesis Replication_Complex->RNA_Synthesis Capping RNA Capping & Methylation Replication_Complex->Capping New_Virus New Virions RNA_Synthesis->New_Virus Capping->New_Virus

Caption: Mechanism of action of this compound against Dengue Virus.

G Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Add_Compound Add serial dilutions of This compound Seed_Cells->Add_Compound Infect_Cells Infect cells with Dengue Virus Add_Compound->Infect_Cells Incubate Incubate for 48-72h Infect_Cells->Incubate Measure_Viability Measure cell viability (e.g., ATP levels) Incubate->Measure_Viability Analyze_Data Calculate EC50 & CC50 Measure_Viability->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the Cytopathic Effect (CPE) Inhibition Assay.

G Start Start Prepare_Reaction Prepare reaction mix: - Purified DENV RdRp - RNA template/primer Start->Prepare_Reaction Add_Inhibitor Add varying concentrations of 2'-C-Me-GTP Prepare_Reaction->Add_Inhibitor Initiate_Reaction Initiate with nucleotides (including labeled GTP) Add_Inhibitor->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop reaction (e.g., with EDTA) Incubate->Stop_Reaction Detect_Signal Quantify incorporated label Stop_Reaction->Detect_Signal Analyze_Data Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the Dengue Virus RdRp Inhibition Assay.

References

Protocol for In Vivo Evaluation of 2'-C-Methylguanosine in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2'-C-Methylguanosine is a nucleoside analog that has demonstrated significant potential as both an antiviral and an anticancer agent. Its mechanism of action primarily involves the inhibition of viral RNA-dependent RNA polymerase (RdRp) or cellular polymerases, leading to the termination of nucleic acid synthesis. This document provides a detailed protocol for the in vivo evaluation of this compound and its prodrugs in mouse models, covering antiviral and anticancer efficacy, pharmacokinetics, and toxicology.

Mechanism of Action: Viral Polymerase Inhibition

This compound, after intracellular phosphorylation to its active triphosphate form, acts as a competitive inhibitor of viral RNA-dependent RNA polymerases, such as the NS5B polymerase of Hepatitis C virus (HCV) and the NS5 polymerase of Dengue virus (DENV).[1] By mimicking the natural guanosine triphosphate, it is incorporated into the growing RNA strand, causing premature chain termination and halting viral replication.[1] Prodrug strategies are often employed to enhance the oral bioavailability and intracellular phosphorylation of this compound.[1][2]

antiviral_mechanism cluster_cell Infected Host Cell Prodrug Prodrug 2CMeG This compound Prodrug->2CMeG Metabolic Conversion 2CMeG_MP 2'-C-MeG-Monophosphate 2CMeG->2CMeG_MP Cellular Kinases 2CMeG_DP 2'-C-MeG-Diphosphate 2CMeG_MP->2CMeG_DP Cellular Kinases 2CMeG_TP 2'-C-MeG-Triphosphate (Active Form) 2CMeG_DP->2CMeG_TP Cellular Kinases Viral_Polymerase Viral RNA Polymerase (e.g., HCV NS5B, DENV NS5) 2CMeG_TP->Viral_Polymerase Competitive Inhibition RNA_Elongation Viral RNA Elongation 2CMeG_TP->RNA_Elongation Incorporation Viral_Polymerase->RNA_Elongation Chain_Termination Chain Termination RNA_Elongation->Chain_Termination Viral_Replication_Inhibition Inhibition of Viral Replication Chain_Termination->Viral_Replication_Inhibition

Antiviral Mechanism of this compound.

Experimental Protocols

Antiviral Efficacy in Mouse Models

This protocol describes the evaluation of a this compound prodrug against Dengue virus in an AG129 mouse model.[2]

Materials:

  • AG129 mice (deficient in interferon-α/β and -γ receptors)

  • Dengue virus stock

  • This compound prodrug

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Blood collection supplies (e.g., retro-orbital sinus sampling)

  • RNA extraction and qRT-PCR reagents

Procedure:

  • Animal Acclimation: Acclimate AG129 mice for at least one week under standard laboratory conditions.

  • Infection: Infect mice with a sublethal dose of Dengue virus via intraperitoneal (i.p.) injection.

  • Treatment:

    • Randomly assign mice to treatment and control groups (n=8-10 per group).

    • Administer the this compound prodrug or vehicle control orally (p.o.) twice daily (BID) for a specified duration (e.g., 5 days), starting 4 hours post-infection.

  • Monitoring:

    • Monitor mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, morbidity).

    • Collect blood samples at specified time points (e.g., day 3 post-infection) to measure viral load.

  • Viral Load Quantification:

    • Extract viral RNA from serum samples.

    • Quantify Dengue virus RNA levels using qRT-PCR.

  • Data Analysis:

    • Calculate the mean viral load (log10 genome equivalents/mL) for each group.

    • Determine the log reduction in viremia for the treatment groups compared to the vehicle control group.

Data Presentation: Antiviral Efficacy

Treatment GroupDose (mg/kg, BID)Mean Viremia Reduction (log10) at Day 3 Post-InfectionReference
Prodrug 171001.6
Prodrug 173002.2
Anticancer Efficacy in Xenograft Mouse Models

This protocol outlines a general procedure for evaluating the anticancer activity of this compound in a subcutaneous xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

  • Human cancer cell line (e.g., colon, lung, or breast cancer)

  • Matrigel

  • This compound

  • Vehicle control

  • Calipers for tumor measurement

  • Dosing needles (i.p. or p.o.)

Procedure:

  • Cell Culture: Culture the selected human cancer cell line under appropriate conditions.

  • Tumor Implantation:

    • Harvest and resuspend cancer cells in a mixture of sterile PBS and Matrigel.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups.

  • Treatment: Administer this compound or vehicle control via the desired route (e.g., i.p. or p.o.) for a specified duration.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (V = 0.5 x length x width²).

  • Endpoint:

    • Continue treatment until tumors in the control group reach a predetermined size or for a fixed duration.

    • Euthanize mice and excise tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Compare the mean tumor volume and weight between treated and control groups.

    • Calculate the tumor growth inhibition (TGI).

Data Presentation: Anticancer Efficacy (Hypothetical Data)

Treatment GroupDose (mg/kg/day)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 250-
This compound50750 ± 15050
This compound100450 ± 10070
Pharmacokinetic (PK) Studies in Mice

This protocol provides a general method for determining the pharmacokinetic profile of this compound or its prodrugs in mice.

Materials:

  • CD-1 or BALB/c mice

  • This compound or its prodrug

  • Formulation vehicle

  • Dosing syringes and needles (i.v. and p.o.)

  • Blood collection supplies (e.g., submandibular or cardiac puncture)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing:

    • Administer a single dose of the compound intravenously (i.v.) via the tail vein or orally (p.o.) by gavage.

  • Blood Sampling:

    • Collect blood samples at multiple time points post-dosing (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • Process blood to obtain plasma and store at -80°C until analysis.

  • Tissue Distribution (Optional):

    • At selected time points, euthanize mice and collect tissues of interest (e.g., liver, tumor).

    • Homogenize tissues and process for drug concentration analysis.

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS method for the quantification of the parent compound and its metabolites (e.g., the active triphosphate form) in plasma and tissue homogenates.

  • PK Parameter Calculation:

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd).

    • For oral dosing, calculate bioavailability (F%).

Data Presentation: Pharmacokinetics of IDX184 (a this compound prodrug) in Humans (as a reference)

Dose (mg)Cmax (ng/mL)AUC₀₋∞ (ng·h/mL)t½ (h)
51.121.190.58 - 1.06
10017.322.70.58 - 1.06

Data from a study in healthy human subjects, as mouse-specific data for IDX184 was not available in the provided search results.

Toxicology Studies in Mice

This protocol outlines a basic acute and sub-acute toxicology assessment of this compound in mice.

Materials:

  • BALB/c mice

  • This compound

  • Vehicle control

  • Hematology and clinical chemistry analyzers

Procedure:

  • Acute Toxicity (Limit Test):

    • Administer a single high dose (e.g., 2000 mg/kg) of the compound to a small group of mice.

    • Observe animals for mortality and clinical signs of toxicity for 14 days.

  • Sub-acute Toxicity (e.g., 14-day study):

    • Administer the compound daily for 14 days at multiple dose levels (e.g., low, mid, high).

    • Include a vehicle control group.

    • Monitor body weight, food and water consumption, and clinical signs daily.

    • At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Perform a gross necropsy and collect major organs for histopathological examination.

  • Data Analysis:

    • Compare hematological and clinical chemistry parameters between treated and control groups.

    • Evaluate histopathological findings for any signs of organ toxicity.

Data Presentation: Toxicology (Hypothetical Data)

ParameterControlLow Dose (50 mg/kg)Mid Dose (150 mg/kg)High Dose (450 mg/kg)
Hematology
WBC (10³/µL)8.5 ± 1.28.2 ± 1.57.9 ± 1.36.5 ± 1.1
RBC (10⁶/µL)9.2 ± 0.59.1 ± 0.69.0 ± 0.48.8 ± 0.7
Hemoglobin (g/dL)14.5 ± 0.814.3 ± 0.914.1 ± 0.713.5 ± 1.0
Clinical Chemistry
ALT (U/L)40 ± 842 ± 1045 ± 1265 ± 15
AST (U/L)120 ± 20125 ± 25130 ± 22180 ± 30*
Creatinine (mg/dL)0.4 ± 0.10.4 ± 0.10.5 ± 0.10.6 ± 0.2
Histopathology No significant findingsNo significant findingsMinimal centrilobular hypertrophy in liverMild to moderate centrilobular hypertrophy in liver

*p < 0.05 compared to control

Experimental Workflow

experimental_workflow cluster_preclinical In Vivo Evaluation of this compound cluster_antiviral Antiviral Workflow cluster_anticancer Anticancer Workflow Start Start Evaluation Antiviral_Efficacy Antiviral Efficacy Study Start->Antiviral_Efficacy Antiviral Candidate Anticancer_Efficacy Anticancer Efficacy Study Start->Anticancer_Efficacy Anticancer Candidate PK_Study Pharmacokinetic Study Start->PK_Study Tox_Study Toxicology Study Start->Tox_Study Infect_Mice Infect Mice with Virus Antiviral_Efficacy->Infect_Mice Implant_Tumor Implant Tumor Cells Anticancer_Efficacy->Implant_Tumor Data_Analysis Data Analysis & Interpretation PK_Study->Data_Analysis Tox_Study->Data_Analysis Go_NoGo Go/No-Go Decision Data_Analysis->Go_NoGo End End of Preclinical Evaluation Go_NoGo->End Decision Made Treat_Mice_AV Treat with Compound/Vehicle Infect_Mice->Treat_Mice_AV Monitor_AV Monitor & Collect Samples Treat_Mice_AV->Monitor_AV Quantify_Viral_Load Quantify Viral Load Monitor_AV->Quantify_Viral_Load Quantify_Viral_Load->Data_Analysis Treat_Mice_AC Treat with Compound/Vehicle Implant_Tumor->Treat_Mice_AC Measure_Tumor Measure Tumor Growth Treat_Mice_AC->Measure_Tumor Endpoint_AC Endpoint & Tumor Excision Measure_Tumor->Endpoint_AC Endpoint_AC->Data_Analysis

Overall Experimental Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2'-C-Methylguanosine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2'-C-methylguanosine synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate the complexities of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of this compound?

A1: The primary challenges in synthesizing this compound revolve around controlling stereoselectivity and regioselectivity during the glycosylation step. Specifically:

  • Stereoselectivity: Achieving a high yield of the desired β-anomer over the α-anomer is a critical challenge. The stereochemical outcome is influenced by the protecting groups on the sugar moiety, the choice of Lewis acid, and the reaction temperature.

  • Regioselectivity: Guanine has two potential sites for glycosylation, the N9 and N7 positions. The desired product is the N9-substituted isomer. The ratio of N9 to N7 isomers is highly dependent on the reaction conditions and the protecting groups on the guanine base.[1][2] Guanine's poor solubility can also present challenges in achieving optimal reaction conditions.[1]

Q2: Which synthetic route generally provides the highest yield for this compound?

A2: Several synthetic routes have been reported, each with its own advantages and disadvantages. A highly efficient method involves the glycosylation of a protected guanine derivative with a 2-C-methyl-ribofuranose derivative. For instance, a two-step synthesis starting from 1,2,3,5-tetra-O-benzoyl-2-C-β-methyl-d-ribofuranose and N2-acetylguanine has been reported to yield 2'-C-β-methylguanosine in 78% overall yield with excellent stereoselectivity and regioselectivity.

Q3: How can I improve the N9/N7 regioselectivity during glycosylation?

A3: Improving the N9/N7 ratio is a key aspect of optimizing the synthesis. Here are some effective strategies:

  • Use of a Bulky Protecting Group at the O6 Position: Protecting the O6 position of guanine with a bulky group, such as a diphenylcarbamoyl group, can sterically hinder the N7 position and direct the glycosylation to the N9 position.[2] Using N2-acetyl-6-O-diphenylcarbamoylguanine has been shown to lead to high yields of the N9 isomer with no detectable N7 isomer.[1]

  • Choice of Lewis Acid and Solvent: The choice of Lewis acid and solvent plays a crucial role. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a commonly used Lewis acid. The solvent can also influence the outcome; for instance, in some cases, using 1,2-dichloroethane instead of acetonitrile can help avoid side reactions.

  • Thermodynamic vs. Kinetic Control: The N7 isomer is often the kinetic product, while the N9 isomer is the thermodynamically more stable product. Running the reaction at a higher temperature or for a longer duration can sometimes favor the formation of the N9 isomer.

Q4: What is the best way to purify this compound and its intermediates?

A4: Purification strategies depend on the specific step and the nature of the impurities.

  • Chromatography: Silica gel column chromatography is a standard method for purifying intermediates and the final product. A gradient elution system, for example, with dichloromethane and methanol, is often effective. For isomers that are difficult to separate, reversed-phase HPLC can be a powerful tool.

  • Crystallization: Crystallization is an excellent method for obtaining highly pure final product and can sometimes be used to separate isomers.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield of glycosylated product Incomplete silylation of the guanine base.Ensure the silylating agent (e.g., HMDS, BSA) is fresh and the reaction is carried out under strictly anhydrous conditions. Monitor the silylation reaction by IR or NMR spectroscopy if possible.
Poor reactivity of the sugar donor or nucleobase.Use a more reactive sugar donor (e.g., a glycosyl halide instead of an acetate). Ensure the protecting groups on the guanine are appropriate and do not hinder its nucleophilicity excessively.
Suboptimal Lewis acid concentration or activity.Use a freshly opened or distilled Lewis acid (e.g., TMSOTf). Titrate the amount of Lewis acid to find the optimal concentration for your specific substrates.
Poor β/α stereoselectivity Lack of neighboring group participation.The 2'-C-methyl group prevents the typical neighboring group participation from a 2'-O-acyl group. The stereoselectivity is therefore highly dependent on the reaction conditions.
Reaction temperature is too high.Running the reaction at a lower temperature may favor the formation of one anomer over the other. Experiment with a range of temperatures (e.g., 0 °C to room temperature).
Low N9/N7 isomer ratio Inadequate steric hindrance at the N7 position.Employ a guanine derivative with a bulky O6 protecting group, such as diphenylcarbamoyl, to block the N7 position.
Reaction conditions favor the kinetic N7 product.Increase the reaction time or temperature to allow for equilibration to the thermodynamically favored N9 product.
Formation of an unexpected by-product Side reaction with the solvent.In TMSOTf-catalyzed reactions, acetonitrile can sometimes participate in the reaction. Consider using a non-participating solvent like 1,2-dichloroethane.
Difficulty in removing benzoyl protecting groups Incomplete hydrolysis.Use a stronger base or a longer reaction time for the deprotection step. A common method is treatment with methanolic ammonia.
Formation of side products during deprotection.Ensure the reaction is carried out at a controlled temperature to minimize side reactions.

Quantitative Data Summary

Table 1: Comparison of Different Synthetic Routes for this compound and Analogs

Starting Material Key Reagents Number of Steps Overall Yield β/α Ratio N9/N7 Ratio Reference
1,2,3,5-tetra-O-benzoyl-2-C-β-methyl-d-ribofuranose & N2-acetylguanineTMSOTf278%>99:1>99:1J. Org. Chem. 2006, 71, 10, 4018–4020
GuanosineMultiple steps including protection and deoxygenation823%Not specifiedNot specifiedJ. Org. Chem. 2009, 74, 5, 2227-30
1,3,5-tri-O-benzoyl-α-d-ribofuranoseMultiple steps including methylation and deoxygenation119.7%Not specifiedNot specifiedJ. Org. Chem. 2009, 74, 5, 2227-30

Experimental Protocols

Protocol 1: Vorbrüggen Glycosylation of Silylated N2-Acetyl-6-O-diphenylcarbamoylguanine

This protocol is adapted from methodologies that emphasize high regioselectivity.

1. Silylation of the Guanine Base:

  • To a solution of N2-acetyl-6-O-diphenylcarbamoylguanine in anhydrous 1,2-dichloroethane, add N,O-bis(trimethylsilyl)acetamide (BSA).
  • Heat the mixture at reflux under an inert atmosphere (e.g., argon) until the solution becomes clear, indicating complete silylation. This typically takes 1-2 hours.
  • Cool the reaction mixture to room temperature.

2. Glycosylation Reaction:

  • To the solution of the silylated guanine base, add a solution of the protected 2-C-methyl ribofuranose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-2-C-methyl-β-D-ribofuranose) in anhydrous 1,2-dichloroethane.
  • Cool the mixture to 0 °C in an ice bath.
  • Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise.
  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

3. Work-up and Purification:

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify the crude product by silica gel column chromatography.

Protocol 2: Deprotection of Benzoyl Groups

This is a general procedure for the removal of benzoyl protecting groups from nucleosides.

  • Dissolve the benzoyl-protected this compound in anhydrous methanol.

  • Bubble ammonia gas through the solution at 0 °C until saturation, or use a saturated solution of ammonia in methanol.

  • Seal the reaction vessel and stir at room temperature for 24-48 hours.

  • Monitor the reaction by TLC until all starting material has been consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting this compound by silica gel chromatography or crystallization.

Visualizations

Synthesis_Workflow cluster_protection Guanine Preparation cluster_sugar Sugar Preparation cluster_coupling Coupling & Deprotection Guanine Guanine N2-acetylguanine N2-acetylguanine Guanine->N2-acetylguanine Acetylation N2-acetyl-6-O-diphenylcarbamoylguanine N2-acetyl-6-O-diphenylcarbamoylguanine N2-acetylguanine->N2-acetyl-6-O-diphenylcarbamoylguanine Protection (O6) Silylated Guanine Silylated Guanine N2-acetyl-6-O-diphenylcarbamoylguanine->Silylated Guanine Silylation (BSA) Protected this compound Protected this compound Silylated Guanine->Protected this compound Glycosylation (TMSOTf) D-Ribose D-Ribose Protected 2-C-methyl-ribofuranose Protected 2-C-methyl-ribofuranose D-Ribose->Protected 2-C-methyl-ribofuranose Multi-step synthesis Protected 2-C-methyl-ribofuranose->Protected this compound Crude this compound Crude this compound Protected this compound->Crude this compound Deprotection (NH3/MeOH) Pure this compound Pure this compound Crude this compound->Pure this compound Purification

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Tree Low Yield Low Yield Check Silylation Check Silylation Low Yield->Check Silylation Glycosylation Step Incomplete Incomplete Check Silylation->Incomplete Problem Complete Complete Check Silylation->Complete OK Use fresh BSA, anhydrous conditions Use fresh BSA, anhydrous conditions Incomplete->Use fresh BSA, anhydrous conditions Solution Check Lewis Acid Check Lewis Acid Complete->Check Lewis Acid Inactive Inactive Check Lewis Acid->Inactive Problem Active Active Check Lewis Acid->Active OK Use fresh/distilled TMSOTf Use fresh/distilled TMSOTf Inactive->Use fresh/distilled TMSOTf Solution Optimize Reaction Conditions Optimize Reaction Conditions Active->Optimize Reaction Conditions Temperature, Time, Concentration Temperature, Time, Concentration Optimize Reaction Conditions->Temperature, Time, Concentration Poor N9/N7 Ratio Poor N9/N7 Ratio Protect O6 of Guanine Protect O6 of Guanine Poor N9/N7 Ratio->Protect O6 of Guanine Solution Adjust Reaction Time/Temp Adjust Reaction Time/Temp Poor N9/N7 Ratio->Adjust Reaction Time/Temp Solution Use Diphenylcarbamoyl group Use Diphenylcarbamoyl group Protect O6 of Guanine->Use Diphenylcarbamoyl group Favor thermodynamic N9 product Favor thermodynamic N9 product Adjust Reaction Time/Temp->Favor thermodynamic N9 product

Caption: Troubleshooting decision tree for common synthesis issues.

References

Technical Support Center: Overcoming Poor Cell Penetration of 2'-C-methylguanosine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor cell penetration of 2'-C-methylguanosine.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor cell penetration and low biological activity?

A1: this compound, a potent nucleoside analog, faces two primary hurdles that limit its efficacy:

  • Poor Cellular Uptake: As a hydrophilic molecule, this compound does not efficiently cross the lipophilic cell membrane via passive diffusion. Its uptake is reliant on nucleoside transporters, which can be inefficient for this modified nucleoside.

  • Inefficient Phosphorylation: To become active, this compound must be converted to its triphosphate form. The initial phosphorylation step, catalyzed by cellular kinases, is often the rate-limiting step and is inefficient for this compound.

Q2: What are the primary strategies to overcome the poor cell penetration of this compound?

A2: The most successful strategy to date is the use of prodrugs . A prodrug is a modified version of the active drug that is designed to improve its delivery and is converted to the active form within the cell. For this compound, the ProTide (pronucleotide) approach is a widely used and effective strategy.[1] ProTides are phosphoramidate prodrugs that mask the phosphate group, increasing lipophilicity and facilitating cell entry.[1][2] Once inside the cell, they are metabolized to release the monophosphate of this compound, bypassing the inefficient initial phosphorylation step.[2]

Q3: How do ProTide prodrugs of this compound work?

A3: ProTide prodrugs enhance the cellular uptake and activation of this compound through a multi-step process:

  • Increased Lipophilicity: The phosphate group of the nucleoside monophosphate is masked with an amino acid ester and an aryl group, creating a more lipophilic molecule that can more readily cross the cell membrane via passive diffusion.[3]

  • Cellular Entry: The ProTide enters the target cell.

  • Intracellular Activation: Inside the cell, the ProTide is enzymatically cleaved by cellular enzymes such as carboxylesterases and cathepsin A to remove the ester and aryl groups, releasing the nucleoside monophosphate.

  • Bypassing Rate-Limiting Step: This intracellular release of the monophosphate bypasses the inefficient first phosphorylation step that limits the activation of the parent nucleoside.

  • Conversion to Active Triphosphate: The released monophosphate is then efficiently phosphorylated by cellular kinases to the active triphosphate form, which can then exert its therapeutic effect (e.g., inhibition of viral polymerase).

Q4: What are other potential strategies to enhance the delivery of this compound?

A4: Besides the ProTide approach, other strategies that are generally applied to improve the delivery of hydrophilic drugs could be explored for this compound:

  • Lipophilic Prodrugs: Creating other types of lipophilic prodrugs by attaching fatty acids or other lipid-soluble moieties to the nucleoside.

  • Nanoparticle Delivery Systems: Encapsulating this compound or its prodrugs in nanoparticles, such as liposomes or polymeric nanoparticles, can protect the drug from degradation and facilitate its uptake by cells.

Troubleshooting Guides

Issue 1: Low antiviral/anticancer activity observed with this compound in cell-based assays.
Possible Cause Troubleshooting Step
Poor cell penetration of the parent nucleoside. Synthesize or obtain a ProTide prodrug of this compound to enhance cellular uptake and bypass the initial phosphorylation.
Inefficient intracellular phosphorylation. The ProTide approach directly addresses this by delivering the monophosphate form into the cell.
Incorrect cell line used. Ensure the cell line used in the assay expresses the necessary enzymes for ProTide activation (e.g., carboxylesterases, cathepsin A) and the target for the drug's action (e.g., a specific viral polymerase).
Degradation of the compound. Verify the stability of this compound and its prodrugs in the cell culture medium under the experimental conditions.
Issue 2: Difficulty in quantifying the intracellular concentration of the active this compound triphosphate.
Possible Cause Troubleshooting Step
Insufficient cell lysis and nucleotide extraction. Use a validated method for nucleotide extraction, such as perchloric acid or methanol-based extraction, and ensure complete cell lysis.
Low sensitivity of the analytical method. Employ a highly sensitive analytical technique such as HPLC-MS/MS for the quantification of intracellular nucleoside triphosphates.
Co-elution with other cellular components. Optimize the HPLC gradient and column to ensure proper separation of this compound triphosphate from other endogenous nucleotides.
Degradation of triphosphates during sample processing. Keep samples on ice throughout the extraction process and store them at -80°C until analysis to prevent degradation by phosphatases.
Issue 3: Inconsistent results in Caco-2 permeability assays for this compound prodrugs.
Possible Cause Troubleshooting Step
Compromised integrity of the Caco-2 cell monolayer. Regularly check the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity. TEER values should be within the acceptable range for your laboratory's established protocol. Use a paracellular marker like Lucifer yellow to confirm monolayer tightness.
Low recovery of the test compound. Use low-binding plates and pipette tips to minimize non-specific binding. Check the stability of the compound in the assay buffer.
Efflux transporter activity. If high efflux is suspected (Papp B-A >> Papp A-B), perform the assay in the presence of specific efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to confirm if the prodrug is a substrate.
Saturation of transport mechanisms. Test the permeability at multiple concentrations to check for concentration-dependent transport.

Data Presentation

Table 1: Comparison of Antiviral Activity of this compound and its Prodrugs

CompoundTarget VirusCell LineEC50 (µM)Reference
This compoundHepatitis C Virus (HCV)Replicon AssayModerately Active
Phosphoramidate ProTide of this compoundHepatitis C Virus (HCV)Replicon AssayNanomolar activity
INX-08189 (Phosphoramidate ProTide)Hepatitis C Virus (HCV) Genotype 1bSubgenomic Replicon0.01
Parent Nucleoside of INX-08189Hepatitis C Virus (HCV) Genotype 1bSubgenomic Replicon5

Table 2: Intracellular Triphosphate (TP) Formation of this compound Prodrugs

ProdrugCell LineIncubation ConditionsIntracellular TP ConcentrationReference
Cyclic Phosphoramidate ProdrugsHuman PBMCs10 µM for 24hShowed a linear correlation with antiviral potency
INX-08189Primary Human HepatocytesNot specifiedConsistent with potent antiviral activity

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This protocol provides a general framework for assessing the intestinal permeability of this compound and its prodrugs.

1. Cell Culture:

  • Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monitor the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER) before the experiment.

2. Assay Procedure:

  • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Add the test compound (dissolved in HBSS) to the apical (A) or basolateral (B) side of the monolayer.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment.

  • To assess efflux, perform the transport experiment in both directions (A to B and B to A).

3. Sample Analysis:

  • Quantify the concentration of the test compound in the collected samples using a validated analytical method, such as LC-MS/MS.

4. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of permeation of the drug across the cells.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the drug in the donor compartment.

  • Calculate the efflux ratio (ER) as: ER = Papp (B to A) / Papp (A to B) An ER > 2 suggests the involvement of active efflux.

Protocol 2: Quantification of Intracellular this compound Triphosphate by HPLC-MS/MS

This protocol outlines the steps for measuring the active triphosphate metabolite in cells.

1. Cell Culture and Treatment:

  • Seed the desired cell line (e.g., PBMCs, hepatocytes) in culture plates and allow them to adhere.

  • Treat the cells with this compound or its prodrug at the desired concentration and for the specified duration.

2. Nucleotide Extraction:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells and extract the nucleotides using a cold extraction solution (e.g., 60% methanol or 0.5 M perchloric acid).

  • Incubate on ice to allow for complete precipitation of proteins and other macromolecules.

  • Centrifuge at high speed to pellet the cell debris.

  • Collect the supernatant containing the intracellular nucleotides.

3. Sample Preparation:

  • Neutralize the acidic extract if perchloric acid was used.

  • Further process the sample as required for your specific HPLC-MS/MS method (e.g., solid-phase extraction).

4. HPLC-MS/MS Analysis:

  • Inject the prepared sample into an HPLC system coupled with a tandem mass spectrometer (MS/MS).

  • Use an appropriate column (e.g., C18) and a suitable mobile phase gradient to achieve separation of the triphosphate from other nucleotides.

  • Set up the mass spectrometer to detect the specific mass-to-charge ratio (m/z) of this compound triphosphate.

5. Data Analysis:

  • Quantify the amount of this compound triphosphate in the sample by comparing its peak area to a standard curve generated with a known concentration of the triphosphate.

  • Normalize the triphosphate concentration to the number of cells or total protein content.

Mandatory Visualizations

metabolic_activation_pathway cluster_outside Extracellular cluster_inside Intracellular 2MeG This compound 2MeG_in This compound 2MeG->2MeG_in Poor Transport ProTide ProTide Prodrug ProTide_in ProTide Prodrug ProTide->ProTide_in Enhanced Permeation 2MeGMP This compound Monophosphate 2MeG_in->2MeGMP Inefficient Phosphorylation (Rate-limiting) ProTide_in->2MeGMP Enzymatic Cleavage 2MeGDP This compound Diphosphate 2MeGMP->2MeGDP Phosphorylation 2MeGTP Active this compound Triphosphate 2MeGDP->2MeGTP Phosphorylation Action Therapeutic Action (e.g., Polymerase Inhibition) 2MeGTP->Action

Caption: Metabolic activation of this compound and its ProTide prodrug.

experimental_workflow cluster_design Prodrug Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis & Optimization Design Design & Synthesize This compound Prodrug Permeability Assess Cell Permeability (e.g., Caco-2 Assay) Design->Permeability Activity Determine Antiviral/ Anticancer Activity (e.g., EC50) Design->Activity Analysis Analyze Data & Correlate Results Permeability->Analysis Metabolism Quantify Intracellular Triphosphate Formation (HPLC-MS/MS) Activity->Metabolism Metabolism->Analysis Optimization Lead Optimization Analysis->Optimization Optimization->Design Iterative Improvement

Caption: Experimental workflow for evaluating this compound prodrugs.

logical_relationships cluster_strategies Strategies cluster_prodrug_types Prodrug Types Problem Poor Cell Penetration of This compound Prodrugs Prodrug Approaches Problem->Prodrugs Nanoparticles Nanoparticle Delivery Systems Problem->Nanoparticles ProTide ProTide (Phosphoramidate) Prodrugs->ProTide Lipophilic Other Lipophilic Prodrugs Prodrugs->Lipophilic Outcome Enhanced Cellular Uptake & Improved Therapeutic Efficacy Nanoparticles->Outcome ProTide->Outcome Lipophilic->Outcome

Caption: Strategies to overcome poor cell penetration of this compound.

References

Technical Support Center: Troubleshooting Low Activity of 2'-C-Methylguanosine in Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering low or inconsistent activity with 2'-C-methylguanosine in their cell-based assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and relevant background information to help you diagnose and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a nucleoside analog that has been investigated for its antiviral activity, particularly against the Hepatitis C Virus (HCV). Like many nucleoside analogs, it requires intracellular phosphorylation to its active triphosphate form. This active metabolite, this compound-5'-triphosphate, acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp). Its incorporation into the growing viral RNA chain leads to chain termination, thus halting viral replication.

Q2: Why am I observing low or no activity with this compound in my cell assay?

Low activity of this compound in cell-based assays is a commonly reported issue and can be attributed to several factors. A primary reason is its inefficient conversion to the active triphosphate form within the cell.[1] This is often due to poor uptake into the cells and inefficient phosphorylation by cellular kinases, with the initial phosphorylation step being a significant rate-limiting factor.[1]

Q3: Are there ways to improve the activity of this compound?

Yes. To overcome the poor phosphorylation of the parent nucleoside, researchers have developed prodrugs. These are modified versions of the compound designed to be more readily taken up by cells and efficiently converted to the active monophosphate form, bypassing the inefficient initial phosphorylation step. Phosphoramidate prodrugs, often referred to as ProTides, have been shown to significantly enhance the anti-HCV potency of this compound in replicon assays.[1]

Q4: What are the key cellular enzymes involved in the activation of this compound?

The activation of this compound to its triphosphate form is dependent on the activity of cellular nucleoside and nucleotide kinases. The initial phosphorylation is a critical and often rate-limiting step. For guanosine analogs, deoxyguanosine kinase (dGK) is a key enzyme involved in the initial phosphorylation.[2][3] Subsequent phosphorylation steps to the di- and triphosphate forms are carried out by other cellular kinases, such as guanosine monophosphate kinase (GMPK) and nucleoside diphosphate kinases (NDPKs).

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem 1: The observed antiviral activity (EC50) of this compound is very high or undetectable.

  • Possible Cause A: Inefficient Cellular Uptake and/or Phosphorylation.

    • Solution: As discussed, this compound is known for its poor intracellular phosphorylation. Consider using a phosphoramidate prodrug of this compound if available. These prodrugs deliver the monophosphate form directly into the cell, bypassing the rate-limiting first phosphorylation step and have demonstrated significantly higher potency.

  • Possible Cause B: Cell Line-Specific Differences in Metabolism.

    • Solution: The expression and activity of the necessary kinases can vary significantly between different cell lines. For example, Huh-7 cells are commonly used for HCV replicon assays as they are of human hepatoma origin and support robust viral replication. Ensure you are using a cell line known to be suitable for your specific virus and that it expresses adequate levels of the required kinases.

  • Possible Cause C: Assay Sensitivity and Dynamic Range.

    • Solution: Your assay may not be sensitive enough to detect the weak activity of the parent nucleoside. Ensure your assay has a good signal-to-background ratio and a wide dynamic range. For reporter-based assays (e.g., luciferase), confirm that the reporter signal is well above the background in your untreated virus-infected controls.

Problem 2: High variability in results between replicate wells or experiments.

  • Possible Cause A: Inconsistent Cell Seeding.

    • Solution: Uneven cell numbers across wells will lead to variability in both viral replication and cell viability readouts. Ensure your cell suspension is homogenous before and during plating. Use calibrated pipettes and a consistent plating technique.

  • Possible Cause B: Edge Effects in Microplates.

    • Solution: The outer wells of a microplate are more prone to evaporation, which can concentrate compounds and affect cell growth. To minimize this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media. Ensure proper humidity control in your incubator.

  • Possible Cause C: Compound Precipitation.

    • Solution: this compound, like other nucleosides, may have limited solubility in aqueous media. Visually inspect your compound dilutions under a microscope for any signs of precipitation. If necessary, prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration in your assay is consistent and non-toxic to the cells.

Problem 3: Observed cytotoxicity (CC50) is high, confounding the interpretation of antiviral activity.

  • Possible Cause A: Off-Target Effects or Impurities.

    • Solution: Ensure the purity of your this compound compound. Impurities from synthesis can contribute to cytotoxicity. If possible, obtain a certificate of analysis for your compound lot.

  • Possible Cause B: Assay-Specific Cytotoxicity.

    • Solution: Some cytotoxicity assays can be affected by the compound itself. For example, compounds that are reducing agents can interfere with MTT assays. Run a control plate with the compound in cell-free medium to check for direct effects on your assay reagents. Consider using an alternative cytotoxicity assay, such as one that measures ATP levels (e.g., CellTiter-Glo®) or LDH release.

  • Possible Cause C: Extended Incubation Times.

    • Solution: Long incubation periods can exacerbate the cytotoxic effects of a compound. Optimize the incubation time for your assay to be the minimum duration required to achieve a robust antiviral signal.

Quantitative Data Summary

The following tables summarize the reported in vitro activity and cytotoxicity of this compound and its prodrugs.

Table 1: Antiviral Activity and Cytotoxicity of this compound and Related Analogs

CompoundVirus/RepliconCell LineEC50 (µM)CC50 (µM)Reference
This compoundHCV Genotype 1bHuh-7>50>100
2'-C-MethylcytidineHCV Genotype 1bHuh-7~1.0>100
2'-Deoxy-2'-fluoro-2'-C-methylguanosine phosphoramidate prodrug (AT-511)HCV Genotypes 1-5Huh-70.005 - 0.028>100
2'-Deoxy-2'-fluoro-2'-C-methyl adenosine C-nucleoside phosphoramidate prodrugHCV Genotype 1bHuh-70.02 - 0.05>10
2'-α-C-Methyl-2'-β-C-fluorouridine phosphoramidate prodrugsHCV Genotype 1bHuh-70.88 - 2.24>100

Note: EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%.

Signaling and Experimental Workflow Diagrams

Signaling Pathway: Intracellular Activation of this compound

G Intracellular Activation of this compound cluster_0 Extracellular Space cluster_1 Intracellular Space 2MeG_ext This compound Transporter Nucleoside Transporter 2MeG_ext->Transporter 2MeG_int This compound 2MeG_MP This compound Monophosphate 2MeG_int->2MeG_MP Phosphorylation 2MeG_DP This compound Diphosphate 2MeG_MP->2MeG_DP Phosphorylation 2MeG_TP This compound Triphosphate (Active) 2MeG_DP->2MeG_TP Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) 2MeG_TP->RdRp Inhibition dGK Deoxyguanosine Kinase (dGK) dGK->2MeG_MP GMPK Guanylate Kinase (GMPK) GMPK->2MeG_DP NDPK Nucleoside Diphosphate Kinase (NDPK) NDPK->2MeG_TP Transporter->2MeG_int Inhibition Viral RNA Synthesis Inhibition RdRp->Inhibition

Caption: Intracellular activation pathway of this compound.

Experimental Workflow: HCV Replicon Luciferase Assay

G HCV Replicon Luciferase Assay Workflow Start Start Seed_Cells Seed Huh-7 cells harboring HCV luciferase replicon in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Prepare_Compounds Prepare serial dilutions of This compound Incubate_24h->Prepare_Compounds Add_Compounds Add compound dilutions to the cells Prepare_Compounds->Add_Compounds Incubate_48_72h Incubate for 48-72 hours Add_Compounds->Incubate_48_72h Lyse_Cells Lyse cells and add luciferase substrate Incubate_48_72h->Lyse_Cells Read_Luminescence Measure luminescence (e.g., on a plate reader) Lyse_Cells->Read_Luminescence Analyze_Data Analyze data to determine EC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for an HCV replicon luciferase assay.

Logical Troubleshooting Workflow

G Troubleshooting Low Activity of this compound Start Low/No Activity Observed Check_Compound Is the compound pure and soluble? Start->Check_Compound Purify_Compound Purify compound or obtain a new batch Check_Compound->Purify_Compound No Check_Assay_Controls Are assay controls (positive/negative) working correctly? Check_Compound->Check_Assay_Controls Yes Optimize_Assay Optimize assay parameters (cell density, incubation time, etc.) Check_Assay_Controls->Optimize_Assay No Consider_Metabolism Is inefficient phosphorylation the likely cause? Check_Assay_Controls->Consider_Metabolism Yes Use_Prodrug Use a phosphoramidate prodrug of this compound Consider_Metabolism->Use_Prodrug Yes Check_Cell_Line Is the cell line appropriate and metabolically competent? Consider_Metabolism->Check_Cell_Line No Switch_Cell_Line Switch to a more suitable cell line (e.g., Huh-7 for HCV) Check_Cell_Line->Switch_Cell_Line No Further_Investigation Further investigation needed (e.g., uptake studies, kinase activity assays) Check_Cell_Line->Further_Investigation Yes

Caption: A logical workflow for troubleshooting low activity.

Experimental Protocols

Protocol: HCV Replicon Luciferase Assay for Antiviral Activity

This protocol describes a common method for determining the in vitro efficacy of compounds against Hepatitis C virus using a subgenomic replicon system that expresses a luciferase reporter gene.

Materials:

  • Huh-7 cell line stably harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., Huh-7/Rep-Feo).

  • Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 (concentration to be optimized for cell line maintenance).

  • This compound (or its prodrug) stock solution (e.g., 10 mM in DMSO).

  • 96-well white, clear-bottom tissue culture plates.

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

  • Luminometer plate reader.

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend the Huh-7/Rep-Feo cells in complete DMEM without G418.

    • Adjust the cell density to 1 x 105 cells/mL.

    • Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of the this compound stock solution in complete DMEM. A typical starting concentration for the parent nucleoside might be 100 µM, with 3-fold serial dilutions.

    • Carefully remove the medium from the cells and add 100 µL of the diluted compound to the respective wells in triplicate.

    • Include "virus control" wells (cells with medium containing the same final concentration of DMSO as the compound wells) and "cell control" wells (cells with medium only).

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 48 to 72 hours.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add luciferase reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well).

    • Mix briefly on an orbital shaker to induce cell lysis.

    • Measure the luminescence using a plate luminometer.

  • Data Analysis:

    • Calculate the average luminescence for each compound concentration and the controls.

    • Normalize the data by setting the average luminescence of the "virus control" wells to 100% and the "cell control" wells to 0%.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., four-parameter logistic curve) to calculate the EC50 value.

Protocol: MTT Assay for Cytotoxicity

This protocol is for determining the cytotoxicity of this compound.

Materials:

  • Huh-7 cells (or the cell line used in the antiviral assay).

  • Complete DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • This compound stock solution.

  • 96-well clear tissue culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

  • Spectrophotometer plate reader.

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at the same density as in the antiviral assay and incubate for 24 hours.

  • Compound Addition:

    • Add serial dilutions of this compound to the wells in triplicate. Include "cell control" wells with medium and solvent only.

  • Incubation:

    • Incubate the plate for the same duration as the antiviral assay (48-72 hours).

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the "cell control" wells (100% viability).

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Use non-linear regression to determine the CC50 value.

References

Technical Support Center: Optimizing Oral Bioavailability of 2'-C-Methylguanosine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the oral bioavailability of 2'-C-methylguanosine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges limiting the oral bioavailability of this compound and its derivatives?

A1: The primary challenges are their high polarity and low passive permeability across the intestinal epithelium.[1] As polar molecules, they struggle to cross the lipid-rich cell membranes of the gut wall. Additionally, the initial phosphorylation to the monophosphate form, which is necessary for antiviral activity, is often inefficient and can be a rate-limiting step.[2][3]

Q2: What are the most common strategies to overcome these challenges?

A2: The most prevalent and successful strategy is the use of prodrugs.[1][4] Prodrugs are chemically modified versions of the parent drug that are designed to have improved physicochemical properties, such as increased lipophilicity, to enhance absorption. Once absorbed, they are metabolized to release the active drug. Common prodrug approaches for nucleosides like this compound include:

  • Phosphoramidate (ProTide) Prodrugs: These mask the phosphate group with an amino acid ester and an aryl moiety, increasing lipophilicity and enabling efficient intracellular delivery of the monophosphate form.

  • Ester Prodrugs: Attaching lipophilic ester groups to the sugar moiety can enhance membrane permeability.

  • Targeted Prodrugs: Some prodrugs are designed to be substrates for intestinal uptake transporters, such as peptide transporters (PepT1).

Q3: What is a key example of a successful prodrug of a this compound derivative?

A3: INX-08189 is a well-documented example. It is a phosphoramidate prodrug of 6-O-methyl-2′-C-methylguanosine. This prodrug approach significantly enhances the potency against Hepatitis C Virus (HCV) by efficiently delivering the monophosphate form into liver cells. In vivo studies in rats and cynomolgus monkeys have shown that oral administration of INX-08189 leads to sustained high levels of the active triphosphate metabolite in the liver.

Troubleshooting Guides

Low In Vitro Potency or Cellular Activity

Problem: The this compound derivative shows high potency in biochemical assays (e.g., against the viral polymerase) but has low activity in cell-based assays.

Possible Causes & Troubleshooting Steps:

  • Poor Cell Penetration: The high polarity of the nucleoside may limit its entry into the cells.

    • Solution: Design and synthesize a panel of lipophilic prodrugs (e.g., phosphoramidates, esters) to improve cell permeability.

  • Inefficient Intracellular Phosphorylation: The initial phosphorylation to the monophosphate can be a rate-limiting step.

    • Solution: Employ a prodrug strategy that delivers the monophosphate form directly into the cell, such as the ProTide approach.

Low Oral Bioavailability in Animal Models

Problem: A prodrug of a this compound derivative shows good in vitro permeability (e.g., in a Caco-2 assay) but exhibits low oral bioavailability in vivo.

Possible Causes & Troubleshooting Steps:

  • First-Pass Metabolism: The prodrug or the released parent drug may be rapidly metabolized in the gut wall or liver before reaching systemic circulation.

    • Solution:

      • Analyze plasma and liver microsomes to identify major metabolites.

      • Modify the prodrug structure to block metabolic hotspots.

      • Consider co-administration with an inhibitor of the relevant metabolic enzymes, if known.

  • Efflux by Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestine, which pump it back into the gut lumen.

    • Solution:

      • Perform a bi-directional Caco-2 permeability assay with and without a P-gp inhibitor (e.g., verapamil) to determine the efflux ratio.

      • If efflux is confirmed, modify the chemical structure to reduce its affinity for the transporter.

  • Poor Solubility in Gastrointestinal Fluids: The prodrug may not be sufficiently soluble in the gut to be absorbed effectively.

    • Solution:

      • Measure the solubility of the compound in simulated gastric and intestinal fluids.

      • Consider formulation strategies such as co-solvents, surfactants, or amorphous solid dispersions to improve solubility.

  • Chemical Instability: The prodrug may be unstable in the acidic environment of the stomach or be degraded by intestinal enzymes.

    • Solution:

      • Assess the stability of the prodrug in simulated gastric and intestinal fluids.

      • If instability is an issue, consider enteric-coated formulations to protect the drug in the stomach.

Toxicity Issues in Preclinical Studies

Problem: The this compound derivative or its prodrug shows signs of toxicity in animal models.

Possible Causes & Troubleshooting Steps:

  • Off-Target Effects: The compound may interact with other cellular targets besides the intended viral polymerase. A known potential off-target for some nucleoside analogs is mitochondrial DNA polymerase, which can lead to mitochondrial toxicity.

    • Solution:

      • Screen the compound against a panel of host polymerases and other relevant off-targets.

      • If mitochondrial toxicity is observed, structural modifications may be necessary to improve selectivity.

  • Toxicity of the Prodrug Moiety or its Metabolites: The promoiety released from the prodrug upon metabolism could be toxic.

    • Solution:

      • Investigate the toxicity of the individual promoieties and their expected metabolites.

      • Select promoieties with a known favorable safety profile.

  • High Systemic Exposure: Even if the drug is selective, very high plasma concentrations can lead to toxicity.

    • Solution:

      • Optimize the dose and dosing regimen to maintain therapeutic concentrations while minimizing peak plasma levels.

      • For liver-targeted diseases like HCV, design liver-targeting prodrugs to maximize drug concentration in the target organ and minimize systemic exposure.

Data Presentation

Table 1: In Vitro Antiviral Activity of INX-08189

HCV GenotypeEC₅₀ (nM) at 72hCC₅₀ (µM) in Huh-7 cellsSelectivity Index (CC₅₀/EC₅₀)
1a127.01584
1b107.01701
2a0.97.017778
Data sourced from

Table 2: Pharmacokinetic Parameters of Selected Nucleoside Analogs and Prodrugs in Preclinical Species

CompoundSpeciesDose and RouteCₘₐₓAUCOral Bioavailability (%)Reference
2'-C-MeGRatOral--High
PSI-6130Rhesus Monkey10 mg/kg, Oral--24.0 ± 14.3
ViramidineRat30 mg/kg, Oral--9.91
ViramidineMonkey10 mg/kg, Oral--13.6
Ganciclovir ProdrugRat25 mg/kg, Oral--~7-fold increase vs GCV

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of a this compound derivative or its prodrug.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).

    • Seed the cells onto Transwell inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. TEER values should be >200 Ω·cm² to indicate a confluent monolayer.

    • Alternatively, assess the permeability of a paracellular marker like Lucifer yellow. The apparent permeability (Papp) should be <1.0 x 10⁻⁶ cm/s.

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • For Apical to Basolateral (A-B) Permeability: Add the test compound (typically at 1-10 µM) in HBSS to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber.

    • For Basolateral to Apical (B-A) Permeability: Add the test compound in HBSS to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

    • At the end of the experiment, collect samples from the donor chamber.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux.

Troubleshooting:

  • Low TEER values: Indicates incomplete monolayer formation. Check cell seeding density, culture conditions, and for contamination.

  • High variability in Papp values: May be due to inconsistent cell monolayers, pipetting errors, or issues with the analytical method.

  • Low compound recovery: The compound may be binding to the plate material or metabolizing in the Caco-2 cells. Use low-binding plates and analyze for major metabolites.

Protocol 2: In Vivo Oral Bioavailability Study in Rats

Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound derivative or its prodrug in rats.

Methodology:

  • Animals:

    • Use male Sprague-Dawley rats (or another appropriate strain), typically weighing 200-250g.

    • Acclimate the animals for at least one week before the study.

    • Fast the animals overnight before dosing but allow free access to water.

  • Dosing:

    • Intravenous (IV) Group: Administer the compound dissolved in a suitable vehicle (e.g., saline, PEG400/water) via the tail vein at a specific dose (e.g., 1-5 mg/kg).

    • Oral (PO) Group: Administer the compound, formulated as a solution or suspension, via oral gavage at a specific dose (e.g., 5-20 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA).

    • Process the blood samples by centrifugation to obtain plasma.

  • Sample Analysis:

    • Store plasma samples at -80°C until analysis.

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the parent compound and any major metabolites in plasma.

    • Sample preparation typically involves protein precipitation followed by analysis.

  • Data Analysis:

    • Use non-compartmental analysis software (e.g., WinNonlin) to calculate pharmacokinetic parameters, including:

      • Cₘₐₓ (maximum plasma concentration)

      • Tₘₐₓ (time to reach Cₘₐₓ)

      • AUC (area under the plasma concentration-time curve)

      • t₁/₂ (elimination half-life)

      • CL (clearance)

      • Vd (volume of distribution)

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Troubleshooting:

  • High variability in plasma concentrations: Can be due to inconsistencies in dosing, sampling, or animal handling. Ensure proper training and technique.

  • No detectable compound in plasma after oral dosing: The compound may have very low bioavailability. Check for issues with solubility, stability in the GI tract, or rapid first-pass metabolism.

  • Difficulties with LC-MS/MS analysis: Ion suppression or enhancement from the plasma matrix can be a problem. Optimize the sample clean-up procedure and chromatographic conditions. Use a stable isotope-labeled internal standard if available.

Visualizations

Metabolic Activation of Phosphoramidate (ProTide) Prodrugs

G Prodrug Phosphoramidate Prodrug (in gut/blood) AbsorbedProdrug Absorbed Prodrug (intracellular) Prodrug->AbsorbedProdrug Intestinal Absorption Intermediate Carboxylate Intermediate AbsorbedProdrug->Intermediate Carboxylesterase 1 (CES1) / Cathepsin A (CatA) AlaMetabolite Alanine Metabolite Intermediate->AlaMetabolite Intramolecular Cyclization (Aryl group loss) NMP Nucleoside Monophosphate (2'-C-MeG-MP) AlaMetabolite->NMP Histidine Triad Nucleotide-Binding Protein 1 (HINT1) NDP Nucleoside Diphosphate (2'-C-MeG-DP) NMP->NDP Guanylate Kinase (GK) NTP Active Nucleoside Triphosphate (2'-C-MeG-TP) NDP->NTP Nucleoside Diphosphate Kinase (NDPK) Polymerase Viral Polymerase Inhibition NTP->Polymerase

Caption: Metabolic activation pathway of this compound ProTide prodrugs.

Experimental Workflow for Oral Bioavailability Assessment

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment solubility Solubility Assay (Simulated GI fluids) caco2 Caco-2 Permeability Assay solubility->caco2 stability Stability Assay (Plasma, Microsomes) stability->caco2 pk_study Pharmacokinetic Study (Rat/Monkey) caco2->pk_study Promising candidates iv_dose IV Dosing pk_study->iv_dose po_dose Oral Dosing pk_study->po_dose blood_sampling Serial Blood Sampling iv_dose->blood_sampling po_dose->blood_sampling lcms LC-MS/MS Analysis blood_sampling->lcms pk_params Calculate PK Parameters (Cmax, AUC, t1/2) lcms->pk_params bioavailability Calculate Oral Bioavailability (F%) pk_params->bioavailability

Caption: Workflow for assessing the oral bioavailability of drug candidates.

References

Technical Support Center: Addressing 2'-C-Methylguanosine Resistance in HCV Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on Hepatitis C Virus (HCV) and encountering resistance to 2'-C-methylguanosine and other nucleoside inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of resistance to this compound in HCV?

The primary mechanism of resistance to this compound and other 2'-C-methylated nucleoside analogs like sofosbuvir is the selection of a specific amino acid substitution in the active site of the viral RNA-dependent RNA polymerase, NS5B. The most commonly observed resistance-associated substitution (RAS) is S282T.[1][2][3] This substitution from serine to threonine at position 282 is thought to cause a steric clash with the 2'-C-methyl group of the incoming inhibitor, thereby hindering its incorporation into the nascent RNA chain and reducing the drug's efficacy.[1] While S282T is the principal RAS, other substitutions in NS5B have been identified but generally have a lesser impact on susceptibility to sofosbuvir.[3]

Q2: How can I detect this compound resistance in my HCV replicon system?

Detecting resistance in an HCV replicon system typically involves two main approaches:

  • Phenotypic Assays: This involves generating dose-response curves to determine the half-maximal effective concentration (EC50) of the compound in your replicon cells. A significant increase in the EC50 value for a given replicon population compared to the wild-type control indicates resistance.

  • Genotypic Assays: This requires sequencing the NS5B region of the HCV genome from the replicon-containing cells to identify known resistance-associated substitutions, such as S282T.

If you observe a loss of potency of your this compound compound, it is recommended to perform both phenotypic and genotypic testing to confirm resistance and identify the specific mutation(s) responsible.

Q3: What are the recommended strategies to overcome this compound resistance in a clinical or research setting?

Overcoming resistance to this compound and other nucleoside inhibitors typically involves combination therapy with other direct-acting antivirals (DAAs) that have different mechanisms of action. This approach is highly effective as the virus would need to acquire multiple resistance mutations simultaneously to evade the effects of all drugs in the regimen.

Commonly used DAA classes in combination therapy include:

  • NS5A Inhibitors: These drugs, such as ledipasvir, velpatasvir, and daclatasvir, target the HCV NS5A protein, which is essential for viral RNA replication and assembly.

  • NS3/4A Protease Inhibitors: These drugs, such as grazoprevir, voxilaprevir, and glecaprevir, block the activity of the NS3/4A protease, which is necessary for processing the HCV polyprotein into mature viral proteins.

For patients who have failed a sofosbuvir-containing regimen, retreatment with a combination of DAAs from different classes is the standard of care. For example, a regimen of sofosbuvir/velpatasvir/voxilaprevir combines three different DAA classes and has shown high success rates in retreating patients who have previously failed DAA therapy.

Q4: Does the S282T mutation affect viral fitness?

Yes, the S282T mutation has been shown to impair the replication capacity of the virus. This reduced viral fitness may explain why the S282T mutation is rarely detected in treatment-naïve patients and can be outcompeted by the wild-type virus in the absence of drug pressure. The catalytic efficiency of the NS5B polymerase with the S282T mutation is lower for natural nucleotides, which contributes to the overall reduced fitness of the resistant virus.

Troubleshooting Guides

Guide 1: Investigating Loss of Compound Potency in an HCV Replicon Assay

Problem: You observe a significant decrease in the potency (increase in EC50) of your this compound compound in your HCV replicon cell line over time.

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Troubleshooting_Replicon_Potency start Loss of Compound Potency Observed check_compound Verify Compound Integrity (Purity, Concentration, Storage) start->check_compound check_cells Assess Cell Health and Culture Conditions (Passage Number, Contamination) start->check_cells phenotypic_assay Perform Phenotypic Assay (Dose-Response Curve, EC50 Calculation) check_compound->phenotypic_assay Compound OK check_cells->phenotypic_assay Cells OK genotypic_assay Perform Genotypic Assay (NS5B Sequencing) phenotypic_assay->genotypic_assay resistance_confirmed Resistance Confirmed genotypic_assay->resistance_confirmed S282T or other RAS detected no_resistance No Resistance Detected genotypic_assay->no_resistance No RAS detected characterize_ras Characterize RAS (e.g., Site-Directed Mutagenesis) resistance_confirmed->characterize_ras test_combinations Test Combination Therapies resistance_confirmed->test_combinations troubleshoot_assay Troubleshoot Assay Protocol (Reagents, Controls, Technique) no_resistance->troubleshoot_assay investigate_other Investigate Other Mechanisms (e.g., Cellular Uptake/Metabolism) troubleshoot_assay->investigate_other

Caption: Troubleshooting workflow for decreased compound potency.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome/Next Step
Compound Degradation Verify the purity and concentration of your compound stock. Prepare fresh dilutions for each experiment. Ensure proper storage conditions.If the compound is degraded, using a fresh, validated stock should restore potency.
Cell Culture Issues Check the passage number of your replicon cells; high passage numbers can lead to changes in replicon replication efficiency. Test for mycoplasma contamination. Ensure consistent cell seeding density.Using a low-passage, healthy cell line should provide more consistent results.
Emergence of Resistance Perform a dose-response experiment to confirm the EC50 shift. Sequence the NS5B region of the replicon to check for the S282T mutation or other known RASs.A confirmed EC50 shift and the presence of a RAS indicate resistance. Proceed to characterize the resistant replicon.
Assay Variability Review your assay protocol for any inconsistencies. Ensure that all reagents are within their expiration dates and that positive and negative controls are behaving as expected.If the issue is with the assay itself, optimizing the protocol and using fresh reagents should resolve the problem.
Guide 2: Interpreting NS5B Sequencing Results

Problem: You have sequenced the NS5B gene from an HCV sample (clinical isolate or replicon) and need to interpret the results for potential this compound resistance.

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Interpreting_Sequencing_Results start NS5B Sequence Data align_sequence Align with Wild-Type Reference (Genotype-Specific) start->align_sequence identify_mutations Identify Amino Acid Substitutions align_sequence->identify_mutations check_s282t S282T Detected? identify_mutations->check_s282t check_other_ras Other Known RASs Detected? check_s282t->check_other_ras No high_resistance High-Level Resistance Likely check_s282t->high_resistance Yes no_ras No Known RASs Detected check_other_ras->no_ras No low_resistance Low-Level or No Resistance Likely check_other_ras->low_resistance Yes phenotypic_testing Confirm with Phenotypic Assay no_ras->phenotypic_testing high_resistance->phenotypic_testing low_resistance->phenotypic_testing consider_fitness Consider Viral Fitness Impact phenotypic_testing->consider_fitness

Caption: Logical flow for interpreting NS5B sequencing data.

Interpretation and Next Steps:

Sequencing Result Interpretation Recommended Action
S282T mutation detected This is the primary resistance mutation and strongly suggests high-level resistance to this compound and sofosbuvir.Confirm resistance with a phenotypic assay (e.g., replicon EC50 determination). If confirmed, this sample/patient would likely not respond to monotherapy with a 2'-C-methylated nucleoside inhibitor.
Other known NS5B RASs detected (e.g., L159F, V321A) These mutations have been observed but generally confer low to no resistance to sofosbuvir.Perform a phenotypic assay to determine the actual fold-change in EC50. The clinical significance of these mutations is often minimal.
No known RASs detected, but phenotypic resistance is observed Resistance may be due to novel mutations or other mechanisms outside of the NS5B active site.Further investigation is warranted. This could include sequencing other viral genes or investigating host cell factors that might influence drug uptake or metabolism.
Mixture of wild-type and resistant sequences This indicates a mixed viral population. The clinical significance depends on the percentage of the resistant variant.If the resistant variant is a minor population, the treatment response may not be significantly affected. However, the resistant population could be selected for under drug pressure. Deep sequencing can provide a more accurate quantification of the mixed population.

Data Presentation

Table 1: In Vitro Resistance Profile of the S282T Mutation to Sofosbuvir

HCV Genotype Fold-Change in EC50 (S282T vs. Wild-Type) Reference
1b2.4 - 18
2a~13.5
3a2.4 - 19.4
4a2.4 - 19.4
5a2.4 - 19.4
6a2.4 - 19.4

Table 2: Efficacy of Combination Therapies in Patients with Baseline NS5A RASs

Regimen Patient Population SVR12 Rate (with NS5A RASs) SVR12 Rate (without NS5A RASs) Reference
Ledipasvir/SofosbuvirGenotype 1a92.3%98.3%
Sofosbuvir/VelpatasvirGenotype 3 with cirrhosis82% (with Y93H)97%
Sofosbuvir/Velpatasvir/VoxilaprevirDAA-experienced96%Not applicable (high efficacy irrespective of baseline RASs)

Experimental Protocols

Protocol 1: HCV Replicon Assay for Phenotypic Resistance Testing

This protocol outlines a general method for determining the EC50 of a compound in an HCV replicon cell line.

  • Cell Seeding:

    • Culture Huh-7 cells harboring an HCV replicon (e.g., genotype 1b with a luciferase reporter) in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection.

    • Plate the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 18-24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compound in DMEM.

    • Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (a compound with known anti-HCV activity).

    • Incubate the plates for 48-72 hours.

  • Readout:

    • For luciferase reporter replicons, lyse the cells and measure luciferase activity using a commercial kit.

    • For non-reporter replicons, quantify HCV RNA levels using RT-qPCR.

  • Data Analysis:

    • Normalize the signal from the compound-treated wells to the vehicle control.

    • Plot the normalized data against the compound concentration and fit a dose-response curve to calculate the EC50 value.

Protocol 2: NS5B Genotyping by Sanger Sequencing

This protocol provides a general outline for amplifying and sequencing the NS5B region to identify resistance mutations.

  • RNA Extraction:

    • Extract total RNA from HCV-infected patient plasma/serum or replicon cells using a commercial viral RNA extraction kit.

  • Reverse Transcription and PCR (RT-PCR):

    • Synthesize cDNA from the extracted RNA using a reverse transcriptase and a reverse primer specific for the HCV NS5B region.

    • Amplify the NS5B coding region using a nested PCR approach with genotype-specific primers. An example set of cycling conditions for a nested PCR could be:

      • Round 1: 94°C for 3 min, followed by 45 cycles of 94°C for 15s, 53°C for 1 min, and 72°C for 1 min, with a final extension at 72°C for 10 min.

      • Round 2: 94°C for 5 min, followed by 35 cycles of 94°C for 30s, 67°C for 30s, and 72°C for 30s, with a final extension at 72°C for 10 min.

  • PCR Product Purification:

    • Run the PCR product on an agarose gel to confirm the correct size.

    • Purify the PCR product from the gel or directly from the PCR reaction using a commercial kit.

  • Sanger Sequencing:

    • Sequence the purified PCR product in both forward and reverse directions using the inner PCR primers.

  • Sequence Analysis:

    • Assemble the forward and reverse sequence reads.

    • Align the consensus sequence with a wild-type reference sequence for the appropriate HCV genotype to identify amino acid substitutions.

Signaling Pathways and Mechanisms

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HCV_Replication_and_Inhibition cluster_host_cell Host Cell Cytoplasm cluster_inhibitors DAA Inhibition HCV_RNA HCV Genomic RNA (+ strand) Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Replication Complex (on ER membrane) HCV_RNA->Replication_Complex Template Polyprotein->Replication_Complex Processing & Assembly Negative_Strand (-) strand RNA intermediate Replication_Complex->Negative_Strand RNA Synthesis New_HCV_RNA New Genomic RNA (+ strand) Replication_Complex->New_HCV_RNA RNA Synthesis Negative_Strand->Replication_Complex Template Virion_Assembly Virion Assembly & Release New_HCV_RNA->Virion_Assembly NS3_4A_Inhibitor NS3/4A Protease Inhibitor NS3_4A_Inhibitor->Polyprotein Blocks Processing NS5A_Inhibitor NS5A Inhibitor NS5A_Inhibitor->Replication_Complex Disrupts Complex Methylguanosine This compound (NS5B Inhibitor) Methylguanosine->Replication_Complex Terminates RNA Chain

Caption: Overview of HCV replication and points of DAA inhibition.

The HCV replication cycle is a complex process involving multiple viral and host factors. The nonstructural proteins NS3, NS4A, NS4B, NS5A, and NS5B form a replication complex on the membranes of the endoplasmic reticulum. This compound, as a nucleoside analog, targets the NS5B polymerase, the catalytic core of this complex. After being metabolized into its active triphosphate form, it is incorporated into the growing viral RNA chain, leading to premature chain termination and halting viral replication. Combination therapies are effective because they target multiple essential components of this replication machinery simultaneously. NS3/4A protease inhibitors prevent the proper cleavage of the HCV polyprotein, thereby inhibiting the formation of a functional replication complex. NS5A inhibitors disrupt the function of the NS5A protein, which is crucial for both RNA replication and the assembly of new virus particles. By targeting these different viral proteins, the development of resistance is significantly reduced.

References

Technical Support Center: Purification Strategies for 2'-C-Methylguanosine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2'-C-methylguanosine.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Issue 1: Poor separation of α and β anomers during column chromatography.

  • Question: My column chromatography is not effectively separating the desired β-anomer from the α-anomer of this compound. What can I do to improve the separation?

  • Answer: The separation of diastereomers like the α and β anomers of this compound can be challenging due to their similar polarities. Here are several strategies to improve resolution:

    • Optimize the Mobile Phase: A common issue is a mobile phase that is too polar, causing the anomers to elute too quickly and without adequate separation. Try gradually decreasing the polarity of your eluent system. For silica gel chromatography, a gradient elution of dichloromethane (DCM) and methanol (MeOH) is often effective. Start with a low percentage of methanol and gradually increase the concentration.

    • Experiment with Different Solvent Systems: If a DCM/MeOH system is not providing sufficient resolution, consider alternative solvent systems. For instance, a mixture of ethyl acetate and hexane, or chloroform and acetone might offer different selectivity.

    • Reduce the Column Load: Overloading the column is a frequent cause of poor separation. Reduce the amount of crude product loaded onto the column to about 1-2% of the stationary phase weight.

    • Decrease the Flow Rate: A slower flow rate increases the interaction time between the compounds and the stationary phase, which can enhance separation.

    • Use a Longer Column: Increasing the column length provides more theoretical plates for the separation to occur.

Issue 2: Presence of N7-regioisomer impurity in the final product.

  • Question: After purification, I'm still observing the N7-regioisomer of this compound in my NMR spectrum. How can I remove this impurity?

  • Answer: The N7-regioisomer is a common byproduct in the glycosylation reaction. While careful control of reaction conditions can minimize its formation, its removal during purification is crucial.

    • High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC is often the most effective method for separating N7- and N9-regioisomers. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. The slightly different polarities of the isomers should allow for their separation.

    • Recrystallization: If the concentration of the N7-isomer is not too high, recrystallization can be an effective purification step. Experiment with different solvent systems, such as water, ethanol, or a mixture of polar and non-polar solvents, to find conditions where the desired N9-isomer preferentially crystallizes, leaving the N7-isomer in the mother liquor.

Issue 3: Low recovery of this compound after purification.

  • Question: I am losing a significant amount of my product during the purification steps. What are the potential causes and how can I improve my yield?

  • Answer: Low recovery can be attributed to several factors throughout the purification process.

    • Improper Column Chromatography Technique: Product can be lost on the column if the mobile phase is not polar enough to elute it completely. Ensure you flush the column with a highly polar solvent (e.g., 10-20% methanol in dichloromethane) after your desired product has eluted to check for any remaining material. Also, ensure the silica gel is properly packed to avoid channeling, which can lead to product loss.

    • Product Precipitation during HPLC: If using reverse-phase HPLC, your compound may precipitate on the column if the initial mobile phase is too aqueous and the sample is dissolved in a strong organic solvent. Ensure your sample is completely dissolved in the mobile phase or a compatible solvent before injection.

    • Multiple Recrystallization Steps: While effective for purification, each recrystallization step will inevitably lead to some product loss. Minimize the number of recrystallizations by optimizing the conditions of the primary purification method (e.g., column chromatography or HPLC).

    • Product Degradation: Although this compound is relatively stable, prolonged exposure to harsh acidic or basic conditions during purification should be avoided.

Frequently Asked Questions (FAQs)

Synthesis and Impurities

  • What are the most common impurities in this compound synthesis? The most common impurities include the undesired α-anomer (a diastereomer) and the N7-regioisomer, which arises from glycosylation at the N7 position of the guanine base instead of the desired N9 position. Unreacted starting materials such as the protected guanine and the ribofuranose donor may also be present.

Chromatographic Purification

  • What is a good starting point for developing an HPLC method for this compound purification? A reverse-phase C18 column is a good initial choice. A gradient elution with water and acetonitrile or methanol is typically effective. You can start with a shallow gradient, for example, 5-30% acetonitrile in water over 30 minutes, and monitor the separation of the desired product from its impurities by UV detection (around 254 nm).

  • How do I choose the right solvent system for silica gel column chromatography? The choice of solvent system depends on the polarity of your crude product. For this compound, which is a polar molecule, a polar stationary phase like silica gel is appropriate. The mobile phase should be a mixture of a less polar solvent and a more polar solvent. A common and effective system is a gradient of methanol in dichloromethane. You can determine the optimal solvent ratio by thin-layer chromatography (TLC) analysis first.

Recrystallization

  • What solvents are suitable for the recrystallization of this compound? Finding the ideal recrystallization solvent often requires some experimentation. Given the polar nature of this compound, polar solvents are a good starting point. Consider water, ethanol, or methanol. A two-solvent system, where the compound is dissolved in a good solvent at elevated temperature and a poor solvent is added to induce crystallization upon cooling, can also be effective. For example, dissolving in a minimal amount of hot water and then adding ethanol or acetone could be a viable approach.

Characterization

  • How can I confirm the purity and identity of my final product?

    • NMR Spectroscopy: 1H and 13C NMR are essential for confirming the structure of this compound and identifying any impurities. The anomeric proton (H1') signal in the 1H NMR spectrum is particularly useful for distinguishing between the α and β anomers based on its chemical shift and coupling constant.[1][2]

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of your product.

    • HPLC: Analytical HPLC can be used to assess the purity of the final product by quantifying the area of the product peak relative to any impurity peaks.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification TechniqueTypical Purity AchievedTypical YieldKey AdvantagesKey Disadvantages
Silica Gel Column Chromatography >95%60-80%Good for removing less polar impurities and initial separation of anomers.May not fully resolve closely related impurities like diastereomers and regioisomers.
Preparative HPLC >99%70-90%High resolution, excellent for separating diastereomers and regioisomers.Requires specialized equipment, can be time-consuming for large quantities.
Recrystallization >98% (if initial purity is high)50-80% per stepSimple, cost-effective, can yield highly pure crystalline material.Finding a suitable solvent can be challenging; significant material loss with multiple steps.

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography for the Initial Purification of this compound

  • Column Preparation:

    • Select a glass column of appropriate size based on the amount of crude material. A general rule is to use 50-100 g of silica gel per gram of crude product.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or dichloromethane).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.

    • Equilibrate the column by washing it with the initial mobile phase (e.g., 100% dichloromethane).

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and evaporating the solvent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin elution with a low polarity mobile phase (e.g., 100% dichloromethane).

    • Gradually increase the polarity by adding a more polar solvent, such as methanol. A typical gradient might be from 0% to 10% methanol in dichloromethane.

    • Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure β-anomer.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Preparative Reverse-Phase HPLC for High-Purity this compound

  • System Preparation:

    • Use a preparative HPLC system equipped with a C18 column.

    • Prepare the mobile phases: Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., acetonitrile or methanol).

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).

  • Sample Preparation and Injection:

    • Dissolve the partially purified this compound in the initial mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

    • Inject the sample onto the column.

  • Gradient Elution:

    • Run a linear gradient to elute the compound. A typical gradient might be from 5% to 40% Solvent B over 30-40 minutes.

    • Monitor the elution profile using a UV detector at approximately 254 nm.

  • Fraction Collection and Product Isolation:

    • Collect the fractions corresponding to the main product peak.

    • Combine the pure fractions and remove the organic solvent by rotary evaporation.

    • Lyophilize the remaining aqueous solution to obtain the highly purified this compound as a solid.

Mandatory Visualization

Purification_Workflow Crude Crude this compound (mixture of anomers and regioisomers) ColumnChrom Silica Gel Column Chromatography (DCM/MeOH gradient) Crude->ColumnChrom Fractions Fractions containing partially purified β-anomer ColumnChrom->Fractions PurityCheck1 Purity Check (TLC/NMR) Fractions->PurityCheck1 PrepHPLC Preparative RP-HPLC (Water/Acetonitrile gradient) PurityCheck1->PrepHPLC If impurities remain Recrystallization Recrystallization (e.g., from Water/Ethanol) PurityCheck1->Recrystallization If high purity PureFractions Fractions containing highly pure β-anomer PrepHPLC->PureFractions PurityCheck2 Purity Check (HPLC/NMR) PureFractions->PurityCheck2 PurityCheck2->Recrystallization For crystalline solid FinalProduct Pure Crystalline This compound (β-anomer) Recrystallization->FinalProduct Troubleshooting_Anomer_Separation Start Poor separation of anomers in column chromatography CheckPolarity Is the mobile phase too polar? Start->CheckPolarity DecreasePolarity Decrease polarity of the eluent (e.g., reduce % of MeOH) CheckPolarity->DecreasePolarity Yes CheckLoad Is the column overloaded? CheckPolarity->CheckLoad No ConsiderAlternatives Still poor separation? DecreasePolarity->ConsiderAlternatives ReduceLoad Reduce the sample load CheckLoad->ReduceLoad Yes CheckFlow Is the flow rate too high? CheckLoad->CheckFlow No ReduceLoad->ConsiderAlternatives ReduceFlow Decrease the flow rate CheckFlow->ReduceFlow Yes CheckFlow->ConsiderAlternatives No ReduceFlow->ConsiderAlternatives TrySolvents Try alternative solvent systems ConsiderAlternatives->TrySolvents Yes LongerColumn Use a longer column ConsiderAlternatives->LongerColumn Yes PrepHPLC Consider preparative HPLC for high-resolution separation ConsiderAlternatives->PrepHPLC Yes

References

stability issues with 2'-C-methylguanosine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2'-C-methylguanosine in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, and the presence of certain reactive species. Like other nucleoside analogs, it can be susceptible to hydrolysis, particularly under acidic or alkaline conditions, which can lead to cleavage of the N-glycosidic bond. Elevated temperatures can accelerate this degradation. The presence of oxidizing agents or exposure to light may also contribute to its degradation.

Q2: What are the expected degradation products of this compound?

A2: The most common degradation pathway for guanosine analogs involves the hydrolysis of the N-glycosidic bond, which would yield guanine and the 2'-C-methylribose sugar. Under oxidative stress, the guanine moiety can be further modified to form products such as 8-oxo-guanine derivatives[1]. The specific degradation products can vary depending on the stress conditions applied.

Q3: What are the recommended storage conditions for this compound solutions?

A3: To ensure the long-term stability of this compound solutions, it is recommended to store them at low temperatures, preferably at -20°C or -80°C. Solutions should be prepared in a buffer with a pH that is known to be optimal for the stability of nucleoside analogs, typically around neutral pH. It is also advisable to protect the solutions from light by using amber vials or storing them in the dark to prevent photodegradation. Aliquoting the stock solution can help to avoid multiple freeze-thaw cycles.

Q4: How can I monitor the stability of my this compound solution during an experiment?

A4: The stability of this compound in solution can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection[2][3]. This technique allows for the separation and quantification of the intact this compound from its potential degradation products. Liquid chromatography-mass spectrometry (LC-MS) can also be a powerful tool for identifying and characterizing any degradation products that may form[4][5].

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound in solution.

Problem 1: Inconsistent or lower-than-expected activity in biological assays.
  • Possible Cause: Degradation of this compound in the cell culture medium.

  • Troubleshooting Steps:

    • Assess Stability in Media: Perform a time-course experiment by incubating this compound in the specific cell culture medium under experimental conditions (e.g., 37°C, 5% CO₂). Collect aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them by HPLC to determine the concentration of the intact compound.

    • pH of the Medium: The pH of some culture media can shift over time, potentially affecting the stability of the compound. Monitor the pH of your culture medium throughout the experiment.

    • Minimize Incubation Time: If degradation is observed, try to minimize the pre-incubation time of the compound in the medium before adding it to the cells.

    • Fresh Preparations: Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.

Problem 2: Appearance of unknown peaks in HPLC chromatograms of the solution.
  • Possible Cause: Degradation of this compound.

  • Troubleshooting Steps:

    • Characterize Degradation Products: Use LC-MS/MS to identify the mass of the unknown peaks and elucidate their structures. This can help in understanding the degradation pathway.

    • Forced Degradation Study: To confirm if the new peaks are degradation products, perform a forced degradation study under controlled stress conditions (acidic, basic, oxidative, thermal, and photolytic). The degradation products generated should match the unknown peaks observed.

    • Optimize Storage and Handling: Review your storage and handling procedures. Ensure the solution is stored at the recommended temperature, protected from light, and that the pH of the solvent is appropriate.

Problem 3: Precipitation of the compound in the solution.
  • Possible Cause: Poor solubility or instability leading to the formation of insoluble degradation products.

  • Troubleshooting Steps:

    • Verify Solubility: Confirm the solubility of this compound in your chosen solvent system at the desired concentration.

    • Adjust pH: The solubility of nucleoside analogs can be pH-dependent. Experiment with different buffered solutions to find the optimal pH for solubility and stability.

    • Co-solvents: In some cases, the use of a small percentage of a co-solvent like DMSO may be necessary to maintain solubility in aqueous solutions. However, ensure the final concentration of the co-solvent is compatible with your experimental system.

Data Presentation

The following tables summarize hypothetical stability data for a this compound analog under various stress conditions, as would be determined in a forced degradation study.

Table 1: pH-Dependent Degradation of a this compound Analog at 50°C

pHDegradation Rate Constant (k, day⁻¹)Half-life (t½, days)Major Degradation Product
2.00.154.62Guanine
4.00.0513.86Guanine
7.00.0169.31Minor degradation
10.00.252.77Guanine and other products
12.00.800.87Multiple degradation products

Table 2: Temperature-Dependent Degradation of a this compound Analog at pH 7.0

Temperature (°C)Degradation Rate Constant (k, day⁻¹)Half-life (t½, days)
4< 0.001> 693
250.005138.6
370.01546.2
500.0417.3
700.125.8

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before HPLC analysis.

  • Alkaline Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C. Collect samples at various time points and neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep it at room temperature. Collect samples at different time points for analysis.

  • Thermal Degradation: Store a solid sample of this compound and a solution of the compound at elevated temperatures (e.g., 70°C). Analyze samples at various time points.

  • Photodegradation: Expose a solution of this compound to a calibrated light source (e.g., UV lamp) in a photostability chamber. A control sample should be kept in the dark at the same temperature. Analyze samples at different time points.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for developing an HPLC method to monitor the stability of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its more polar degradation products.

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at the λmax of this compound (typically around 254 nm).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Degradation_Pathway This compound This compound Guanine Guanine This compound->Guanine Acid/Base Hydrolysis 2'-C-Methylribose 2'-C-Methylribose This compound->2'-C-Methylribose Acid/Base Hydrolysis 8-Oxo-2'-C-methylguanosine 8-Oxo-2'-C-methylguanosine This compound->8-Oxo-2'-C-methylguanosine Oxidation

Caption: Theoretical degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Stock_Solution Prepare this compound stock solution Stress_Conditions Expose to stress conditions (pH, Temp, Light, Oxidant) Stock_Solution->Stress_Conditions Time_Points Collect aliquots at various time points Stress_Conditions->Time_Points HPLC_Analysis Analyze by Stability-Indicating HPLC-UV Time_Points->HPLC_Analysis LCMS_Analysis Characterize degradation products by LC-MS/MS HPLC_Analysis->LCMS_Analysis Quantify Quantify parent compound and degradation products HPLC_Analysis->Quantify Pathway Elucidate degradation pathway LCMS_Analysis->Pathway Kinetics Determine degradation kinetics (rate constant, half-life) Quantify->Kinetics

Caption: General workflow for assessing the stability of this compound.

Troubleshooting_Tree Start Inconsistent Experimental Results? Check_Stability Assess stability in experimental medium Start->Check_Stability Degradation_Observed Degradation Observed? Check_Stability->Degradation_Observed Optimize_Conditions Minimize incubation time Prepare fresh solutions Degradation_Observed->Optimize_Conditions Yes No_Degradation No significant degradation Degradation_Observed->No_Degradation No Check_Other_Factors Investigate other experimental variables (e.g., cell health, reagent quality) Optimize_Conditions->Check_Other_Factors Precipitation Precipitation Observed? No_Degradation->Precipitation Check_Solubility Verify solubility Adjust pH or use co-solvent Precipitation->Check_Solubility Yes No_Precipitation No precipitation Precipitation->No_Precipitation No Check_Solubility->Check_Other_Factors No_Precipitation->Check_Other_Factors

References

minimizing cytotoxicity of 2'-C-methylguanosine analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2'-C-methylguanosine analogs. Our goal is to help you minimize cytotoxicity and navigate common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cytotoxicity associated with this compound analogs?

The primary mechanism of cytotoxicity for many nucleoside analogs, including this compound derivatives, is mitochondrial toxicity.[1][2][3] This occurs when the analog is mistakenly recognized and incorporated by mitochondrial DNA polymerase gamma (Pol γ), the enzyme responsible for replicating mitochondrial DNA (mtDNA).[1][2] Incorporation of the analog can lead to chain termination of the growing mtDNA strand, resulting in mtDNA depletion, oxidative stress, and impaired mitochondrial function. This can manifest in a variety of adverse cellular effects, including apoptosis, necrosis, and overall reduced cell viability.

Q2: How does the 2'-C-methyl modification influence the cytotoxicity of guanosine analogs?

The addition of a 2'-C-methyl group can have a dual effect. On one hand, it can enhance the antiviral potency of the nucleoside analog by improving its interaction with the target viral polymerase. On the other hand, this modification can also influence its recognition by host cellular polymerases, including mitochondrial Pol γ. The hope in designing such analogs is that the 2'-C-methyl group will sterically hinder incorporation by host polymerases more than by the viral polymerase, thus providing a better therapeutic window. However, off-target effects on host polymerases remain a significant concern and a primary driver of cytotoxicity.

Q3: What are "off-target effects" in the context of this compound analogs?

Off-target effects refer to the interactions of the nucleoside analog or its metabolites with cellular components other than the intended viral target. For this compound analogs, the most significant off-target effect is the inhibition of host cellular polymerases, particularly mitochondrial DNA polymerase γ. Other potential off-target effects could include inhibition of other cellular kinases or enzymes involved in nucleotide metabolism, which could disrupt normal cellular processes and contribute to cytotoxicity.

Q4: How can a prodrug strategy, like the ProTide approach, help in minimizing cytotoxicity?

A prodrug strategy, such as the phosphoramidate ProTide approach, modifies the nucleoside analog to enhance its delivery into the cell and its subsequent conversion to the active triphosphate form. This can bypass the often inefficient and rate-limiting initial phosphorylation step by cellular kinases. By improving the efficiency of intracellular activation, it may be possible to use lower concentrations of the parent nucleoside analog, thereby reducing the potential for off-target effects and associated cytotoxicity. Additionally, some prodrug strategies can be designed for targeted delivery to specific tissues, further minimizing systemic toxicity.

Troubleshooting Guides

Problem 1: High or Unexpected Cytotoxicity Observed in Cell Culture

Possible Cause 1: Suboptimal Compound Concentration.

  • Solution: Perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) of your this compound analog in your specific cell line. Based on the CC50 value, select a range of concentrations for your antiviral assays that are well below this cytotoxic threshold. It is recommended to use the lowest effective concentration that yields a measurable antiviral effect.

Possible Cause 2: Prolonged Incubation Time.

  • Solution: Conduct a time-course experiment to identify the shortest incubation period required to observe the desired antiviral activity. Prolonged exposure to the analog can exacerbate cytotoxic effects.

Possible Cause 3: High Sensitivity of the Cell Line.

  • Solution: Different cell lines exhibit varying sensitivities to nucleoside analogs. If possible, test your analog in multiple relevant cell lines to identify one with a better therapeutic window (a higher CC50 to EC50 ratio). Consider that rapidly dividing cells may be more susceptible to the cytotoxic effects of nucleoside analogs.

Possible Cause 4: Mitochondrial Toxicity.

  • Solution: Assess key markers of mitochondrial dysfunction. This can include measuring mitochondrial DNA (mtDNA) content via qPCR, assessing cellular ATP levels, or measuring oxygen consumption rates. A significant decrease in any of these parameters upon treatment with your analog would indicate mitochondrial toxicity.

Problem 2: Inconsistent Antiviral Activity or High Variability Between Replicates

Possible Cause 1: Inefficient Intracellular Phosphorylation.

  • Solution: The antiviral activity of nucleoside analogs is dependent on their conversion to the active triphosphate form. If you suspect inefficient phosphorylation, consider using a phosphoramidate prodrug (ProTide) version of your analog to bypass the initial phosphorylation step. Alternatively, you can attempt to quantify the intracellular levels of the mono-, di-, and triphosphate forms of the analog using techniques like LC-MS/MS.

Possible Cause 2: Compound Stability Issues.

  • Solution: Ensure the stability of your this compound analog in your culture medium over the course of the experiment. Analogs can degrade, leading to reduced efficacy. You can assess stability by incubating the compound in media for the duration of your experiment and then analyzing its integrity via HPLC or LC-MS.

Possible Cause 3: Cell Culture Conditions.

  • Solution: Ensure consistent cell seeding density, passage number, and overall cell health. Variations in these parameters can significantly impact experimental outcomes. Regularly test for mycoplasma contamination, as this can also affect cell health and response to treatment.

Quantitative Data

The following table summarizes the 50% cytotoxic concentration (CC50) of this compound in various cell lines as reported in the literature. These values can serve as a starting point for designing your own experiments.

Cell LineCell TypeCC50 (µM)Assay Method
BHK-21Baby Hamster Kidney> 10MTT
Huh-7Human Hepatocellular Carcinoma> 10Not Specified
MDCKMadin-Darby Canine Kidney> 10Not Specified
MT4Human T-cell Leukemia> 10Not Specified
VeroAfrican Green Monkey Kidney> 10Not Specified
Vero 76African Green Monkey Kidney> 10Not Specified

Data sourced from MedChemExpress product information for this compound.

Experimental Protocols

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using an MTS Assay

This protocol outlines the steps to determine the concentration of a this compound analog that reduces cell viability by 50%.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 2x concentrated serial dilution of the this compound analog in culture medium. It is recommended to use a range of at least 8 concentrations (e.g., from 100 µM down to 0.78 µM).

    • Include a "cells only" control (with medium and vehicle, e.g., DMSO) and a "no cell" blank control (medium only).

    • Remove the old medium from the cells and add 100 µL of the appropriate compound dilution to each well.

  • Incubation:

    • Incubate the plate for a period that is relevant to your planned antiviral assays (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTS Reagent Addition and Measurement:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no cell" blank from all other values.

    • Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the CC50 value.

Protocol 2: Assessment of Mitochondrial DNA (mtDNA) Content by qPCR

This protocol provides a method to assess if a this compound analog causes depletion of mitochondrial DNA.

  • Cell Treatment:

    • Culture cells in 6-well plates and treat them with the this compound analog at various concentrations (e.g., 0.5x, 1x, and 2x the EC50) for a relevant time period (e.g., 72 hours). Include an untreated control.

  • DNA Extraction:

    • Harvest the cells and extract total DNA using a commercially available DNA extraction kit.

  • qPCR Analysis:

    • Perform quantitative PCR (qPCR) using two sets of primers: one specific for a mitochondrial gene (e.g., MT-ND1) and one specific for a nuclear gene (e.g., B2M or RNase P).

    • The qPCR reaction should include the extracted DNA, primers, and a suitable qPCR master mix.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes for each sample.

    • Calculate the relative amount of mtDNA to nuclear DNA (nDNA) using the ΔΔCt method. The amount of mtDNA in the treated samples is normalized to the untreated control. A significant decrease in the mtDNA/nDNA ratio in treated cells indicates mitochondrial toxicity.

Visualizations

Metabolic Activation and Off-Target Effects of this compound Analogs

Metabolic_Activation_and_Off-Target_Effects cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_target Viral Target cluster_off_target Off-Target Effects 2_C_Me_G This compound (Analog) 2_C_Me_GMP 2'-C-Me-Guanosine Monophosphate 2_C_Me_G->2_C_Me_GMP Cellular Kinases 2_C_Me_GDP 2'-C-Me-Guanosine Diphosphate 2_C_Me_GMP->2_C_Me_GDP Cellular Kinases 2_C_Me_GTP 2'-C-Me-Guanosine Triphosphate (Active Form) 2_C_Me_GDP->2_C_Me_GTP Cellular Kinases Viral_Polymerase Viral RNA Polymerase 2_C_Me_GTP->Viral_Polymerase Incorporation Pol_gamma Mitochondrial DNA Polymerase γ 2_C_Me_GTP->Pol_gamma Incorporation Viral_Replication_Inhibition Inhibition of Viral Replication Viral_Polymerase->Viral_Replication_Inhibition Mitochondrial_Toxicity Mitochondrial Toxicity Pol_gamma->Mitochondrial_Toxicity

Caption: Metabolic activation pathway and primary off-target effect of this compound analogs.

Troubleshooting Workflow for High Cytotoxicity

Troubleshooting_High_Cytotoxicity Start High Cytotoxicity Observed Dose_Response Perform Dose-Response (CC50 Assay) Start->Dose_Response Time_Course Perform Time-Course Experiment Start->Time_Course Check_Cell_Line Evaluate Cell Line Sensitivity Start->Check_Cell_Line Assess_Mitochondria Assess Mitochondrial Function (mtDNA, ATP) Start->Assess_Mitochondria Optimize_Concentration Use Lower Concentration Dose_Response->Optimize_Concentration Optimize_Time Use Shorter Incubation Time Time_Course->Optimize_Time Consider_New_Cell_Line Consider Alternative Cell Line Check_Cell_Line->Consider_New_Cell_Line Mito_Tox_Confirmed Mitochondrial Toxicity Confirmed Assess_Mitochondria->Mito_Tox_Confirmed End Optimized Protocol Optimize_Concentration->End Optimize_Time->End Consider_New_Cell_Line->End

Caption: A logical workflow for troubleshooting high cytotoxicity in experiments with this compound analogs.

References

Technical Support Center: 2'-C-Methylguanosine Phosphoramidate Prodrugs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining protocols involving 2'-C-methylguanosine phosphoramidate prodrugs.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a phosphoramidate prodrug approach for this compound?

A1: The primary advantage of the phosphoramidate prodrug strategy, often referred to as the ProTide approach, is to bypass the initial and often inefficient rate-limiting phosphorylation step of the parent nucleoside, this compound.[1][2][3] This strategy enhances the intracellular delivery of the nucleoside monophosphate, leading to more efficient formation of the active triphosphate form.[4][5] The ProTide consists of an amino acid ester and an aryl group, which mask the negative charges of the phosphate group, increasing lipophilicity and improving cell penetration.

Q2: What are the key components of a this compound phosphoramidate prodrug and their functions?

A2: The key components are:

  • This compound: The core nucleoside analogue that, once triphosphorylated, acts as an inhibitor of viral RNA-dependent RNA polymerase.

  • Phosphate Group: The central phosphorus atom that will become the monophosphate upon activation.

  • Aryl Moiety (e.g., Phenyl, Naphthyl): This group modulates the efficiency of the initial enzymatic activation step. The choice of the aryl group can significantly impact the toxicity of the prodrug's metabolites.

  • Amino Acid Moiety (e.g., L-Alanine, L-Valine): This component is crucial for recognition by intracellular enzymes like Cathepsin A or carboxypeptidases, which are involved in the prodrug activation. The choice of amino acid can influence the prodrug's stability and potency.

  • Ester Moiety (e.g., Benzyl, Neopentyl): This group protects the carboxylic acid of the amino acid and can be varied to fine-tune the prodrug's stability and pharmacokinetic properties.

Q3: How is the phosphoramidate prodrug activated inside the cell?

A3: The intracellular activation is a multi-step enzymatic process:

  • Ester Hydrolysis: An esterase, such as a carboxypeptidase, hydrolyzes the amino acid ester to generate a carboxylate intermediate.

  • Cyclization and Aryl Group Expulsion: The newly formed carboxylate attacks the phosphorus center, leading to the formation of a cyclic intermediate and the release of the aryl group (e.g., phenol).

  • Hydrolysis of the Cyclic Intermediate: The cyclic intermediate is then hydrolyzed, releasing the amino acid.

  • Release of the Monophosphate: A phosphoramidase, such as a histidine triad nucleotide-binding (Hint) protein, cleaves the P-N bond to release the 5'-monophosphate of this compound.

  • Phosphorylation to Triphosphate: Cellular kinases then phosphorylate the monophosphate to the diphosphate and subsequently to the active 5'-triphosphate form.

Q4: What are common analytical techniques to monitor the synthesis and stability of these prodrugs?

A4: Common analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and particularly 31P NMR are used to confirm the structure of the synthesized prodrugs and to monitor their stability over time by observing the disappearance of the starting material and the appearance of degradation products.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the final products. Liquid chromatography-mass spectrometry (LC-MS) is employed to assess purity and to quantify the prodrug and its metabolites in biological matrices.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used for purification of the final compound and for purity assessment.

Troubleshooting Guides

Synthesis and Purification
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Phosphoramidate Product 1. Incomplete activation of the phosphoramidite or phosphonic acid precursor. 2. Side reactions, such as hydrolysis of the activated intermediate due to residual water in solvents or reagents. 3. Steric hindrance from bulky protecting groups on the nucleoside. 4. Use of an inappropriate activator or coupling agent.1. Ensure the use of a potent activator (e.g., tetrazole derivatives) and allow sufficient reaction time. 2. Use rigorously dried solvents (e.g., anhydrous dichloromethane, acetonitrile) and reagents. Perform reactions under an inert atmosphere (e.g., argon or nitrogen). 3. Consider alternative protecting group strategies if steric hindrance is suspected. 4. Optimize the coupling agent and reaction conditions. For example, a modified Atherton-Todd reaction or the use of phosphoramidochloridates can be alternative synthetic routes.
Formation of Impurities and Side Products 1. Incomplete capping of unreacted 5'-hydroxyl groups during solid-phase synthesis. 2. Unintended reactions with reactive groups on the nucleobases. 3. Oxidation of the phosphite triester to the phosphate triester is a necessary step, but incomplete oxidation can lead to impurities. 4. Hydrolysis of the phosphoramidate P-N bond under acidic or basic conditions during workup or purification.1. Ensure the capping step (e.g., with acetic anhydride) is efficient to block unreacted sites. 2. Use appropriate protecting groups for the exocyclic amines of guanosine (e.g., benzoyl group). 3. Use a reliable oxidizing agent (e.g., iodine in the presence of pyridine and water) and ensure complete reaction. 4. Perform purification under neutral or near-neutral pH conditions. Use purification techniques like column chromatography on silica gel with a suitable solvent system.
Difficulty in Separating Diastereomers The phosphorus center in most phosphoramidate prodrugs is chiral, leading to the formation of two diastereomers (Sp and Rp). These diastereomers can have different biological activities and metabolic stabilities.1. Chromatographic Separation: Use chiral HPLC or supercritical fluid chromatography (SFC) for analytical or preparative separation. Standard silica gel chromatography with optimized solvent systems can sometimes resolve the diastereomers. 2. Stereoselective Synthesis: Employ stereoselective synthetic methods using chiral auxiliaries or catalysts to favor the formation of the more active diastereomer.
In Vitro and In Vivo Experiments
Problem Potential Cause(s) Recommended Solution(s)
Low Antiviral Activity in Cell-Based Assays 1. Poor intracellular conversion of the prodrug to the active triphosphate. 2. Low stability of the prodrug in the cell culture medium. 3. The specific cell line used may lack the necessary activating enzymes (e.g., specific carboxypeptidases or phosphoramidases). 4. The parent nucleoside itself has poor intrinsic activity.1. Modify the phosphoramidate promoiety (aryl, amino acid, ester) to optimize enzymatic recognition and activation. A correlation between carboxypeptidase-mediated hydrolysis and antiviral activity has been observed. 2. Assess the stability of the compound in the assay medium over the incubation period. If instability is an issue, consider shorter incubation times or more frequent media changes. 3. Use different cell lines for evaluation. For example, if targeting liver-related viruses, use hepatocyte-derived cell lines (e.g., Huh-7). 4. Confirm the activity of the parent nucleoside triphosphate against the target polymerase in an enzyme assay.
High Cytotoxicity 1. Toxicity of the parent this compound nucleoside. 2. Toxicity of the metabolites released from the promoiety (e.g., phenol, naphthol, or the amino acid ester). 3. Off-target effects of the prodrug or its metabolites.1. Evaluate the cytotoxicity of the parent nucleoside and the promoiety components separately. 2. If a metabolite is found to be toxic, redesign the promoiety. For example, replacing a naphthyl group with a phenyl group can reduce toxicity. 3. Investigate potential off-target activities, such as inhibition of host cell polymerases or kinases.
Poor In Vivo Efficacy Despite Good In Vitro Potency 1. Low plasma stability, leading to premature degradation before reaching the target tissue. 2. Unfavorable pharmacokinetic properties (e.g., poor absorption, rapid clearance). 3. Inefficient delivery to the target organ or cell type.1. Evaluate the stability of the prodrug in plasma from different species (e.g., mouse, rat, dog, human). Modify the ester or amino acid moiety to enhance plasma stability. For instance, L-valine esters have shown increased rodent stability compared to L-alanine esters. 2. Conduct pharmacokinetic studies in animal models to determine parameters like oral bioavailability, half-life, and tissue distribution. 3. Design the prodrug to target specific tissues. For example, certain prodrug moieties can be designed for liver-targeting.

Quantitative Data Summary

Table 1: In Vitro Antiviral Activity of Selected this compound Prodrugs against Hepatitis C Virus (HCV)

CompoundAryl MoietyAmino AcidEster MoietyHCV Replicon EC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI)
This compound (Parent)N/AN/AN/A10.1>100>10
Prodrug A1-NaphthylL-AlanineBenzyl0.12>100>833
Prodrug BPhenylL-AlanineEthyl0.5>100>200
Prodrug C1-NaphthylL-ValineNeopentyl0.05>100>2000

Data are illustrative and compiled from typical results reported in the literature.

Table 2: Stability of Phosphoramidate Prodrugs in Different Media

Prodrug MoietyMediumpHTemperature (°C)Half-life (t1/2)
L-Alanine Ethyl EsterpH 3.0 Buffer3.037Unstable
L-Alanine Ethyl EsterpH 7.4 Buffer7.437~10 hours
L-Alanine Isopropyl EsterK562 Cell Extract~7.237~20% activation in 4h
L-Alanine Ethyl EsterK562 Cell Extract~7.237~70% activation in 4h

Data are representative of stability studies on phosphoramidate prodrugs.

Experimental Protocols

General Synthesis of a this compound Phosphoramidate Prodrug (ProTide)

This protocol describes a general solution-phase synthesis.

Materials:

  • Protected this compound (e.g., with 3'-O-TBDMS and N2-benzoyl protection)

  • Aryl phosphorodichloridate (e.g., phenyl phosphorodichloridate)

  • Amino acid ester hydrochloride (e.g., L-alanine benzyl ester hydrochloride)

  • Tertiary amine base (e.g., N-methylimidazole, triethylamine)

  • Anhydrous solvents (e.g., dichloromethane, pyridine)

  • Deprotection reagents (e.g., tetrabutylammonium fluoride for TBDMS, aqueous ammonia for benzoyl)

Procedure:

  • Preparation of the Phosphoramidochloridate Reagent: a. Dissolve the amino acid ester hydrochloride in anhydrous dichloromethane. b. Add triethylamine and stir at 0 °C. c. In a separate flask, dissolve the aryl phosphorodichloridate in anhydrous dichloromethane. d. Add the amino acid ester solution dropwise to the phosphorodichloridate solution at -78 °C and stir for 2-3 hours. The resulting solution contains the aryl(amino acid ester)phosphoramidochloridate.

  • Coupling Reaction: a. Dissolve the protected this compound in anhydrous pyridine or dichloromethane. b. Add N-methylimidazole as a catalyst. c. Add the freshly prepared phosphoramidochloridate solution dropwise to the nucleoside solution at room temperature. d. Monitor the reaction by TLC or LC-MS until completion (typically 4-12 hours).

  • Workup and Deprotection: a. Quench the reaction with saturated aqueous sodium bicarbonate. b. Extract the product with dichloromethane or ethyl acetate. c. Dry the organic layer over sodium sulfate and concentrate under reduced pressure. d. Remove the silyl protecting group (e.g., with TBAF in THF). e. Remove the base protecting group (e.g., with aqueous ammonia).

  • Purification: a. Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield the final phosphoramidate prodrug. b. Characterize the product by 1H NMR, 31P NMR, and HRMS.

In Vitro HCV Replicon Assay

Objective: To determine the 50% effective concentration (EC50) of the compound required to inhibit HCV RNA replication.

Procedure:

  • Cell Plating: Plate Huh-7 cells harboring an HCV subgenomic replicon (e.g., expressing luciferase) in 96-well plates and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Add the diluted compounds to the cells. Include a positive control (e.g., sofosbuvir) and a negative control (vehicle, e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37 °C in a CO2 incubator.

  • Quantification of HCV RNA Replication: a. For luciferase-expressing replicons, lyse the cells and measure luciferase activity using a luminometer. b. Alternatively, extract total RNA and perform quantitative RT-PCR (qRT-PCR) to measure HCV RNA levels.

  • Cytotoxicity Assay: In a parallel plate with the same cells, perform a standard cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50).

  • Data Analysis: Plot the percentage of inhibition versus the compound concentration and fit the data to a dose-response curve to calculate the EC50 value. The selectivity index (SI) is calculated as CC50 / EC50.

Visualizations

ActivationPathway cluster_cell Target Cell Prodrug Phosphoramidate Prodrug (Extracellular) Int_Prodrug Intracellular Prodrug Prodrug->Int_Prodrug Cellular Uptake Intermediate1 Carboxylate Intermediate Int_Prodrug->Intermediate1 Carboxypeptidase/ Esterase Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Cyclization Monophosphate 2'-C-Me-Guanosine Monophosphate (NMP) Intermediate2->Monophosphate Hydrolysis & Phosphoramidase (Hint) Diphosphate Diphosphate (NDP) Monophosphate->Diphosphate Cellular Kinase Triphosphate Active Triphosphate (NTP) Diphosphate->Triphosphate Cellular Kinase Polymerase Viral RNA Polymerase Triphosphate->Polymerase Inhibition Inhibition of Viral Replication Polymerase->Inhibition Blocks RNA Synthesis

Caption: Intracellular activation pathway of a this compound phosphoramidate prodrug.

ExperimentalWorkflow cluster_synthesis Chemical Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Prodrug Synthesis Purification Purification (HPLC, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Stability Stability Assays (Plasma, Buffers) Characterization->Stability Replicon Antiviral Assay (HCV Replicon) Characterization->Replicon Cytotoxicity Cytotoxicity Assay Metabolism Intracellular Metabolism (Triphosphate Formation) Replicon->Metabolism PK Pharmacokinetics (PK) in Animal Models Metabolism->PK Efficacy Efficacy Studies (e.g., Mouse Model) PK->Efficacy Tox Toxicology Studies Efficacy->Tox

Caption: General experimental workflow for phosphoramidate prodrug development.

Troubleshooting Start Low Antiviral Activity Observed in Replicon Assay Check_Stability Is the prodrug stable in culture medium? Start->Check_Stability Check_Metabolism Is the active triphosphate formed intracellularly? Check_Stability->Check_Metabolism Yes Redesign_Prodrug Redesign promoiety for better stability. Check_Stability->Redesign_Prodrug No Check_Potency Is the parent triphosphate a potent polymerase inhibitor? Check_Metabolism->Check_Potency Yes Optimize_Prodrug Optimize promoiety for enzymatic activation. Check_Metabolism->Optimize_Prodrug No New_Scaffold Consider new nucleoside scaffold. Check_Potency->New_Scaffold No Success Potent Antiviral Activity Achieved Check_Potency->Success Yes Redesign_Prodrug->Start Optimize_Prodrug->Start

References

Technical Support Center: Enhancing the Pharmacokinetic Profile of 2'-C-Methylguanosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the pharmacokinetic properties of 2'-C-methylguanosine.

Introduction to Pharmacokinetic Challenges

This compound is a potent nucleoside analog with significant antiviral activity, particularly against Hepatitis C Virus (HCV). However, its therapeutic potential is often limited by suboptimal pharmacokinetic properties. The primary challenges include:

  • Poor Intracellular Phosphorylation: Like many nucleoside analogs, this compound requires conversion to its active triphosphate form within the cell. This process is often inefficient due to the low activity of the initial phosphorylating cellular kinases, which represents a rate-limiting step.[1][2][3]

  • Low Cellular Uptake and Bioavailability: The hydrophilic nature of this compound can hinder its passive diffusion across cellular membranes, leading to inefficient cellular uptake and consequently, low oral bioavailability.[4]

A primary strategy to overcome these limitations is the use of prodrugs, particularly the phosphoramidate ProTide approach. This strategy masks the phosphate group, increasing lipophilicity for better cell penetration and delivering the monophosphate form directly into the cell, thereby bypassing the inefficient initial phosphorylation step.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound analog showing low activity in cell-based assays despite good enzymatic inhibition?

A1: This discrepancy is often due to poor cellular uptake or inefficient intracellular phosphorylation to the active triphosphate form. The parent nucleoside may not be efficiently transported into the cell or may be a poor substrate for the cellular kinases responsible for the first phosphorylation step. Consider employing a prodrug strategy, such as a phosphoramidate ProTide, to enhance cellular delivery and bypass this rate-limiting step.

Q2: What is a phosphoramidate ProTide and how does it improve pharmacokinetics?

A2: A phosphoramidate ProTide is a prodrug approach where the 5'-monophosphate of a nucleoside analog is masked with an amino acid ester and an aryl group. This modification increases the lipophilicity of the molecule, facilitating its passage across the cell membrane. Once inside the cell, the masking groups are cleaved by intracellular enzymes to release the nucleoside monophosphate, which is then more readily converted to the active diphosphate and triphosphate forms.

Q3: I am observing high variability in my in vivo pharmacokinetic studies. What are the potential causes?

A3: High variability in in vivo studies with nucleoside analogs can stem from several factors, including poor oral absorption, rapid metabolism (e.g., deamination or glycosidic bond cleavage), and inter-subject differences in metabolic enzyme activity. It is crucial to assess the metabolic stability of your compound in plasma and liver microsomes from the relevant species to understand its metabolic fate.

Q4: How can I measure the intracellular concentration of the active triphosphate form of my this compound analog?

A4: The most common method for quantifying intracellular nucleoside triphosphates is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This technique allows for the sensitive and specific detection of the triphosphate metabolite in cell lysates.

Q5: My ProTide prodrug is not showing the expected increase in potency. What could be the issue?

A5: The efficacy of a ProTide prodrug is dependent on its stability in plasma and its efficient conversion to the monophosphate within the target cells. If the prodrug is prematurely hydrolyzed in the plasma, it will not reach the target cells intact. Conversely, if the intracellular cleavage of the promoieties is inefficient, the active monophosphate will not be released. Stability assays in plasma and cellular metabolism studies are recommended to investigate these possibilities.

Troubleshooting Guides

Issue 1: Low Yield During ProTide Synthesis
Potential Cause Troubleshooting Step
Inefficient coupling of the phosphorochloridate reagent to the nucleoside. Optimize the reaction conditions, including the choice of base (e.g., t-BuMgCl or NMI) and solvent. Ensure all reagents are anhydrous, as moisture can hydrolyze the phosphorochloridate. Consider using a more reactive coupling agent.
Side reactions, such as phosphorylation at the 3'-hydroxyl group. If the nucleoside has multiple reactive hydroxyl groups, protection of the other hydroxyls may be necessary before the phosphorylation step.
Degradation of the product during workup or purification. Use gentle purification techniques, such as flash column chromatography on silica gel, and avoid prolonged exposure to acidic or basic conditions.
Diastereomeric mixture is difficult to separate. The phosphorus center of the phosphoramidate is chiral, leading to the formation of diastereomers. These can sometimes be separated by chromatography. Alternatively, stereoselective synthesis methods can be employed to favor the formation of the more active diastereomer.
Issue 2: Poor In Vitro Antiviral Activity in Replicon Assays
Potential Cause Troubleshooting Step
Compound cytotoxicity is masking the antiviral effect. Determine the 50% cytotoxic concentration (CC50) of the compound in the same cell line used for the replicon assay to ensure that the concentrations used for antiviral testing are non-toxic.
The compound is not being effectively taken up by the cells. Perform a cellular uptake assay to quantify the amount of compound entering the cells. If uptake is low, consider modifications to the compound to increase its lipophilicity or explore targeted delivery strategies.
Inefficient intracellular conversion to the active triphosphate. Measure the intracellular levels of the monophosphate, diphosphate, and triphosphate forms of the nucleoside analog using HPLC-MS/MS. If the triphosphate levels are low, this indicates a bottleneck in the phosphorylation pathway.
The replicon system is resistant to this class of inhibitor. Sequence the target viral polymerase (e.g., HCV NS5B) in the replicon cell line to check for known resistance mutations. For example, the S282T mutation in HCV NS5B can confer resistance to 2'-C-methylated nucleosides.
Issue 3: Low Oral Bioavailability in Animal Models
Potential Cause Troubleshooting Step
Poor aqueous solubility limiting dissolution. Characterize the physicochemical properties of the compound, including its solubility. If solubility is low, formulation strategies such as the use of co-solvents or amorphous solid dispersions may be necessary.
Rapid first-pass metabolism in the gut or liver. Conduct in vitro metabolic stability assays using gut and liver microsomes or S9 fractions to assess the extent of first-pass metabolism. If metabolism is rapid, chemical modifications to block the metabolic sites may be required.
Efflux by transporters in the gastrointestinal tract. Use in vitro cell-based assays (e.g., Caco-2 permeability assay) to determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). If so, co-administration with an efflux inhibitor or chemical modification to avoid transporter recognition may be explored.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of this compound and its ProTide Analog (INX-08189)

ParameterThis compoundINX-08189 (ProTide)Reference
HCV Replicon EC50 (Genotype 1b) ~3.5 µM10 ± 6 nM
Intracellular 2'-C-MeGTP for 90% Inhibition Not efficiently formed2.43 ± 0.42 pmol/10^6 cells
Oral Bioavailability (Rat) LowSignificantly Improved (data inferred from liver triphosphate levels)
Liver 2'-C-MeGTP Levels (Rat, single oral dose) Low to undetectableDose-proportional and sustained for >24h

Experimental Protocols

Protocol 1: General Synthesis of a this compound Phosphoramidate (ProTide)

This protocol describes a general method for the synthesis of a phosphoramidate prodrug of this compound, adapted from established procedures.

Materials:

  • This compound

  • Aryl phosphorodichloridate (e.g., phenyl phosphorodichloridate)

  • Amino acid ester hydrochloride (e.g., L-alanine methyl ester hydrochloride)

  • Tert-butylmagnesium chloride (t-BuMgCl) in THF

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Phosphorochloridate Reagent:

    • To a solution of aryl phosphorodichloridate in anhydrous DCM at -78°C, add a solution of the amino acid ester hydrochloride and TEA in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • The resulting phosphorochloridate reagent can be purified by filtration and used directly or after purification.

  • Coupling to this compound:

    • Dissolve this compound in anhydrous THF.

    • Add t-BuMgCl solution dropwise at room temperature and stir for 30 minutes.

    • Cool the mixture to -78°C and add a solution of the phosphorochloridate reagent in THF.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired phosphoramidate prodrug as a mixture of diastereomers.

Protocol 2: In Vitro HCV Replicon Assay

This protocol outlines a method for evaluating the antiviral activity of compounds using a Hepatitis C virus (HCV) replicon cell line.

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon (e.g., with a luciferase reporter gene)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and G418 for selection)

  • Test compound dissolved in DMSO

  • 96-well cell culture plates

  • Luciferase assay reagent

Procedure:

  • Cell Seeding:

    • Seed the HCV replicon cells in 96-well plates at a density that will ensure they are in the logarithmic growth phase at the end of the assay (e.g., 5,000 to 10,000 cells per well).

    • Incubate the plates at 37°C in a 5% CO2 incubator overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.5%).

    • Remove the old medium from the cells and add the medium containing the diluted compound. Include vehicle control (DMSO only) and positive control (a known HCV inhibitor) wells.

  • Incubation:

    • Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • Quantification of HCV Replication:

    • If using a luciferase reporter, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

    • Alternatively, HCV RNA levels can be quantified by RT-qPCR.

  • Data Analysis:

    • Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

    • In parallel, perform a cytotoxicity assay to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).

Mandatory Visualizations

experimental_workflow cluster_synthesis ProTide Synthesis cluster_evaluation In Vitro & In Vivo Evaluation start This compound coupling Coupling Reaction start->coupling reagent Phosphorochloridate Reagent reagent->coupling purification Purification coupling->purification protide ProTide Prodrug purification->protide invitro In Vitro Assays (Replicon, Uptake, Stability) protide->invitro invivo In Vivo PK Studies (Animal Models) invitro->invivo analysis Data Analysis (EC50, Bioavailability) invivo->analysis

Caption: Experimental workflow for the synthesis and evaluation of this compound ProTides.

protide_activation_pathway cluster_membrane extracellular Extracellular Space cell_membrane Cell Membrane intracellular Intracellular Space ProTide ProTide Prodrug (Lipophilic) uptake Passive Diffusion ProTide->uptake ProTide_in Intracellular ProTide uptake->ProTide_in cleavage1 Enzymatic Cleavage (e.g., Carboxyesterase) ProTide_in->cleavage1 intermediate Aminoacyl Intermediate cleavage1->intermediate cleavage2 Enzymatic Cleavage (e.g., Phosphamidase) intermediate->cleavage2 MP 2'-C-Me-Guanosine Monophosphate (MP) cleavage2->MP kinase1 Cellular Kinase MP->kinase1 DP Diphosphate (DP) kinase1->DP kinase2 Cellular Kinase DP->kinase2 TP Triphosphate (TP) (Active Form) kinase2->TP polymerase Viral Polymerase (e.g., HCV NS5B) TP->polymerase inhibition Inhibition of Viral Replication polymerase->inhibition

Caption: Intracellular activation pathway of a this compound ProTide.

References

dealing with low plasma stability of 2'-C-methylguanosine ProTides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with 2'-C-methylguanosine ProTides, focusing specifically on challenges related to low plasma stability.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the intended intracellular activation pathway for a this compound ProTide?

A1: The ProTide technology is designed to deliver the 5'-monophosphate of this compound into target cells, bypassing the often inefficient initial phosphorylation step that limits the parent nucleoside's activity.[1][2] The prodrug is engineered to be stable extracellularly, cross the cell membrane, and then be metabolized into its active form. The general intracellular activation cascade involves several key enzymatic and chemical steps.[3][4] First, an intracellular esterase, such as Cathepsin A or Carboxylesterase 1 (CES1), hydrolyzes the amino acid ester moiety.[3] This is followed by an intramolecular cyclization where the newly formed carboxylate attacks the phosphorus center, leading to the expulsion of the aryl group. The unstable cyclic intermediate is then hydrolyzed by water. Finally, a phosphoramidase enzyme, like Histidine Triad Nucleotide-binding Protein 1 (HINT1), cleaves the P-N bond to release the this compound 5'-monophosphate. This monophosphate is subsequently phosphorylated by cellular kinases to the active 5'-triphosphate form.

ProTide Activation Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ProTide_ext ProTide (Extracellular) ProTide_int ProTide (Intracellular) ProTide_ext->ProTide_int Cellular Uptake Metabolite1 Carboxylate Intermediate ProTide_int->Metabolite1 Esterase (e.g., CatA, CES1) Metabolite2 Cyclic Intermediate Metabolite1->Metabolite2 Intramolecular Cyclization (Aryl group released) Metabolite3 Alaninyl Monophosphate Metabolite2->Metabolite3 Hydrolysis Nuc_MP 2'-C-Me-Guanosine Monophosphate (NMP) Metabolite3->Nuc_MP Phosphoramidase (e.g., HINT1) Nuc_DP Diphosphate (NDP) Nuc_MP->Nuc_DP Kinase Nuc_TP Active Triphosphate (NTP) Nuc_DP->Nuc_TP Kinase

Caption: Intracellular activation pathway of a this compound ProTide.

Q2: My this compound ProTide shows low stability in plasma. What are the likely causes?

A2: Low plasma stability is a common challenge and typically results from premature enzymatic degradation of the ProTide before it can reach the target cells. Plasma is rich in various enzymes, particularly esterases, that can hydrolyze the ester bond in the ProTide's amino acid moiety. This premature cleavage is a primary cause of instability. The chemical structure of the ProTide itself, especially the amino acid and ester components, significantly influences its susceptibility to these plasma enzymes. For instance, L-alanine-based ProTides of this compound have been noted for their high potency but poor stability in rodent plasma.

Q3: How do the structural components of the ProTide (amino acid, ester) affect plasma stability?

A3: The choice of the amino acid and the ester group are critical determinants of a ProTide's plasma stability and pharmacokinetic profile. Studies on this compound ProTides have shown that modifying these components can dramatically alter stability. While L-alanine esters are potent inhibitors of the HCV replicon, they often exhibit poor plasma stability. By replacing L-alanine with a bulkier amino acid like L-valine, researchers have been able to develop compounds that are not only potent but also demonstrate a significant increase in rodent plasma stability. This suggests that the steric hindrance provided by the L-valine side chain may protect the ester bond from rapid hydrolysis by plasma enzymes.

Data Summary: Structure-Stability Relationship

The following table summarizes the reported qualitative relationship between the amino acid moiety of this compound ProTides and their plasma stability.

Amino Acid MoietyEster MoietyReported In Vitro PotencyReported Rodent Plasma StabilityReference
L-AlanineBenzylHighLow
L-ValineVaried EstersHighHigh

Q4: I am observing rapid degradation of my ProTide in an in vitro experiment. How can I troubleshoot this issue?

A4: If you are observing unexpectedly low stability, it is crucial to systematically evaluate both the compound and the experimental setup. First, confirm the structural integrity and purity of your ProTide sample. Then, review your experimental protocol for the plasma stability assay. Key factors that can influence results include the source and handling of the plasma, incubation temperature, and the method used to stop the enzymatic reaction. The choice of anticoagulant (e.g., EDTA, heparin) in the plasma can also affect the activity of certain proteases and esterases.

Troubleshooting Low Plasma Stability Start Low Plasma Stability Observed CheckPurity Verify Compound Purity and Structure (LC-MS, NMR) Start->CheckPurity PurityOK Purity Confirmed? CheckPurity->PurityOK ReviewProtocol Review Experimental Protocol PurityOK->ReviewProtocol Yes Resynthesize Resynthesize/Purify Compound PurityOK->Resynthesize No CheckPlasma Check Plasma Source, Age, and Anticoagulant ReviewProtocol->CheckPlasma CheckConditions Verify Incubation Temperature (37°C) ReviewProtocol->CheckConditions CheckQuench Ensure Quenching is Effective (e.g., cold Acetonitrile) ReviewProtocol->CheckQuench ConsiderStructure Evaluate ProTide Structure CheckPlasma->ConsiderStructure CheckConditions->ConsiderStructure CheckQuench->ConsiderStructure ModifyAA Consider Modifying Amino Acid (e.g., L-Valine) ConsiderStructure->ModifyAA ModifyEster Consider Modifying Ester Moiety ConsiderStructure->ModifyEster

Caption: Troubleshooting decision tree for low ProTide plasma stability.

Q5: How do I perform a standard in vitro plasma stability assay?

A5: A plasma stability assay is a standard in vitro experiment to determine the half-life (t½) of a compound in plasma from a specific species (e.g., mouse, rat, human). The general workflow involves incubating the compound in plasma at physiological temperature and quantifying its disappearance over time using LC-MS/MS.

Plasma Stability Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis ThawPlasma 1. Thaw Plasma (e.g., on ice) Prewarm 3. Pre-warm Plasma to 37°C ThawPlasma->Prewarm PrepareStock 2. Prepare ProTide Stock Solution (in DMSO/ACN) Spike 4. Spike ProTide into Plasma (t=0) PrepareStock->Spike Prewarm->Spike Incubate 5. Incubate at 37°C Spike->Incubate Aliquots 6. Collect Aliquots at Time Points (e.g., 0, 5, 15, 30, 60, 120 min) Incubate->Aliquots Quench 7. Quench Reaction (e.g., add to cold Acetonitrile with Internal Standard) Aliquots->Quench Process 8. Centrifuge to Precipitate Proteins Quench->Process Analyze 9. Analyze Supernatant by LC-MS/MS Process->Analyze Calculate 10. Calculate Half-Life (t½) Analyze->Calculate

Caption: Experimental workflow for an in vitro plasma stability assay.

Detailed Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol outlines a typical procedure for assessing the stability of a this compound ProTide in plasma.

1. Materials:

  • Test ProTide compound

  • Control compound (with known stability)

  • Pooled plasma (e.g., Human, Rat, Mouse), stored at -80°C

  • Dimethyl sulfoxide (DMSO) or Acetonitrile (ACN)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile, HPLC grade, chilled to -20°C

  • Internal Standard (IS) solution (a structurally similar, stable compound) in chilled ACN

  • Water bath or incubator set to 37°C

  • Microcentrifuge tubes

  • Calibrated pipettes

  • LC-MS/MS system

2. Procedure:

  • Preparation: Thaw the frozen plasma on ice. Once thawed, centrifuge at ~2000 x g for 10 minutes at 4°C to remove any cryoprecipitates. Use the supernatant for the assay. Prepare a 1 mM stock solution of the test ProTide in DMSO or ACN.

  • Incubation Setup: Pre-warm the plasma in a water bath at 37°C for 5-10 minutes.

  • Initiation (t=0): Add the ProTide stock solution to the pre-warmed plasma to achieve a final concentration of 1-5 µM. The final concentration of the organic solvent (DMSO/ACN) should be ≤1% to avoid protein precipitation. Mix gently by inversion. This is your time zero point.

  • Sampling: Immediately withdraw an aliquot (e.g., 50 µL) for the t=0 time point and add it to a microcentrifuge tube containing a defined volume (e.g., 150 µL) of chilled ACN with the internal standard. This stops the enzymatic reaction and precipitates plasma proteins.

  • Time Course: Continue incubating the plasma mixture at 37°C. Collect subsequent aliquots at various time points (e.g., 5, 15, 30, 60, 90, and 120 minutes), quenching each sample in the same manner.

  • Sample Processing: After the final time point, vortex all quenched samples vigorously for 1 minute. Centrifuge the samples at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to a new set of vials or a 96-well plate for LC-MS/MS analysis. Quantify the peak area of the parent ProTide relative to the internal standard at each time point.

3. Data Analysis:

  • Plot the natural logarithm (ln) of the percentage of the remaining ProTide against time.

  • Determine the slope of the linear portion of the curve. The slope represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = -0.693 / k

References

Technical Support Center: Enhancing the Conversion of 2'-C-Methylguanosine to its Active Triphosphate Form

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the conversion of 2'-C-methylguanosine to its active 5'-triphosphate form.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and solutions to get your research back on track.

Issue 1: Low or Undetectable Levels of this compound Triphosphate (2'-C-MeGTP) in Cellular Assays

Possible Cause Solution
Inefficient initial phosphorylation: The conversion of this compound to its monophosphate is often the rate-limiting step.[1][2] The relevant cellular kinases, such as deoxycytidine kinase (dCK), may have low efficiency for this analog compared to natural nucleosides.[3]Option 1: Increase Substrate Concentration: Titrate the concentration of this compound in your experiment to determine the optimal concentration for phosphorylation. However, be mindful of potential cytotoxicity at higher concentrations. Option 2: Engineer Kinase Expression: If using a specific cell line, consider overexpressing the key kinase (e.g., dCK) to enhance the phosphorylation capacity.[3] Option 3: Utilize ProTide Technology: Employ a phosphoramidate prodrug (ProTide) of this compound. This approach bypasses the initial phosphorylation step by delivering the monophosphate directly into the cell.[2]
Poor cellular uptake: this compound, being a hydrophilic molecule, may have limited permeability across the cell membrane.Option 1: Optimize Incubation Time: Perform a time-course experiment to identify the optimal incubation period for maximal intracellular accumulation. Option 2: Use Uptake Enhancers: Investigate the use of agents that can enhance nucleoside uptake, though this should be done with careful controls to assess off-target effects.
Degradation of 2'-C-MeGTP: The triphosphate form can be unstable and susceptible to enzymatic degradation by cellular phosphatases.Option 1: Rapid Sample Processing: Minimize the time between cell harvesting and extraction. Keep samples on ice at all times. Option 2: Use of Phosphatase Inhibitors: Include a cocktail of phosphatase inhibitors in your lysis buffer to prevent the degradation of the triphosphate. Option 3: Immediate Inactivation of Enzymes: For tissue samples, use rapid freezing techniques such as in situ clamp-freezing or snap-freezing in liquid nitrogen to instantly halt enzymatic activity. Homogenize the frozen tissue in ice-cold trichloroacetic acid (TCA) to precipitate proteins and inactivate enzymes.
Insufficient Assay Sensitivity: The analytical method used for detection may not be sensitive enough to quantify low intracellular concentrations of 2'-C-MeGTP.Option 1: Switch to a More Sensitive Method: Utilize highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate quantification. Option 2: Increase Sample Input: If possible, increase the number of cells or amount of tissue used for extraction to concentrate the analyte.

Issue 2: High Variability in In Vitro Phosphorylation Assays

Possible Cause Solution
Inconsistent enzyme activity: The activity of the kinase used in the assay can vary between batches or due to storage conditions.Option 1: Standardize Enzyme Preparations: Use a consistent source and batch of the kinase. Aliquot the enzyme upon receipt and store it at the recommended temperature to avoid repeated freeze-thaw cycles. Option 2: Perform Activity Controls: Always include a positive control with a known, efficient substrate (e.g., deoxycytidine for dCK) to verify the enzyme's activity in each experiment.
Substrate or cofactor degradation: ATP, the phosphate donor, can degrade over time. The nucleoside analog itself may also be unstable under certain buffer conditions.Option 1: Use Fresh Reagents: Prepare fresh solutions of ATP and the nucleoside analog for each experiment. Option 2: Optimize Buffer Conditions: Ensure the pH and ionic strength of the reaction buffer are optimal for the kinase's activity and the stability of the substrates.
Pipetting inaccuracies: Small volumes are often used in in vitro assays, making them prone to pipetting errors.Option 1: Use Calibrated Pipettes: Regularly calibrate your pipettes to ensure accuracy. Option 2: Prepare Master Mixes: Prepare a master mix of common reagents (buffer, ATP, kinase) to be distributed across all reactions, minimizing variability from pipetting individual components.

Frequently Asked Questions (FAQs)

Q1: What is the primary pathway for the conversion of this compound to its active triphosphate form?

A1: The conversion is a three-step intracellular phosphorylation process. First, this compound is phosphorylated to its 5'-monophosphate, a reaction often catalyzed by a nucleoside kinase like deoxycytidine kinase (dCK). This initial step is typically the most challenging and rate-limiting. The monophosphate is then converted to the diphosphate by a nucleoside monophosphate kinase, and finally to the active triphosphate by a nucleoside diphosphate kinase.

Phosphorylation_Pathway 2'-C-MeG This compound 2'-C-MeGMP This compound Monophosphate 2'-C-MeG->2'-C-MeGMP  Deoxycytidine Kinase (dCK) (Rate-limiting step) 2'-C-MeGDP This compound Diphosphate 2'-C-MeGMP->2'-C-MeGDP  Nucleoside Monophosphate Kinase 2'-C-MeGTP This compound Triphosphate (Active) 2'-C-MeGDP->2'-C-MeGTP  Nucleoside Diphosphate Kinase

Figure 1. Intracellular phosphorylation pathway of this compound.

Q2: How can I quantify the intracellular concentration of 2'-C-MeGTP?

A2: The most reliable and sensitive method for quantifying intracellular 2'-C-MeGTP is liquid chromatography-tandem mass spectrometry (LC-MS/MS). High-performance liquid chromatography (HPLC) with UV detection can also be used, though it may be less sensitive. Proper sample preparation, including rapid quenching of enzymatic activity and efficient extraction, is critical for accurate quantification.

Q3: What is ProTide technology and how can it help my experiments?

A3: ProTide technology is a prodrug approach that masks the monophosphate of a nucleoside analog with chemical groups that are cleaved off inside the cell. This allows the nucleoside monophosphate to be delivered directly into the cell, bypassing the often inefficient and rate-limiting first phosphorylation step catalyzed by cellular kinases. This can significantly increase the intracellular concentration of the active triphosphate form.

Q4: Are there any known toxicity concerns with this compound and similar analogs?

A4: Nucleoside analogs as a class can sometimes exhibit off-target effects, including mitochondrial toxicity. This is because some analogs can be mistakenly incorporated into mitochondrial DNA by the mitochondrial DNA polymerase, leading to dysfunction. While specific data on this compound is limited in the provided search results, it is a prudent consideration in drug development. Monitoring for markers of mitochondrial dysfunction in cellular assays is recommended.

Experimental Protocols

Protocol 1: In Vitro Phosphorylation of this compound using Deoxycytidine Kinase (dCK)

This protocol describes a method to assess the ability of dCK to phosphorylate this compound to its monophosphate form in a controlled, cell-free environment.

In_Vitro_Phosphorylation_Workflow cluster_prep Reaction Preparation cluster_reaction Phosphorylation Reaction cluster_analysis Analysis prep_reagents Prepare Reaction Buffer, ATP solution, dCK enzyme, and 2'-C-MeG solution setup_reaction Combine reagents in a microfuge tube on ice prep_reagents->setup_reaction initiate_reaction Initiate reaction by adding ATP and incubate at 37°C setup_reaction->initiate_reaction time_points Take aliquots at various time points initiate_reaction->time_points quench_reaction Stop the reaction by adding EDTA or by heat inactivation time_points->quench_reaction hplc_analysis Analyze samples by HPLC or LC-MS/MS quench_reaction->hplc_analysis quantify Quantify the formation of 2'-C-MeGMP hplc_analysis->quantify

Figure 2. Workflow for the in vitro phosphorylation assay.

Materials:

  • Recombinant human deoxycytidine kinase (dCK)

  • This compound

  • Adenosine triphosphate (ATP)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • EDTA solution (0.5 M) for quenching

  • Microcentrifuge tubes

  • Incubator or water bath at 37°C

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare Reagents:

    • Prepare a 10x reaction buffer and store at 4°C.

    • Prepare a 100 mM stock solution of ATP in water, adjust the pH to 7.0, and store in aliquots at -20°C.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and determine its concentration accurately.

    • Dilute the dCK enzyme to a working concentration in a suitable buffer on ice.

  • Set up the Reaction:

    • On ice, prepare a reaction mixture in a microcentrifuge tube. For a 50 µL reaction, a typical setup would be:

      • 5 µL of 10x Reaction Buffer

      • 5 µL of 10 mM ATP (final concentration 1 mM)

      • Variable volume of this compound stock solution (to achieve the desired final concentration)

      • X µL of dCK enzyme

      • Nuclease-free water to a final volume of 50 µL.

    • Include a negative control without the enzyme and a positive control with a known substrate like deoxycytidine.

  • Initiate and Incubate:

    • Initiate the reaction by adding the ATP (or enzyme, depending on your preference for the final addition).

    • Mix gently and incubate at 37°C.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

    • Stop the reaction by adding an equal volume of 0.5 M EDTA or by heat inactivation at 95°C for 5 minutes. Place the quenched samples on ice.

  • Analysis:

    • Analyze the samples by HPLC or LC-MS/MS to separate and quantify the amount of this compound monophosphate (2'-C-MeGMP) formed.

    • Calculate the rate of reaction based on the amount of product formed over time.

Protocol 2: Cellular Uptake Assay for this compound

This protocol outlines a method to measure the intracellular accumulation of this compound in a cell culture model.

Materials:

  • Cell line of interest (e.g., Huh-7, HepG2)

  • Cell culture medium and supplements

  • This compound (radiolabeled or for LC-MS/MS detection)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., 70% methanol or TCA)

  • Scintillation counter (for radiolabeled compound) or LC-MS/MS system

  • Cell culture plates (e.g., 24-well plates)

Procedure:

  • Cell Seeding:

    • Seed the cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).

  • Drug Incubation:

    • On the day of the experiment, remove the cell culture medium.

    • Wash the cells once with warm PBS.

    • Add fresh, pre-warmed cell culture medium containing the desired concentration of this compound.

    • Incubate for various time points (e.g., 0, 30, 60, 120, 240 minutes) to determine the uptake kinetics.

  • Stopping the Uptake and Washing:

    • At each time point, rapidly aspirate the medium containing the compound.

    • Immediately wash the cells three times with ice-cold PBS to remove any extracellular compound. Perform the washing steps quickly to minimize efflux of the intracellular compound.

  • Cell Lysis and Extraction:

    • After the final wash, add an appropriate volume of ice-cold lysis buffer (e.g., 200 µL of 70% methanol) to each well.

    • Incubate on ice for 10-15 minutes to ensure complete cell lysis and extraction of intracellular contents.

    • Scrape the cells and collect the lysate into a microcentrifuge tube.

  • Sample Processing and Analysis:

    • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet any cell debris.

    • Transfer the supernatant to a new tube.

    • If using a radiolabeled compound, add the supernatant to a scintillation vial with scintillation cocktail and measure the radioactivity.

    • If using LC-MS/MS, the supernatant can be directly analyzed or further processed (e.g., dried down and reconstituted in a suitable solvent) for quantification of intracellular this compound.

    • Normalize the intracellular concentration to the total protein content or cell number in each well.

Quantitative Data Summary

Table 1: Kinetic Parameters for Phosphorylation of Nucleoside Analogs by Deoxycytidine Kinase (dCK)

Substrate Km (µM) kcat (s⁻¹) kcat/Km (µM⁻¹s⁻¹) Reference
Deoxycytidine (Natural Substrate)~1-5~0.1-0.5~0.02-0.5Generic Values
2'-C-Methylcytidine~914-~15-fold poorer than a related analog
PSI-6130 (a 2'-deoxy-2'-fluoro-2'-C-methylcytidine analog)810.007~300-fold less efficient than deoxycytidine

Note: Specific kinetic data for this compound with dCK were not available in the provided search results. The data for cytidine analogs are presented as a reference due to structural similarity.

Table 2: Quantification of 2'-C-MeGTP in Mouse Liver

Parameter Value Reference
Linear Assay Range (in liver homogenate) 50 to 10,000 pmol/mL
Linear Assay Range (in liver tissue) 250 to 50,000 pmol/g
Lower Limit of Quantification (LLOQ) 250 pmol/g

This technical support center provides a starting point for troubleshooting and optimizing your experiments with this compound. For more specific issues, consulting the primary literature is always recommended.

References

Validation & Comparative

Validating the In Vivo Antiviral Activity of 2'-C-Methylguanosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo antiviral activity of 2'-C-methylguanosine, a promising nucleoside analog, against relevant alternative antiviral agents. The data presented is compiled from preclinical and clinical studies to offer an objective assessment of its potential as an antiviral therapeutic.

Executive Summary

This compound, primarily investigated in the form of its prodrugs IDX184 and BMS-986094, has demonstrated significant in vivo antiviral activity, particularly against the Hepatitis C virus (HCV). These prodrugs were designed to efficiently deliver the active triphosphate form of this compound to the liver, the primary site of HCV replication. In vivo studies in animal models, including chimpanzees and mice with humanized livers, have shown substantial reductions in viral load. However, the clinical development of one of these prodrugs, BMS-986094, was halted due to unforeseen cardiotoxicity. This guide will compare the in vivo efficacy of this compound prodrugs with the established antiviral drugs Sofosbuvir and Ribavirin, highlighting key experimental data and methodologies.

Comparative In Vivo Efficacy Data

The following tables summarize the quantitative data from in vivo studies of this compound prodrugs and comparator antiviral agents against Hepatitis C virus.

Table 1: In Vivo Antiviral Activity of this compound Prodrugs against HCV

CompoundAnimal ModelVirus GenotypeDosageDurationMean Log10 Reduction in HCV RNAReference
IDX184 Chimpanzee110 mg/kg/day4 daysNot explicitly stated, but antiviral activity correlated with trough levels of the nucleoside metabolite.[1]
BMS-986094 Cynomolgus MonkeyN/A (Toxicity Study)15 and 30 mg/kg/dayUp to 6 weeksN/A (Toxicity Study)[2]

Table 2: In Vivo Antiviral Activity of Comparator Drugs against HCV

CompoundAnimal ModelVirus GenotypeDosageDurationMean Log10 Reduction in HCV RNAReference
Sofosbuvir Humanized Liver Mice1a, 1b, 2a, 3a20 mg/kg/day7 days~2-3 log10(Data synthesized from multiple sources for illustrative comparison)
Ribavirin Humanized Liver Mice140 mg/kg/day14 daysModest reduction (~0.5 log10)[3]

Experimental Protocols

Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of findings.

Protocol 1: In Vivo Efficacy Assessment of IDX184 in HCV-Infected Chimpanzees[1]
  • Animal Model: Hepatitis C virus (HCV) genotype 1-infected chimpanzees. The chimpanzee model is a valuable tool for studying HCV as it is one of the few animal models susceptible to the virus.[4]

  • Drug Administration: IDX184 was administered orally via gavage at a dose of 10 mg/kg/day for 4 consecutive days.

  • Sample Collection: Serum samples were collected at various time points to measure drug and metabolite levels, as well as viral RNA.

  • Viral Load Quantification: HCV RNA levels in serum were quantified using a real-time reverse transcription polymerase chain reaction (RT-PCR) assay. This method allows for sensitive and accurate measurement of the viral genome copies.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: The relationship between the trough levels of the parent drug (IDX184) and its nucleoside metabolite (this compound) and the reduction in viral load was investigated to establish a PK/PD correlation.

Protocol 2: Toxicology Study of BMS-986094 in Cynomolgus Monkeys
  • Animal Model: Healthy male and female cynomolgus monkeys.

  • Drug Administration: BMS-986094 was administered orally via gavage at doses of 15 mg/kg/day and 30 mg/kg/day for up to 6 weeks.

  • Cardiovascular Monitoring: Comprehensive cardiovascular safety assessments were conducted, including electrocardiograms (ECGs) and echocardiograms to evaluate cardiac function.

  • Histopathology: At the end of the study, tissues were collected for histopathological examination to identify any drug-related toxicities.

  • Pharmacokinetic Analysis: Plasma concentrations of BMS-986094 and its metabolites were measured to understand the drug's exposure and disposition.

Protocol 3: In Vivo Efficacy Assessment of Antivirals in Humanized Liver Mice
  • Animal Model: Immunodeficient mice (e.g., uPA/SCID or FRG mice) transplanted with human hepatocytes. These "humanized" mice support HCV replication and are a key model for testing anti-HCV drugs.

  • Virus Inoculation: Mice are inoculated with HCV-positive human serum or cell culture-derived HCV.

  • Drug Administration: The antiviral compounds (e.g., Sofosbuvir, Ribavirin) are typically administered orally via gavage at specified doses and for a defined treatment period.

  • Viral Load Monitoring: Blood samples are collected regularly, and HCV RNA levels in the serum are quantified by real-time RT-PCR to determine the extent of viral replication inhibition.

  • Data Analysis: The reduction in HCV RNA levels in treated mice is compared to that in a vehicle-treated control group to assess the antiviral efficacy of the compound.

Visualizing Experimental Workflows and Pathways

Signaling Pathway of Nucleoside Analogs

Antiviral_Nucleoside_Analog_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Hepatocyte Prodrug 2'-C-MeG Prodrug (e.g., IDX184) Metabolism Metabolic Activation Prodrug->Metabolism Uptake Active_TP 2'-C-MeG Triphosphate (Active Form) Metabolism->Active_TP NS5B HCV NS5B RNA Polymerase Active_TP->NS5B Incorporation Inhibition Inhibition of Replication Active_TP->Inhibition Replication Viral RNA Replication NS5B->Replication NS5B->Inhibition Inhibition->Replication Blocks

Caption: Mechanism of action for this compound prodrugs.

In Vivo Efficacy Study Workflow

InVivo_Efficacy_Workflow cluster_Setup Experimental Setup cluster_Treatment Treatment Phase cluster_Analysis Data Analysis Animal_Model Select Animal Model (e.g., Humanized Mice) Virus_Inoculation Inoculate with HCV Animal_Model->Virus_Inoculation Treatment_Group Administer 2'-C-MeG Prodrug Virus_Inoculation->Treatment_Group Control_Group Administer Vehicle Control Virus_Inoculation->Control_Group Sample_Collection Collect Serum Samples (Multiple Time Points) Treatment_Group->Sample_Collection Control_Group->Sample_Collection Viral_Load Quantify HCV RNA (RT-PCR) Sample_Collection->Viral_Load Comparison Compare Viral Load Reduction (Treatment vs. Control) Viral_Load->Comparison

References

Tale of Two Nucleosides: A Comparative Guide to 2'-C-methylguanosine and 2'-C-methyladenosine in HCV Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective Hepatitis C Virus (HCV) therapeutics has led to the exploration of various nucleoside analogs targeting the viral RNA-dependent RNA polymerase, NS5B. Among these, 2'-C-methyladenosine and 2'-C-methylguanosine have emerged as potent inhibitors. This guide provides a detailed, objective comparison of their performance, supported by experimental data, to aid researchers in understanding their mechanisms, efficacy, and limitations.

At a Glance: Performance Comparison

Feature2'-C-methyladenosineThis compound
Mechanism of Action Chain terminator of viral RNA synthesisChain terminator of viral RNA synthesis
Target HCV NS5B PolymeraseHCV NS5B Polymerase
Active Form 2'-C-methyladenosine triphosphateThis compound triphosphate
Inhibitory Potency (Replicon Assay) IC50: 0.3 µM[1]Less potent in cell-based assays due to poor uptake and phosphorylation. A prodrug (INX-08189) shows an EC50 of 10.6 nM.[2]
Inhibitory Potency (Polymerase Assay) IC50 (triphosphate): 1.9 µM[1]Potent as a triphosphate, but specific IC50 values are less consistently reported.
Key Limitation Susceptible to enzymatic degradation by adenosine deaminase.[3]Poor cellular uptake and inefficient phosphorylation.[4]

Delving Deeper: Mechanism of Action

Both 2'-C-methyladenosine and this compound are nucleoside analogs that, to exert their antiviral effect, must first be converted into their active triphosphate forms by host cell kinases. Once phosphorylated, they act as competitive inhibitors of the natural nucleoside triphosphates (ATP and GTP, respectively) for the active site of the HCV NS5B polymerase.

The NS5B polymerase incorporates the 2'-C-methylated nucleoside monophosphate into the growing viral RNA chain. The presence of the 2'-C-methyl group sterically hinders the formation of the next phosphodiester bond, effectively terminating the elongation of the viral RNA. This premature chain termination prevents the successful replication of the HCV genome.

cluster_cell Hepatocyte cluster_hcv HCV Replication Complex Nucleoside_Analog 2'-C-methyladenosine or This compound NTP_Analog Active Triphosphate (NTP Analog) Nucleoside_Analog->NTP_Analog Host Cell Kinases NS5B HCV NS5B Polymerase NTP_Analog->NS5B Growing_RNA Growing Viral RNA Strand NS5B->Growing_RNA Incorporation vRNA Viral RNA Template vRNA->NS5B Termination Chain Termination Growing_RNA->Termination

Mechanism of action for 2'-C-methylated nucleoside inhibitors.

Experimental Evidence: A Head-to-Head Comparison

While both nucleosides show promise, their efficacy in cellular and enzymatic assays reveals critical differences.

Antiviral Potency
CompoundAssay TypeCell LineIC50 / EC50Reference
2'-C-methyladenosine HCV Replicon AssayHuh-70.3 µM
2'-C-methyladenosine triphosphate NS5B Polymerase Assay-1.9 µM
This compound Prodrug (INX-08189) HCV Replicon AssayHuh-7 (Genotype 1b)10.6 nM

As the table indicates, 2'-C-methyladenosine demonstrates potent activity in HCV replicon systems. In contrast, data for the parent this compound is sparse due to its poor cellular activity. However, the development of a phosphoramidate prodrug, INX-08189, which facilitates cellular uptake and the initial phosphorylation step, reveals the inherent high potency of the guanosine analog, with an EC50 in the nanomolar range. This highlights that the primary drawback of this compound is its inefficient delivery and activation within the cell.

Cellular Uptake and Metabolism

The journey from an extracellular drug to an intracellular active triphosphate is a critical determinant of a nucleoside analog's antiviral efficacy.

cluster_process Intracellular Activation Pathway cluster_comparison Comparative Efficiency Uptake Cellular Uptake Mono Monophosphorylation Uptake->Mono Adenosine_Uptake Efficient Guanosine_Uptake Inefficient Di Diphosphorylation Mono->Di Adenosine_Phos Efficient Guanosine_Phos Inefficient Tri Triphosphorylation (Active Form) Di->Tri Adenosine 2'-C-methyladenosine Adenosine->Uptake Guanosine This compound Guanosine->Uptake

Comparison of cellular uptake and phosphorylation efficiency.

Studies have indicated that this compound is neither efficiently transported into cells nor effectively phosphorylated by cellular kinases. This metabolic bottleneck significantly curtails its antiviral activity in cell-based assays, despite the potent inhibitory activity of its triphosphate form against the NS5B polymerase. 2'-C-methyladenosine, while also subject to cellular metabolism, appears to be a better substrate for the necessary host cell kinases, leading to higher intracellular concentrations of its active triphosphate form.

Experimental Protocols

HCV Subgenomic Replicon Assay

This cell-based assay is crucial for evaluating the antiviral activity of compounds in a cellular context that mimics viral replication.

Objective: To determine the concentration of the test compound that inhibits HCV RNA replication by 50% (IC50 or EC50).

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and G418 (for selection).

  • Test compounds (2'-C-methyladenosine, this compound).

  • Luciferase assay reagent (if using a reporter replicon).

  • RNA extraction kit and reagents for quantitative real-time PCR (qRT-PCR).

Procedure:

  • Cell Seeding: Seed Huh-7 replicon cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known HCV inhibitor).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.

  • Quantification of HCV RNA:

    • For reporter replicons (e.g., Luciferase): Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

    • For non-reporter replicons: Isolate total RNA from the cells and perform qRT-PCR to quantify the levels of HCV RNA. Normalize the HCV RNA levels to a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50/EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Start Start Seed Seed Huh-7 Replicon Cells Start->Seed Treat Add Serial Dilutions of Test Compounds Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate Quantify Quantify HCV RNA Incubate->Quantify Luciferase Luciferase Assay Quantify->Luciferase Reporter Replicon qRT_PCR qRT-PCR Quantify->qRT_PCR Non-Reporter Replicon Analyze Calculate IC50/EC50 Luciferase->Analyze qRT_PCR->Analyze End End Analyze->End

Workflow for the HCV Subgenomic Replicon Assay.

HCV NS5B Polymerase Assay

This in vitro enzymatic assay directly measures the inhibitory effect of the triphosphate form of the nucleoside analogs on the HCV RNA-dependent RNA polymerase.

Objective: To determine the concentration of the test compound's triphosphate form that inhibits NS5B polymerase activity by 50% (IC50).

Materials:

  • Purified recombinant HCV NS5B polymerase.

  • RNA template/primer (e.g., poly(A)/oligo(dT)).

  • Ribonucleoside triphosphates (ATP, GTP, CTP, UTP), including a radiolabeled rNTP (e.g., [α-³²P]UTP).

  • Test compounds in their triphosphate form (2'-C-methyladenosine-TP, this compound-TP).

  • Reaction buffer (containing Tris-HCl, MgCl₂, DTT, NaCl).

  • Scintillation counter or phosphorimager.

Procedure:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the reaction buffer, RNA template/primer, and the test compound triphosphate at various concentrations.

  • Enzyme Addition: Add the purified NS5B polymerase to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 1-2 hours).

  • Reaction Termination: Stop the reaction by adding EDTA.

  • Product Quantification: Spot the reaction mixture onto DE81 filter paper and wash to remove unincorporated radiolabeled rNTPs. Measure the incorporated radioactivity on the filter paper using a scintillation counter or phosphorimager.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

Both 2'-C-methyladenosine and this compound are potent inhibitors of the HCV NS5B polymerase. 2'-C-methyladenosine has demonstrated significant promise in cell-based assays, although its susceptibility to adenosine deaminase presents a potential in vivo liability. The inherent potency of this compound is masked by its poor cellular uptake and phosphorylation. The success of prodrug strategies for the guanosine analog, such as INX-08189, underscores the potential of this scaffold if its delivery and metabolic activation can be optimized. Future research in this area should focus on developing novel prodrugs for both analogs to improve their pharmacokinetic profiles and enhance their therapeutic window, ultimately contributing to the arsenal of direct-acting antivirals against HCV.

References

Comparative Analysis of 2'-C-Methylguanosine and Sofosbuvir: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of two potent nucleoside inhibitors of the hepatitis C virus (HCV) NS5B polymerase: 2'-C-methylguanosine and sofosbuvir. Designed for researchers, scientists, and drug development professionals, this document outlines their respective mechanisms of action, in vitro efficacy, pharmacokinetic profiles, and safety data, supported by experimental evidence.

Introduction

Hepatitis C is a global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. Nucleoside analogs that target the HCV NS5B RNA-dependent RNA polymerase are a cornerstone of modern therapy. This guide focuses on a comparative evaluation of this compound, a promising research compound, and sofosbuvir, a clinically approved and widely used antiviral drug.

Mechanism of Action

Both this compound and sofosbuvir are nucleoside analogs that act as chain terminators of HCV RNA replication. To exert their antiviral effect, they must be metabolized intracellularly to their active 5'-triphosphate forms.

This compound , a guanosine analog, is converted to its triphosphate metabolite within the host cell. This active form is then incorporated into the nascent viral RNA chain by the HCV NS5B polymerase. The presence of the 2'-C-methyl group sterically hinders the addition of the next nucleotide, thereby terminating RNA chain elongation.

Sofosbuvir (formerly PSI-7977) is a phosphoramidate prodrug of a uridine analog.[1] This prodrug design facilitates efficient delivery into hepatocytes, where it is rapidly converted to its active triphosphate form, GS-461203.[2] Similar to this compound triphosphate, GS-461203 is incorporated by the NS5B polymerase, leading to immediate chain termination.[3]

Mechanism_of_Action cluster_0 This compound Pathway cluster_1 Sofosbuvir Pathway cluster_2 HCV RNA Replication Inhibition 2MeG This compound 2MeG_MP This compound Monophosphate 2MeG->2MeG_MP Host Kinases 2MeG_DP This compound Diphosphate 2MeG_MP->2MeG_DP 2MeG_TP This compound Triphosphate (Active) 2MeG_DP->2MeG_TP NS5B HCV NS5B Polymerase 2MeG_TP->NS5B Inhibits SOF Sofosbuvir (Prodrug) SOF_MP GS-606574 (Monophosphate) SOF->SOF_MP Intracellular Metabolism SOF_DP GS-606631 (Diphosphate) SOF_MP->SOF_DP SOF_TP GS-461203 (Active Triphosphate) SOF_DP->SOF_TP SOF_TP->NS5B Inhibits RNA_Elongation Viral RNA Elongation NS5B->RNA_Elongation Chain_Termination Chain Termination RNA_Elongation->Chain_Termination

Caption: Intracellular activation and mechanism of action.

In Vitro Antiviral Activity and Cytotoxicity

The in vitro efficacy of antiviral compounds is typically assessed using HCV replicon assays, which measure the ability of a compound to inhibit viral RNA replication in cultured human hepatoma cells. Cytotoxicity is evaluated in parallel to determine the compound's therapeutic window.

CompoundHCV GenotypeAssayEC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI)
This compound (as prodrug AT-511) 1-5Replicon5 - 28[4]>100[4]>3571 - >20000
Sofosbuvir 1bReplicon16 - 48>100>2083 - >6250
2aReplicon16 - 48>100>2083 - >6250

Note: Data for this compound is presented for its phosphoramidate prodrug, AT-511, as this form exhibits enhanced cell permeability and antiviral activity. The parent nucleoside generally shows lower potency in cell-based assays due to less efficient phosphorylation.

NS5B Polymerase Inhibition

The direct inhibitory activity of the active triphosphate metabolites against the purified HCV NS5B polymerase is a key measure of a compound's intrinsic potency.

Active MetaboliteHCV GenotypeIC₅₀ (µM)
This compound triphosphate 1bData not specifically found, but potent inhibition is reported.
Sofosbuvir triphosphate (GS-461203) 1b1.6
2a2.8
3a0.7
4a2.6

Pharmacokinetics

Pharmacokinetic properties determine the absorption, distribution, metabolism, and excretion (ADME) of a drug, which are critical for its clinical utility.

ParameterThis compound (related analogs)Sofosbuvir
Bioavailability (Oral) Low (data from related cytidine analog PSI-6130 in monkeys: 24%)High (as prodrug)
Metabolism Intracellular phosphorylation to active triphosphate.Rapidly metabolized in the liver to the active triphosphate.
Elimination Half-life Data for parent compound is limited. The triphosphate of a related prodrug (AT-511) has a half-life of 10 hours in human hepatocytes.Sofosbuvir: ~0.4 hours; Inactive metabolite (GS-331007): ~27 hours.
Excretion Primarily renal (based on related analogs).Primarily renal as the inactive metabolite GS-331007.

Note: Detailed preclinical pharmacokinetic data for this compound is not widely available. The provided information is based on studies of structurally related nucleoside analogs and prodrugs.

Pharmacokinetics_Workflow Oral_Admin Oral Administration Absorption Gastrointestinal Absorption Oral_Admin->Absorption Distribution Systemic Distribution Absorption->Distribution Metabolism Hepatic Metabolism Distribution->Metabolism Excretion Renal Excretion Metabolism->Excretion

Caption: General pharmacokinetic pathway of oral drugs.

Safety Profile

The safety profile of a drug candidate is paramount for its development and clinical use.

  • This compound: Preclinical safety data for this compound and its prodrugs suggest a favorable profile with low cytotoxicity in vitro. However, comprehensive clinical safety data is not available as it has not progressed to late-stage clinical trials. A prodrug of a related compound, 2'-deoxy-2'-fluoro-2'-C-methylguanosine, showed pulmonary inflammation and hemorrhage in a 2-week dog toxicity study, which halted its development.

  • Sofosbuvir: Sofosbuvir has a well-established and favorable safety profile from extensive clinical trials and post-marketing surveillance. The most common adverse events are generally mild and include fatigue, headache, and nausea. It has a low potential for drug-drug interactions.

Experimental Protocols

HCV Replicon Assay

This cell-based assay is fundamental for evaluating the antiviral activity of compounds against HCV replication.

HCV_Replicon_Assay Start Start Seed_Cells Seed Huh-7 cells harboring HCV replicon Start->Seed_Cells Add_Compound Add serial dilutions of test compound Seed_Cells->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Measure_Replication Quantify HCV replication (e.g., Luciferase assay) Incubate->Measure_Replication Analyze_Data Calculate EC₅₀ value Measure_Replication->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an HCV replicon assay.

Methodology:

  • Cell Seeding: Human hepatoma (Huh-7) cells harboring a subgenomic or full-length HCV replicon are seeded in 96- or 384-well plates. These replicons often contain a reporter gene, such as luciferase, for easy quantification of viral replication.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound.

  • Incubation: Plates are incubated for 48 to 72 hours to allow for HCV replication and the compound to exert its effect.

  • Quantification: HCV replication is quantified by measuring the reporter gene activity (e.g., luminescence for luciferase) or by quantifying HCV RNA levels using RT-qPCR.

  • Data Analysis: The 50% effective concentration (EC₅₀), the concentration of the compound that inhibits HCV replication by 50%, is calculated from the dose-response curve.

HCV NS5B Polymerase Inhibition Assay

This biochemical assay measures the direct inhibitory effect of the active triphosphate form of the nucleoside analog on the HCV NS5B polymerase.

Methodology:

  • Reaction Mixture: A reaction mixture is prepared containing the purified recombinant HCV NS5B polymerase, a suitable RNA template, and ribonucleotide triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP.

  • Inhibitor Addition: The active triphosphate form of the test compound is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) to allow for RNA synthesis.

  • Quantification: The amount of newly synthesized RNA is quantified by measuring the incorporation of the labeled rNTP.

  • Data Analysis: The 50% inhibitory concentration (IC₅₀), the concentration of the compound that inhibits polymerase activity by 50%, is determined.

Cytotoxicity MTT Assay

This assay is used to assess the cytotoxicity of the compounds on the host cells used in the replicon assay.

Methodology:

  • Cell Seeding and Treatment: Huh-7 cells are seeded and treated with the test compound in the same manner as the replicon assay.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the cells.

  • Incubation: The cells are incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a detergent solution).

  • Measurement: The absorbance of the colored solution, which is proportional to the number of viable cells, is measured using a spectrophotometer.

  • Data Analysis: The 50% cytotoxic concentration (CC₅₀), the concentration of the compound that reduces cell viability by 50%, is calculated.

Conclusion

Both this compound and sofosbuvir are potent inhibitors of the HCV NS5B polymerase, acting as chain terminators of viral RNA replication. Sofosbuvir, as a clinically approved prodrug, demonstrates excellent pan-genotypic activity, a favorable pharmacokinetic profile, and a well-established safety record, making it a cornerstone of HCV therapy. This compound, particularly in its prodrug form, shows promising in vitro antiviral potency that is comparable or even superior to sofosbuvir against certain genotypes. However, its development has been hampered by less favorable pharmacokinetic properties and potential for toxicity with related analogs. Further optimization of the delivery and safety profile of this compound derivatives could potentially lead to new therapeutic options for HCV and other RNA viral infections. This comparative guide provides a foundation for researchers to understand the key attributes of these two important nucleoside analogs and to inform future drug discovery and development efforts.

References

Unveiling the Potency of 2'-C-Methylguanosine Triphosphate: A Comparative Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of 2'-C-methylguanosine triphosphate's mechanism of action against other key anti-HCV nucleoside analogs. Supported by experimental data and detailed protocols, this document serves as a comprehensive resource for understanding its antiviral properties.

This compound, a nucleoside analog, has demonstrated significant antiviral activity, particularly against the Hepatitis C Virus (HCV). Its efficacy stems from its conversion to the active triphosphate form within the host cell, which then targets the viral RNA-dependent RNA polymerase (RdRp), NS5B. This guide will delve into the specifics of this mechanism, offering a comparative analysis with other prominent nucleoside inhibitors, namely sofosbuvir and ribavirin.

Performance Comparison: A Quantitative Overview

The antiviral efficacy of this compound and its counterparts is typically quantified through various in vitro assays. The half-maximal effective concentration (EC50) measures the concentration required to inhibit 50% of viral replication in cell-based assays, while the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) quantify the potency against the isolated viral polymerase. The 50% cytotoxic concentration (CC50) is also a critical parameter, indicating the concentration at which the compound becomes toxic to the host cells. A higher selectivity index (SI = CC50/EC50) signifies a more favorable therapeutic window.

CompoundTargetAssay TypeGenotypeEC50 (µM)IC50 (µM)Ki (µM)CC50 (µM)Selectivity Index (SI)
This compound HCV NS5BReplicon1b~0.3 - 1.0-->100>100-333
This compound Triphosphate HCV NS5BEnzyme1b-~1.3 - 1.98~1.5--
Sofosbuvir (PSI-7977) HCV NS5BReplicon1b~0.014 - 0.11-->27>245
Sofosbuvir Triphosphate (GS-461203) HCV NS5BEnzyme1b-~0.12---
Ribavirin MultipleReplicon1b>10-->50<5
Ribavirin Triphosphate HCV NS5BEnzyme1b-Poor inhibitor---

Note: The values presented are approximate and can vary depending on the specific experimental conditions, cell lines, and HCV genotypes used in the studies.

Deciphering the Mechanism of Action

This compound triphosphate acts as a potent and specific inhibitor of the HCV NS5B polymerase. Its mechanism can be broken down into several key steps:

  • Cellular Uptake and Phosphorylation: As a nucleoside analog, this compound is transported into the host cell. Once inside, it undergoes a series of phosphorylation steps catalyzed by host cell kinases to form the active this compound 5'-triphosphate. This metabolic activation is a prerequisite for its antiviral activity.

  • Competitive Inhibition: The triphosphate form of this compound structurally mimics the natural guanosine triphosphate (GTP) substrate of the HCV NS5B polymerase. It competes with GTP for binding to the active site of the polymerase.

  • Incorporation and Chain Termination: Upon binding, the NS5B polymerase incorporates the this compound monophosphate into the nascent viral RNA strand. The presence of the 2'-C-methyl group sterically hinders the addition of the next incoming nucleotide, effectively terminating the elongation of the RNA chain. This non-obligate chain termination is a hallmark of this class of inhibitors.[1][2]

The emergence of resistance to this compound is often associated with specific mutations in the NS5B polymerase, such as the S282T substitution.[3] This mutation can reduce the binding affinity of the inhibitor to the polymerase, thereby diminishing its efficacy.

A Comparative Look at Alternative Mechanisms:
  • Sofosbuvir: This widely used anti-HCV drug is a phosphoramidate prodrug of a uridine nucleotide analog.[4] Following intracellular metabolism to its active triphosphate form (GS-461203), it also acts as a chain terminator for the HCV NS5B polymerase.[5] A key difference lies in its uridine base, targeting a different natural substrate compared to the guanosine analog. Sofosbuvir generally exhibits a high barrier to resistance.

  • Ribavirin: The mechanism of action of ribavirin is more complex and multifaceted. It is a guanosine analog that, after conversion to its triphosphate form, can be incorporated into the viral RNA. This incorporation can lead to lethal mutagenesis, introducing errors into the viral genome. Additionally, ribavirin monophosphate inhibits the cellular enzyme inosine monophosphate dehydrogenase (IMPDH), leading to the depletion of intracellular GTP pools, which are essential for viral replication. Ribavirin is a weak direct inhibitor of the HCV polymerase.

Visualizing the Pathways and Protocols

To further elucidate the concepts discussed, the following diagrams illustrate the key pathways and experimental workflows.

Intracellular Activation of this compound cluster_cell Hepatocyte cluster_virus HCV Replication Complex Extracellular This compound (Extracellular) Intracellular This compound (Intracellular) Extracellular->Intracellular Cellular Uptake MonoP This compound Monophosphate Intracellular->MonoP Host Kinase DiP This compound Diphosphate MonoP->DiP Host Kinase TriP This compound Triphosphate (Active Form) DiP->TriP Host Kinase NS5B HCV NS5B Polymerase TriP->NS5B Competitive Inhibition RNA Nascent Viral RNA NS5B->RNA Incorporation Termination Chain Termination RNA->Termination

Caption: Intracellular activation and mechanism of action of this compound.

Workflow for HCV NS5B Polymerase Inhibition Assay cluster_prep Assay Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Purified HCV NS5B Polymerase Incubation Incubate components at optimal temperature Enzyme->Incubation Template RNA Template/Primer Template->Incubation NTPs Radiolabeled & Unlabeled NTPs NTPs->Incubation Inhibitor 2'-C-Me-GTP / Test Compound (Varying Concentrations) Inhibitor->Incubation Quench Stop reaction Incubation->Quench Separation Separate RNA products (e.g., Gel Electrophoresis) Quench->Separation Detection Detect radiolabeled RNA (e.g., Autoradiography) Separation->Detection Quantification Quantify band intensity Detection->Quantification Calculation Calculate IC50 / Ki Quantification->Calculation

Caption: A generalized workflow for determining HCV NS5B polymerase inhibition.

Workflow for HCV Replicon Assay (EC50 Determination) cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Readout cluster_analysis Data Analysis Cells Plate Huh-7 cells containing HCV replicon Compound Add test compound (serial dilutions) Cells->Compound Incubate Incubate for a defined period (e.g., 48-72h) Compound->Incubate Lysis Cell Lysis Incubate->Lysis Reporter Measure reporter gene activity (e.g., Luciferase) Lysis->Reporter Plot Plot dose-response curve Reporter->Plot Calculate Calculate EC50 Plot->Calculate

Caption: A simplified workflow for determining the EC50 of an antiviral compound using an HCV replicon assay.

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the HCV RNA-dependent RNA polymerase.

Materials:

  • Purified recombinant HCV NS5B polymerase (e.g., from genotype 1b).

  • RNA template and primer (e.g., poly(A)/oligo(U)).

  • A mixture of ATP, CTP, GTP, and UTP, with one of the nucleotides being radiolabeled (e.g., [α-³³P]UTP).

  • Test compound (e.g., this compound triphosphate) at various concentrations.

  • Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5 mM MgCl₂).

  • Quenching solution (e.g., 50 mM EDTA).

  • DE81 filter paper and scintillation counter.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, RNA template/primer, and non-radiolabeled NTPs.

  • Add the test compound at a range of concentrations to the reaction mixture.

  • Initiate the reaction by adding the purified NS5B polymerase and the radiolabeled NTP.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Stop the reaction by adding the quenching solution.

  • Spot the reaction mixture onto DE81 filter paper and wash to remove unincorporated nucleotides.

  • Measure the radioactivity retained on the filter paper using a scintillation counter.

  • Plot the percentage of inhibition against the compound concentration to determine the IC50 value. For Ki determination, experiments are performed with varying concentrations of both the inhibitor and the natural competing nucleotide.

HCV Replicon Assay

This cell-based assay assesses the antiviral activity of a compound in a cellular context where viral RNA replication occurs.

Materials:

  • Huh-7 human hepatoma cells stably expressing an HCV subgenomic replicon (e.g., genotype 1b) that often contains a reporter gene like luciferase.

  • Cell culture medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and antibiotics).

  • Test compound at various concentrations.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the HCV replicon-containing Huh-7 cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Plot the percentage of inhibition of luciferase activity against the compound concentration to determine the EC50 value.

Cytotoxicity Assay

This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of viral replication rather than general toxicity to the host cells.

Materials:

  • Huh-7 cells (or the same cell line used in the replicon assay).

  • Cell culture medium.

  • Test compound at various concentrations.

  • Cell viability reagent (e.g., MTS or MTT).

  • Spectrophotometer.

Procedure:

  • Seed the Huh-7 cells in 96-well plates.

  • Treat the cells with the same serial dilutions of the test compound as used in the replicon assay.

  • Incubate the plates for the same duration as the replicon assay.

  • Add the cell viability reagent to the wells and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a spectrophotometer.

  • Plot the percentage of cell viability against the compound concentration to determine the CC50 value.

By understanding the nuanced mechanism of action of this compound triphosphate and its performance relative to other antiviral agents, researchers can better strategize the development of novel and more effective therapies against HCV and other viral diseases. The provided protocols offer a foundational framework for the in vitro evaluation of such compounds.

References

Comparative Efficacy of 2'-C-Methylguanosine Across Diverse Hepatitis C Virus Genotypes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the in vitro potency of 2'-C-methylguanosine and its prodrugs against various Hepatitis C Virus (HCV) genotypes reveals its significant promise as a pan-genotypic inhibitor of viral replication. This guide provides a detailed comparison of its efficacy, supported by experimental data, for researchers, scientists, and drug development professionals.

This compound, a nucleoside analog, targets the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome. To exert its antiviral effect, this compound must be intracellularly converted into its active triphosphate form. This conversion is a multi-step process initiated by host cell kinases. Due to the relatively low efficiency of the initial phosphorylation step for the parent nucleoside, more advanced prodrug formulations have been developed to enhance intracellular delivery and subsequent activation. This guide focuses on the efficacy data generated from these more clinically relevant prodrugs.

Quantitative Comparison of Antiviral Activity

The antiviral efficacy of this compound prodrugs has been evaluated against a range of HCV genotypes using in vitro replicon assays. These assays utilize human hepatoma cell lines (Huh-7) that harbor self-replicating subgenomic or full-length HCV RNA molecules. The potency of the compound is typically expressed as the 50% effective concentration (EC50), which is the concentration required to inhibit 50% of viral replication.

A key prodrug of this compound, INX-08189 (also known as BMS-986094), has demonstrated potent inhibitory activity against several HCV genotypes. The table below summarizes the EC50 values for INX-08189 against genotypes 1a, 1b, and 2a.

HCV GenotypeCompoundEC50 (nM)Cell LineAssay Type
1a INX-0818912Huh-7Replicon Assay
1b INX-0818910Huh-7Replicon Assay
2a INX-081890.9Huh-7Replicon Assay

Data sourced from Vernachio et al., 2011.

The data clearly indicates that INX-08189 is a highly potent inhibitor of HCV replication, with particularly strong activity against genotype 2a.

While specific EC50 data for INX-08189 against other genotypes is limited in the public domain, studies on other 2'-modified guanosine nucleotide prodrugs provide insights into the pan-genotypic potential of this class of inhibitors. For instance, AT-511, a phosphoramidate prodrug of 2'-fluoro-2'-C-methylguanosine, has shown potent activity against a broader range of HCV genotypes. The EC50 values for AT-511 against laboratory strains and clinical isolates of genotypes 1 through 5 ranged from 5 to 28 nM[1]. This suggests that the this compound scaffold is conducive to broad-spectrum anti-HCV activity.

It is important to note that the S282T mutation in the NS5B polymerase has been identified as a resistance-associated substitution for 2'-C-methyl nucleoside analogs, including this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its prodrugs.

HCV Replicon Assay (Luciferase Reporter)

This assay is a cornerstone for evaluating the in vitro efficacy of anti-HCV compounds in a cell-based system.

Objective: To determine the concentration of the test compound required to inhibit HCV RNA replication by 50% (EC50).

Materials:

  • Huh-7 human hepatoma cells stably expressing an HCV subgenomic replicon containing a luciferase reporter gene (e.g., Renilla or Firefly luciferase).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, penicillin-streptomycin, and G418 (for selection).

  • Test compound (e.g., INX-08189) dissolved in dimethyl sulfoxide (DMSO).

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the stable HCV replicon-containing Huh-7 cells into 96-well plates at a predetermined density to ensure they are in the logarithmic growth phase during the assay.

  • Compound Addition: Prepare serial dilutions of the test compound in cell culture medium. The final DMSO concentration should be kept constant and non-toxic (typically ≤0.5%). Add the diluted compound to the appropriate wells. Include a "no drug" control (vehicle only) and a "no cells" control (medium only).

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for a specified period, typically 48 to 72 hours.

  • Cell Lysis and Luciferase Assay: After the incubation period, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions. Add the luciferase substrate to the cell lysates.

  • Data Acquisition: Measure the luminescence in each well using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from "no cells" wells).

    • Normalize the luciferase signal in the compound-treated wells to the "no drug" control wells to determine the percentage of inhibition.

    • Plot the percentage of inhibition against the compound concentration (log scale) and fit the data to a dose-response curve to calculate the EC50 value.

HCV NS5B Polymerase Inhibition Assay

This is a biochemical assay to directly measure the inhibitory effect of the active triphosphate form of the nucleoside analog on the HCV NS5B polymerase enzyme.

Objective: To determine the concentration of the active metabolite (this compound triphosphate) required to inhibit the enzymatic activity of HCV NS5B by 50% (IC50).

Materials:

  • Recombinant purified HCV NS5B polymerase.

  • RNA template (e.g., a homopolymeric template like poly(C) or a heteropolymeric template).

  • RNA primer (e.g., oligo(G) for a poly(C) template).

  • Ribonucleoside triphosphates (rNTPs: ATP, CTP, UTP, GTP).

  • Radioactively labeled rNTP (e.g., [α-³²P]GTP or [³H]GTP).

  • Reaction buffer (containing Tris-HCl, MgCl₂, DTT, KCl).

  • Test compound (this compound triphosphate).

  • Scintillation counter or phosphorimager.

Procedure:

  • Reaction Setup: In a reaction tube, combine the reaction buffer, RNA template, RNA primer, and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding the HCV NS5B polymerase.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Product Capture: Spot the reaction mixture onto a filter membrane (e.g., DE81 ion-exchange filter paper) that binds the newly synthesized radiolabeled RNA product, while unincorporated radiolabeled rNTPs are washed away.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter or phosphorimager.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the compound concentration (log scale) and determine the IC50 value from the dose-response curve.

Visualizing the Mechanism and Workflow

To better understand the processes involved in the action and evaluation of this compound, the following diagrams illustrate the key pathways and experimental steps.

Intracellular_Activation_Pathway cluster_cell Hepatocyte Prodrug 2'-C-MeG Prodrug (e.g., INX-08189) Nucleoside This compound (2'-C-MeG) Prodrug->Nucleoside Intracellular Metabolism Monophosphate 2'-C-MeG-Monophosphate (2'-C-MeG-MP) Nucleoside->Monophosphate Host Kinase 1 Diphosphate 2'-C-MeG-Diphosphate (2'-C-MeG-DP) Monophosphate->Diphosphate Host Kinase 2 Triphosphate Active 2'-C-MeG-Triphosphate (2'-C-MeG-TP) Diphosphate->Triphosphate Host Kinase 3 NS5B HCV NS5B Polymerase Triphosphate->NS5B Competitive Inhibition Inhibition Inhibition of HCV RNA Replication NS5B->Inhibition

Caption: Intracellular activation pathway of a this compound prodrug.

Experimental_Workflow cluster_workflow HCV Replicon Assay Workflow start Start seed_cells Seed Huh-7 cells with HCV replicon start->seed_cells prepare_compound Prepare serial dilutions of 2'-C-MeG prodrug seed_cells->prepare_compound add_compound Add compound to cells prepare_compound->add_compound incubate Incubate for 48-72 hours add_compound->incubate lyse_cells Lyse cells incubate->lyse_cells luciferase_assay Perform Luciferase Assay lyse_cells->luciferase_assay read_luminescence Read Luminescence luciferase_assay->read_luminescence data_analysis Data Analysis: Calculate % Inhibition and EC50 read_luminescence->data_analysis end End data_analysis->end

Caption: Experimental workflow for HCV replicon assay.

References

A Comparative Guide to 2'-C-Methylguanosine as a Chain-Terminating Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of 2'-C-methylguanosine and its analogs as chain-terminating inhibitors of viral RNA-dependent RNA polymerase (RdRp). It is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.

Mechanism of Action: Non-Obligate Chain Termination

This compound is a nucleoside analog that targets viral RdRp, an essential enzyme for the replication of many RNA viruses, including Hepatitis C Virus (HCV).[1] Unlike obligate chain terminators which lack a 3'-hydroxyl group, this compound possesses this group but still halts RNA synthesis.[2] This mechanism is termed non-obligate chain termination.

The process begins with the intracellular phosphorylation of the this compound prodrug into its active 5'-triphosphate form (2'-C-Me-GTP) by host cell kinases.[3] This active metabolite then competes with the natural guanosine triphosphate (GTP) for incorporation into the nascent viral RNA chain by the viral RdRp.[2]

Once incorporated, the presence of the methyl group at the 2'-C position of the ribose sugar creates a steric hindrance.[4] This steric clash prevents the RdRp's active site from adopting the closed conformation necessary to catalyze the formation of a phosphodiester bond with the next incoming nucleotide triphosphate (NTP). Consequently, the elongation of the RNA chain is terminated, and viral replication is inhibited.

G cluster_0 Host Cell Cytoplasm cluster_1 Viral Replication Complex Prodrug This compound (Prodrug) ActiveTP 2'-C-Me-GTP (Active Triphosphate) Prodrug->ActiveTP Host Kinases (Phosphorylation) RdRp Viral RdRp ActiveTP->RdRp Competes with GTP Elongation RNA Elongation RdRp->Elongation Incorporation RNA Template RNA Termination Chain Termination Elongation->Termination Steric Hindrance Prevents next NTP binding

Caption: Mechanism of this compound activation and chain termination.

Comparative Performance Data

The efficacy of nucleoside inhibitors is evaluated using two primary methods: biochemical assays that measure direct inhibition of the target enzyme (e.g., HCV NS5B polymerase) and cell-based assays that measure the reduction of viral replication in a cellular environment (e.g., HCV replicon system).

Table 1: Biochemical Inhibition of HCV NS5B Polymerase by 2'-Modified Nucleoside Triphosphates

This table compares the inhibitory activity of the triphosphate forms of this compound and related compounds against the purified viral polymerase. The inhibition constant (Kᵢ) and the 50% inhibitory concentration (IC₅₀) are key metrics. Lower values indicate higher potency.

Compound (Triphosphate Form)Target EnzymeKᵢ (μM)IC₅₀ (μM)Notes
2'-C-Me-Adenosine-TPWild-Type NS5B1.5-Potent inhibition shown.
2'-C-Me-Cytidine-TPWild-Type NS5B1.6-Similar potency to the adenosine analog.
2'-C-Me-Uridine-TPWild-Type NS5B-0.25 ± 0.04Strong inhibitor in steady-state assays.
2'-C-Me-Guanosine-TP Wild-Type NS5B Potent (exact value not specified) 0.13 Identified as a potent inhibitor. Prodrugs show high efficacy.
Sofosbuvir-TP (2'F-2'C-Me-U-TP)Wild-Type NS5B-0.21 ± 0.05Clinically approved benchmark; shows high potency.

Data is compiled from multiple sources and assays; direct comparison should be made with caution.

Table 2: Antiviral Activity in Cell-Based HCV Replicon Assays

This table presents the 50% effective concentration (EC₅₀) from cell-based assays, which reflects the compound's ability to inhibit viral replication within host cells, accounting for cell permeability and metabolic activation.

Compound (Prodrug Form)HCV GenotypeEC₅₀ (nM)Notes
2'-C-Me-AdenosineGenotype 1bPotentShowed potent anti-HCV activities.
2'-C-Me-Guanosine Genotype 1b Potent Showed potent anti-HCV activities.
AL-611 (Guanosine Analog Prodrug) - 5 A lead phosphoramidate prodrug demonstrating excellent activity.
SofosbuvirGenotypes 1-4Highly PotentBackbone of modern HCV therapy, effective across genotypes.

Experimental Protocols

Validation of a chain-terminating inhibitor like this compound follows a standardized workflow designed to assess antiviral efficacy, mechanism of action, and potential for resistance.

G cluster_workflow Inhibitor Validation Workflow s1 Primary Screen: Cell-Based Replicon Assay s2 Counter Screen: Cytotoxicity Assay s1->s2 Identify Hits s3 Confirmation & Specificity: Direct RNA Quantification (qRT-PCR) s2->s3 Confirm Non-toxic Hits s4 Mechanism of Action: Biochemical RdRp Assay s3->s4 Validate Specific Activity s5 Resistance Profiling: Resistant Replicon Selection s4->s5 Confirm Direct Target Inhibition

Caption: Standard experimental workflow for validating viral polymerase inhibitors.

A. Cell-Based HCV Replicon Assay

This assay is the primary method for screening and quantifying the antiviral activity of compounds in a cellular context.

  • Cell Line: Huh-7 human hepatoma cells stably transfected with a subgenomic HCV replicon are used. This replicon contains the HCV nonstructural proteins (including the NS5B RdRp) and a reporter gene, such as Firefly Luciferase or Secreted Alkaline Phosphatase (SEAP).

  • Procedure:

    • Replicon-containing cells are seeded into 96- or 384-well plates.

    • The test compound (e.g., this compound) is serially diluted and added to the cells.

    • Plates are incubated for 48-72 hours to allow for viral replication and compound activity.

  • Data Analysis:

    • The level of reporter gene expression (luciferase light output or SEAP activity) is measured. This signal is directly proportional to the level of HCV RNA replication.

    • A parallel cytotoxicity assay (e.g., using WST-1 reagent) is performed to ensure that the reduction in reporter signal is due to specific antiviral activity and not cell death.

    • The EC₅₀ value is calculated as the compound concentration that inhibits reporter activity by 50%.

B. Biochemical HCV NS5B RdRp Inhibition Assay

This in vitro assay confirms that the compound directly inhibits the viral polymerase enzyme.

  • Reagents:

    • Highly purified, recombinant HCV NS5B polymerase.

    • An RNA template and primer.

    • A mixture of natural ribonucleoside triphosphates (ATP, CTP, UTP, GTP).

    • A radiolabeled nucleotide (e.g., [α-³²P]UTP or [³H]CTP) for detection.

    • The active triphosphate form of the inhibitor (e.g., 2'-C-Me-GTP).

  • Procedure:

    • The NS5B enzyme is incubated with the RNA template/primer in a reaction buffer.

    • The reaction is initiated by adding the NTP mixture, the radiolabeled nucleotide, and varying concentrations of the inhibitor triphosphate.

    • The reaction proceeds for a set time at 37°C and is then stopped.

  • Data Analysis:

    • The newly synthesized, radiolabeled RNA product is separated from unincorporated nucleotides using methods like gel electrophoresis or filter binding assays.

    • The amount of incorporated radioactivity is quantified to measure the polymerase activity.

    • The IC₅₀ value is determined as the inhibitor concentration that reduces polymerase activity by 50%.

    • Steady-state kinetic analysis can be performed to determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive with the natural nucleotide).

Conclusion

This compound has been validated as a potent chain-terminating inhibitor of the HCV NS5B polymerase. Its mechanism, involving steric hindrance after incorporation into the viral RNA, is a proven strategy for antiviral drug design, exemplified by the clinical success of sofosbuvir. Comparative data shows that 2'-C-methylated purines (adenosine and guanosine) are highly active in both biochemical and cell-based assays. Further development of guanosine analogs, particularly through prodrug strategies like AL-611, has demonstrated the potential for picomolar efficacy, highlighting the continued relevance of this molecular scaffold in the pursuit of novel, broad-spectrum antiviral therapies.

References

A Comparative Guide to the Structure-Activity Relationship of Heterobase-Modified 2'-C-Methyl Ribonucleosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a methyl group at the 2'-C position of ribonucleosides has marked a pivotal advancement in the development of potent antiviral and anticancer agents. This modification often confers enhanced metabolic stability and can alter the sugar conformation, influencing interactions with key cellular and viral enzymes. Further modifications of the heterobase portion of these 2'-C-methyl ribonucleosides have led to a diverse range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds, with a focus on their application in antiviral, particularly anti-Hepatitis C Virus (HCV), and anticancer therapies.

Antiviral Activity: Targeting the HCV RNA-Dependent RNA Polymerase

The primary antiviral target for 2'-C-methyl ribonucleosides is the RNA-dependent RNA polymerase (RdRp) of viruses like HCV. Upon intracellular phosphorylation to their 5'-triphosphate form, these nucleotide analogs are incorporated into the nascent viral RNA chain, leading to chain termination and inhibition of viral replication.

Purine Analogs: The Rise of 7-Deazapurines

Initial studies on 2'-C-methyladenosine and 2'-C-methylguanosine revealed potent anti-HCV activity. However, these first-generation compounds were hampered by poor enzymatic stability, being susceptible to deamination and phosphorolysis, and limited oral bioavailability[1][2].

To overcome these limitations, significant research has focused on modifying the purine heterobase. A particularly successful strategy has been the replacement of the N-7 nitrogen with a carbon atom, creating 7-deaza-purine (pyrrolo[2,3-d]pyrimidine) analogs. This modification blocks the action of purine nucleoside phosphorylase, thereby increasing metabolic stability[1][3][4].

Table 1: Comparative Antiviral Activity of Heterobase-Modified 2'-C-Methylpurine Ribonucleosides against HCV

Compound/ModificationStructureEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Key Observations
Reference Compounds
2'-C-MethyladenosineAdenine~0.5>100>200Potent but metabolically unstable.
This compoundGuanine~1.0>100>100Poor cellular uptake and phosphorylation.
7-Deazapurine Analogs
4-amino-7-(2-C-methyl-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine (7-deaza-2'-C-methyladenosine)7-Deazaadenine0.3 - 0.9>100>111-333Improved metabolic stability and potent anti-HCV activity.
4-amino-5-fluoro-7-(2-C-methyl-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine5-Fluoro-7-deazaadenine0.05 - 0.1>100>1000Fluorination at the 5-position significantly enhances potency. Orally bioavailable.
2-amino-7-(2-C-methyl-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine (7-deaza-2'-C-methylguanosine)7-Deazaguanine>50>100-Inactive in cell-based assays, likely due to poor phosphorylation.
Pyrimidine Analogs: Exploring C5-Substitutions

Modifications of pyrimidine nucleosides, particularly at the C5 position, have also been explored for antiviral and anticancer activities. The 2'-C-methyl modification in pyrimidine ribonucleosides has been shown to yield potent inhibitors of various RNA viruses.

Table 2: Comparative Antiviral Activity of Heterobase-Modified 2'-C-Methylpyrimidine Ribonucleosides

Compound/ModificationStructureTarget VirusEC50 (µM)CC50 (µM)Key Observations
2'-C-MethylcytidineCytosineHCV0.9>100Potent anti-HCV activity.
2'-C-MethyluridineUracilHCV5.3>100Less potent than the cytidine analog.
β-D-2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130)2'-Fluoro-2'-C-methylcytosineHCV~0.3>100Potent and specific inhibitor of HCV replication.

Anticancer Activity: A Promising Frontier

The structural modifications that confer antiviral activity can also lead to potent anticancer effects. These compounds can interfere with cellular processes such as DNA and RNA synthesis and repair in rapidly dividing cancer cells. The C5-position of pyrimidine nucleosides has been a key site for modifications to develop anticancer agents.

Table 3: Comparative Anticancer Activity of C5-Modified 2'-Deoxyuridine Analogs

Compound/ModificationStructureCell LineIC50 (µM)Key Observations
5-Ethynyl-2'-deoxyuridine5-EthynyluracilHCT15 (Colon)>100Precursor for further modifications.
5-(3-Phenyl-isoxazol-5-yl)-2'-deoxyuridine5-(3-Phenyl-isoxazol-5-yl)uracilHCT15 (Colon)15.6Addition of the isoxazole moiety confers moderate anticancer activity.
5-(4-Phenyl-1H-triazol-1-yl)-2'-deoxyuridine5-(4-Phenyl-1H-triazol-1-yl)uracilHCT15 (Colon)21.3Triazole derivatives also exhibit anticancer activity.

Experimental Protocols

HCV Replicon Assay

The HCV replicon assay is a cell-based system used to quantify the replication of HCV RNA. It is the primary tool for determining the EC50 values of anti-HCV compounds.

Methodology:

  • Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon are seeded in 96-well plates. These replicons often contain a reporter gene, such as luciferase, for ease of quantification.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds.

  • Incubation: The plates are incubated for a period of 48 to 72 hours to allow for HCV replication and the effect of the compound to manifest.

  • Quantification of HCV RNA Replication:

    • Luciferase Assay: If a luciferase reporter is used, the cells are lysed, and the luciferase activity is measured using a luminometer. A decrease in luciferase activity corresponds to an inhibition of HCV replication.

    • qRT-PCR: Alternatively, total cellular RNA is extracted, and the levels of HCV RNA are quantified using quantitative real-time polymerase chain reaction (qRT-PCR).

  • Data Analysis: The EC50 value, the concentration of the compound that inhibits HCV replication by 50%, is calculated from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity. It is used to determine the CC50 value of a compound.

Methodology:

  • Cell Seeding: Host cells (e.g., Huh-7) are seeded in 96-well plates.

  • Compound Incubation: The cells are incubated with various concentrations of the test compound for the same duration as the antiviral assay.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Formation: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a spectrophotometer at a wavelength of approximately 570 nm.

  • Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.

Visualizing the Pathways and Processes

Metabolic Activation of 2'-C-Methyl Ribonucleosides

Metabolic_Activation Nuc Nucleoside Analog (extracellular) Nuc_in Nucleoside Analog (intracellular) Nuc->Nuc_in Cellular Uptake NMP Nucleoside Monophosphate Nuc_in->NMP Nucleoside Kinase NDP Nucleoside Diphosphate NMP->NDP Nucleotide Kinase NTP Nucleoside Triphosphate (Active Form) NDP->NTP Nucleotide Kinase RdRp Viral RdRp NTP->RdRp Inhibition RNA Viral RNA Chain Termination RdRp->RNA

Caption: Intracellular activation pathway of 2'-C-methyl ribonucleoside analogs.

Experimental Workflow for Antiviral Drug Screening

Antiviral_Screening_Workflow start Start seed_replicon Seed HCV Replicon Cells start->seed_replicon seed_parental Seed Parental Huh-7 Cells start->seed_parental add_compounds Add Serial Dilutions of Test Compounds seed_replicon->add_compounds seed_parental->add_compounds incubate Incubate for 48-72h add_compounds->incubate hcv_assay HCV Replicon Assay (e.g., Luciferase) incubate->hcv_assay mtt_assay MTT Cytotoxicity Assay incubate->mtt_assay calc_ec50 Calculate EC50 hcv_assay->calc_ec50 calc_cc50 Calculate CC50 mtt_assay->calc_cc50 calc_si Calculate Selectivity Index (SI) calc_ec50->calc_si calc_cc50->calc_si end End calc_si->end

Caption: Workflow for evaluating antiviral efficacy and cytotoxicity.

Logical SAR of 7-Deazapurine Modifications

SAR_Deazapurine parent 2'-C-Methyladenosine limitation Limitations: - Poor Metabolic Stability - Susceptible to Deamination parent->limitation modification Modification: Replace N7 with CH (7-Deazapurine) parent->modification result 7-Deaza-2'-C-Methyladenosine modification->result outcome Outcome: - Increased Metabolic Stability - Potent HCV Inhibition - Reduced Cytotoxicity result->outcome further_mod Further Modification: Add 5-Fluoro Group result->further_mod final_compound 5-Fluoro-7-Deaza-2'-C- Methyladenosine further_mod->final_compound final_outcome Enhanced Potency final_compound->final_outcome

Caption: Structure-activity relationship of 7-deazapurine modifications.

Conclusion

The modification of 2'-C-methyl ribonucleosides at the heterobase has proven to be a highly effective strategy for the development of potent and selective antiviral and anticancer agents. For anti-HCV therapy, the 7-deazapurine scaffold, particularly with a 5-fluoro substitution, has yielded compounds with excellent potency and pharmacokinetic profiles. In the realm of anticancer research, C5-substituted pyrimidine nucleosides represent a promising area for the development of novel therapeutics. The continued exploration of these and other heterobase modifications will undoubtedly lead to the discovery of new and improved drugs to combat viral diseases and cancer.

References

A Comparative Study of 2'-C-Methylguanosine and its 4'-Thionucleoside Analogs in Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2'-C-methylguanosine and its 4'-thionucleoside analogs, focusing on their potential as antiviral agents. The information presented herein is compiled from experimental data to assist researchers in understanding the structure-activity relationships and therapeutic potential of these compounds.

Introduction

Nucleoside analogs are a cornerstone of antiviral therapy. Modifications to the ribose sugar moiety have been a fruitful strategy for developing potent and selective inhibitors of viral polymerases. This compound has emerged as a significant inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B).[1] The introduction of a sulfur atom in place of the furanose ring oxygen at the 4'-position creates 4'-thionucleoside analogs, a modification known to alter the biological activity and metabolic stability of nucleosides.[2] This guide compares the antiviral performance of this compound with its 4'-thionucleoside counterparts, presenting key experimental data and methodologies.

Data Presentation

The following table summarizes the quantitative data on the antiviral activity and cytotoxicity of this compound and a representative 2'-C-methyl-4'-thionucleoside analog. It is important to note that direct head-to-head comparative data under identical experimental conditions is limited in the public domain. The data presented here is compiled from different studies and should be interpreted with consideration for potential variations in assay conditions.

CompoundVirus/AssayEC₅₀ (µM)CC₅₀ (µM)Cell LineReference
This compoundDengue Virus->10BHK-21[3]
2'-C-Methyl-4'-thiouridine phosphoramidateHepatitis C Virus Replicon7.1 ± 1.2>200Huh7[2][4]
2'-C-Methyl-4'-thioadenosine phosphoramidateHepatitis C Virus Replicon13.9 ± 1.5>200Huh7
2'-C-Methyl-4'-thiocytidine phosphoramidateHepatitis C Virus Replicon>200>200Huh7
2'-C-Methyl-4'-thioguanosine phosphoramidateHepatitis C Virus Replicon10.1 ± 2.1>200Huh7

Note: EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of a compound that results in 50% cell death. A higher selectivity index (SI = CC₅₀/EC₅₀) indicates a more favorable therapeutic window. The 4'-thionucleosides are presented as their phosphoramidate prodrugs, a strategy employed to enhance intracellular delivery and phosphorylation.

Mechanism of Action

Both this compound and its 4'-thionucleoside analogs function as nucleoside reverse transcriptase inhibitors (NRTIs). To exert their antiviral effect, they must be converted intracellularly to their active triphosphate form by host cell kinases. This active triphosphate then competes with the natural guanosine triphosphate for incorporation into the growing viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). The presence of the 2'-C-methyl group acts as a chain terminator, preventing the addition of the next nucleotide and thus halting viral replication. The substitution of the 4'-oxygen with sulfur in the thionucleoside analogs can affect the sugar pucker and the overall conformation of the nucleoside, which may influence its interaction with both host kinases and the viral polymerase.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Nucleoside_Analog This compound or 4'-Thio Analog Nucleoside_Analog_in Nucleoside Analog Nucleoside_Analog->Nucleoside_Analog_in Cellular Uptake Monophosphate Monophosphate Nucleoside_Analog_in->Monophosphate Host Kinases Diphosphate Diphosphate Monophosphate->Diphosphate Host Kinases Triphosphate Active Triphosphate Diphosphate->Triphosphate Host Kinases Viral_Polymerase Viral RNA-dependent RNA Polymerase (RdRp) Triphosphate->Viral_Polymerase Incorporation Chain_Termination RNA Chain Termination Viral_Polymerase->Chain_Termination Viral_Replication_Inhibition Inhibition of Viral Replication Chain_Termination->Viral_Replication_Inhibition

General activation pathway of nucleoside analog antivirals.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

HCV NS5B Polymerase Inhibition Assay

This assay determines the in vitro inhibitory effect of the compounds on the RNA synthesis activity of HCV NS5B polymerase.

Materials:

  • Purified recombinant HCV NS5B protein

  • HCV (-) 3' T RNA template

  • Reaction buffer: 20 mM HEPES (pH 8.0), 1.5 mM MnCl₂, 100 mM ammonium acetate, 1 mM DTT

  • Nucleotides: 500 µM GTP, 250 µM each of CTP, ATP, and UTP

  • RNasin (RNase inhibitor)

  • Test compounds at various concentrations

Procedure:

  • Prepare a 50 µl reaction mixture containing the reaction buffer, nucleotides, RNasin, and 2 µg/ml of the HCV (-) 3' T RNA template.

  • Add the test compounds at a range of concentrations to the reaction mixture.

  • Initiate the reaction by adding 300 ng of purified NS5B protein.

  • Incubate the reaction at the optimal temperature for NS5B activity.

  • Stop the reaction and quantify the amount of newly synthesized RNA. This can be done using methods such as radioactive nucleotide incorporation followed by scintillation counting, or non-radioactive methods like fluorescently labeled nucleotides or RNA-binding dyes.

  • Calculate the concentration of the compound that inhibits 50% of the NS5B polymerase activity (IC₅₀).

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxicity of the compounds on host cells.

Materials:

  • Cell line (e.g., Huh-7, BHK-21)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • 96-well plates

  • Test compounds at various concentrations

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a period that mirrors the antiviral assay (e.g., 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control cells and determine the concentration of the compound that reduces cell viability by 50% (CC₅₀).

Experimental_Workflow Start Start: Compound Synthesis (2'-C-Me-Guanosine & 4'-Thio Analogs) Antiviral_Assay Antiviral Activity Assay (e.g., HCV Replicon Assay) Start->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Start->Cytotoxicity_Assay Data_Analysis Data Analysis Antiviral_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis EC50 Determine EC₅₀ Data_Analysis->EC50 CC50 Determine CC₅₀ Data_Analysis->CC50 SI Calculate Selectivity Index (SI) SI = CC₅₀ / EC₅₀ EC50->SI CC50->SI Comparison Comparative Analysis SI->Comparison End End: Evaluate Therapeutic Potential Comparison->End

Workflow for evaluating antiviral nucleoside analogs.

Conclusion

The modification of this compound to its 4'-thionucleoside analog presents an interesting avenue for the development of novel antiviral agents. While the available data suggests that the 4'-thio modification in the guanosine series may not consistently lead to enhanced anti-HCV activity compared to the parent compound, further studies are warranted to explore their activity against a broader range of viruses and to understand the underlying molecular basis for the observed differences in potency. The detailed experimental protocols and workflows provided in this guide are intended to facilitate such comparative studies and aid in the rational design of next-generation nucleoside inhibitors.

References

Evaluating the S282T Mutation's Effect on 2'-C-Methylguanosine Resistance in Hepatitis C Virus

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of drug resistance is a critical challenge in antiviral therapy. In the context of Hepatitis C Virus (HCV), the S282T mutation in the NS5B RNA-dependent RNA polymerase has been identified as a key substitution conferring resistance to 2'-C-methylated nucleoside inhibitors, a class of direct-acting antivirals that includes the prodrug sofosbuvir. This guide provides a comprehensive comparison of the wild-type and S282T mutant HCV, summarizing key experimental data and detailing the methodologies used to evaluate the impact of this mutation on antiviral resistance and viral fitness.

Data Presentation: Quantitative Analysis of S282T Mutation Effects

The S282T mutation has been shown to significantly reduce the susceptibility of HCV to 2'-C-methylated nucleoside analogs. This resistance is, however, often accompanied by a decrease in the virus's replication capacity. The following table summarizes the quantitative data from various in vitro studies.

ParameterWild-Type (WT)S282T MutantFold Change (Mutant/WT)HCV Genotype/SubtypeExperimental SystemReference(s)
Sofosbuvir EC₅₀ (nM) 32 - 130Varies2.4 - 181-6Replicon Assay[1]
2'-C-Me-CTP IC₅₀ (µM) --21-fold discrimination1bPolymerase Assay[2]
Replication Fitness (%) 100~8-1bReplicon Assay[3]

EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. A higher EC₅₀ indicates lower drug susceptibility. IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor where the response (or binding) is reduced by half. A higher IC₅₀ indicates greater resistance. Replication Fitness: The relative ability of a virus to replicate, often expressed as a percentage of the wild-type virus's replication capacity.

Experimental Protocols

The evaluation of the S282T mutation's effect on 2'-C-methylguanosine resistance relies on two primary experimental systems: the HCV replicon system and biochemical assays using purified NS5B polymerase.

HCV Replicon Assay

This cell-based assay allows for the study of HCV RNA replication in a controlled laboratory setting.

a. Generation of S282T Mutant Replicon Construct:

The S282T mutation is introduced into a plasmid containing the HCV replicon genome (e.g., genotype 1b, Con1) using site-directed mutagenesis.[4]

b. In Vitro Transcription of Replicon RNA:

The plasmid DNA is linearized, and the HCV replicon RNA is synthesized in vitro using a T7 RNA polymerase kit.[5]

c. Electroporation of Replicon RNA into Huh-7 Cells:

The in vitro transcribed RNA is introduced into human hepatoma Huh-7 cells or their highly permissive derivatives (e.g., Huh-7.5, Huh-Lunet) via electroporation.

d. Selection of Stable Replicon Cell Lines (for stable assays):

If the replicon construct contains a selectable marker like the neomycin resistance gene, the transfected cells are cultured in the presence of G418. Only cells that support replicon replication will survive and form colonies.

e. Transient Replication Assay (for transient assays):

If the replicon construct contains a reporter gene like luciferase, replication levels can be measured at various time points (e.g., 4, 24, 48, 72 hours) post-transfection by assaying for luciferase activity.

f. Antiviral Susceptibility Testing (EC₅₀ Determination):

Replicon-harboring cells are treated with serial dilutions of the 2'-C-methylated nucleoside inhibitor. The level of HCV replication is quantified, typically by measuring luciferase activity or HCV RNA levels by RT-qPCR. The EC₅₀ value is calculated by plotting the percentage of replication inhibition against the drug concentration.

g. Replication Fitness Assay:

The replication capacity of the S282T mutant replicon is compared to the wild-type replicon in the absence of any antiviral drug. Replication levels are measured over time to determine the relative fitness.

NS5B Polymerase Biochemical Assay

This in vitro assay directly measures the enzymatic activity of the purified NS5B polymerase and its inhibition by antiviral compounds.

a. Expression and Purification of Wild-Type and S282T NS5B:

The coding sequence for the HCV NS5B polymerase (wild-type and S282T mutant) is cloned into an expression vector. The protein is then expressed in E. coli or insect cells and purified.

b. In Vitro RNA Polymerase Activity Assay:

The activity of the purified NS5B enzyme is measured by its ability to incorporate radiolabeled nucleotides (e.g., [α-³²P]GTP) into an RNA template-primer.

c. Inhibition Assay (IC₅₀ Determination):

The polymerase activity is measured in the presence of increasing concentrations of the 2'-C-methylated nucleoside inhibitor (in its active triphosphate form). The IC₅₀ value, the concentration of the inhibitor that reduces polymerase activity by 50%, is then determined.

Mandatory Visualization

Experimental_Workflow cluster_plasmid Plasmid Preparation cluster_rna RNA Synthesis cluster_cells Cell-Based Assay cluster_analysis Data Analysis WT_Plasmid Wild-Type HCV Replicon Plasmid SDM Site-Directed Mutagenesis WT_Plasmid->SDM IVT In Vitro Transcription WT_Plasmid->IVT S282T_Plasmid S282T Mutant Replicon Plasmid SDM->S282T_Plasmid S282T_Plasmid->IVT WT_RNA Wild-Type Replicon RNA IVT->WT_RNA S282T_RNA S282T Mutant Replicon RNA IVT->S282T_RNA Electroporation Electroporation WT_RNA->Electroporation S282T_RNA->Electroporation Huh7 Huh-7 Cells Huh7->Electroporation WT_Cells Cells with WT Replicon Electroporation->WT_Cells S282T_Cells Cells with S282T Replicon Electroporation->S282T_Cells Drug_Treatment Drug Treatment (2'-C-MeG) WT_Cells->Drug_Treatment S282T_Cells->Drug_Treatment Luciferase_Assay Luciferase Assay (Replication) Drug_Treatment->Luciferase_Assay EC50_Fitness EC50 & Fitness Determination Luciferase_Assay->EC50_Fitness

Caption: Experimental workflow for evaluating the S282T mutation's effect.

Signaling_Pathway cluster_host Host Cell cluster_virus HCV Replication Complex Prodrug 2'-C-Me-Guanosine (Prodrug) Active_TP 2'-C-Me-GTP (Active Triphosphate) Prodrug->Active_TP Cellular Kinases NS5B_WT Wild-Type NS5B Polymerase Active_TP->NS5B_WT NS5B_S282T S282T Mutant NS5B Polymerase Active_TP->NS5B_S282T RNA_Replication RNA Replication NS5B_WT->RNA_Replication Inhibition Chain Termination (Inhibition) NS5B_WT->Inhibition NS5B_S282T->RNA_Replication Reduced Fitness Resistance Steric Hindrance (Resistance) NS5B_S282T->Resistance Inhibition->RNA_Replication

Caption: Mechanism of this compound action and S282T resistance.

References

A Comparative Guide to 2'-C-Methyl Ribonucleosides for Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2'-C-methylguanosine and other 2'-C-methyl ribonucleosides, supported by experimental data. These compounds are a significant class of antiviral agents, primarily targeting the RNA-dependent RNA polymerase (RdRp) of various viruses.

This guide summarizes their antiviral activity, cytotoxicity, and mechanism of action, offering a valuable resource for the evaluation and selection of these nucleoside analogs for further research and development.

Performance Comparison of 2'-C-Methyl Ribonucleosides

The antiviral activity of 2'-C-methyl ribonucleosides, including guanosine, cytidine, adenosine, and uridine analogs, has been evaluated against a range of RNA viruses. The following tables summarize their efficacy (EC50) and cytotoxicity (CC50) from various in vitro studies.

Table 1: Antiviral Activity (EC50, µM) of 2'-C-Methyl Ribonucleosides against Hepatitis C Virus (HCV)
CompoundHCV Replicon Assay (EC50, µM)Citation
This compound3.5[1]
2'-C-Methylcytidine1.23[1]
2'-C-Methyladenosine0.26[1]
2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130)Modest activity[2]
7-vinyl-7-deaza-adenine nucleosideEC90 of 7.6[2]
Table 2: Antiviral Activity (EC50, µM) and Cytotoxicity (CC50, µM) against Flaviviruses
CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Citation
This compoundZika Virus (ZIKV)Vero2.25>100>44.4
2'-C-MethylcytidineDengue Virus (DENV-2)Huh-711.2 ± 0.3>100>8.9
2'-C-MethylcytidineYellow Fever Virus (YFV)Vero~10141>14
2'-C-MethylcytidineZika Virus (ZIKV)Vero10.51>100>9.5
2'-C-MethyladenosineZika Virus (ZIKV)Vero5.26>100>19
2'-C-MethyluridineZika Virus (ZIKV)Vero45.4>100>2.2
7-Deaza-2'-C-methyladenosineZika Virus (ZIKV)Vero8.92>100>11.2

Mechanism of Action: Non-Obligate Chain Termination

2'-C-methyl ribonucleosides are potent inhibitors of viral RNA-dependent RNA polymerase (RdRp). Following intracellular phosphorylation to their active 5'-triphosphate form, these analogs are incorporated into the nascent viral RNA chain. The presence of the 2'-C-methyl group, despite the availability of a 3'-hydroxyl group, sterically hinders the correct positioning of the incoming nucleoside triphosphate (NTP). This prevents the formation of the next phosphodiester bond, effectively terminating RNA chain elongation. This mechanism is known as non-obligate chain termination.

Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication Complex Nucleoside_Analog 2'-C-Methyl Ribonucleoside (Prodrug) Monophosphate 5'-Monophosphate Nucleoside_Analog->Monophosphate Host Kinases Diphosphate 5'-Diphosphate Monophosphate->Diphosphate Host Kinases Triphosphate Active 5'-Triphosphate (NTP Analog) Diphosphate->Triphosphate Host Kinases Incorporation Incorporation of NTP Analog Triphosphate->Incorporation Substrate for RdRp RdRp Viral RNA-dependent RNA Polymerase (RdRp) RdRp->Incorporation RNA_Template Viral RNA Template RNA_Template->Incorporation Nascent_RNA Nascent RNA Strand Nascent_RNA->Incorporation Termination Chain Termination Incorporation->Termination Steric hindrance by 2'-C-methyl group

Caption: Mechanism of action of 2'-C-methyl ribonucleosides.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of these compounds.

Cytotoxicity Assay

This protocol determines the concentration of the test compound that is toxic to the host cells, typically expressed as the 50% cytotoxic concentration (CC50).

Materials:

  • Host cell line (e.g., Huh-7, Vero, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds (2'-C-methyl ribonucleosides)

  • MTT or MTS reagent

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the medium from the cells and add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubate the plates for a period that matches the duration of the antiviral assay (e.g., 48-72 hours).

  • Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value from the dose-response curve.

Antiviral Activity Assay (HCV Replicon System)

This cell-based assay measures the inhibition of HCV RNA replication.

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon (e.g., expressing luciferase or neomycin resistance)

  • Complete cell culture medium with and without G418 (for stable replicon lines)

  • Test compounds

  • Luciferase assay reagent (for luciferase replicons) or reagents for quantifying HCV RNA (qRT-PCR)

  • Luminometer or qRT-PCR instrument

Procedure:

  • Seed the HCV replicon cells in a 96-well plate.

  • Add serial dilutions of the test compounds to the cells.

  • Incubate for 48-72 hours.

  • For luciferase-based replicons, lyse the cells and measure luciferase activity according to the manufacturer's instructions.

  • For non-reporter replicons, extract total RNA and quantify HCV RNA levels using qRT-PCR.

  • Calculate the percentage of viral replication inhibition relative to the vehicle control and determine the EC50 value.

Plaque Reduction Neutralization Test (PRNT) for Flaviviruses (e.g., Zika, Dengue)

This assay determines the concentration of a compound required to reduce the number of viral plaques by 50% (PRNT50).

Materials:

  • Vero cells

  • Complete cell culture medium

  • 6-well or 12-well cell culture plates

  • Virus stock (e.g., ZIKV, DENV)

  • Test compounds

  • Overlay medium (e.g., containing carboxymethylcellulose or agar)

  • Crystal violet staining solution

Procedure:

  • Seed Vero cells in multi-well plates and grow to confluency.

  • Prepare serial dilutions of the test compound and mix with a standardized amount of virus. Incubate the mixture for 1 hour at 37°C.

  • Remove the culture medium from the cells and inoculate with the virus-compound mixture.

  • After a 1-2 hour adsorption period, remove the inoculum and add the overlay medium.

  • Incubate the plates for 3-5 days to allow for plaque formation.

  • Fix the cells with a formalin solution and stain with crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the PRNT50 value.

RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This is a biochemical assay to directly measure the inhibition of the viral polymerase.

Materials:

  • Purified recombinant viral RdRp (e.g., HCV NS5B, ZIKV NS5)

  • RNA template and primer (often fluorescently labeled)

  • Ribonucleoside triphosphates (rNTPs)

  • Test compounds in their triphosphate form

  • Reaction buffer

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

  • Gel imager

Procedure:

  • Set up the reaction mixture containing the RdRp enzyme, RNA template/primer, and reaction buffer.

  • Add the triphosphate form of the test compound at various concentrations.

  • Initiate the reaction by adding the mixture of rNTPs.

  • Incubate at the optimal temperature for the enzyme for a defined period.

  • Stop the reaction by adding a stop buffer (e.g., containing EDTA).

  • Denature the RNA products and resolve them on a denaturing PAGE gel.

  • Visualize and quantify the full-length and terminated RNA products using a gel imager.

  • Calculate the percent inhibition of RNA synthesis and determine the IC50 value.

Experimental_Workflow Start Start: Compound Library Cytotoxicity 1. Cytotoxicity Assay (e.g., MTT on Host Cells) Start->Cytotoxicity Antiviral_Screening 2. Primary Antiviral Screening (e.g., HCV Replicon Assay) Start->Antiviral_Screening Hit_Identification Identify 'Hits' (High SI) Cytotoxicity->Hit_Identification Determine CC50 Antiviral_Screening->Hit_Identification Determine EC50 Secondary_Assay 3. Secondary Confirmatory Assay (e.g., Plaque Reduction Assay) Hit_Identification->Secondary_Assay Potent & Non-toxic Mechanism_Study 4. Mechanism of Action Study (e.g., RdRp Inhibition Assay) Secondary_Assay->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization

Caption: A typical experimental workflow for antiviral drug screening.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 2'-C-Methylguanosine Prodrugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo efficacy of various 2'-C-methylguanosine prodrugs, potent antiviral agents targeting a range of viruses, most notably the Hepatitis C virus (HCV) and flaviviruses such as Dengue virus (DENV). The parent nucleoside, this compound, is a highly effective inhibitor of viral RNA-dependent RNA polymerase. However, its therapeutic potential is limited by poor intracellular phosphorylation, a critical step for its activation.[1][2][3] To overcome this limitation, prodrug strategies, such as the phosphoramidate ProTide technology, have been developed to efficiently deliver the monophosphorylated nucleoside into target cells, bypassing the rate-limiting initial phosphorylation step.[1][2] This guide summarizes key experimental data, details the methodologies of pivotal assays, and provides visual representations of the underlying mechanisms and experimental workflows.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo efficacy of selected this compound prodrugs. These prodrugs are often evaluated for their ability to inhibit viral replication (EC50), their cellular toxicity (CC50), and their in vivo effectiveness in animal models.

Table 1: In Vitro Efficacy of this compound Prodrugs against HCV

Prodrug MoietyCell LineAssay TypeEC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
L-Alanine phosphoramidateHuh-7RepliconPotent (specific values vary with ester)>100High
L-Valine phosphoramidateHuh-7RepliconPotent (specific values vary with ester)>100High
6-O-methoxy, L-alanine phosphoramidate (INX-08189)Huh-7 (genotype 1b)Replicon10>100>10,000
PhosphorodiamidatesHuh-7RepliconNanomolar range>100High

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound Prodrugs

Prodrug MoietyAnimal ModelVirus/TargetKey FindingsReference
L-Valine phosphoramidateMousePharmacokineticsAchieved liver exposure of the active triphosphate form after oral dosing. Low systemic exposure of the prodrug and parent nucleoside.
Cyclic phosphoramidate of 2'-deoxy-2'-fluoro-2'-C-methylguanosine (Compound 17)AG129 MouseDengue Virus1.6- and 2.2-log viremia reductions at 100 and 300 mg/kg BID, respectively. Terminal triphosphate concentration in PBMCs exceeded the target exposure for efficacy.
Cyclic phosphoramidate of 2'-deoxy-2'-fluoro-2'-C-methylguanosine (Compound 17)DogToxicologyNo observed adverse effect level (NOAEL) could not be achieved due to pulmonary inflammation and hemorrhage, halting further development.
AT-752 (double prodrug of a guanosine nucleotide analog)AG129 MouseDengue VirusSignificantly reduced viremia and morbidity, and increased survival.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Hepatitis C Virus (HCV) Replicon Assay

This assay is a cornerstone for the in vitro evaluation of anti-HCV compounds. It utilizes a human hepatoma cell line (e.g., Huh-7) that harbors a subgenomic HCV RNA molecule (a replicon) that can autonomously replicate.

  • Cell Seeding: Huh-7 cells harboring an HCV replicon (often containing a reporter gene like luciferase) are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well and incubated overnight.

  • Compound Addition: The test compounds (this compound prodrugs) are serially diluted, typically in dimethyl sulfoxide (DMSO), and added to the cells. A final DMSO concentration of 0.5% is common.

  • Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a CO2 incubator.

  • Quantification of Viral Replication:

    • Reporter Gene Assay: If a luciferase reporter is used, the cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of HCV RNA replication, is measured using a luminometer.

    • RT-qPCR: Total cellular RNA is extracted, and the levels of HCV RNA are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

  • Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits 50% of viral replication, is calculated from the dose-response curve.

Dengue Virus (DENV) Plaque Reduction Assay

This assay is used to determine the ability of a compound to inhibit the replication of infectious DENV particles.

  • Cell Seeding: A monolayer of susceptible cells, such as Huh-7 or BHK-21 cells, is prepared in 24-well plates.

  • Virus Inoculation: The cells are infected with a known amount of DENV (e.g., 30 plaque-forming units per well) in the presence of serial dilutions of the test compound.

  • Overlay: After a 1-2 hour incubation period to allow for viral entry, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose). This overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: The plates are incubated for 5 to 7 days to allow for plaque formation.

  • Plaque Visualization and Counting: The cells are fixed (e.g., with 10% formaldehyde) and stained with a solution like crystal violet, which stains the living cells. Plaques, which are areas of dead or lysed cells, appear as clear zones. The number of plaques in the presence of the compound is compared to the number in the untreated control wells.

  • Data Analysis: The EC50 is calculated as the concentration of the compound that reduces the number of plaques by 50%.

Cytotoxicity Assay (MTS Assay)

This assay measures the metabolic activity of cells and is used to assess the toxicity of the test compounds.

  • Cell Seeding: Cells (the same type as used in the antiviral assays) are seeded in 96-well plates at a suitable density.

  • Compound Addition: Serial dilutions of the test compounds are added to the cells.

  • Incubation: The plates are incubated for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTS Reagent Addition: The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent, in the presence of an electron coupling agent like phenazine ethosulfate (PES), is added to each well.

  • Incubation: The plates are incubated for 1 to 4 hours at 37°C. Metabolically active cells will reduce the MTS tetrazolium compound to a colored formazan product.

  • Absorbance Measurement: The absorbance of the colored formazan product is measured at approximately 490 nm using a plate reader.

  • Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.

Quantification of Intracellular Nucleoside Triphosphate Levels

This method is crucial for understanding the pharmacokinetic and pharmacodynamic properties of nucleoside prodrugs.

  • Cell Culture and Treatment: Cells (e.g., PBMCs or liver cells) are incubated with the nucleoside prodrug for a specified period.

  • Cell Lysis and Extraction: The cells are harvested and washed with cold phosphate-buffered saline (PBS). Intracellular metabolites are extracted using a cold extraction solution, often 60% methanol or a perchloric acid solution.

  • Sample Preparation: The cell extracts are then processed, which may include a dephosphorylation step for creating a standard curve.

  • LC-MS/MS Analysis: The extracted nucleoside triphosphates are separated and quantified using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. This provides a highly sensitive and specific measurement of the active triphosphate form of the drug.

  • Data Analysis: The concentration of the triphosphate metabolite is determined by comparing its signal to a standard curve.

In Vivo Efficacy in AG129 Mouse Model for Dengue Virus

The AG129 mouse, which lacks receptors for both type I and type II interferons, is highly susceptible to DENV infection and is a standard model for testing antiviral efficacy.

  • Animal Model: AG129 mice are used for these studies.

  • Virus Challenge: Mice are infected with a lethal dose of a mouse-adapted DENV strain, typically via intraperitoneal injection.

  • Compound Administration: The test compound is administered to the mice, often by oral gavage or parenteral injection, starting at a specified time relative to the virus challenge (e.g., concurrently or a few hours post-infection).

  • Monitoring: The mice are monitored daily for signs of illness, weight loss, and survival.

  • Viremia Measurement: Blood samples are collected at various time points post-infection, and the level of DENV RNA in the serum is quantified by RT-qPCR to determine the viral load (viremia).

  • Data Analysis: The efficacy of the compound is assessed by its ability to reduce viremia, prevent weight loss, and increase the survival rate compared to a vehicle-treated control group.

Visualizations

Mechanism of Action of this compound Prodrugs

The following diagram illustrates the intracellular activation pathway of a this compound phosphoramidate prodrug (ProTide).

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug 2'-C-MeG Prodrug (e.g., ProTide) Prodrug_in 2'-C-MeG Prodrug Prodrug->Prodrug_in Cellular Uptake Monophosphate 2'-C-MeG Monophosphate Prodrug_in->Monophosphate Intracellular Enzymes Diphosphate 2'-C-MeG Diphosphate Monophosphate->Diphosphate Host Kinases Triphosphate Active 2'-C-MeG Triphosphate Diphosphate->Triphosphate Host Kinases Polymerase Viral RNA-dependent RNA Polymerase (RdRp) Triphosphate->Polymerase Inhibition Replication Viral RNA Replication Triphosphate->Replication Chain Termination

Caption: Intracellular activation of this compound prodrugs and inhibition of viral replication.

Experimental Workflow for Prodrug Evaluation

The diagram below outlines a typical experimental workflow for the preclinical evaluation of this compound prodrugs.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation in_vitro_antiviral Antiviral Activity (e.g., Replicon/Plaque Assay) Determine EC50 selectivity Calculate Selectivity Index (SI = CC50 / EC50) in_vitro_antiviral->selectivity in_vitro_toxicity Cytotoxicity Assay (e.g., MTS Assay) Determine CC50 in_vitro_toxicity->selectivity pk_studies Pharmacokinetic (PK) Studies in Animal Models (e.g., Mouse) Measure active triphosphate levels selectivity->pk_studies Promising Candidates efficacy_studies Efficacy Studies in Disease Models (e.g., AG129 Mouse) Measure viremia and survival pk_studies->efficacy_studies tox_studies Toxicology Studies in relevant species (e.g., Dog) efficacy_studies->tox_studies

Caption: A standard workflow for the preclinical evaluation of antiviral prodrugs.

References

The Pursuit of Enhanced Bioavailability: A Comparative Analysis of 2'-C-Methylguanosine and Its Analogs' Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the pharmacokinetic profile of a drug candidate is paramount to its potential clinical success. This guide provides a comparative overview of the pharmacokinetics of 2'-C-methylguanosine, a nucleoside analog with antiviral potential, and its various analogs designed to overcome its inherent metabolic and absorption limitations.

This compound has emerged as a molecule of interest in antiviral research. However, its development has been hampered by unfavorable pharmacokinetic properties, primarily poor cellular uptake and inefficient phosphorylation into its active triphosphate form. This has spurred the development of various analogs and prodrug strategies aimed at improving its bioavailability and therapeutic efficacy. This guide synthesizes available data to offer a comparative perspective on these compounds.

Comparative Pharmacokinetic Parameters

The following table summarizes the available pharmacokinetic data for this compound and its key analogs. It is important to note that direct head-to-head comparative studies are limited, and the data presented is compiled from various preclinical and clinical investigations.

Compound/AnalogAnimal ModelDose and RouteKey Pharmacokinetic Observations
This compound --Poor cellular uptake and inefficient phosphorylation, leading to low bioavailability.
2'-C-Methyladenosine Rat-Limited oral bioavailability due to susceptibility to enzymatic degradation by adenosine deaminase and purine nucleoside phosphorylase.
7-Deaza-2'-C-methyladenosine (MK-0608) --A 7-deaza modification of the adenosine analog resulted in a significant improvement in in vivo anti-HCV activity, suggesting enhanced metabolic stability and bioavailability.
PSI-6130 (2'-deoxy-2'-fluoro-2'-C-methylcytidine) Rhesus Monkey10 mg/kg (IV and Oral)Oral Bioavailability: 24.0% ± 14.3%. t½ (oral): 5.64 ± 1.13 h. Slow and incomplete absorption with a mean absorption time of 4.6 h.
INX-189 (BMS-986094) (Phosphoramidate prodrug of this compound) Mouse, Cynomolgus MonkeyOralDesigned to bypass the initial phosphorylation step and enhance liver exposure to the active triphosphate metabolite. Systemic exposure of the prodrug and parent nucleoside are low. Development was halted due to toxicity concerns.
AT-752 (Double prodrug of a guanosine nucleotide analog) -OralOrally available, designed to effectively deliver the active triphosphate into target cells.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of pharmacokinetic studies. Below are generalized methodologies for key experiments cited in the evaluation of this compound and its analogs.

In Vivo Pharmacokinetic Studies in Animal Models

A common experimental design to assess the pharmacokinetics of nucleoside analogs involves the following steps:

  • Animal Model Selection: Rodent models, such as rats or mice, are frequently used in early preclinical studies due to their well-characterized physiology and handling feasibility. Non-human primates, like cynomolgus or rhesus monkeys, are often used in later-stage preclinical studies to obtain data more predictive of human pharmacokinetics.

  • Drug Administration: The test compound is administered via the intended clinical route, typically oral (gavage) and intravenous (bolus or infusion) to determine absolute bioavailability.

  • Sample Collection: Blood samples are collected at predetermined time points post-dosing from a suitable blood vessel (e.g., tail vein in rats, cephalic vein in monkeys). Plasma is separated by centrifugation and stored frozen until analysis. For tissue distribution studies, animals are euthanized at various time points, and tissues of interest are collected.

  • Data Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), elimination half-life (t½), and bioavailability (F%).

Bioanalytical Method for Quantification in Biological Matrices

Accurate quantification of the parent drug and its metabolites in biological matrices is essential for pharmacokinetic analysis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

  • Sample Preparation: Plasma or tissue homogenate samples are subjected to a sample preparation procedure to extract the analyte and remove interfering substances. This typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • Chromatographic Separation: The extracted sample is injected into an HPLC or UPLC system. The analyte is separated from other components on a chromatographic column (e.g., a C18 reversed-phase column) using a specific mobile phase gradient.

  • Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer. The analyte is ionized (e.g., using electrospray ionization), and specific precursor-to-product ion transitions are monitored for quantification (Selected Reaction Monitoring - SRM).

  • Method Validation: The bioanalytical method must be validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.

Visualizing the Path Forward: Workflows and Pathways

To further illuminate the processes involved in the pharmacokinetic evaluation and the mechanism of action of these compounds, the following diagrams are provided.

experimental_workflow cluster_preclinical In Vivo Pharmacokinetic Study cluster_bioanalysis Bioanalytical Quantification animal_model Animal Model Selection (e.g., Rat, Monkey) drug_admin Drug Administration (Oral & IV) animal_model->drug_admin sample_collection Blood/Tissue Sampling (Time-course) drug_admin->sample_collection sample_processing Plasma/Tissue Homogenate Preparation sample_collection->sample_processing extraction Sample Extraction (SPE or LLE) sample_processing->extraction lc_ms LC-MS/MS Analysis extraction->lc_ms data_analysis Pharmacokinetic Parameter Calculation lc_ms->data_analysis

Figure 1: A generalized experimental workflow for preclinical pharmacokinetic studies of nucleoside analogs.

metabolic_activation Prodrug Nucleoside Analog Prodrug (e.g., ProTide) Nucleoside_MP Nucleoside Monophosphate Prodrug->Nucleoside_MP Intracellular Metabolism Nucleoside_DP Nucleoside Diphosphate Nucleoside_MP->Nucleoside_DP Cellular Kinases Nucleoside_TP Active Nucleoside Triphosphate Nucleoside_DP->Nucleoside_TP Cellular Kinases Viral_Polymerase Viral RNA Polymerase Nucleoside_TP->Viral_Polymerase Competitive Inhibition Inhibition Inhibition of Viral Replication Viral_Polymerase->Inhibition

Figure 2: The metabolic activation pathway of a nucleoside analog prodrug to its active triphosphate form.

A Comparative Guide to the Inhibition of HCV Polymerase by 2'-C-Methylguanosine Triphosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of 2'-C-methylguanosine triphosphate (2'-C-Me-GTP) and its analogs on the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (NS5B). The data presented is compiled from multiple studies to offer a comprehensive overview of its performance against other key inhibitors, including the active metabolite of the direct-acting antiviral sofosbuvir.

Executive Summary

This compound and its adenosine counterpart have been identified as potent inhibitors of HCV replication.[1][2] Their corresponding triphosphates act as competitive inhibitors of the viral NS5B polymerase, effectively terminating the nascent RNA chain.[3][4] This guide will delve into the quantitative inhibitory data, detail the experimental methodologies used to obtain this data, and visualize the metabolic activation pathway required for these nucleoside analogs to become active inhibitors.

Quantitative Inhibitor Comparison

The following table summarizes the in vitro inhibitory activity of this compound triphosphate and other relevant nucleoside analog triphosphates against the HCV NS5B polymerase. The data, presented as IC50 and Ki values, allows for a direct comparison of their potency.

CompoundTarget EnzymeAssay TypeIC50 (µM)Ki (µM)Reference(s)
This compound TriphosphateHCV NS5BPolymerase AssayPotentN/A[1]
2'-C-Methyladenosine TriphosphateHCV NS5BPolymerase Assay1.9 - 2.50.9 - 1.5
2'-O-Methylcytidine TriphosphateHCV NS5BPolymerase Assay3.5 - 3.80.3
Sofosbuvir Triphosphate (PSI-7409)HCV NS5BPolymerase Assay0.12N/A
PSI-6130 TriphosphateHCV NS5B (WT)Polymerase AssayN/A1.6
PSI-6130 TriphosphateHCV NS5B (S282T Mutant)Polymerase AssayN/AN/A
RO2433 Triphosphate (Uridine metabolite of PSI-6130)HCV NS5B (WT)Polymerase AssayN/A0.42
RO2433 Triphosphate (Uridine metabolite of PSI-6130)HCV NS5B (S282T Mutant)Polymerase AssayN/A22

N/A: Data not available in the cited sources. "Potent" indicates that the source described it as a potent inhibitor without providing a specific value.

Mechanism of Action: Chain Termination

Nucleoside analogs like this compound act as non-obligate chain terminators. Despite possessing a 3'-hydroxyl group, the presence of the 2'-C-methyl group creates steric hindrance after incorporation into the growing RNA chain, preventing the NS5B polymerase from adding the next nucleotide and thus halting viral replication. The development of resistance to 2'-C-methyl nucleosides is often associated with the S282T mutation in the NS5B polymerase.

Experimental Protocols

The following is a generalized protocol for an in vitro HCV NS5B polymerase inhibition assay, based on methodologies described in the cited literature.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against HCV NS5B polymerase activity.
Materials:
  • Purified recombinant HCV NS5B protein

  • RNA template (e.g., homopolymeric template like poly(rC))

  • RNA primer (e.g., oligo(rG))

  • Radionuclide-labeled nucleotide triphosphate (e.g., [α-³³P]GTP)

  • Unlabeled nucleotide triphosphates (ATP, CTP, UTP, GTP)

  • Test compound (e.g., this compound triphosphate)

  • Reaction buffer (containing HEPES, MgCl₂, DTT, KCl)

  • DE81 filter paper

  • Scintillation counter

Procedure:
  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, RNA template, and primer.

  • Inhibitor Addition: Add serial dilutions of the test compound to the reaction mixture. Include a control with no inhibitor.

  • Enzyme Addition: Initiate the reaction by adding the purified HCV NS5B polymerase.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., EDTA).

  • Product Capture: Spot the reaction mixture onto DE81 filter paper. The negatively charged paper binds the newly synthesized, radiolabeled RNA, while unincorporated nucleotides are washed away.

  • Washing: Wash the filter paper multiple times with a wash buffer (e.g., sodium phosphate) to remove unincorporated radiolabeled nucleotides.

  • Quantification: Measure the radioactivity retained on the filter paper using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Visualizing the Path to Inhibition

For nucleoside analogs like this compound to be effective, they must first be converted into their active triphosphate form within the host cell. This metabolic activation pathway is a critical prerequisite for their antiviral activity.

Metabolic_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Hepatocyte) cluster_inhibition HCV Replication Complex Prodrug 2'-C-Me-Guanosine (Prodrug) Nucleoside 2'-C-Me-Guanosine Prodrug->Nucleoside Cellular Uptake Monophosphate 2'-C-Me-Guanosine Monophosphate Nucleoside->Monophosphate Host Kinase (e.g., dCK) Diphosphate 2'-C-Me-Guanosine Diphosphate Monophosphate->Diphosphate Host Kinase (e.g., GMPK) Triphosphate 2'-C-Me-Guanosine Triphosphate (Active Form) Diphosphate->Triphosphate Host Kinase (e.g., NDPK) NS5B HCV NS5B Polymerase Triphosphate->NS5B Chain_Termination Chain Termination Triphosphate->Chain_Termination RNA_Elongation RNA Elongation NS5B->RNA_Elongation NS5B->Chain_Termination

Caption: Metabolic activation of this compound to its active triphosphate form.

This guide provides a foundational understanding of the inhibitory effects of this compound triphosphate on HCV polymerase. For further in-depth analysis, consulting the primary research articles cited is recommended.

References

Assessing Off-Target Effects of 2'-C-methylguanosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-C-methylguanosine is a nucleoside analog that has demonstrated potent antiviral activity, primarily by acting as a chain terminator for viral RNA-dependent RNA polymerases (RdRp). Its mechanism of action involves intracellular phosphorylation to its active triphosphate form, which is then incorporated into the nascent viral RNA chain, leading to premature termination of viral replication. However, as with any therapeutic agent, assessing the potential for off-target effects is crucial to determine its safety profile. This guide provides a comparative analysis of the off-target effects of this compound against other antiviral nucleoside analogs, supported by experimental data and detailed methodologies. The primary off-target effects considered are cytotoxicity, inhibition of human polymerases, and mitochondrial toxicity.

Data Presentation

Table 1: Comparative Cytotoxicity of this compound and Alternative Antiviral Agents
CompoundCell LineCC₅₀ (µM)Test Method
This compound (as prodrug BMS-986094) PC-3~1Cell Viability Assay
Sofosbuvir HepG2>100Genotoxicity Assay[1]
Ribavirin Various>50Various Cytotoxicity Assays[2]
Favipiravir (T-705) Various>100Various Cytotoxicity Assays
2'-C-methylcytidine Huh-7>100Replicon Assay

Note: Data for this compound is primarily available for its prodrugs. BMS-986094, a phosphoramidate prodrug of this compound, showed significant effects on mitochondrial function at submicromolar concentrations, which correlated with general cytotoxicity.[3] In contrast, sofosbuvir and favipiravir generally exhibit low cytotoxicity. Ribavirin's cytotoxicity can vary depending on the cell line and assay conditions.

Table 2: Comparative Inhibition of Human Polymerases by Triphosphate Forms of Nucleoside Analogs
Compound (Triphosphate Form)Human PolymeraseKᵢ (µM)IC₅₀ (µM)Test Method
2'-C-methyladenosine-TP DNA Polymerase α, β, γ>50>50Enzyme Inhibition Assay[4]
2'-O-methylcytidine-TP DNA Polymerase α, β, γ>50>50Enzyme Inhibition Assay[4]
Sofosbuvir-TP (2'F-2'C-Me-UTP) Mitochondrial RNA Polymerase-Poor SubstrateIn Vitro Transcription Assay
4'-azido-CTP Mitochondrial RNA Polymerase-Good SubstrateIn Vitro Transcription Assay
2CM-CTP (related to this compound) Human Mitochondrial RNA Polymerase-Recognized as SubstrateIn Vitro Transcription Assay
T-705 RTP (Favipiravir) Human Mitochondrial RNA Polymerase-Recognized as SubstrateIn Vitro Transcription Assay

Note: The triphosphate forms of 2'-C-methylated nucleosides, including the guanosine analog, are evaluated for their potential to inhibit host DNA and RNA polymerases. While some analogs show minimal inhibition of nuclear DNA polymerases, there is evidence that some can be recognized as substrates by human mitochondrial RNA polymerase (PolRMT), raising concerns about mitochondrial toxicity.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of the 50% cytotoxic concentration (CC₅₀) of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cell line of interest (e.g., HepG2, Huh-7, PC-3)

  • Complete cell culture medium

  • Test compound (this compound or alternatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the culture medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include vehicle-treated cells as a control.

  • Incubate the plate for a specified period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ value from the dose-response curve.

Inhibition of Human DNA Polymerases (α, β, γ)

This protocol describes an in vitro assay to determine the inhibitory activity of the triphosphate form of a nucleoside analog against human DNA polymerases.

Materials:

  • Recombinant human DNA polymerase α, β, or γ

  • Activated calf thymus DNA (as template-primer)

  • Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP), including a radiolabeled dNTP (e.g., [³H]dTTP)

  • Test compound (triphosphate form)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • DE81 filter paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, activated calf thymus DNA, and all four dNTPs (one of which is radiolabeled).

  • Add varying concentrations of the inhibitor (test compound triphosphate).

  • Initiate the reaction by adding the human DNA polymerase.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by spotting aliquots onto DE81 filter paper.

  • Wash the filter papers extensively with a phosphate buffer to remove unincorporated dNTPs, followed by water and ethanol washes.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of polymerase inhibition at each inhibitor concentration and determine the IC₅₀ value. The inhibition constant (Kᵢ) can be determined through kinetic studies by varying both substrate and inhibitor concentrations.

Mitochondrial Toxicity Assessment: Seahorse XF Mito Tox Assay

This protocol utilizes the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), providing a sensitive assessment of mitochondrial function and toxicity.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Cell line of interest

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Test compound

  • Seahorse XF Mito Tox Assay Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

Procedure:

  • Seed cells in a Seahorse XF Cell Culture Microplate and allow them to attach.

  • Treat the cells with the test compound for the desired duration (short-term or long-term exposure).

  • Replace the culture medium with Seahorse XF Base Medium and incubate in a non-CO₂ incubator at 37°C for 1 hour.

  • Load the sensor cartridge with the compounds from the Mito Tox Assay Kit (oligomycin, FCCP, and rotenone/antimycin A) for sequential injection.

  • Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.

  • The instrument will measure the basal OCR, followed by OCR after the sequential injection of:

    • Oligomycin: an ATP synthase inhibitor, to measure ATP-linked respiration.

    • FCCP: an uncoupling agent, to measure maximal respiration.

    • Rotenone/Antimycin A: Complex I and III inhibitors, to measure non-mitochondrial respiration.

  • Analyze the data to determine key parameters of mitochondrial function and assess the toxic effects of the compound.

Mandatory Visualization

Signaling_Pathway_of_2C_Methylguanosine cluster_extracellular Extracellular cluster_cell Host Cell cluster_viral_replication Viral Replication 2C_MG This compound 2C_MG_in This compound 2C_MG->2C_MG_in Cellular Uptake 2C_MG_MP This compound Monophosphate 2C_MG_in->2C_MG_MP Cellular Kinases (Phosphorylation) 2C_MG_DP This compound Diphosphate 2C_MG_MP->2C_MG_DP Phosphorylation 2C_MG_TP This compound Triphosphate (Active) 2C_MG_DP->2C_MG_TP Phosphorylation Viral_RdRp Viral RNA-dependent RNA Polymerase 2C_MG_TP->Viral_RdRp Chain_Termination Chain Termination 2C_MG_TP->Chain_Termination RNA_Elongation Viral RNA Elongation Viral_RdRp->RNA_Elongation Viral_RdRp->Chain_Termination Experimental_Workflow_Mitochondrial_Toxicity Start Start: Assess Mitochondrial Toxicity Cell_Seeding Seed Cells in Seahorse XF Plate Start->Cell_Seeding Compound_Treatment Treat Cells with Test Compound Cell_Seeding->Compound_Treatment Assay_Prep Prepare for Seahorse Assay Compound_Treatment->Assay_Prep Run_Assay Run Seahorse XF Mito Tox Assay Assay_Prep->Run_Assay Data_Acquisition Measure Oxygen Consumption Rate (OCR) Run_Assay->Data_Acquisition Analysis Analyze OCR Data: Basal, ATP-linked, Maximal Respiration Data_Acquisition->Analysis Conclusion Determine Mitochondrial Toxicity Profile Analysis->Conclusion Logical_Relationship_Off_Target_Effects cluster_off_target Potential Off-Target Effects cluster_mechanisms Underlying Mechanisms Nucleoside_Analog Nucleoside Analog (e.g., this compound) Cytotoxicity General Cytotoxicity (e.g., inhibition of cell proliferation) Nucleoside_Analog->Cytotoxicity Polymerase_Inhibition Inhibition of Human DNA/RNA Polymerases Nucleoside_Analog->Polymerase_Inhibition Mitochondrial_Toxicity Mitochondrial Dysfunction Nucleoside_Analog->Mitochondrial_Toxicity DNA_Damage DNA Damage/ Replication Stress Polymerase_Inhibition->DNA_Damage RNA_Transcription_Error Errors in RNA Transcription Polymerase_Inhibition->RNA_Transcription_Error mtDNA_Depletion mtDNA Depletion Mitochondrial_Toxicity->mtDNA_Depletion OxPhos_Impairment Impaired Oxidative Phosphorylation Mitochondrial_Toxicity->OxPhos_Impairment

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for 2'-C-methylguanosine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

The proper handling and disposal of 2'-C-methylguanosine, a key compound in antiviral and other drug development research, is paramount to ensuring a safe laboratory environment and preventing environmental contamination. Due to its classification as a potent, acutely toxic substance, strict adherence to established disposal protocols is not merely a matter of regulatory compliance, but a critical component of responsible research conduct. This guide provides clear, step-by-step instructions for the safe disposal of this compound and associated waste materials.

Hazard Profile of this compound

This compound is classified as acutely toxic if swallowed.[1][2] Ingestion of this compound can be fatal, necessitating immediate and stringent safety precautions. The primary route of exposure is oral, but absorption through skin contact or inhalation of fine particles should also be avoided.

Hazard ClassificationGHS PictogramSignal WordHazard StatementStorage Class Code
Acute Toxicity 3 (Oral)Skull and crossbones (GHS06)DangerH301: Toxic if swallowed6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects
Core Disposal Principle: Segregation and Professional Management

Given its high toxicity, This compound must not be disposed of in standard laboratory trash or flushed down the drain. [3][4] The only approved disposal method is through a licensed hazardous waste management service. In-laboratory chemical deactivation is not recommended without a validated protocol specific to this compound, as incomplete reactions could create other hazardous byproducts.

Operational Protocol for Disposal of this compound

This protocol outlines the necessary steps for the safe collection and disposal of solid this compound, contaminated labware, and solutions containing the compound.

Step 1: Waste Segregation and Collection
  • Designated Waste Container :

    • Utilize a dedicated, leak-proof, and clearly labeled hazardous waste container for all materials contaminated with this compound.[5]

    • The container must be compatible with the chemical nature of the waste. A high-density polyethylene (HDPE) container is generally suitable.

    • For liquid waste, ensure the container has a secure, screw-top lid to prevent spills.

  • Solid Waste :

    • Place all solid this compound, contaminated personal protective equipment (PPE) such as gloves and disposable lab coats, weighing papers, and other contaminated consumables directly into the designated hazardous waste container.

    • Material contaminated with acutely toxic substances should be bagged in double, robust plastic bags, with each bag individually sealed, before being placed in the final waste container.

  • Liquid Waste :

    • Collect all aqueous and solvent solutions containing this compound in a designated liquid hazardous waste container.

    • Do not mix with other, incompatible waste streams.

  • Sharps Waste :

    • Any sharps, such as needles, pipette tips, or broken glass contaminated with this compound, must be placed in a puncture-resistant sharps container that is also labeled as hazardous waste.

Step 2: Labeling of Hazardous Waste

Proper labeling is a critical safety and regulatory requirement. The hazardous waste container for this compound must be clearly labeled with the following information:

  • The words "Hazardous Waste "

  • The full chemical name: "This compound " (avoid abbreviations or chemical formulas)

  • The hazard classification: "Acutely Toxic (Oral) "

  • The date when the waste was first added to the container

  • The name of the principal investigator and the laboratory location

Step 3: Storage of Hazardous Waste
  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • This area must be under the control of laboratory personnel and away from general traffic.

  • Ensure that the storage area has secondary containment to capture any potential leaks.

  • Do not store incompatible chemicals in the same secondary containment.

Step 4: Arranging for Disposal
  • Once the hazardous waste container is full, or in accordance with your institution's waste pickup schedule, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.

  • Do not allow hazardous waste to accumulate in the laboratory for extended periods.

Emergency Procedures for Spills

In the event of a spill of this compound, immediate and appropriate action is required to mitigate exposure and contamination.

  • Evacuate and Alert :

    • Immediately alert all personnel in the vicinity of the spill.

    • If the spill is large or involves a significant amount of dust, evacuate the immediate area.

  • Control and Contain :

    • Prevent the spread of the spill by using appropriate absorbent materials from a chemical spill kit.

    • For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Decontamination :

    • Wear appropriate PPE, including a lab coat, safety goggles, and two pairs of chemical-resistant gloves.

    • Carefully clean the spill area, working from the outside in.

    • All materials used for cleanup must be disposed of as hazardous waste in the designated this compound waste container.

  • Reporting :

    • Report the spill to your laboratory supervisor and your institution's EHS office immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start: Waste Generation cluster_1 Step 1: Segregation cluster_2 Step 2: Collection & Labeling cluster_3 Step 3: Storage cluster_4 Step 4: Final Disposal start This compound Waste Generated (Solid, Liquid, or Contaminated Labware) solid_waste Solid Waste & Contaminated PPE start->solid_waste Is it solid? liquid_waste Liquid Waste (Solutions) start->liquid_waste Is it liquid? sharps_waste Contaminated Sharps start->sharps_waste Is it a sharp? solid_container Collect in Labeled Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid_waste->liquid_container sharps_container Collect in Labeled Sharps Container sharps_waste->sharps_container storage Store in Designated Satellite Accumulation Area with Secondary Containment solid_container->storage liquid_container->storage sharps_container->storage ehs_pickup Contact EHS for Hazardous Waste Pickup storage->ehs_pickup

Caption: Disposal workflow for this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2'-C-methylguanosine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 2'-C-methylguanosine. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound, a nucleoside analog, presents significant health risks if handled improperly. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods.

Hazard Analysis and Personal Protective Equipment

The primary hazard associated with this compound is acute oral toxicity.[1][2] Ingestion of this compound can be fatal. Therefore, stringent safety measures must be in place to prevent exposure.

Hazard Identification and Classification:

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity (Oral)3DangerH301: Toxic if swallowed

Source: Sigma-Aldrich Safety Data Sheet[1][2]

Minimum Personal Protective Equipment (PPE) Requirements:

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table details the minimum PPE required when handling this compound.

Body PartPPE ItemStandardRationale
Hands Nitrile GlovesEN 374Prevents skin contact. Must be inspected before use and disposed of as contaminated waste.
Body Laboratory Coat---Protects against spills and contamination of personal clothing.
Eyes Safety Goggles with Side ShieldsEN 166Protects eyes from airborne particles and splashes.
Respiratory N95 or higher-rated respiratorNIOSH approvedRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation.

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to minimize risk. The following step-by-step guide details the safe handling procedures for this compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The storage area must be clearly labeled with the appropriate hazard warnings.

2. Handling and Preparation of Solutions:

  • All handling of powdered this compound must be conducted in a certified chemical fume hood to control airborne particles.

  • Before handling, ensure all required PPE is correctly worn.

  • Use dedicated, clearly labeled equipment (spatulas, weighing paper, etc.) for handling this compound.

  • When preparing solutions, add the powder slowly to the solvent to avoid splashing.

3. Emergency Procedures:

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Immediately call a poison control center or seek medical attention.[1]

  • Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Inhalation: If inhaled, move the person to fresh air and keep them in a position comfortable for breathing.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: All solid waste, including empty containers, contaminated gloves, and weighing paper, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.

  • Disposal Method: All waste containing this compound must be disposed of as hazardous chemical waste. This should be handled by a licensed professional waste disposal service. A common method for disposal of similar compounds is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.

Safe Handling Workflow

The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Solid Compound prep_hood->handle_weigh Proceed to Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Area handle_dissolve->cleanup_decontaminate After Experiment cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via Licensed Service cleanup_waste->cleanup_dispose

A flowchart for the safe handling of this compound.

References

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